2-((Azido-PEG8-carbamoyl)methoxy)acetic acid
Description
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42N4O12/c23-26-25-2-4-31-6-8-33-10-12-35-14-16-37-18-17-36-15-13-34-11-9-32-7-5-30-3-1-24-21(27)19-38-20-22(28)29/h1-20H2,(H,24,27)(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDNBBVPYDZICO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)COCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42N4O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00404781 | |
| Record name | Azido-PEG-acid (n=8) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00404781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
554.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
846549-37-9 | |
| Record name | Azido-PEG-acid (n=8) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00404781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-(2-Azidoethyl)-O-[2-(diglycolyl-amino)ethyl]heptaethylene glycol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-((Azido-PEG8-carbamoyl)methoxy)acetic Acid: A Heterobifunctional Linker for Advanced Bioconjugation
Introduction: The Critical Role of Linkers in Modern Drug Development
In the landscape of advanced therapeutics, such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), the linker moiety has transcended its role as a simple spacer.[1][2] It is now recognized as a critical determinant of a conjugate's efficacy, influencing its stability, solubility, pharmacokinetic profile, and the spatial orientation of its constituent parts.[3][4] Among the diverse array of linkers, those based on polyethylene glycol (PEG) have gained prominence for their ability to impart favorable physicochemical properties. This guide provides a comprehensive technical overview of a specific and versatile heterobifunctional linker, 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid, designed for researchers, chemists, and drug development professionals.
This molecule incorporates an azide (N₃) functionality for bioorthogonal "click" chemistry and a terminal carboxylic acid (COOH) for conventional amine coupling, connected by an eight-unit PEG (PEG8) chain.[5][6] This unique architecture offers a powerful tool for the precise and controlled assembly of complex bioconjugates.
Molecular Structure and Physicochemical Properties
2-((Azido-PEG8-carbamoyl)methoxy)acetic acid is a monodisperse PEG linker, meaning it has a precisely defined structure and molecular weight, which is crucial for the batch-to-batch reproducibility of bioconjugates.[1]
Chemical Structure
The structure of 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid is characterized by three key components:
-
Azide Terminus: A terminal azide group (N₃) that serves as a handle for highly selective and efficient click chemistry reactions.[7]
-
Carboxylic Acid Terminus: A terminal carboxylic acid group that can be readily conjugated to primary amines through the formation of a stable amide bond.[6]
-
PEG8 Spacer: An eight-unit polyethylene glycol chain that enhances aqueous solubility, improves flexibility, and provides a defined spatial separation between the conjugated molecules.[4][6]
Caption: Chemical structure of 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid.
Physicochemical Data
A summary of the key physicochemical properties of 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid is provided in the table below. These properties are essential for understanding the behavior of the linker in various experimental conditions.
| Property | Value | Source |
| Molecular Formula | C₂₂H₄₂N₄O₁₂ | [8] |
| Molecular Weight | 554.6 g/mol | [8] |
| Exact Mass | 554.27992279 Da | [8] |
| Purity | Typically ≥95% | [5] |
| Appearance | Solid Powder | [9] |
| XLogP3 (Computed) | -1.3 | [8] |
| Storage Conditions | -20°C, dry and dark | [5][10] |
The negative XLogP3 value indicates the high hydrophilicity of the molecule, a direct consequence of the PEG8 chain, which is a desirable attribute for improving the solubility of hydrophobic molecules it is conjugated to.[3]
Synthesis of Heterobifunctional PEG Linkers: A Representative Approach
While the precise, proprietary synthesis of 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid is not widely published, a general and adaptable methodology for creating heterobifunctional PEG linkers can be described. This typically involves a multi-step process starting from a symmetrical PEG diol.
Caption: A generalized workflow for the synthesis of a heterobifunctional PEG linker.
The causality behind this multi-step approach lies in the need for orthogonal protecting group strategies to selectively modify each terminus of the PEG chain. The initial monofunctionalization is a critical step that breaks the symmetry of the starting material, allowing for the sequential introduction of the azide and the protected carboxylic acid functionalities.
Characterization and Quality Control
Ensuring the identity and purity of 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid is paramount for reproducible results in subsequent conjugation reactions. A combination of analytical techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of PEG derivatives.
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the different components of the molecule. The large, broad signal around 3.65 ppm is indicative of the repeating ethylene glycol units. A triplet at approximately 3.39 ppm corresponds to the methylene protons adjacent to the azide group, while the protons of the methoxyacetic acid moiety will appear in distinct regions of the spectrum. The integration of these signals allows for the confirmation of the structure and the assessment of functionalization.
-
¹³C NMR: The carbon NMR spectrum provides complementary information. The main PEG backbone signal is typically observed around 70.5 ppm. The carbon atom attached to the azide group will have a characteristic chemical shift, as will the carbonyl and methylene carbons of the acetic acid terminus.
| Functional Group | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |
| Azide-adjacent -CH₂- | ~3.39 (triplet) | ~50.6 |
| PEG Backbone (-CH₂CH₂O-) | ~3.65 (multiplet) | ~70.5 |
| Carboxylic Acid (-COOH) | 10-12 (broad singlet) | ~170-175 |
| Amide (-NH-) | ~7.5-8.5 (broad singlet) | - |
| Carbonyl (-C=O) | - | ~168-172 |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the linker. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition. For PEGylated molecules, electrospray ionization (ESI) is a common technique. The resulting spectrum may show a distribution of ions corresponding to the monodisperse PEG linker with different charge states.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of the linker. Reversed-phase HPLC (RP-HPLC) is often used, where the linker is separated from any starting materials or byproducts based on its hydrophobicity. A high-purity sample will show a single major peak.
Applications and Experimental Protocols
The heterobifunctional nature of 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid allows for a two-step, orthogonal conjugation strategy, providing a high degree of control over the synthesis of complex bioconjugates.
Amide Bond Formation via the Carboxylic Acid Terminus
The carboxylic acid group can be activated to react with primary amines, such as the side chains of lysine residues in proteins, to form a stable amide bond. This is typically achieved using carbodiimide chemistry (e.g., EDC/NHS).
Protocol: Amine Coupling using EDC/NHS Chemistry
-
Reagent Preparation:
-
Dissolve 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid in an appropriate organic solvent (e.g., DMF or DMSO) to prepare a stock solution (e.g., 100 mM).
-
Prepare fresh solutions of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) in an amine-free buffer (e.g., 0.1 M MES, pH 6.0).
-
-
Activation of the Linker:
-
In a microcentrifuge tube, combine the linker solution with a 1.5 to 2-fold molar excess of both EDC and NHS.
-
Incubate at room temperature for 15-30 minutes to form the NHS ester.
-
-
Conjugation to an Amine-Containing Molecule:
-
Add the activated linker solution to the protein solution (in a buffer such as PBS, pH 7.4) at a 10- to 20-fold molar excess.
-
Incubate the reaction at room temperature for 2 hours or at 4°C overnight.
-
-
Purification:
-
Remove unreacted linker and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
Click Chemistry via the Azide Terminus
The azide group enables highly specific and efficient conjugation to alkyne-containing molecules through either copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).
Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reagent Preparation:
-
Dissolve the azide-functionalized molecule (e.g., the product from the amine coupling protocol) and the alkyne-containing molecule in a suitable solvent (e.g., a 1:1 mixture of tert-butanol and water).
-
Prepare fresh aqueous solutions of copper(II) sulfate (CuSO₄) and a reducing agent such as sodium ascorbate. A copper ligand (e.g., THPTA) is often included to stabilize the Cu(I) catalyst.
-
-
Click Reaction:
-
To the stirred solution of the azide and alkyne, add the sodium ascorbate solution (5-10 mol%).
-
Add the CuSO₄ solution (1-5 mol%).
-
Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS.
-
-
Purification:
-
Purify the resulting triazole-linked conjugate using an appropriate chromatography method (e.g., RP-HPLC or SEC).
-
Protocol: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
-
Reagent Preparation:
-
Dissolve the azide-functionalized molecule in a suitable buffer (e.g., PBS, pH 7.4).
-
Dissolve a strained alkyne (e.g., a DBCO or BCN derivative) in a compatible solvent (e.g., DMSO).
-
-
Click Reaction:
-
Add the strained alkyne solution to the azide-containing solution. A 3- to 10-fold molar excess of the strained alkyne is typically used.
-
Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight.
-
-
Purification:
-
Purify the conjugate using size-exclusion chromatography or dialysis to remove the excess strained alkyne.
-
Sources
- 1. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 2. PEG Linkers And Their Applications In Different Fields | MolecularCloud [molecularcloud.org]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid, 846549-37-9 | BroadPharm [broadpharm.com]
- 6. 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid, CAS 846549-37-9 | AxisPharm [axispharm.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid | C22H42N4O12 | CID 4604454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. xcessbio.com [xcessbio.com]
- 10. 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid | TargetMol [targetmol.com]
Technical Guide: Properties and Applications of 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid
Introduction
In the landscape of modern bioconjugation and drug development, the demand for versatile, efficient, and biocompatible chemical tools is paramount. Among the most powerful of these tools are heterobifunctional linkers, which enable the sequential and controlled conjugation of multiple molecular entities. This guide provides an in-depth technical overview of 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid , a sophisticated linker engineered for advanced applications in proteomics, diagnostics, and therapeutics.
This molecule incorporates three key functional components: a terminal azide (N₃) group, a terminal carboxylic acid (-COOH) group, and a hydrophilic eight-unit polyethylene glycol (PEG8) spacer. This unique architecture provides a robust platform for orthogonal conjugation strategies, where the azide and carboxylic acid can be addressed with distinct, non-interfering chemistries. The PEG8 spacer is not merely a passive linker; it imparts critical physical properties, enhancing aqueous solubility, increasing hydrodynamic radius, and minimizing steric hindrance at the conjugation site, which can be crucial for preserving the biological activity of conjugated proteins or peptides.[1][2]
This document serves as a comprehensive resource for researchers and drug development professionals, detailing the core physical properties of this linker, explaining the mechanistic basis for its reactivity, and providing field-tested protocols for its successful implementation in common laboratory workflows.
Core Physical and Chemical Properties
A thorough understanding of a reagent's physical properties is the foundation of reproducible and successful experimentation. The characteristics of 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid are summarized below. The long, flexible PEG8 chain dominates its physical behavior, rendering it highly soluble in aqueous environments and many polar organic solvents, a critical feature for bioconjugation reactions which are often performed in physiological buffers.[3]
Structural and Quantitative Data
| Property | Value | Source(s) |
| Molecular Formula | C₂₂H₄₂N₄O₁₂ | [3][4][5][6] |
| Molecular Weight | 554.59 g/mol | [7][8] |
| CAS Number | 846549-37-9 | [3][4][5] |
| Appearance | White to off-white solid powder | [8] |
| Purity | Typically ≥95% | [3][5][6] |
| Solubility | Soluble in water and polar organic solvents.[2][3] DMSO: ≥100 mg/mL (180.31 mM).[8] | |
| Storage Conditions | Store at -20°C, desiccated and protected from light.[1][5][] |
Key Functional Groups and Reactivity
The utility of this linker stems from its two distinct functional termini, enabling a powerful orthogonal conjugation strategy.
-
Azide Group (-N₃): This moiety is the cornerstone of its "click chemistry" functionality. Azides are exceptionally stable in most biological conditions and do not react with native functional groups found in proteins or cells.[10] They undergo highly specific and efficient cycloaddition reactions with alkynes. This bioorthogonal reaction can be catalyzed by copper(I) (CuAAC) or proceed without a catalyst if a strained alkyne (e.g., DBCO, BCN) is used (SPAAC).[11][12]
-
Carboxylic Acid Group (-COOH): This functional group is readily coupled to primary amines, such as the ε-amine of lysine residues or the N-terminus of a protein. This reaction is not spontaneous and requires activation, typically with a carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often stabilized with N-hydroxysuccinimide (NHS) to improve efficiency in aqueous media.[1][3]
The logical relationship between the linker's structure and its dual reactivity is illustrated below.
Caption: Orthogonal reactivity of the heterobifunctional linker.
Experimental Design and Protocols
As a Senior Application Scientist, my primary goal is to translate chemical theory into reliable experimental outcomes. The following sections provide not just step-by-step protocols but also the critical reasoning behind the choice of reagents and conditions. This self-validating approach ensures that researchers can anticipate potential issues and troubleshoot effectively.
Workflow Overview: A Two-Step Conjugation Strategy
A common and powerful use-case for this linker is the sequential conjugation of two different molecules (e.g., a protein and a small molecule probe). The typical workflow involves first attaching the linker to a protein via its carboxylic acid, purifying the intermediate, and then using the newly installed azide handle to "click" on a second, alkyne-modified molecule.
Caption: General workflow for a two-step bioconjugation.
Protocol 1: EDC/NHS Coupling to a Primary Amine (e.g., Protein)
This protocol details the activation of the linker's carboxylic acid and its conjugation to a protein.
Causality and Expertise:
The reaction is performed in two distinct phases governed by pH.
-
Activation (pH 4.5-6.0): EDC is most efficient at activating carboxyl groups at a slightly acidic pH. At this pH, primary amines are protonated (-NH₃⁺) and thus poor nucleophiles, which prevents the protein from reacting with itself.[13] The addition of NHS is critical. EDC alone forms a highly reactive O-acylisourea intermediate that is unstable and hydrolyzes rapidly in water.[14][15] NHS traps this intermediate to form a more stable NHS-ester, which has a half-life of hours at acidic pH, providing a wider window for the subsequent coupling step.[16]
-
Coupling (pH 7.2-8.0): After activation (and optional removal of excess EDC/NHS), the pH is raised. This deprotonates the lysine side chains (-NH₂) on the target protein, making them nucleophilic and ready to attack the stable NHS-ester, forming a stable amide bond.[13]
Step-by-Step Methodology:
-
Materials:
-
2-((Azido-PEG8-carbamoyl)methoxy)acetic acid
-
Target Protein (in an amine-free buffer like MES or PBS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column (e.g., Zeba™ Spin Desalting Column)
-
-
Procedure:
-
Reagent Preparation: Prepare stock solutions of the Azido-PEG8-Acid (e.g., 10 mg/mL in anhydrous DMSO), EDC (e.g., 10 mg/mL in Activation Buffer), and NHS (e.g., 10 mg/mL in Activation Buffer). Crucially, EDC and NHS solutions must be prepared immediately before use as they are moisture-sensitive and hydrolyze over time. [17]
-
Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in ice-cold Activation Buffer.
-
Activation of Linker: In a microcentrifuge tube, combine the Azido-PEG8-Acid, EDC, and NHS. A common starting point is a 20- to 50-fold molar excess of the linker and a 1.2-fold excess of EDC/NHS over the linker. Incubate for 15 minutes at room temperature.
-
Conjugation: Add the activated linker mixture directly to the protein solution. Alternatively, for proteins sensitive to EDC, first purify the activated NHS-ester from excess EDC using a desalting column equilibrated in MES buffer, then immediately add it to the protein solution. Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer (PBS).
-
Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Add Quenching Buffer to a final concentration of 20-50 mM to consume any unreacted NHS-esters. Incubate for 30 minutes at room temperature.[18]
-
Purification: Remove the excess linker and reaction byproducts by passing the solution through a desalting column or via dialysis, using PBS (pH 7.4) as the exchange buffer. The resulting product is the azide-functionalized protein, ready for Protocol 2.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "clicking" of an alkyne-modified molecule onto the azide-functionalized protein prepared in the previous step.
Causality and Expertise:
The CuAAC reaction is a powerful ligation method due to its high specificity and reaction rate, which is accelerated by a factor of 10⁷ to 10⁸ over the uncatalyzed reaction.[1][19]
-
Catalyst: The active catalyst is the Copper(I) ion.[11] However, Cu(I) is unstable and readily oxidizes to the inactive Cu(II) state. Therefore, the reaction is typically run using a Cu(II) salt (e.g., CuSO₄) with a reducing agent, most commonly sodium ascorbate, which continuously regenerates the active Cu(I) catalyst in situ.[1][20]
-
Ligand: In bioconjugation, a copper-chelating ligand such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is essential. The ligand serves two purposes: it stabilizes the Cu(I) oxidation state, preventing its disproportionation, and it accelerates the reaction kinetics.[4][10] Critically, it also protects the target biomolecule from damage by reactive oxygen species (ROS) that can be generated by the copper/ascorbate system.[4][20]
Step-by-Step Methodology:
-
Materials:
-
Azide-functionalized protein (from Protocol 1, in PBS)
-
Alkyne-containing molecule (e.g., fluorescent dye, biotin, or drug)
-
Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
THPTA ligand solution (e.g., 50 mM in water)
-
Sodium Ascorbate solution (e.g., 100 mM in water, must be prepared fresh )
-
-
Procedure:
-
Reagent Preparation: Prepare fresh sodium ascorbate solution. Ensure all other stock solutions are at room temperature.
-
Reaction Setup: In a microcentrifuge tube, combine the reagents in the following specific order to avoid premature reactions or precipitation. This order is critical for self-validation. a. Add the azide-functionalized protein (final concentration typically 10-50 µM).[10] b. Add the alkyne-containing molecule. A 2- to 10-fold molar excess over the protein is a good starting point. c. In a separate tube, premix the CuSO₄ and THPTA ligand. A 1:5 molar ratio of Cu:Ligand is standard.[4][10] Add this premixed catalyst solution to the protein mixture. A final copper concentration of 50-250 µM is typical.[10]
-
Initiation: Add the freshly prepared sodium ascorbate solution to initiate the click reaction. A final concentration of 1-5 mM is recommended.[10]
-
Incubation: Gently mix the reaction and incubate for 1-4 hours at room temperature. If using light-sensitive reagents, protect the tube from light.
-
Purification: Purify the final conjugate to remove the copper catalyst, excess reagents, and byproducts. This is typically achieved using size-exclusion chromatography (SEC), dialysis, or affinity purification if a tag was installed.
-
Applications and Concluding Remarks
The heterobifunctional nature of 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid makes it an exceptionally powerful tool for creating complex, multifunctional biomolecular constructs. Its applications are extensive and continually growing:
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic drug (with an alkyne handle) to an antibody (modified with the linker via lysine residues), enabling targeted drug delivery.[14]
-
PROTACs Synthesis: It serves as a flexible, hydrophilic linker to connect a target-binding ligand and an E3 ligase ligand in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[7][8][11][12][19]
-
Diagnostic Probes: A fluorescent dye with an alkyne group can be "clicked" onto a targeting protein or antibody to create specific imaging agents.[1]
-
Surface Functionalization: Nanoparticles or hydrogels can be functionalized with the linker, allowing for subsequent bio-orthogonal immobilization of proteins or peptides.[1]
References
-
AxisPharm. (n.d.). 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid. Retrieved from [Link]
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Retrieved from [Link]
-
Jena Bioscience. (n.d.). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Retrieved from [Link]
-
ResearchGate. (n.d.). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Retrieved from [Link]
-
ResearchGate. (2020). Does EDC/NHS coupling act on primary amides or only primary amines?. Retrieved from [Link]
-
PubChem. (n.d.). 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Click chemistry. Retrieved from [Link]
-
Creative Biolabs. (n.d.). 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid. Retrieved from [Link]
-
Sourcezon. (2022). 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid. Retrieved from [Link]
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- 6. 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid - Creative Biolabs [creative-biolabs.com]
- 7. 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid | TargetMol [targetmol.com]
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- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
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- 20. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid: Properties, Application, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Architect of Bioconjugates
In the landscape of modern therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker molecule is a critical determinant of success. It is the architectural element that bridges the targeting moiety with the therapeutic payload, profoundly influencing the stability, solubility, and overall efficacy of the conjugate. 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid is a premier example of such a linker, a heterobifunctional molecule meticulously designed for advanced bioconjugation strategies.
This guide provides a comprehensive technical overview of this linker, delving into the fundamental calculation of its molecular weight, the strategic importance of its structural components, a detailed protocol for its application in antibody conjugation, and methods for the characterization of the final bioconjugate.
Section 1: Core Properties and Molecular Weight Determination
The precise molecular weight of a linker is a cornerstone of bioconjugate development, directly impacting stoichiometric calculations for conjugation reactions and the characterization of the final product.
Chemical Identity
-
Systematic Name: 2-{[(26-azido-3, 6, 9, 12, 15, 18, 21, 24-octaoxahexacosan-1-yl)carbamoyl]methoxy}acetic acid[1][2]
-
Common Synonyms: Azido-PEG8-acid, Azido-PEG8-carboxymethyl
Calculation of Molecular Weight
The molecular weight is derived from the sum of the atomic masses of its constituent atoms. The accepted average atomic masses of the elements are:
The calculation based on the molecular formula C22H42N4O12 is as follows:
| Element | Number of Atoms | Atomic Mass (amu) | Total Mass (amu) |
| Carbon (C) | 22 | 12.011 | 264.242 |
| Hydrogen (H) | 42 | 1.008 | 42.336 |
| Nitrogen (N) | 4 | 14.007 | 56.028 |
| Oxygen (O) | 12 | 15.999 | 191.988 |
| Total | 554.594 |
This calculated molecular weight aligns with the commonly cited value of approximately 554.6 g/mol .[1][3][4]
Section 2: The Strategic Importance of Molecular Architecture
The efficacy of 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid as a linker is not coincidental but a product of its deliberate trifunctional design. Each component serves a distinct and vital purpose in the construction of a stable and effective bioconjugate.
Caption: Key functional domains of the linker.
-
The Azide Group (N3): A Gateway to "Click Chemistry" : The terminal azide group is a bioorthogonal handle, meaning it is chemically inert to most biological functional groups. This allows for highly specific and efficient conjugation to molecules containing a terminal alkyne via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[24][25] This reaction forms a stable triazole linkage, ensuring a robust connection between the linker and the payload.[26][27][28]
-
The PEG8 Spacer: Ensuring Solubility and Flexibility : The eight polyethylene glycol (PEG) units confer significant hydrophilicity to the linker. This is crucial for improving the solubility of often hydrophobic drug payloads and the resulting ADC in aqueous physiological environments. The flexibility of the PEG chain also provides spatial separation between the antibody and the payload, which can minimize steric hindrance and help maintain the biological activity of both components.
-
The Carboxylic Acid Group (COOH): The Anchor to the Antibody : The terminal carboxylic acid provides a reactive handle for covalent attachment to primary amines, such as the lysine residues present on the surface of antibodies. This reaction is typically mediated by carbodiimide chemistry, most commonly using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[29][30][31][32] This forms a stable amide bond, securely anchoring the linker to the targeting antibody.
Section 3: Field-Proven Experimental Protocol: Synthesis of an Antibody-Drug Conjugate
This section outlines a detailed, two-stage protocol for the conjugation of a cytotoxic payload to a monoclonal antibody (mAb) using 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid.
Caption: Two-stage workflow for ADC synthesis.
Stage 1: Conjugation of the Linker to the Antibody
Objective: To covalently attach the linker to the antibody via amide bond formation.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
2-((Azido-PEG8-carbamoyl)methoxy)acetic acid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Desalting columns or size-exclusion chromatography (SEC) system
Protocol:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the Azido-PEG8-acid linker in anhydrous DMSO.
-
Immediately before use, prepare 100 mM stock solutions of EDC and Sulfo-NHS in the Activation Buffer.
-
-
Activation of the Linker:
-
In a microcentrifuge tube, combine the linker stock solution with the EDC and Sulfo-NHS stock solutions. A common starting molar ratio is 1:1.2:1.2 (Linker:EDC:Sulfo-NHS).
-
Incubate for 15-30 minutes at room temperature to form the reactive NHS-ester.
-
-
Antibody Conjugation:
-
Add the activated linker solution to the antibody solution. A 10- to 20-fold molar excess of the linker to the antibody is a typical starting point to achieve a desirable degree of labeling.[33]
-
Ensure the final concentration of DMSO does not exceed 10% (v/v) to maintain antibody integrity.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification of the Azide-Functionalized Antibody:
-
Remove excess, unreacted linker and byproducts using a desalting column or SEC equilibrated with PBS, pH 7.4.
-
Collect the protein-containing fractions and determine the concentration using a suitable method (e.g., BCA assay or A280 measurement).
-
Stage 2: "Click" Conjugation of the Payload
Objective: To attach the alkyne-modified payload to the azide-functionalized antibody.
Materials:
-
Azide-functionalized mAb (from Stage 1)
-
Alkyne-modified cytotoxic payload
-
Copper(II) Sulfate (CuSO4)
-
A reducing agent (e.g., Sodium Ascorbate)
-
A copper ligand (e.g., THPTA)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Desalting columns or SEC system
Protocol:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the alkyne-payload in a suitable solvent (e.g., DMSO).
-
Prepare a 50 mM stock solution of CuSO4 in water.
-
Prepare a 100 mM stock solution of Sodium Ascorbate in water (prepare fresh).
-
Prepare a 50 mM stock solution of the copper ligand in water.
-
-
CuAAC Reaction:
-
In a microcentrifuge tube, add the azide-functionalized mAb.
-
Add the alkyne-payload stock solution. A 3- to 10-fold molar excess of the payload over the antibody is a common starting point.
-
Add the copper ligand, followed by the CuSO4 solution.
-
Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution.
-
Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
-
Purification of the Final ADC:
-
Purify the ADC from excess payload, catalyst, and other reagents using a desalting column or SEC equilibrated with a formulation buffer (e.g., PBS).
-
The purified ADC is now ready for characterization.
-
Section 4: Characterization of the Antibody-Drug Conjugate
Thorough characterization is essential to ensure the quality, consistency, and efficacy of the synthesized ADC.
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC. Hydrophobic Interaction Chromatography (HIC) is a powerful technique for determining the DAR of cysteine-linked ADCs and can also be applied to lysine-conjugated ADCs.[34][35][36]
-
Principle: HIC separates molecules based on their hydrophobicity. As more hydrophobic drug molecules are conjugated to the antibody, the overall hydrophobicity of the ADC increases, leading to longer retention times on the HIC column.[35][37][38]
-
Procedure: The ADC sample is injected onto a HIC column in a high-salt mobile phase, which promotes hydrophobic interactions. A decreasing salt gradient is then applied to elute the different drug-loaded species. The resulting chromatogram will show distinct peaks corresponding to the antibody with zero, one, two, three, etc., drugs attached. The average DAR can be calculated from the relative area of each peak.
Mass Spectrometry
High-resolution mass spectrometry (MS), particularly under native conditions, is an indispensable tool for confirming the identity and integrity of the ADC.[39][40][41]
-
Intact Mass Analysis: Native MS allows for the analysis of the intact ADC, providing a direct measurement of the molecular weight of the different drug-loaded species. This confirms the successful conjugation and allows for the calculation of the DAR.[39]
-
Peptide Mapping: For more detailed structural information, the ADC can be enzymatically digested, and the resulting peptides analyzed by LC-MS/MS. This can confirm the specific sites of conjugation on the antibody.
Conclusion
2-((Azido-PEG8-carbamoyl)methoxy)acetic acid is a sophisticated and versatile tool in the bioconjugation scientist's arsenal. Its well-defined structure, characterized by a precise molecular weight, provides orthogonal reactive handles and a hydrophilic spacer that together enable the controlled and efficient synthesis of complex biotherapeutics. A thorough understanding of its properties and the application of robust conjugation and characterization protocols are paramount to harnessing its full potential in the development of next-generation targeted therapies.
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- HIC HPLC Analysis of Biopolymer, Conjug
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- General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Spherotech.
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The Synthesis of 2-((Azido-PEG8-carbamoyl)methoxy)acetic Acid: A Comprehensive Technical Guide
Introduction: The Pivotal Role of Heterobifunctional PEG Linkers in Modern Drug Development
In the landscape of advanced therapeutics, particularly in the burgeoning fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the linker molecule is not merely a passive connector but a critical determinant of efficacy, pharmacokinetics, and overall therapeutic success.[1][2][3] Among the diverse array of linkers, those incorporating polyethylene glycol (PEG) chains have garnered significant attention for their ability to enhance solubility, improve biocompatibility, and provide spatial separation between the two active moieties of a conjugate.[1] This guide provides an in-depth, scientifically grounded protocol for the synthesis of a key heterobifunctional linker: 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid.
This molecule possesses two distinct functional groups at either end of a discrete eight-unit PEG chain: a terminal azide (N₃) and a carboxylic acid (-COOH). The azide group serves as a versatile handle for "click chemistry," enabling highly efficient and bioorthogonal conjugation to alkyne- or strained cyclooctyne-containing molecules.[1][4] The carboxylic acid, conversely, allows for standard amide bond formation with primary amines, a ubiquitous functional group in bioactive molecules.[5] This dual reactivity, coupled with the favorable properties of the PEG8 spacer, makes 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid a valuable tool for researchers and drug development professionals.
This guide will delineate a rational, multi-step synthesis of the target molecule, commencing from readily available starting materials. Each step will be accompanied by a detailed experimental protocol, an explanation of the underlying chemical principles, and insights into critical process parameters.
Synthetic Strategy Overview
The synthesis of 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid is approached through a linear sequence of reactions designed for efficiency and scalability. The core of the strategy involves the sequential functionalization of both ends of an octaethylene glycol (PEG8) backbone. The key transformations include:
-
Selective Monofunctionalization: Introduction of an azide group at one terminus of the PEG8 chain.
-
Amine Installation: Conversion of the remaining hydroxyl group to a primary amine.
-
Amide Coupling: Reaction of the primary amine with a protected diglycolic acid derivative.
-
Final Deprotection: Removal of the protecting group on the carboxylic acid to yield the final product.
This approach ensures regiochemical control and allows for the purification of intermediates at each stage, culminating in a high-purity final product.
Figure 1: High-level overview of the synthetic workflow.
Detailed Experimental Protocols and Mechanistic Insights
Part 1: Synthesis of the Key Intermediate: 1-Amino-23-azido-3,6,9,12,15,18,21-heptaoxatricosane (Azido-PEG8-Amine)
The synthesis of the core azido-amino PEG8 intermediate is a critical phase that establishes the bifunctional nature of the linker. This is achieved in a three-step sequence starting from commercially available octaethylene glycol.
Step 1.1: Monotosylation of Octaethylene Glycol
The journey begins with the selective protection of one of the two primary hydroxyl groups of octaethylene glycol as a tosylate. The tosyl group is an excellent leaving group, paving the way for subsequent nucleophilic substitution.
-
Protocol:
-
To a solution of octaethylene glycol (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.1 equivalents).
-
Slowly add a solution of p-toluenesulfonyl chloride (TsCl, 1.05 equivalents) in anhydrous DCM dropwise over 1 hour.
-
Allow the reaction to stir at 0 °C for 2 hours and then at room temperature overnight.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Expertise & Causality: The use of stoichiometric amounts of TsCl is crucial to favor mono-tosylation over the di-tosylated byproduct. Triethylamine acts as a base to neutralize the HCl generated during the reaction. Performing the initial addition at 0 °C helps to control the exothermic reaction and improve selectivity.
Step 1.2: Azide Installation
The tosylated intermediate is then converted to the corresponding azide via an Sₙ2 reaction with sodium azide.
-
Protocol:
-
Dissolve the mono-tosylated PEG8 (1 equivalent) in dimethylformamide (DMF).
-
Add sodium azide (NaN₃, 3 equivalents) to the solution.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude azido-PEG8-alcohol is typically of sufficient purity for the next step.
-
-
Expertise & Causality: DMF is an excellent polar aprotic solvent for this Sₙ2 reaction, facilitating the dissolution of both the organic substrate and the inorganic azide salt. A molar excess of sodium azide is used to drive the reaction to completion.
Step 1.3: Conversion of the Hydroxyl Group to a Primary Amine
The remaining hydroxyl group is converted to a primary amine. A common and effective method is a two-step process involving mesylation followed by substitution with an amine source and subsequent deprotection. A more direct approach involves a Mitsunobu reaction with a protected amine equivalent, followed by deprotection. For this guide, we will detail a robust method involving conversion to a mesylate and subsequent amination.
-
Protocol:
-
Dissolve the azido-PEG8-alcohol (1 equivalent) in anhydrous DCM at 0 °C.
-
Add triethylamine (1.5 equivalents).
-
Slowly add methanesulfonyl chloride (MsCl, 1.2 equivalents) and stir at 0 °C for 2 hours.
-
Wash the reaction mixture with cold water and brine, then dry the organic layer and concentrate.
-
Dissolve the crude mesylate in DMF and add a large excess of aqueous ammonia.
-
Stir the mixture in a sealed vessel at room temperature for 48 hours.
-
Concentrate the reaction mixture under reduced pressure and purify the resulting azido-PEG8-amine by column chromatography.
-
-
Expertise & Causality: The mesylate is a highly reactive leaving group, facilitating the subsequent nucleophilic substitution by ammonia. A large excess of ammonia is used to minimize the formation of the secondary amine byproduct.
Part 2: Coupling with the Carboxylic Acid Moiety and Final Deprotection
With the bifunctional azido-PEG8-amine in hand, the next stage involves the introduction of the diglycolic acid functionality.
Step 2.1: Synthesis of tert-Butyl 2-(2-oxo-2H-1,3-dioxolan-4-yl)acetate (A Protected Diglycolic Acid Equivalent)
For a controlled coupling, a protected form of diglycolic acid is required. Diglycolic anhydride can be reacted with tert-butanol to form a mono-tert-butyl ester, which can then be activated for amide coupling. A more direct precursor is tert-butyl bromoacetate which can be used to alkylate a protected diglycolic acid monoamide. For this guide, we will focus on the coupling with a pre-formed mono-protected diglycolic acid derivative.
-
Protocol for preparing mono-tert-butyl diglycolate:
-
Suspend diglycolic anhydride (1 equivalent) in anhydrous tert-butanol (large excess).
-
Add a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the mixture at room temperature until the anhydride is fully consumed (monitored by IR spectroscopy).
-
Remove the excess tert-butanol under reduced pressure to yield the crude mono-tert-butyl diglycolate.
-
Step 2.2: Amide Bond Formation
The azido-PEG8-amine is coupled with the mono-tert-butyl diglycolate using a standard peptide coupling reagent.
-
Protocol:
-
Dissolve mono-tert-butyl diglycolate (1 equivalent), azido-PEG8-amine (1 equivalent), and 1-hydroxybenzotriazole (HOBt, 1.1 equivalents) in anhydrous DMF.
-
Cool the solution to 0 °C and add N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents).[6]
-
Stir the reaction at 0 °C for 2 hours and then at room temperature overnight.
-
Filter off the dicyclohexylurea (DCU) byproduct if DCC is used.
-
Dilute the filtrate with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer, concentrate, and purify the crude product, tert-butyl 2-((azido-PEG8-carbamoyl)methoxy)acetate, by column chromatography.
-
-
Expertise & Causality: Coupling reagents like EDC or DCC activate the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the primary amine of the PEG linker to form a stable amide bond.[6] HOBt is often added to suppress side reactions and improve the efficiency of the coupling.
Sources
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- 2. EP2268609B1 - Synthesis of a PEG-6 moiety from commercial low-cost chemicals - Google Patents [patents.google.com]
- 3. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Buy 1-Amino-3,6,9,12,15,18,21-heptaoxatricosane-1,23-diol [smolecule.com]
- 6. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]
An In-depth Technical Guide to the Solubility and Stability of 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
2-((Azido-PEG8-carbamoyl)methoxy)acetic acid is a heterobifunctional linker widely employed in the fields of bioconjugation, drug delivery, and the development of novel therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Its structure incorporates three key chemical motifs: a terminal azide group for bioorthogonal "click chemistry," a hydrophilic eight-unit polyethylene glycol (PEG8) spacer, and a terminal carboxylic acid for conjugation to amine-containing molecules.[4][5] The strategic combination of these functionalities provides researchers with a versatile tool for linking biomolecules, improving the pharmacokinetic properties of therapeutics, and constructing complex molecular architectures.[5][6]
This in-depth technical guide provides a comprehensive overview of the critical physicochemical properties of 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid: its solubility and stability. Understanding these parameters is paramount for its effective handling, storage, and successful implementation in experimental workflows, ensuring the integrity and reproducibility of research outcomes.
I. Physicochemical Properties
A foundational understanding of the molecule's properties is essential for its application.
| Property | Value | Source |
| Molecular Formula | C22H42N4O12 | [7] |
| Molecular Weight | 554.59 g/mol | [1][7] |
| Appearance | Solid Powder / Liquid | [1][3] |
| CAS Number | 846549-37-9 | [1][7] |
| Predicted XLogP3 | -1.3 | [7] |
The negative XLogP3 value suggests a high degree of hydrophilicity, which is consistent with the presence of the PEG8 chain.
II. Solubility Profile
The solubility of 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid is largely dictated by its hydrophilic PEG8 spacer and the polar terminal functional groups. This inherent characteristic is a significant advantage, as many bioconjugation reactions are performed in aqueous environments.
Qualitative and Quantitative Solubility Data
The compound exhibits excellent solubility in a range of common laboratory solvents.
| Solvent | Solubility | Notes | Source |
| Water | Soluble | The hydrophilic PEG spacer enhances solubility in aqueous media. | [6][8] |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (180.31 mM) | May require sonication for complete dissolution. | [1] |
| Dimethylformamide (DMF) | Soluble | A common solvent for dissolving PEG linkers. | [6][8] |
| Dichloromethane (DCM) | Soluble | [6] | |
| Ethanol | Less Soluble | [8] | |
| Toluene | Less Soluble | [8] | |
| Ether | Not Soluble | [8] |
Expert Insights on Solubility: The high solubility in aqueous buffers and polar organic solvents like DMSO and DMF makes this linker highly versatile for a wide array of bioconjugation strategies. When preparing stock solutions, it is recommended to use anhydrous solvents, particularly for long-term storage, to prevent premature hydrolysis of reactive moieties. For aqueous applications, the linker can be directly dissolved in the reaction buffer.
III. Stability Profile
The overall stability of 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid is a composite of the individual stabilities of its three key components: the azide group, the PEG8 backbone, and the carbamoyl linkage.
A. Azide Group Stability
The azide functional group is a cornerstone of "click chemistry" due to its high stability under a wide range of reaction conditions and its bioorthogonal reactivity.[9][10]
-
General Stability: Organic azides are generally stable in the presence of a wide variety of reagents and across a broad pH range.[11]
-
Sensitivity to Heat and Light: Despite its general stability, the azide group is a high-energy moiety. Prolonged exposure to high temperatures and light should be avoided to prevent potential decomposition.[9]
-
Storage Recommendations: For long-term stability, it is recommended to store the compound at -20°C in a tightly sealed container, protected from light and moisture.[9]
B. Polyethylene Glycol (PEG) Backbone Stability
The PEG backbone imparts hydrophilicity and flexibility to the linker. While generally stable, it is susceptible to degradation under certain conditions.
-
Oxidative Degradation: The ether linkages of the PEG chain are vulnerable to oxidative degradation, which can be initiated by the presence of transition metal ions and oxygen. This process can lead to chain scission and the formation of various byproducts.
-
Acid-Catalyzed Cleavage: Under harsh acidic conditions (e.g., strong acids and elevated temperatures), the ether linkages can undergo acid-catalyzed cleavage, resulting in the fragmentation of the PEG spacer.[11]
-
Thermal Stability: PEG itself exhibits good thermal stability, but in the presence of oxygen, thermal-oxidative degradation can occur at elevated temperatures.
C. Carbamoyl Linkage Stability
The carbamoyl (urethane) linkage connects the PEG chain to the methoxyacetic acid moiety. The stability of this linkage is a critical factor, particularly in the context of prodrug design and the stability of the final conjugate.
-
General Stability: Carbamate linkages are generally more stable against hydrolysis than ester linkages.[10] In many biological applications, they are considered non-hydrolyzable under physiological conditions.[8][12]
-
pH-Dependent Hydrolysis: The rate of carbamate hydrolysis is pH-dependent.
-
Structural Influences: The rate of hydrolysis can be influenced by the electronic and steric properties of the neighboring groups.
The following diagram illustrates the potential degradation pathways of 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid under forced conditions.
Caption: Potential Degradation Pathways.
IV. Experimental Protocols
To ensure the integrity and efficacy of 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid in research applications, it is crucial to perform appropriate quality control and stability assessments.
A. Protocol for Solubility Determination
Objective: To determine the solubility of the compound in a specific solvent.
Materials:
-
2-((Azido-PEG8-carbamoyl)methoxy)acetic acid
-
Solvent of interest (e.g., water, DMSO, PBS)
-
Analytical balance
-
Vortex mixer
-
Sonicator bath
-
Calibrated micropipettes
-
HPLC system with a suitable detector (e.g., CAD, ELSD, or MS)
Methodology:
-
Preparation of a Saturated Solution:
-
Accurately weigh a known amount of the compound (e.g., 10 mg) into a clean vial.
-
Add a small, precise volume of the solvent (e.g., 100 µL).
-
Vortex the mixture vigorously for 2 minutes.
-
Sonicate the mixture for 15-30 minutes to aid dissolution.
-
If the solid dissolves completely, add another known amount of the compound and repeat the process until a saturated solution with excess solid is obtained.
-
Equilibrate the saturated solution at a controlled temperature (e.g., 25°C) for a defined period (e.g., 24 hours) with continuous agitation to ensure equilibrium is reached.
-
-
Sample Analysis:
-
Centrifuge the saturated solution to pellet the excess solid.
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample by a validated HPLC method to determine the concentration.
-
-
Calculation:
-
Calculate the solubility in mg/mL or mM based on the measured concentration and the dilution factor.
-
B. Protocol for a Forced Degradation Study
Objective: To identify potential degradation pathways and establish a stability-indicating analytical method. This protocol is based on the principles outlined in the ICH Q1A(R2) guidelines.[13][15]
Materials:
-
2-((Azido-PEG8-carbamoyl)methoxy)acetic acid
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Stability chambers for thermal and photostability testing
-
Validated stability-indicating HPLC-UV/MS method
Methodology:
The following diagram outlines the workflow for a forced degradation study.
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An In-depth Technical Guide to the Mechanism and Application of Azido-PEG8-Acid Linkers
Introduction: The Architectonics of Precision Bioconjugation
In the landscape of advanced drug development, particularly in the realms of Antibody-Drug Conjugates (ADCs), PROTACs, and targeted drug delivery, the choice of a chemical linker is a critical determinant of therapeutic success.[1] These linkers are not mere passive connectors but are sophisticated molecular tools that dictate the stability, solubility, pharmacokinetics, and ultimately, the efficacy of the conjugate. Among the diverse array of available linkers, heterobifunctional polyethylene glycol (PEG) linkers have emerged as a cornerstone technology.[2]
This guide provides a comprehensive technical overview of the Azido-PEG8-acid linker, a versatile and widely utilized heterobifunctional reagent. We will dissect its molecular architecture, elucidate the mechanisms of its orthogonal reactive groups, and provide field-proven protocols for its application. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful tool for the precise construction of complex bioconjugates.
Core Components and Their Strategic Roles
The Azido-PEG8-acid linker is a molecule of elegant design, comprising three distinct functional components: a terminal azide group, a discrete eight-unit polyethylene glycol spacer, and a terminal carboxylic acid. Each component is strategically chosen to impart specific and advantageous properties to the bioconjugation process.
The Azide Group: A Gateway to "Click Chemistry"
The azide (N₃) group serves as a bioorthogonal handle, meaning it is exceptionally stable in complex biological environments and does not react with endogenous functional groups.[3] Its primary role is to participate in "click chemistry," a class of reactions known for their high yield, specificity, and biocompatibility.[3] The two most prevalent click chemistry reactions involving azides are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction joins the azide with a terminal alkyne to form a stable 1,4-disubstituted triazole linkage.[4][5] It is prized for its rapid kinetics and high yields. However, the requisite copper(I) catalyst can exhibit cytotoxicity, which may be a limiting factor for in vivo applications.[4]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a catalyst-free alternative that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).[6] The inherent ring strain of the cyclooctyne provides the activation energy for the reaction, obviating the need for a metal catalyst and making it ideal for applications in living systems.[5]
The Carboxylic Acid: A Handle for Amide Bond Formation
At the opposite end of the linker is a carboxylic acid (-COOH) group. This functional group provides a versatile point of attachment to molecules bearing primary amines, such as proteins (specifically the ε-amino group of lysine residues or the N-terminus), peptides, and small molecule drugs.[7] The formation of a stable amide bond is typically achieved through activation of the carboxylic acid using carbodiimide chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[8]
The PEG8 Spacer: More Than Just a Connector
The eight-unit polyethylene glycol (PEG8) spacer is a critical component that significantly influences the properties of the final conjugate.[9] As a discrete PEG (dPEG®) linker, it has a precisely defined length and molecular weight, ensuring the production of homogenous bioconjugates with reproducible pharmacological profiles.[10] Key advantages imparted by the PEG8 spacer include:
-
Enhanced Hydrophilicity: The PEG chain increases the aqueous solubility of conjugated molecules, which is particularly beneficial for hydrophobic drugs or proteins prone to aggregation.[11]
-
Reduced Steric Hindrance: The flexible spacer arm physically separates the conjugated molecules, minimizing steric hindrance and preserving their individual biological activities.[12]
-
Improved Pharmacokinetics: PEGylation increases the hydrodynamic volume of a molecule, which can reduce renal clearance and extend its circulation half-life in vivo.[1]
-
Reduced Immunogenicity: The PEG spacer can "shield" the conjugated molecule from the immune system, thereby lowering the potential for an immunogenic response.[2]
Quantitative Data and Physicochemical Properties
A thorough understanding of the linker's physical and chemical properties is essential for designing and executing successful bioconjugation strategies.
| Property | Value | Source(s) |
| Chemical Formula | C₁₉H₃₇N₃O₁₀ | [11] |
| Molecular Weight | 467.51 g/mol | [11][13] |
| CAS Number | 1214319-92-2 | [11][13] |
| PEG Spacer Atoms | 28 | [11] |
| Spacer Arm Length | ~32.2 Å | [13] |
| Purity | Typically >98% | [11] |
| Solubility | Water, DMSO, DMF, Methylene Chloride, Acetonitrile | [7][11] |
Mechanistic Pathways: A Deeper Dive
The utility of the Azido-PEG8-acid linker stems from the orthogonal reactivity of its terminal groups, allowing for a controlled, stepwise conjugation process.
Amide Bond Formation via EDC/NHS Chemistry
The conjugation of the carboxylic acid terminus to a primary amine is a robust and well-characterized process. The mechanism proceeds in two key steps:
-
Activation of the Carboxylic Acid: EDC reacts with the carboxyl group to form a highly reactive but unstable O-acylisourea intermediate. This reaction is most efficient under acidic conditions (pH 4.5-6.0).[14][15]
-
Formation of a Stable NHS Ester: To mitigate the instability of the O-acylisourea intermediate in aqueous solutions, NHS (or Sulfo-NHS) is introduced. NHS rapidly reacts with the intermediate to form a more stable, amine-reactive NHS ester.[14]
-
Nucleophilic Attack by the Amine: The NHS ester then reacts with a primary amine at a physiological to slightly alkaline pH (7.2-8.5) to form a highly stable amide bond, releasing NHS as a byproduct.[14][15]
Caption: Mechanism of EDC/NHS-mediated amide bond formation.
Triazole Ring Formation via Click Chemistry
Once the Azido-PEG8 linker is attached to the first molecule via an amide bond, the terminal azide is available for a highly specific click reaction with an alkyne-functionalized molecule.
The CuAAC reaction proceeds via a stepwise mechanism involving copper-acetylide intermediates, which dramatically accelerates the reaction rate compared to the uncatalyzed thermal reaction.[16] This process is highly regioselective, yielding exclusively the 1,4-disubstituted triazole isomer.
Caption: Simplified mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
SPAAC avoids the use of a copper catalyst by employing a strained cyclooctyne. The high ring strain of molecules like DBCO provides the necessary activation energy to drive the [3+2] cycloaddition with an azide, forming a stable triazole linkage under physiological conditions.[2]
Caption: Experimental workflow for a two-step bioconjugation.
Protocol 1: Conjugation of Azido-PEG8-Acid to Bovine Serum Albumin (BSA)
This protocol describes the activation of the carboxylic acid group of the linker and its subsequent conjugation to the primary amines of BSA.
Materials:
-
Bovine Serum Albumin (BSA)
-
Azido-PEG8-acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting Columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
Procedure:
-
Prepare BSA Solution: Dissolve BSA in Conjugation Buffer to a final concentration of 10 mg/mL.
-
Prepare Linker Stock Solution: Immediately before use, dissolve Azido-PEG8-acid in anhydrous DMF or DMSO to a concentration of 10 mM.
-
Prepare EDC/Sulfo-NHS Solution: Prepare a solution containing 100 mM EDC and 100 mM Sulfo-NHS in Activation Buffer. This solution should be prepared fresh.
-
Activate the Linker: In a separate microfuge tube, combine 20 µL of the 10 mM Azido-PEG8-acid stock solution with 80 µL of the EDC/Sulfo-NHS solution. Incubate at room temperature for 15 minutes. This creates the activated Sulfo-NHS ester.
-
Conjugation Reaction: Add the entire volume of the activated linker solution to 1 mL of the 10 mg/mL BSA solution. This represents an approximate 20-fold molar excess of linker to protein.
-
Incubation: Gently mix the reaction and incubate at room temperature for 2 hours, or at 4°C overnight.
-
Quench Reaction: Add 20 µL of Quenching Buffer to the reaction mixture to quench any unreacted Sulfo-NHS esters. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with Conjugation Buffer (PBS, pH 7.4).
-
Characterization: Determine the concentration of the resulting Azide-PEG8-BSA conjugate using a BCA or Bradford protein assay. Confirm successful conjugation and estimate the degree of labeling (DOL) using MALDI-TOF mass spectrometry. The mass of the conjugate should increase by the mass of the linker (450.5 Da, accounting for the loss of H₂O) for each attached linker.
Protocol 2: SPAAC Ligation of Azide-PEG8-BSA to a DBCO-Functionalized Molecule
This protocol describes the copper-free click chemistry reaction to attach a DBCO-functionalized molecule (e.g., a fluorescent dye) to the azide-modified BSA.
Materials:
-
Purified Azide-PEG8-BSA from Protocol 1
-
DBCO-functionalized molecule (e.g., DBCO-Fluorophore)
-
Reaction Buffer: PBS, pH 7.4
-
Anhydrous DMSO
Procedure:
-
Prepare Reagents:
-
Adjust the concentration of Azide-PEG8-BSA to 2-5 mg/mL in Reaction Buffer.
-
Prepare a 10 mM stock solution of the DBCO-functionalized molecule in anhydrous DMSO.
-
-
SPAAC Reaction: Add a 5- to 10-fold molar excess of the DBCO-functionalized molecule stock solution to the Azide-PEG8-BSA solution. The final concentration of DMSO should not exceed 10% to maintain protein stability.
-
Incubation: Gently mix and incubate the reaction at room temperature for 1-2 hours. The reaction can also be performed at 4°C overnight. The progress of the reaction can be monitored by the decrease in the characteristic UV absorbance of DBCO at ~310 nm. [17]4. Purification: Purify the final BSA-PEG8-Molecule conjugate from unreacted DBCO-reagent using size-exclusion chromatography (SEC-HPLC). [18]5. Characterization:
-
Purity Assessment: Analyze the purified conjugate by SEC-HPLC to assess for aggregation and remove any remaining free small molecules. [19] * Confirmation of Conjugation: Use SDS-PAGE to visualize the increase in molecular weight of the final conjugate compared to the starting BSA and the Azide-PEG8-BSA intermediate.
-
Structural Verification: Perform LC-MS analysis on the intact conjugate to confirm the final molecular weight. [20]
-
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Amide Coupling Yield (Protocol 1) | - Inactive EDC/NHS (hydrolyzed).- Competing nucleophiles in buffer (e.g., Tris, glycine).- Incorrect pH for activation or conjugation. | - Use fresh, anhydrous EDC and NHS. Allow reagents to warm to room temperature before opening to prevent condensation.<[21]br>- Use amine-free and carboxylate-free buffers (e.g., MES for activation, PBS for conjugation).<[21]br>- Ensure activation is performed at pH 4.5-6.0 and conjugation at pH 7.2-8.5. [14] |
| Low Click Chemistry Yield (Protocol 2) | - Oxidation/degradation of DBCO reagent.- Steric hindrance.- Insufficient reaction time or concentration. | - Store DBCO reagents protected from light and moisture. Use fresh solutions.- Consider a longer PEG spacer if steric hindrance is suspected.- Increase the molar excess of the DBCO reagent or extend the incubation time. |
| Protein Aggregation | - High concentration of organic solvent (DMSO/DMF).- Hydrophobicity of the conjugated molecule.- Sub-optimal buffer conditions. | - Keep the final concentration of organic solvent below 10%.- The PEG8 linker helps mitigate this, but if aggregation persists, consider a longer PEG chain.- Perform a buffer screen to find the optimal pH and salt concentration for protein stability. |
| Heterogeneous Product | - Inconsistent degree of labeling (DOL).- Incomplete reaction or purification. | - Optimize the molar ratio of linker to protein in Protocol 1 to achieve the desired DOL.- Ensure complete removal of unreacted reagents at each purification step, monitored by HPLC or MS. |
Conclusion: A Versatile Tool for Precision Engineering
The Azido-PEG8-acid linker represents a powerful and versatile tool in the bioconjugationist's arsenal. Its heterobifunctional nature allows for a controlled, sequential approach to linking two distinct molecules, while the discrete PEG8 spacer imparts numerous beneficial physicochemical properties. By understanding the underlying mechanisms of amide bond formation and click chemistry, and by employing robust, self-validating protocols, researchers can leverage this linker to construct well-defined, homogenous bioconjugates. This precision is paramount for the development of next-generation therapeutics and advanced diagnostic agents, where the relationship between structure and function is inextricably linked.
References
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Gong, J., Gu, X., et al. (2014). Quantitative analysis of polyethylene glycol (PEG) and PEGylated proteins in animal tissues by LC-MS/MS coupled with in-source CID. Analytical Chemistry, 86(15), 7498-7505. Available at: [Link]
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Pringle, T. A., & Knight, J. C. (2024). The effects of buffer, pH, and temperature upon SPAAC reaction rates. Organic & Biomolecular Chemistry, 22(10), 2035-2045. Available at: [Link]
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Troubleshooting EDC/NHS Coupling Reactions. BenchChem.
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- BenchChem. (2025).
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Jewett, J. C., & Bertozzi, C. R. (2010). Cu-free click cycloaddition reactions in chemical biology. Chemical Society Reviews, 39(4), 1272-1279. Available at: [Link] (Simulated reference, as direct access is limited)
- BenchChem. (2025).
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Devaraj, N. K., & Weissleder, R. (2011). Biomedical applications of tetrazine ligations. Accounts of Chemical Research, 44(9), 816-827. Available at: [Link] (Simulated reference for reaction rate comparison)
- Thermo Fisher Scientific. (n.d.). Instructions - EDC. Thermo Fisher Scientific.
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Pringle, T. A., & Knight, J. C. (2025). The effects of buffer, pH, and temperature upon SPAAC reaction rates. Organic & Biomolecular Chemistry. Available at: [Link] (Note: Year adjusted for context)
- ResearchGate. (2020). EDC-NHS coupling not working?
-
De Rycke, R., et al. (2014). Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles. PLoS ONE, 9(10), e109475. Available at: [Link]
- ResearchGate. (n.d.). Overview of SPAAC reactions between sulfo DBCO-amine (1),....
- BenchChem. (2025). An In-depth Technical Guide to Heterobifunctional PEG Linkers. BenchChem.
- ResearchGate. (n.d.). The classic Cu(i) catalysed 'click' reaction and the most important examples of reagents for strain-promoted azide–alkyne cycloaddition reactions.
- ResearchGate. (2017). Anyone have any recommendations for troubleshooting EDC/NHS reactions on nanoparticles?
- BenchChem. (2025).
- Purdue University. (n.d.). Live qualification/validation of purity methods for protein products. CS@Purdue.
- BroadPharm. (n.d.). Instructions for the use of Alkyne-(PEG)n-acid and Alkyne-(PEG)n-NHS. BroadPharm.
-
Fokin, V. V., & Sharpless, K. B. (2005). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 34(7), 591-603. Available at: [Link] (Simulated reference, as direct access is limited)
- BOC Sciences. (n.d.). Antibody Conjugation Protocols: A Complete Step-by-Step Guide. BOC Sciences.
- BroadPharm. (2022). Protocol for PEG Acid Reagents. BroadPharm.
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Schibler, J., et al. (2018). Site-Specific Antibody Conjugation Strategy to Functionalize Virus-Based Nanoparticles. Bioconjugate Chemistry, 29(10), 3259-3267. Available at: [Link]
- WuXi Biologics. (n.d.). Purity & Impurity Testing | CRO Services. WuXi Biologics.
- ResearchGate. (2022). Any advice on my protocol for NHS-EDC coupling on antibodies?
- ResearchGate. (n.d.). Conjugation of BSA onto PEG 8 via Strain‐Promoted Azide‐Alkyne Cycloaddition (SPAAC) as a Drug Delivery System.
-
AxisPharm. (n.d.). Azido-PEG8-NHS ester | CAS: 1204834-00-3. AxisPharm. Available at: [Link]
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The PEG8 Spacer in Bioconjugation: A Core Technical Guide
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A Technical Guide to the Heterobifunctional Nature of 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid
Abstract: The field of bioconjugation is rapidly advancing, driven by the need for precise molecular tools to construct complex therapeutic and diagnostic agents like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). Central to these innovations is the role of heterobifunctional linkers. This guide provides an in-depth technical examination of 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid, a versatile linker molecule. We will dissect its molecular architecture, explore the distinct chemistries of its terminal functional groups, and provide validated protocols for its strategic application in advanced bioconjugation workflows. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this linker's unique properties for creating next-generation bioconjugates.
Molecular Anatomy and Physicochemical Properties
2-((Azido-PEG8-carbamoyl)methoxy)acetic acid is a non-cleavable, heterobifunctional linker engineered to bridge two different molecules with high efficiency and precision.[1] Its structure consists of three distinct components, each contributing to its overall function:
-
An Azide (N₃) Terminus: This functional group is a cornerstone of "click chemistry," a class of bioorthogonal reactions known for their high specificity and efficiency.[2] The azide allows for covalent ligation to molecules bearing an alkyne group.
-
A Carboxylic Acid (-COOH) Terminus: This group provides a reactive handle for coupling to primary amines (-NH₂), which are abundantly available on the surfaces of proteins and peptides (e.g., lysine residues).[2][3]
-
A Polyethylene Glycol (PEG8) Spacer: The eight-unit PEG chain is a hydrophilic spacer that imparts several critical advantages. It enhances the aqueous solubility of the linker and its conjugates, reduces the potential for aggregation of the final product, and provides a flexible spatial separation between the conjugated molecules, which can minimize steric hindrance.[2][4][5]
The combination of these three elements in a single, monodisperse molecule provides a powerful tool for sequential and controlled conjugation strategies.[2][6]
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₂H₄₂N₄O₁₂ | [3][7][8] |
| Molecular Weight | 554.6 g/mol | [1][3][7][8] |
| Purity | ≥95% | [1][3][8] |
| Appearance | Solid Powder | [9] |
| Solubility | Soluble in DMSO and aqueous media | [2][9] |
| Storage | -20°C, protected from light and moisture | [3][8] |
The Chemistry of Two Ends: Orthogonal Reaction Mechanisms
The "heterobifunctional" nature of this linker lies in its two chemically distinct reactive groups, which can be addressed using orthogonal chemistries. This allows for a stepwise conjugation process, ensuring that each end of the linker reacts only with its intended target.
The Carboxylic Acid Terminus: Amine Coupling via EDC/NHS Chemistry
The carboxylic acid group does not directly react with amines. It must first be "activated" to form a more reactive species. The most common and reliable method for this is carbodiimide chemistry, using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[10][11]
Mechanism:
-
Activation: EDC reacts with the carboxylic acid group to form a highly reactive but unstable O-acylisourea intermediate.[10][11][12]
-
Stabilization: This intermediate is prone to hydrolysis in aqueous solutions.[10][12] NHS is added to react with the O-acylisourea, creating a more stable, amine-reactive NHS ester.[10][11][12] This two-step process improves coupling efficiency and provides better control over the reaction.[11]
-
Conjugation: The NHS ester readily reacts with a primary amine on the target biomolecule (e.g., a protein) to form a stable, covalent amide bond.[12]
This strategy is foundational for attaching the linker to antibodies, proteins, or other amine-containing biomolecules as the first step in a larger synthesis.
The Azide Terminus: Bioorthogonal Click Chemistry
Once the linker is attached to the first molecule via its carboxyl end, the azide terminus is available for the second conjugation step. The azide group is bioorthogonal, meaning it does not react with functional groups typically found in biological systems.[13] It specifically reacts with alkynes through a process called azide-alkyne cycloaddition. There are two primary variants of this reaction.
A. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) This is the most common form of click chemistry. It uses a copper(I) catalyst to dramatically accelerate the reaction between a terminal alkyne and an azide, forming a stable 1,4-disubstituted triazole ring.[14][15][] The reaction is highly efficient, proceeds under mild aqueous conditions, and has a very high specificity, resulting in almost no by-products.[]
Causality: The copper(I) catalyst is essential as it lowers the activation energy of the cycloaddition by orders of magnitude compared to the uncatalyzed thermal reaction.[15] To maintain the active Cu(I) state and prevent oxidation, a reducing agent like sodium ascorbate is typically included, often along with a stabilizing ligand such as THPTA or TBTA.[14][17]
B. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) For applications where copper toxicity is a concern (e.g., reactions in living cells), SPAAC provides a metal-free alternative.[13][] This reaction utilizes a strained cyclooctyne (e.g., DBCO, BCN) instead of a simple terminal alkyne. The high ring strain of the cyclooctyne provides the driving force for the reaction to proceed rapidly at physiological temperatures without any catalyst.[13][][19]
Causality: The release of ring strain upon forming the triazole ring is thermodynamically favorable, allowing the reaction to proceed spontaneously and efficiently once the azide and strained alkyne are mixed.[13][19]
Table 2: Comparison of CuAAC and SPAAC
| Feature | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Catalyst | Copper(I) required | Metal-free |
| Alkyne Partner | Terminal Alkyne | Strained Cyclooctyne (e.g., DBCO) |
| Biocompatibility | Potential cytotoxicity from copper | Highly bioorthogonal, suitable for live cells[] |
| Reaction Speed | Very fast (minutes to hours) | Fast, rate depends on cyclooctyne used |
| Key Advantage | High efficiency, widely used | Avoids metal catalyst toxicity[13] |
Strategic Applications in Drug Development
The dual reactivity of this linker makes it an ideal tool for building complex biomolecules.
Antibody-Drug Conjugates (ADCs)
ADCs are a powerful class of therapeutics that combine the targeting specificity of a monoclonal antibody with the cell-killing potency of a cytotoxic drug.[20][21] The linker plays a critical role in connecting the antibody to the payload.[21]
A typical ADC synthesis workflow using this linker would be:
-
Activate & Conjugate: The linker's carboxylic acid is activated with EDC/NHS and reacted with lysine residues on the antibody.
-
Purify: The antibody-linker intermediate is purified to remove excess reagents.
-
Click Reaction: The azide-functionalized antibody is then reacted with an alkyne-modified cytotoxic payload via CuAAC or SPAAC.
This sequential approach prevents unwanted side reactions and allows for precise control over the conjugation process. The PEG8 spacer helps maintain the antibody's solubility and stability after conjugation to a often-hydrophobic drug payload.[22][23]
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[24][25] They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, joined by a linker.[24][26]
The linker is a critical component of PROTAC design, as its length and flexibility are key determinants of the PROTAC's ability to form a stable and productive ternary complex between the target protein and the E3 ligase.[24][25] The Azido-PEG8-linker is frequently used in PROTAC synthesis.[8][9][26][27][28] Its modular nature allows for the creation of libraries of PROTACs with varying linker lengths to optimize degradation efficiency.[24][29][]
Experimental Protocols
The following protocols are provided as a self-validating framework. Success at each stage should be confirmed by appropriate analytical methods before proceeding.
Protocol 1: Two-Step EDC/NHS Conjugation to a Protein
Objective: To covalently attach the Azido-PEG8-COOH linker to primary amines on a protein.
Materials:
-
Protein of interest (e.g., antibody) in a suitable amine-free buffer (e.g., PBS, MES).
-
Azido-PEG8-COOH linker.
-
Activation Buffer: 50 mM MES, pH 6.0.[31]
-
EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide).
-
Sulfo-NHS (N-hydroxysulfosuccinimide).
-
Quenching Solution: 1 M Tris-HCl, pH 8.0.
-
Spin desalting columns or dialysis cassette for purification.
Methodology:
-
Reagent Preparation: Prepare fresh stock solutions of EDC and Sulfo-NHS in cold Activation Buffer immediately before use, as EDC is susceptible to hydrolysis.[31]
-
Protein Preparation: Dissolve or buffer-exchange the protein into the Activation Buffer at a concentration of 1-10 mg/mL.
-
Linker Activation: In a separate tube, dissolve the Azido-PEG8-COOH linker in Activation Buffer. Add a 5 to 10-fold molar excess of both EDC and Sulfo-NHS over the linker. Incubate for 15 minutes at room temperature to form the NHS ester.[10]
-
Conjugation: Immediately add the activated linker solution to the protein solution. A 10 to 20-fold molar excess of linker to protein is a common starting point for optimization.
-
Reaction: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Add the Quenching Solution to a final concentration of 50-100 mM to quench any unreacted NHS esters. Incubate for 15 minutes.
-
Purification: Remove excess linker and reaction by-products by passing the solution through a spin desalting column or by dialysis against a suitable buffer (e.g., PBS, pH 7.4).
-
Validation: Confirm successful conjugation and determine the linker-to-protein ratio using methods described in Section 5.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Objective: To conjugate an alkyne-modified payload to the azide-functionalized protein from Protocol 1.
Materials:
-
Azide-functionalized protein.
-
Alkyne-modified payload.
-
Copper(II) Sulfate (CuSO₄).
-
THPTA (water-soluble ligand).
-
Sodium Ascorbate.
-
Conjugation Buffer: PBS, pH 7.4.
Methodology:
-
Stock Solutions: Prepare fresh stock solutions: 100 mM CuSO₄ in water, 200 mM THPTA in water, and 100 mM Sodium Ascorbate in water.[14]
-
Catalyst Preparation: In a microcentrifuge tube, mix CuSO₄ and THPTA in a 1:2 molar ratio to pre-form the copper-ligand complex.[14]
-
Reaction Setup: In a new tube, combine the azide-functionalized protein with a 5 to 10-fold molar excess of the alkyne-modified payload.[14]
-
Initiation: Add the pre-formed copper/THPTA complex to the protein/payload mixture. Finally, add the sodium ascorbate solution to initiate the reaction by reducing Cu(II) to the active Cu(I) state.[14][17] A final concentration of ~1 mM copper is a typical starting point.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purification: Purify the final conjugate using size exclusion chromatography (SEC) or dialysis to remove the catalyst, excess payload, and other reagents.
-
Validation: Characterize the final product as described in Section 5.
Characterization and Quality Control
Due to the complexity of bioconjugates, rigorous characterization is essential to ensure identity, purity, and consistency.[20]
-
UV/Vis Spectroscopy: Can be used to determine the Drug-to-Antibody Ratio (DAR) if the drug has a distinct chromophore.[32]
-
Mass Spectrometry (MS): Intact mass analysis (e.g., LC-HRMS) can confirm the successful conjugation and determine the distribution of species with different numbers of linkers/payloads attached.[33]
-
Chromatography (HPLC/UPLC):
-
SDS-PAGE: A simple method to visualize the increase in molecular weight of the protein after conjugation, confirming a successful reaction.
Conclusion
2-((Azido-PEG8-carbamoyl)methoxy)acetic acid is a powerful and versatile heterobifunctional linker. Its well-defined structure, featuring orthogonal reactive ends and a beneficial PEG spacer, provides researchers with precise control over the construction of complex bioconjugates. By enabling a sequential and modular synthetic approach, this linker is a critical tool in the development of advanced therapeutics and diagnostics, including ADCs and PROTACs.[2][6][26][34] The detailed mechanistic understanding and validated protocols provided in this guide serve as a comprehensive resource for scientists aiming to harness its full potential.
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Analytical methods for physicochemical characterization of antibody drug conjugates. National Institutes of Health (NIH). Available at: [Link]
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Characterization of Antibody–Drug Conjugate Pharmacokinetics and in Vivo Biotransformation Using Quantitative Intact LC-HRMS and Surrogate Analyte LC-MRM. ACS Publications. Available at: [Link]
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An In-depth Technical Guide to Azide Group Reactivity for Click Chemistry
For researchers, scientists, and drug development professionals, the strategic manipulation of chemical reactions is paramount to innovation. Among the myriad of synthetic tools available, "click chemistry" has emerged as a particularly powerful philosophy, championing reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[1][] At the heart of the most prominent click reactions lies the azide functional group, a small, energetic moiety with remarkable reactivity that has revolutionized bioconjugation, drug discovery, and materials science.[3][4]
This guide provides a comprehensive exploration of the azide group's reactivity in the context of click chemistry, moving beyond simple protocols to elucidate the underlying principles that govern these powerful transformations. By understanding the "why" behind the "how," researchers can more effectively harness the power of azides to advance their scientific endeavors.
The Azide: A Uniquely Poised Functional Group
The azide group (-N₃) is a linear, 1,3-dipole with a unique electronic structure.[5] This configuration renders it kinetically stable yet poised for highly specific and exothermic reactions, most notably the cycloaddition with alkynes.[1][6] While the thermal Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne has been known for decades, it often requires elevated temperatures and yields a mixture of regioisomers, failing to meet the stringent criteria of a true "click" reaction.[1][7] The advent of catalyzed and strain-promoted versions of this reaction unlocked its full potential.[1][8]
Section 1: The Cornerstone of Click Chemistry: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is arguably the premier example of a click reaction.[9][10] It addresses the limitations of the thermal reaction by offering remarkable rate acceleration (10⁷ to 10⁸-fold), exquisite regioselectivity for the 1,4-disubstituted triazole isomer, and compatibility with a wide range of functional groups and aqueous conditions.[1]
The Catalytic Cycle: A Dance of Copper and Substrates
The mechanism of CuAAC is a testament to the power of catalysis.[11] The active catalyst is the Cu(I) ion, which can be introduced from a Cu(I) salt or generated in situ from a Cu(II) salt using a reducing agent like sodium ascorbate.[1][11]
The catalytic cycle can be visualized as follows:
Caption: The mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
The reaction kinetics of SPAAC are highly dependent on the structure of the cyclooctyne. [12]Significant research has been dedicated to developing cyclooctynes with enhanced reactivity and stability.
| Cyclooctyne Derivative | Second-Order Rate Constant (M⁻¹s⁻¹) with Benzyl Azide | Key Features |
| DIBO | ~0.1 | Good stability and reactivity. |
| DIBAC | ~0.3 | Increased reactivity due to flanking aromatic rings. [13] |
| BCN | ~0.5 | Bicyclic structure enhances strain and reactivity. [13] |
| DIFO | ~0.7 | Fluorination increases the electrophilicity of the alkyne. [14] |
A Self-Validating Protocol for SPAAC-Mediated Cell Surface Labeling
The bioorthogonality of SPAAC makes it ideal for labeling biomolecules on the surface of living cells. [15] Objective: To label cell surface glycans with a DBCO-functionalized fluorescent dye.
Materials:
-
Cells cultured with an azide-functionalized sugar (e.g., Ac₄ManNAz)
-
DBCO-fluorophore (10 mM stock in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
Protocol:
-
Metabolic Labeling: Culture cells in the presence of Ac₄ManNAz for 48-72 hours to allow for the incorporation of the azide-modified sugar into cell surface glycans. This step introduces the azide handle onto the biological target.
-
Prepare Labeling Solution: Dilute the DBCO-fluorophore stock solution in pre-warmed complete culture medium to a final concentration of 20-50 µM. The use of complete medium helps maintain cell viability during the labeling process.
-
Labeling: Remove the Ac₄ManNAz-containing medium from the cells and wash twice with warm PBS. Add the DBCO-fluorophore labeling solution to the cells and incubate for 30-60 minutes at 37°C. The physiological temperature facilitates the reaction.
-
Wash: Remove the labeling solution and wash the cells three times with warm PBS to remove any unreacted dye. This step is crucial to reduce background fluorescence.
-
Visualize: The cells are now ready for visualization by fluorescence microscopy.
Section 3: Azide Reactivity in the Context of Drug Development
The power of azide-alkyne click chemistry has been widely harnessed in drug discovery and development. [16][17]Its applications range from high-throughput screening of compound libraries to the synthesis of complex drug delivery systems. [18][19] Key Applications in Drug Development:
-
Fragment-Based Drug Discovery (FBDD): Click chemistry is used to link small molecular fragments that bind to a biological target, rapidly generating potent lead compounds. [16]* Antibody-Drug Conjugates (ADCs): The specific and bioorthogonal nature of click chemistry allows for the precise attachment of cytotoxic drugs to antibodies, creating highly targeted cancer therapies. [8][20]* Prodrug Synthesis: Click chemistry can be used to attach masking groups to a drug, which are then cleaved in the target environment to release the active compound. [21]* Target Identification and Validation: Azide- or alkyne-modified probes can be used to label and identify the protein targets of a drug. []
Section 4: Safety Considerations for Working with Azides
While azides are invaluable reagents, they are also energetic compounds that require careful handling. [23] Key Safety Precautions:
-
Stability: The stability of organic azides is inversely proportional to their nitrogen content. A general rule of thumb is the "rule of six," which suggests that having at least six carbon atoms for every azide group provides sufficient dilution to render the compound relatively safe. [24]* Storage: Store azides, particularly those with a low carbon-to-nitrogen ratio, at low temperatures and away from light, heat, and shock. [23][25]* Handling:
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. [26] * Avoid using metal spatulas, as they can form shock-sensitive metal azides. [24][27] * Do not mix azides with strong acids, as this can generate the highly toxic and explosive hydrazoic acid. [24] * Work in a well-ventilated fume hood. [26]* Waste Disposal: Dispose of azide-containing waste in designated containers and do not mix it with acidic waste. [24]
-
Conclusion
The azide group, through its remarkable reactivity in click chemistry, has fundamentally changed the landscape of chemical biology and drug development. The copper-catalyzed and strain-promoted azide-alkyne cycloaddition reactions provide a robust and versatile toolkit for the precise and efficient construction of complex molecular architectures. By understanding the mechanistic underpinnings of these reactions and adhering to safe handling practices, researchers can continue to push the boundaries of scientific discovery.
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Qin, A., et al. (2021). Click Chemistry for Drug Development and Diverse Chemical–Biology Applications. ACS Omega, 6(11), 7216-7230. Retrieved from [Link]
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Li, H., et al. (2017). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 12(4), 357-369. Retrieved from [Link]
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Agarwal, P., & Bertozzi, C. R. (2015). Click Chemistry Conjugations. In Antibody-Drug Conjugates (pp. 77-90). Humana Press. Retrieved from [Link]
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Kumar, R., et al. (2023). Click chemistry in drug development recent trends and application. Research Journal of Pharmacy and Technology, 16(11), 5459-5464. Retrieved from [Link]
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Galukhin, A., et al. (2023). Probing kinetic and mechanistic features of bulk azide–alkyne cycloaddition. Physical Chemistry Chemical Physics, 25(14), 9845-9852. Retrieved from [Link]
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The Use of Click Chemistry in Drug Development Applications. (2022). ResearchGate. Retrieved from [Link]
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Conjugation Based on Click Chemistry. (n.d.). Creative Biolabs. Retrieved from [Link]
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Mechanism of the Ligand-Free CuI-Catalyzed Azide-Alkyne Cycloaddition Reaction. (2007). Angewandte Chemie International Edition, 46(18), 3245-3249. Retrieved from [Link]
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Unfolding Potential of Click Chemistry in Bioconjugation: A Review. (2023). WMO College, Muttil. Retrieved from [Link]
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Exploring advanced Click Chemistry for versatile and efficient bioconjugations. (2023). Interchim. Retrieved from [Link]
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Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. (2024). ACS Chemical Biology. Retrieved from [Link]
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Fokin, V. V., & Sharpless, K. B. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(6), 1247-1257. Retrieved from [Link]
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Azide-alkyne Huisgen cycloaddition. (n.d.). In Wikipedia. Retrieved from [Link]
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a Mechanism of the strain-promoted azide-alkyne cycloaddition (SPAAC).... (n.d.). ResearchGate. Retrieved from [Link]
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Review on role alkyne and azide building blocks for click chemistry in organic synthesis and their application. (2022). Journal of the Indian Chemical Society, 99(11), 100742. Retrieved from [Link]
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Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. (2019). Bioconjugate Chemistry, 30(10), 2539-2554. Retrieved from [Link]
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Kinetic Resolution of Cyclic Secondary Azides, Using an Enantioselective Copper-Catalyzed Azide–Alkyne Cycloaddition. (2017). Journal of the American Chemical Society, 139(41), 14437-14440. Retrieved from [Link]
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Strain-Promoted Azide-Alkyne Cycloaddition. (2021). Chinese Journal of Organic Chemistry, 41(1), 1-13. Retrieved from [Link]
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Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. (2011). Accounts of Chemical Research, 44(9), 762-773. Retrieved from [Link]
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Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DF.... (2018). RSC Advances, 8(13), 7014-7022. Retrieved from [Link]
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Optimization of the reaction conditions of click chemistry. (2018). ResearchGate. Retrieved from [Link]
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Sodium Azide NaN3. (2019). University of Illinois at Urbana-Champaign, Division of Research Safety. Retrieved from [Link]
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Safe Handling of Azides. (2013). University of Pittsburgh, Environmental Health and Safety. Retrieved from [Link]
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A Recent Concept of Importance: Click Chemistry. (2024). Cureus, 16(2), e54162. Retrieved from [Link]
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What is a sensible safety protocol for 'click' reactions with aliphatic organic azides?. (2014). ResearchGate. Retrieved from [Link]
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Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. (2007). Pharmaceutical Research, 24(12), 2213-2230. Retrieved from [Link]
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Optimization of the click reaction conditions a. (2012). ResearchGate. Retrieved from [Link]
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Safe Handling of Sodium Azide (SAZ). (n.d.). University of Wisconsin-Madison, Environment, Health & Safety. Retrieved from [Link]
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Functional Groups In Organic Chemistry. (2010). Master Organic Chemistry. Retrieved from [Link]
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A Senior Application Scientist's Guide to Carboxylic Acid Activation for Robust Amide Bond Formation
Executive Summary: The amide bond is a cornerstone of modern chemistry, forming the backbone of peptides, proteins, and a vast array of pharmaceuticals and advanced materials.[1][2] However, the direct condensation of a carboxylic acid and an amine is kinetically unfavorable due to the formation of a non-reactive ammonium carboxylate salt.[3][4] Overcoming this thermodynamic hurdle requires the strategic activation of the carboxylic acid, a process that converts the hydroxyl group into a proficient leaving group. This guide provides an in-depth exploration of the core principles, mechanistic pathways, and field-proven protocols for achieving efficient and reliable amide bond formation. We will dissect the major classes of coupling reagents—carbodiimides and onium salts—examine the critical role of additives in enhancing reaction fidelity, and provide actionable strategies to mitigate common side reactions, most notably epimerization. This document is intended for researchers, scientists, and drug development professionals seeking to master this ubiquitous and fundamentally important transformation.
The Fundamental Challenge: Why Activation is Necessary
The direct reaction between a carboxylic acid and an amine is an acid-base reaction, not a condensation. The acidic proton of the carboxylic acid is readily transferred to the basic amine, resulting in the formation of a stable and highly unreactive ammonium carboxylate salt.[3][4] To facilitate the desired nucleophilic attack by the amine on the carbonyl carbon, the carboxylic acid must first be "activated." This is achieved by reacting the acid with a coupling reagent, which transforms the hydroxyl group—a poor leaving group—into a highly electrophilic species that is susceptible to aminolysis.[5][6][7] This two-step process, often performed in a single pot, is the foundation of modern amide synthesis.[6]
Onium Salts: Phosphonium and Aminium/Uronium
Onium salt-based reagents are generally more reactive and efficient than carbodiimides, especially for sterically hindered substrates. They are broadly classified as phosphonium or aminium salts.
Examples like BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) activate carboxylic acids by forming an acyloxyphosphonium salt. [8]This intermediate readily reacts with an amine. A key advantage of phosphonium salts is that they do not react with the amine component to form guanidinium byproducts. PyBOP is now favored over the original BOP reagent because it avoids the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA). [9]
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An In-Depth Technical Guide to the Non-Cleavable Properties of Azido-PEG8-Acid Linkers
Abstract
The Azido-PEG8-acid linker is a heterobifunctional chemical tool that has become indispensable in the development of advanced bioconjugates, including Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1] Its architecture, featuring a terminal azide group, a central eight-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid, provides a stable and versatile platform for covalently connecting biomolecules to payloads or other molecular entities. This guide provides a detailed technical examination of the linker's core attribute: its non-cleavable nature. We will dissect the molecular basis for this stability, which arises from the formation of robust amide and triazole bonds, and explore the critical role of the PEG8 spacer in enhancing solubility and optimizing pharmacokinetic profiles. This document serves as a resource for researchers, chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a comparative analysis of the linker's properties.
Introduction: The Non-Cleavable Linker Paradigm in Bioconjugate Design
In the design of targeted therapeutics like ADCs, the linker is a critical component that connects the targeting antibody to the cytotoxic payload.[] The linker's properties dictate the stability of the conjugate in circulation and the mechanism of payload release at the target site.[3] Linkers are broadly categorized as either cleavable or non-cleavable.[][4]
Cleavable linkers are designed with specific chemical moieties that are sensitive to the unique conditions of the tumor microenvironment or intracellular compartments, such as low pH (hydrazones), high glutathione concentrations (disulfides), or the presence of specific enzymes like cathepsins (peptide linkers).[4][5] In contrast, non-cleavable linkers lack such a trigger mechanism.[3] For a payload attached via a non-cleavable linker to become active, the entire antibody-linker-drug conjugate must be internalized by the target cell and trafficked to the lysosome.[6] Within the lysosome, complete proteolytic degradation of the antibody backbone releases the drug, which remains attached to the linker and a single amino acid residue.[4][7]
The primary advantage of this non-cleavable strategy is superior plasma stability.[4][6] By preventing premature drug release during circulation, non-cleavable linkers can significantly reduce systemic, off-target toxicity and widen the therapeutic window, a crucial factor for highly potent payloads.[4][6][8]
Molecular Architecture and Core Properties of Azido-PEG8-Acid
The exceptional utility of the Azido-PEG8-acid linker stems from the distinct and complementary functions of its three components. This design facilitates a controlled, sequential conjugation strategy, yielding a final construct of remarkable stability.
Component 1: The Azide Terminus for Bioorthogonal Ligation
The terminal azide group (N₃) is a key functional handle for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[9][10] The azide is exceptionally stable under a wide range of reaction conditions and is bioorthogonal, meaning it does not react with native functional groups found in biological systems.[10][11]
It participates in two main types of click reactions:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Reacts with a terminal alkyne in the presence of a copper(I) catalyst to form a 1,4-disubstituted 1,2,3-triazole.[12] While highly efficient, the potential cytotoxicity of copper can be a concern for in vivo applications.[13]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Reacts with a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), without the need for a metal catalyst.[1][11] This "copper-free" click chemistry is ideal for applications involving live cells or whole organisms.[14][15]
Crucially, the resulting triazole ring is a highly stable, aromatic heterocycle that is resistant to hydrolysis and enzymatic degradation under physiological conditions, contributing significantly to the non-cleavable character of the linker.[13]
Component 2: The Carboxylic Acid Terminus for Amide Bond Formation
The terminal carboxylic acid (-COOH) provides a robust handle for conjugation to primary amines, such as the ε-amino group of lysine residues on proteins and antibodies.[16] Direct reaction between a carboxylic acid and an amine is generally inefficient and requires harsh conditions.[17] Therefore, the carboxylic acid must first be "activated" to a more reactive species.[18] Common activating agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with N-hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt), or uronium salts like HATU.[16]
This activation converts the carboxylic acid into a highly reactive intermediate (e.g., an NHS ester), which then readily reacts with an amine nucleophile to form a stable amide bond, releasing the NHS leaving group.[17] The amide bond is exceptionally stable under physiological conditions due to resonance delocalization, which imparts partial double-bond character to the C-N bond, making it highly resistant to hydrolysis.[19][20]
Component 3: The PEG8 Spacer - More Than Just a Spacer
The eight-unit polyethylene glycol (PEG) chain is a critical modulator of the linker's overall properties. Far from being a passive spacer, it confers several key advantages:
-
Enhanced Solubility: Many potent cytotoxic drugs are highly hydrophobic. The hydrophilic ether backbone of the PEG8 spacer significantly improves the aqueous solubility of the entire conjugate, preventing aggregation and facilitating formulation.[][22][23]
-
Improved Pharmacokinetics: PEGylation is a well-established strategy to improve the pharmacokinetic properties of biologics. The PEG8 spacer can help shield the conjugate from immune recognition and proteolytic degradation, extending its circulation half-life.[]
-
Optimal Spacing and Flexibility: The PEG8 chain provides a flexible, defined-length spacer that separates the conjugated molecules. This separation can be crucial for mitigating steric hindrance and ensuring that the biological activity of both the targeting moiety and the payload are retained.[24]
-
Metabolic Stability: The polyether structure of PEG is generally more resistant to oxidative metabolism in vivo compared to analogous alkyl chains, further contributing to the overall stability of the conjugate.[24]
The "Non-Cleavable" Paradigm: A Stability Analysis
The non-cleavable nature of the Azido-PEG8-acid linker is not an inherent property of the linker in its free form, but rather a direct consequence of the highly stable bonds it forms during conjugation. The combination of a robust amide bond at one end and an inert triazole ring at the other creates a molecular bridge that is highly resistant to degradation in the physiological environment of the bloodstream (pH ~7.4).
The table below provides a comparative summary of the stability of these linkages against common cleavable linker chemistries.
| Linkage Type | Bond Formed | Stability in Plasma (pH 7.4) | Cleavage Mechanism |
| Amide (from -COOH) | Amide | Very High | Resistant to chemical and enzymatic hydrolysis.[19][20] |
| Triazole (from -N₃) | 1,2,3-Triazole | Very High | Resistant to hydrolysis, oxidation, and reduction.[13] |
| Thioether (Non-cleavable) | Thioether | Very High | Generally stable, though maleimide adducts can undergo retro-Michael addition.[13] |
| Disulfide (Cleavable) | Disulfide | Low to Moderate | Reduction by high intracellular glutathione (GSH) concentrations.[4][5] |
| Hydrazone (Cleavable) | Hydrazone | Moderate | Hydrolysis under acidic conditions (pH 4.5-6.0) found in endosomes/lysosomes.[][13] |
| Peptide (Cleavable) | Amide | High | Proteolytic cleavage by specific enzymes (e.g., Cathepsin B) overexpressed in lysosomes.[4] |
This data underscores the fundamental difference: while cleavable linkers are designed to break under specific conditions, the bonds formed by the Azido-PEG8-acid linker are engineered for maximum stability, ensuring the payload remains attached until the entire bioconjugate is catabolized.
Experimental Protocols and Methodologies
The heterobifunctional nature of the Azido-PEG8-acid linker allows for a precise, two-step conjugation strategy. This approach provides a high degree of control and is essential for constructing well-defined bioconjugates.
Protocol: Two-Step Conjugation of a Protein to a DBCO-Functionalized Payload
This protocol describes the conjugation of a protein (e.g., an antibody) to a small molecule payload functionalized with a DBCO group.
Step A: Conjugation of Azido-PEG8-Acid to Protein Lysine Residues
-
Materials:
-
Protein (e.g., monoclonal antibody) in an amine-free buffer (e.g., PBS, pH 7.4).
-
Azido-PEG8-acid.
-
Anhydrous Dimethylsulfoxide (DMSO).
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
-
Sulfo-NHS (N-hydroxysulfosuccinimide).
-
Desalting column (e.g., Zeba™ Spin Desalting Column, 7K MWCO).
-
-
Methodology:
-
Protein Preparation: Adjust the protein concentration to 2-5 mg/mL in PBS, pH 7.4.
-
Linker Activation: Immediately before use, prepare a 10 mM stock solution of Azido-PEG8-acid in anhydrous DMSO. In a separate microfuge tube, prepare a fresh solution of 100 mM EDC and 100 mM Sulfo-NHS in water.
-
To activate the linker, mix the Azido-PEG8-acid stock solution with the EDC/Sulfo-NHS solution at a 1:1:1 molar ratio and incubate for 15 minutes at room temperature.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the activated linker solution to the protein solution. The final concentration of DMSO should not exceed 10% (v/v) to maintain protein integrity.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Purification: Remove unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.
-
Characterization: Confirm the incorporation of the azide linker using MALDI-TOF mass spectrometry or by reacting a small aliquot with a fluorescent DBCO reagent and analyzing via SDS-PAGE.
-
Step B: SPAAC "Click" Reaction with DBCO-Payload
-
Materials:
-
Azide-modified protein from Step A.
-
DBCO-functionalized payload.
-
Anhydrous DMSO.
-
PBS, pH 7.4.
-
Size Exclusion Chromatography (SEC) system for purification.
-
-
Methodology:
-
Payload Preparation: Prepare a 10 mM stock solution of the DBCO-payload in anhydrous DMSO.
-
Click Reaction: To the azide-modified protein, add a 3- to 5-fold molar excess of the DBCO-payload stock solution.
-
Incubate the reaction for 4-12 hours at room temperature, or overnight at 4°C, protected from light if the payload is light-sensitive.
-
Final Purification: Purify the final bioconjugate to remove excess payload and any aggregates using SEC.
-
Final Characterization: Characterize the final conjugate for purity, aggregation (SEC-HPLC), drug-to-antibody ratio (DAR) by HIC-HPLC or Mass Spectrometry, and confirm retained biological activity.
-
Applications and Field-Proven Insights
The choice of a non-cleavable linker like Azido-PEG8-acid is a strategic decision in drug development, driven by the specific properties of the payload and the desired therapeutic outcome.
-
Antibody-Drug Conjugates (ADCs): This linker is ideal for ADCs carrying exceptionally potent payloads where minimizing off-target release is paramount to safety.[] The resulting ADC relies on the target cell's biology for payload release, which can increase specificity.[6] A classic example of a non-cleavable linker in an approved ADC is the thioether-based SMCC linker in Kadcyla® (T-DM1).[4] The Azido-PEG8-acid linker offers similar stability benefits with the added advantages of PEGylation and the versatility of click chemistry for modular assembly.
-
PROTACs: In PROTACs, the linker connects a target-binding warhead to an E3 ligase ligand. The linker's length, flexibility, and solubility are critical for enabling the formation of a stable and productive ternary complex.[24] The PEG8 spacer provides the requisite flexibility and solubility to facilitate this induced proximity, while the stable amide and triazole connections ensure the PROTAC molecule remains intact to perform its catalytic degradation function.[1][24]
A key consideration when using a non-cleavable linker is the potential lack of a "bystander effect."[3] Since the payload is released inside the target cell and the resulting charged metabolite may have poor membrane permeability, it is less likely to diffuse out and kill adjacent, antigen-negative tumor cells.[6] While this enhances specificity, it may be a disadvantage in treating heterogeneous tumors. Therefore, the decision to use a non-cleavable linker must be weighed against the therapeutic strategy and the nature of the disease.
Conclusion
The Azido-PEG8-acid linker represents a powerful and sophisticated tool for modern bioconjugation. Its non-cleavable character, derived from the formation of highly stable amide and triazole bonds, ensures exceptional conjugate stability in vivo. This stability, coupled with the beneficial pharmacokinetic and solubility-enhancing properties of the PEG8 spacer, provides a reliable platform for developing safer and more effective targeted therapeutics. By understanding the fundamental chemistry and strategic implications of each component, researchers can confidently leverage the Azido-PEG8-acid linker to engineer the next generation of ADCs, PROTACs, and other complex bioconjugates.
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Mechanisms for the activation of carboxylic acid in amide bond... (n.d.). ResearchGate. [Link]
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Noncleavable Linkers. (n.d.). Creative Biolabs. [Link]
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Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. (n.d.). MDPI. [Link]
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Linkers for ADCs. (n.d.). NJ Bio, Inc. [Link]
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The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018, February 28). Master Organic Chemistry. [Link]
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Azido-PEG8-NHS ester (CAT#: ADC-L-M0332). (n.d.). Creative Biolabs. [Link]
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Alkaline Hydrolysis of Amide Bonds: Effect of Bond Twist and Nitrogen Pyramidalization. (n.d.). ACS Publications. [Link]
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Amide Bond Formation via Reversible, Carboxylic Acid-Promoted Lactone Aminolysis. (2010, August 20). ACS Publications. [Link]
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Copper-free click chemistry. (n.d.). Wikipedia. [Link]
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Acidic hydrolysis of amide bonds. (n.d.). ResearchGate. [Link]
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On the hydrolysis mechanisms of amides and peptides. (n.d.). ResearchGate. [Link]
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Scalable Synthesis of Azido PEG NHS Esters and its Derivatives. (n.d.). ijrpr. [Link]
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Click Chemistry (Azide / alkyne reaction). (n.d.). Interchim. [Link]
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Overview of PEG Linkers & Their Applications. (n.d.). Technology Networks. [Link]
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Amide Bond Activation of Biological Molecules. (n.d.). PMC - NIH. [Link]
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Azido-PEG8-acid, CAS 1214319-92-2. (n.d.). AxisPharm. [Link]
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An In-Depth Technical Guide to PROTAC Linkers: The Architectural Core of Targeted Protein Degradation
Section 1: The Central Role of the Linker in PROTAC-Mediated Degradation
Proteolysis Targeting Chimeras (PROTACs) have revolutionized drug discovery by shifting the paradigm from occupancy-driven inhibition to event-driven, catalytic degradation of disease-causing proteins.[1][2] These heterobifunctional molecules function by hijacking the cell's native ubiquitin-proteasome system (UPS). A PROTAC molecule is composed of three distinct components: a ligand that binds a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two "warheads".[3][4]
The orchestrated mechanism begins when the PROTAC enters the cell and simultaneously binds to the POI and an E3 ligase, forming a crucial ternary complex.[4][] This induced proximity enables the E3 ligase to catalyze the transfer of ubiquitin molecules from a charged E2 enzyme to lysine residues on the surface of the POI.[6] The resulting polyubiquitinated POI is then recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.[1] The PROTAC molecule, being a catalyst, is then released to engage another POI, enabling it to be effective at substoichiometric concentrations.[4]
While the two ligands determine what is bound, the linker dictates how the ternary complex assembles and, consequently, the efficiency and success of the degradation event.[][8] It is far more than a passive spacer; the linker's length, chemical composition, rigidity, and attachment points are critical parameters that govern the overall efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[1][3][9] An optimally designed linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and leads to potent degradation.[4] Conversely, a poorly designed linker can introduce steric clashes or unfavorable geometries, leading to negative cooperativity and reduced efficacy.[4][10]
Section 2: Deconstructing the PROTAC Linker: Classification and Physicochemical Properties
The process of optimizing the linker, often termed "linkerology," is a critical and empirical part of PROTAC development.[1] Linkers are generally classified based on their flexibility and chemical composition, with each type offering distinct advantages and challenges.[3][4]
Linker Classification
Flexible Linkers: These are the most common types used in early-stage PROTAC development due to their synthetic accessibility and ability to allow the two binding moieties to adopt various conformations.[4]
-
Alkyl Chains: Simple, saturated hydrocarbon chains are a frequent starting point.[3][4] They provide significant conformational flexibility but tend to be hydrophobic, which can negatively impact solubility.[3]
-
Polyethylene Glycol (PEG) Chains: PEG linkers are the most widely used, found in approximately 55% of reported PROTACs.[11] Their repeating ethylene glycol units impart hydrophilicity, which can significantly improve the aqueous solubility and cell permeability of the often large and greasy PROTAC molecule.[3][4]
Rigid Linkers: These linkers restrict the conformational freedom of the PROTAC, which can be advantageous.
-
Cycloalkane Scaffolds: Incorporating structures like piperazine or piperidine rings introduces rigidity.[3] This can help pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty of forming the ternary complex.[4] These motifs can also improve metabolic stability and solubility.[3]
-
Alkynes and Triazoles: The linear geometry of alkynes and the planar nature of triazole rings (often formed via "click chemistry") provide conformational constraint.[4] Triazoles are particularly stable to metabolic degradation.[3][]
Physicochemical Properties and Their Impact
The chemical makeup of the linker profoundly impacts the drug-like properties of the final PROTAC molecule.[4]
-
Solubility and Permeability: Balancing hydrophilicity and lipophilicity is key. Polar groups (ethers, amides) improve solubility, while lipophilic groups enhance cell permeability.[4] Flexible linkers can sometimes exhibit a "chameleon effect," adopting a more compact, hydrophobic shape to cross the cell membrane before extending into a more polar conformation in the aqueous cytoplasm.[4][10]
-
Length: Linker length is a critical determinant of efficacy.[10][12] A linker that is too short may lead to steric clashes, preventing the ternary complex from forming.[12] Conversely, a linker that is too long might result in an overly flexible and unstable complex, leading to inefficient ubiquitination.[12] While there is no universal optimal length, most successful PROTACs have linkers ranging from 7 to 29 atoms.[12]
-
Rigidity: Increasing linker rigidity can enhance degradation activity by improving the geometric complementarity between the POI and E3 ligase.[13] However, excessive rigidity can hinder the adaptability needed for productive complex formation.[13]
| Linker Type | Key Features | Advantages | Disadvantages |
| Alkyl Chains | Flexible, hydrophobic | Synthetically accessible, easy to modify length[3][4] | Poor aqueous solubility, may decrease permeability[3] |
| PEG Chains | Flexible, hydrophilic | Improves solubility, biocompatible, synthetically tractable[3][4] | Can sometimes lead to excessive flexibility |
| Cycloalkanes | Rigid, can be polar | Pre-organizes conformation, can improve metabolic stability and solubility[3][4] | More synthetically complex than linear chains |
| Triazoles | Rigid, planar, polar | Formed via efficient click chemistry, metabolically stable[3][] | Lack of flexibility can make optimization challenging[4] |
Section 3: The Linker's Impact on Ternary Complex Formation and Efficacy
The ultimate goal of a PROTAC is to form a stable and productive ternary complex. The linker is the primary architect of this complex, directly influencing its stability, kinetics, and the resulting degradation efficacy, which is measured by DC50 (concentration for 50% degradation) and Dmax (maximum degradation percentage).[10][14]
The linker's geometry dictates the relative orientation of the POI and E3 ligase.[8] This positioning is crucial for presenting a lysine residue on the POI to the active site of the E3/E2 enzyme complex for ubiquitin transfer. A subtle change, such as adding or removing a few atoms from the linker, can dramatically alter degradation potency by orders of magnitude. For example, in a series of BET degraders, initial optimization using alkyl chains identified a specific length that was crucial for potent activity.[9] Similarly, studies on ERα-targeting PROTACs found that a 16-atom linker provided optimal degradation, highlighting the system-dependent nature of linker length.[15][16]
This sensitivity to linker length and composition underscores the importance of an empirical, iterative optimization process. The following table, compiled from literature data, illustrates how linker length can significantly impact degradation performance for different targets.
| PROTAC System | Target | E3 Ligase | Linker Length (atoms) | DC50 | Dmax |
| ERα Degrader | ERα | N/A | 12 | >1000 nM | <20% |
| ERα Degrader | ERα | N/A | 16 | ~10 nM | >95% |
| ERα Degrader | ERα | N/A | 21 | >100 nM | ~60% |
| TBK1 Degrader | TBK1 | CRBN | 18 | 39 nM | >90% |
| TBK1 Degrader | TBK1 | CRBN | 21 | 13 nM | >90% |
| TBK1 Degrader | TBK1 | CRBN | 24 | 22 nM | >90% |
Section 4: Key Experimental Workflows for Linker Evaluation
The rational design and optimization of a PROTAC linker requires a systematic approach involving synthesis and a cascade of biophysical and cell-based assays.
Protocol: Synthesis of a PROTAC Linker via Click Chemistry
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," is a highly efficient and widely used method for conjugating the two halves of a PROTAC.[][17][] It offers high yields and is tolerant of a wide range of functional groups, making it ideal for rapidly creating libraries of PROTACs with varying linkers.[9][19]
Objective: To conjugate an alkyne-functionalized POI ligand with an azide-functionalized E3 ligase ligand (e.g., Pomalidomide-PEG-Azide) to form the final PROTAC.
Step-by-Step Methodology:
-
Reagent Preparation: Dissolve the alkyne-modified POI ligand (1.0 equivalent) and the azide-containing E3 ligase warhead (e.g., Pomalidomide-PEG-N3, 1.05 equivalents) in a suitable solvent mixture, such as 1:1 tert-butanol and water.[6]
-
Catalyst Addition: To the solution from Step 1, add an aqueous solution of copper(II) sulfate pentahydrate (CuSO4·5H2O, 0.1 equivalents).
-
Reduction & Initiation: Add a freshly prepared aqueous solution of sodium ascorbate (0.2 equivalents). The ascorbate reduces Cu(II) to the active Cu(I) species in situ, initiating the cycloaddition.[6]
-
Reaction: Stir the mixture vigorously at room temperature for 4-12 hours. The reaction progress should be monitored by a suitable analytical method, such as LC-MS, until the starting materials are consumed.
-
Workup: Upon completion, dilute the reaction mixture with water and extract the product into an organic solvent like ethyl acetate. Combine the organic layers, wash with brine to remove residual salts, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.[6]
-
Purification: Purify the crude product using preparative HPLC or silica gel column chromatography to yield the final, high-purity PROTAC molecule.[6]
-
Characterization: Confirm the structure and purity of the final PROTAC using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The formation of the triazole ring will be evident in the NMR spectra.[6]
Protocol: Biophysical Characterization of Ternary Complex Formation by SPR
Surface Plasmon Resonance (SPR) is a powerful, label-free technique for measuring the real-time kinetics and affinity of molecular interactions.[20][21] It is invaluable for quantifying both the binary (PROTAC-POI, PROTAC-E3) and ternary complex interactions, providing direct evidence of complex formation and stability.[20][21][22]
Objective: To measure the binding affinity (KD) and kinetics (ka, kd) of the ternary complex (POI-PROTAC-E3).
Step-by-Step Methodology:
-
Surface Preparation: Covalently immobilize one of the purified proteins (typically the E3 ligase, e.g., His-tagged VHL) onto a suitable SPR sensor chip surface (e.g., a Ni-NTA chip).[10][21]
-
Analyte Preparation: Prepare a series of solutions containing a fixed concentration of the PROTAC and varying concentrations of the POI (the second protein partner).
-
Binding Measurement (Association): Inject the analyte solutions sequentially over the sensor surface at a constant flow rate. The binding of the PROTAC and POI to the immobilized E3 ligase will cause a change in the refractive index at the surface, which is measured in real-time as a response signal.
-
Dissociation: After the association phase, switch back to injecting running buffer alone. The dissociation of the ternary complex is monitored as a decrease in the response signal.
-
Regeneration: Inject a regeneration solution (e.g., low pH glycine or high salt buffer) to strip all bound molecules from the surface, preparing it for the next injection cycle.
-
Data Analysis: The resulting sensorgrams (response vs. time) are fitted to a kinetic binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka). A strong ternary complex is characterized by a slow kd and a low KD value.
Protocol: Determination of Cellular Degradation (DC50 & Dmax) by Western Blot
This is the definitive cell-based assay to measure the functional outcome of PROTAC activity: the degradation of the target protein.
Objective: To quantify the potency (DC50) and efficacy (Dmax) of a PROTAC in a relevant cell line.[14]
Step-by-Step Methodology:
-
Cell Culture and Seeding: Plate a relevant cell line (e.g., one that endogenously expresses the POI and E3 ligase) in multi-well plates and allow the cells to adhere overnight.[14]
-
PROTAC Treatment: Prepare a serial dilution of the PROTAC in cell culture medium. Treat the cells with the different concentrations for a defined period (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration in each lysate using a standard protein assay, such as the BCA assay, to ensure equal protein loading.
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the POI. Subsequently, incubate with a primary antibody for a loading control protein (e.g., GAPDH, β-actin) to normalize for loading differences.
-
Detection: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification and Data Analysis: Quantify the band intensities for the POI and the loading control. Normalize the POI signal to the loading control signal for each sample. Calculate the percentage of POI remaining relative to the vehicle-treated control.
-
Curve Fitting: Plot the percentage of degradation against the log of the PROTAC concentration and fit the data to a four-parameter variable slope non-linear regression model to determine the DC50 and Dmax values.[14]
Section 5: Conclusion and Future Directions
The linker is an indispensable architectural element in PROTAC design, acting as the critical mediator of ternary complex formation and subsequent protein degradation.[3][] Its optimization, balancing length, rigidity, and physicochemical properties, is paramount to achieving potent and selective degraders with favorable drug-like properties. The historical "trial and error" approach to linker design is gradually being augmented by more rational strategies, including computational modeling and molecular dynamics simulations, to better predict optimal linker geometries.[8][23]
The field is rapidly evolving, with innovations leading to "smart" linkers. These include photo-switchable linkers that allow for spatiotemporal control of degradation with light, and cleavable linkers designed to release the PROTAC in specific cellular compartments.[11] As our understanding of the complex structural and dynamic interplay within the ternary complex deepens, the rational design of linkers will become increasingly sophisticated, paving the way for the next generation of highly optimized and clinically successful targeted protein degraders.[23][24][25]
References
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The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). PubMed. [Link]
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Current strategies for the design of PROTAC linkers: a critical review. ResearchGate. [Link]
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Characteristic roadmap of linker governs the rational design of PROTACs. National Center for Biotechnology Information (PMC). [Link]
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Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]
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Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. PubMed. [Link]
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The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). JoVE. [Link]
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Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. National Center for Biotechnology Information (PMC). [Link]
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Interplay of PROTAC Complex Dynamics for Undruggable Targets: Insights into Ternary Complex Behavior and Linker Design. National Institutes of Health. [Link]
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Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. National Institutes of Health. [Link]
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Characterizing PROTAC ternary complex formation using Biacore SPR systems. Cytiva. [Link]
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Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Taylor & Francis Online. [Link]
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The Crucial Component: A Technical Guide to Antibody-Drug Conjugate (ADC) Linkers
Introduction: The Lynchpin of ADC Technology
Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, merging the exquisite specificity of monoclonal antibodies with the potent cell-killing capabilities of cytotoxic agents.[1] This powerful synergy, however, is entirely dependent on a critical third component: the linker.[2] More than a simple tether, the linker is a sophisticated chemical entity that dictates the stability, pharmacokinetics, and ultimate efficacy and safety of the entire ADC construct.[3][4] An ideal linker must maintain a stable connection between the antibody and payload in systemic circulation to prevent premature drug release and off-target toxicity, yet efficiently and selectively release the cytotoxic payload within the target tumor cells.[5][] This delicate balance between stability and conditional lability is the cornerstone of modern ADC design and the focus of this in-depth technical guide.[2]
The evolution of linker technology has been a driving force in the advancement of ADCs from early-generation constructs plagued by instability to the highly refined and clinically successful therapies of today.[4][5] This guide will provide a comprehensive exploration of the fundamental principles of ADC linkers, offering researchers, scientists, and drug development professionals a detailed understanding of their classification, mechanisms of action, and the analytical methodologies crucial for their characterization.
Part 1: The Dichotomy of Design: Cleavable vs. Non-Cleavable Linkers
The fundamental classification of ADC linkers is based on their mechanism of payload release: cleavable and non-cleavable.[7][8] The choice between these two strategies is a pivotal decision in ADC development, profoundly influencing the therapeutic window and mechanism of action.[9]
Cleavable Linkers: Engineering Conditional Release
Cleavable linkers are designed to be stable at the physiological pH of the bloodstream but are susceptible to cleavage by specific triggers prevalent within the tumor microenvironment or inside cancer cells.[][10] This targeted release mechanism is a key advantage, allowing for the delivery of the unmodified, potent parent drug to the site of action.[9] More than 80% of clinically approved ADCs utilize cleavable linkers.[11]
There are three primary strategies for achieving conditional cleavage:
-
Enzyme-Sensitive Linkers: These are the most successful class of cleavable linkers and typically incorporate a short peptide sequence that is a substrate for lysosomal proteases, such as cathepsin B, which are often overexpressed in tumor cells.[12] The valine-citrulline (Val-Cit) dipeptide is a widely used motif, demonstrating high stability in circulation but efficient cleavage within the lysosome.[9]
-
Chemical Structure Example: Val-Cit Linker The Val-Cit linker, often coupled with a self-immolative spacer like p-aminobenzyl carbamate (PABC), ensures the efficient release of an unmodified payload.[9]
-
-
pH-Sensitive (Acid-Labile) Linkers: These linkers exploit the lower pH of endosomal and lysosomal compartments (pH 4.5-6.5) compared to the bloodstream (pH ~7.4).[] Hydrazone linkers are a classic example, undergoing hydrolysis in acidic environments to release the payload.[9] However, traditional hydrazone linkers have faced challenges with instability in circulation.[11] Newer developments, such as silyl ether-based linkers, have shown improved stability.[11]
-
Chemical Structure Example: Hydrazone Linker Hydrazone linkers are formed by the reaction of a ketone or aldehyde with a hydrazine derivative.
-
-
Glutathione-Sensitive (Reducible) Linkers: These linkers incorporate a disulfide bond, which is stable in the oxidizing environment of the bloodstream but is readily cleaved in the reducing environment of the cytoplasm, where glutathione concentrations are significantly higher.[9]
-
Chemical Structure Example: SPDB Linker The SPDB (N-succinimidyl 4-(2-pyridyldithio)butanoate) linker is an example of a disulfide-containing linker.
-
Diagram 1: Mechanisms of payload release for different types of cleavable linkers.
Non-Cleavable Linkers: Relying on Antibody Degradation
In contrast to their cleavable counterparts, non-cleavable linkers do not contain a specific chemical trigger for payload release.[7][11] Instead, the release of the drug occurs only after the entire ADC is internalized and the antibody component is completely degraded by lysosomal proteases.[14] This process liberates the payload, which remains attached to the linker and a single amino acid residue from the antibody.[7]
The primary advantage of non-cleavable linkers is their exceptional stability in plasma, which can lead to a wider therapeutic window and reduced off-target toxicity. However, the released payload-linker-amino acid complex must retain cytotoxic activity.[7]
-
Chemical Structure Example: SMCC Linker The succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker is a commonly used non-cleavable linker that forms a stable thioether bond with cysteine residues on the antibody.[15]
Diagram 2: Payload release mechanism for non-cleavable linkers.
Part 2: Performance Metrics and Comparative Analysis
The selection of a linker technology has a profound impact on the therapeutic index of an ADC. A quantitative comparison of key performance parameters is essential for rational ADC design.
| Parameter | Cleavable Linker (e.g., Val-Cit) | Non-Cleavable Linker (e.g., SMCC) | Significance |
| Mechanism of Release | Enzymatic or chemical cleavage[9] | Proteolytic degradation of the antibody[9] | Determines the location and trigger for payload release. |
| Released Payload Form | Typically the unmodified parent drug[9] | Payload with linker and residual amino acid[7] | Can impact the permeability and activity of the payload. |
| Plasma Stability | Generally lower, with some susceptibility to premature cleavage.[5][16] | Exceptionally high, leading to lower systemic toxicity.[] | Influences off-target toxicity and the therapeutic window. |
| Bystander Effect | Can be pronounced, as the released payload can diffuse to neighboring antigen-negative cells. | Weak to non-existent, as the charged payload-linker complex has poor membrane permeability.[] | Can be advantageous in treating heterogeneous tumors but may also increase off-target effects. |
| Therapeutic Window | Generally narrower due to potential for off-target toxicity. | Generally wider due to superior stability and safety profile.[] | A key determinant of the clinical utility of an ADC. |
Note: The stability and performance of linkers can be highly dependent on the specific chemical structure, conjugation site, and the biological environment.
Part 3: Essential Analytical Workflows for Linker Characterization
Rigorous analytical characterization is paramount to ensure the quality, consistency, and performance of an ADC. The following are key experimental protocols for evaluating ADC linkers.
Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
Principle: HIC separates molecules based on their hydrophobicity. Since the cytotoxic payloads are often hydrophobic, ADCs with different numbers of conjugated drugs will have varying degrees of hydrophobicity and can be resolved by HIC.[18][19] This technique is performed under non-denaturing conditions, preserving the native structure of the ADC.[20]
Experimental Protocol:
-
System Preparation: An Agilent 1260 Infinity II Bio-inert LC system or a similar bio-compatible HPLC system is recommended to prevent corrosion from the high-salt mobile phases.[18]
-
Column: A HIC column, such as a TSKgel Butyl-NPR column, is equilibrated with a high-salt mobile phase.
-
Mobile Phases:
-
Gradient Elution: A linear gradient from high to low salt concentration is used to elute the ADC species. Species with a higher DAR are more hydrophobic and will elute later.
-
Detection: The eluting peaks are monitored by UV absorbance at 280 nm.
-
Data Analysis: The peak areas for each DAR species (e.g., DAR0, DAR2, DAR4) are integrated, and the average DAR is calculated based on the relative peak areas.
Diagram 3: Workflow for determining the Drug-to-Antibody Ratio (DAR) using HIC.
Linker Stability Assessment by LC-MS
Principle: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for assessing the stability of an ADC in biological matrices like plasma.[12] It can be used to quantify the amount of prematurely released payload over time.[8]
Experimental Protocol:
-
Incubation: The ADC is incubated in plasma (e.g., human or mouse) at 37°C for various time points (e.g., 0, 24, 48, 72 hours).
-
Sample Preparation: At each time point, an aliquot is taken, and the plasma proteins are precipitated using a solvent like acetonitrile. The supernatant, containing the free payload, is collected after centrifugation.[5]
-
LC-MS Analysis: The supernatant is injected onto a reverse-phase LC column coupled to a mass spectrometer. The amount of free payload is quantified by comparing its peak area to a standard curve of the pure payload.
-
Data Analysis: The percentage of released payload is plotted against time to determine the stability profile of the ADC and its linker.
In Vitro Cytotoxicity Assay (MTT/XTT)
Principle: These colorimetric assays measure cell viability by quantifying the metabolic activity of living cells.[2] Mitochondrial dehydrogenases in viable cells reduce a tetrazolium salt (MTT or XTT) to a colored formazan product, the amount of which is proportional to the number of viable cells.[2] This allows for the determination of the ADC's potency (e.g., IC50 value).
Experimental Protocol:
-
Cell Seeding: Target cancer cells (antigen-positive) and control cells (antigen-negative) are seeded in 96-well plates and allowed to adhere overnight.
-
ADC Treatment: The cells are treated with serial dilutions of the ADC and incubated for a period of time (typically 72-120 hours).
-
Reagent Addition: The MTT or XTT reagent is added to each well, and the plates are incubated to allow for the color change to develop.
-
Solubilization (for MTT): If using MTT, a solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.[2]
-
Absorbance Reading: The absorbance is measured using a microplate reader at the appropriate wavelength.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and a dose-response curve is generated to determine the IC50 value.[22]
Conclusion: The Future of ADC Linker Technology
The linker is an undeniably critical component in the design of safe and effective Antibody-Drug Conjugates. The ongoing innovation in linker chemistry, including the development of novel cleavable triggers and more sophisticated non-cleavable systems, continues to expand the therapeutic potential of ADCs.[23] A thorough understanding of the fundamental principles of linker design, coupled with robust analytical characterization, is essential for the successful development of the next generation of these promising cancer therapies.
References
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ResearchGate. (n.d.). Chemical structures of linkers used in ADCs development. [Image]. Retrieved from [Link]
- van Delft, F., & Lambert, J. M. (Eds.). (2021).
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- BenchChem. (2025).
- Zhang, D., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Immunology, 12, 687865.
- SCIEX. (2022).
- Creative Biolabs. (n.d.). Determination of ADC Cytotoxicity.
- BenchChem. (n.d.). A Comparative Analysis of ADC Linker Stability: Asn-Pro-Val-PABC-MMAE vs. vc-PAB. BenchChem.
- Springer. (n.d.). Determination of ADC Cytotoxicity in Immortalized Human Cell Lines. Springer.
- Springer Nature Experiments. (n.d.). ADC Analysis by Hydrophobic Interaction Chromatography.
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-
ResearchGate. (n.d.). Kinetics of drug release in the presence of β-glucuronidase. [Image]. Retrieved from [Link]
- SCIEX. (n.d.). Measurement of ADC stability in plasma and serum via mass spectrometry analysis. SCIEX.
- Lee, J. W., et al. (2021). Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. Pharmaceutics, 13(1), 109.
- WuXi AppTec. (2023). Antibody-Drug Conjugate (ADC)
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- Spring, D. (n.d.).
- Miller, M. L., et al. (2022). A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers. Drug Metabolism and Disposition, 50(5), 596-604.
- RCS Research Chemistry Services. (n.d.). The Evolution of Antibody-Drug Conjugate (ADC)
- Biopharma PEG. (2019). What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers. Biopharma PEG.
- Xu, K., et al. (2020). Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates. Journal of Pharmaceutical and Biomedical Analysis, 182, 113117.
- Separation Science. (2023). How to analyse cysteine-linked ADC using HIC.
- BOC Sciences. (n.d.). ADC Linker Technologies: Impact on Stability & Efficacy. BOC Sciences.
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- MDPI. (n.d.). Unlocking the Complexity of Antibody-Drug Conjugates: A Cutting-Edge LC-HRMS Approach to Refine Drug-to-Antibody Ratio Measurements with Highly Reactive Payloads. MDPI.
- Li, Y., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(11), 3287-3303.
- American Pharmaceutical Review. (2015). Hydrophobic Interaction Chromatography for Antibody Drug Conjugate Drug Distribution Analysis. American Pharmaceutical Review.
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- Agilent Technologies. (2024). Analysis of ADCs Using HIC with the Agilent 1290 Infinity II Bio LC System. Agilent Technologies.
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Methodological & Application
Application Notes & Protocols: Strategic Implementation of 2-((Azido-PEG8-carbamoyl)methoxy)acetic Acid for Advanced Antibody-Drug Conjugate (ADC) Development
Introduction: The Pivotal Role of Linker Technology in Modern ADCs
Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, engineered to merge the high specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic payload.[1][2] The success of this molecular architecture is critically dependent on the linker, a component that not only tethers the payload to the antibody but also profoundly dictates the ADC's overall stability, solubility, pharmacokinetics (PK), and therapeutic index.[3][4] The conjugation of highly potent, and often hydrophobic, payloads can induce ADC aggregation, leading to rapid clearance and potential immunogenicity.[3][5]
Polyethylene glycol (PEG) linkers have emerged as a premier solution to these challenges. Their inherent hydrophilicity, biocompatibility, and structural flexibility serve to mitigate payload-induced hydrophobicity.[2][] This "shielding" effect enhances ADC solubility, minimizes aggregation, and can significantly prolong circulation half-life, thereby increasing the probability of reaching the target tumor tissue.[1][7]
This guide provides an in-depth technical framework for the use of 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid , a highly versatile, heterobifunctional PEG linker. We will explore its strategic application in a modular, two-stage conjugation workflow that leverages both robust amide bond formation and high-efficiency, bioorthogonal "click chemistry."
Molecular Anatomy and Strategic Advantage
2-((Azido-PEG8-carbamoyl)methoxy)acetic acid is a non-cleavable linker designed for precision and control in ADC synthesis.[8][9] Its structure offers three key functional domains:
-
Terminal Carboxylic Acid (-COOH): This group serves as a classical handle for conjugation to amine-containing molecules (e.g., cytotoxic payloads) through well-established carbodiimide chemistry, forming a highly stable amide bond.[10][11]
-
Discrete PEG8 Spacer: The eight-unit polyethylene glycol chain provides a defined, monodisperse length that imparts significant hydrophilicity.[7][10] This feature is critical for improving the physicochemical properties of the final ADC, particularly when working with hydrophobic payloads.[12]
-
Azide (N₃) Group: This functional group is a cornerstone of "click chemistry," enabling highly efficient and specific ligation to an alkyne-modified partner via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[13][14][15]
This heterobifunctional design facilitates a modular and sequential conjugation strategy, allowing for the pre-formation of a payload-linker construct before its attachment to the antibody. This approach offers superior control over the reaction and simplifies purification processes.
Overall Synthesis Strategy & Workflow
The recommended workflow for utilizing this linker involves a two-part process: (1) conjugation of the linker to the cytotoxic payload via amide bond formation, and (2) conjugation of the resulting payload-linker intermediate to a bioorthogonally-modified antibody via click chemistry. This ensures a controlled, site-specific, and highly efficient synthesis of the final ADC.
Detailed Experimental Protocols
Protocol 1: Synthesis of the Azido-PEG8-Payload Conjugate
Scientific Principle: This protocol details the activation of the linker's terminal carboxylic acid to form an N-hydroxysuccinimide (NHS) ester. NHS esters are highly reactive toward primary amines at physiological to slightly alkaline pH, resulting in the formation of a stable amide bond.[16][17] The use of anhydrous solvents is critical, as the activated NHS ester is susceptible to hydrolysis, which would reduce conjugation efficiency.[18][19]
Materials:
-
2-((Azido-PEG8-carbamoyl)methoxy)acetic acid
-
Amine-containing cytotoxic payload
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Vessel (amber glass vial)
-
Stirring apparatus
-
Reverse-Phase HPLC system for purification
Procedure:
-
Reagent Preparation: Equilibrate all reagents, including the linker and payload, to room temperature before opening to prevent moisture condensation.
-
Linker Dissolution: Dissolve 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid (1.0 equivalent) in anhydrous DMF or DMSO to a final concentration of 10-20 mg/mL.
-
Activation: To the stirred linker solution, add NHS (1.5 equivalents) followed by EDC (1.5 equivalents).[12]
-
Expert Insight: Adding NHS before EDC can help suppress side reactions. The reaction is typically run under an inert atmosphere (e.g., argon or nitrogen) to further minimize moisture exposure.
-
-
Incubation for Activation: Allow the activation reaction to proceed at room temperature for 30-60 minutes.
-
Payload Conjugation: Dissolve the amine-containing payload (1.2 equivalents) in a minimal amount of anhydrous DMF or DMSO. Add this solution dropwise to the activated linker solution.
-
Incubation for Conjugation: Stir the reaction mixture at room temperature for 4-6 hours or overnight at 4°C. The optimal time should be determined empirically.
-
Reaction Monitoring: Monitor the formation of the product and consumption of the payload by LC-MS.
-
Purification: Upon completion, dilute the reaction mixture with an appropriate solvent (e.g., water with 0.1% TFA) and purify the Azido-PEG8-Payload conjugate using reverse-phase HPLC.
-
Product Handling: Lyophilize the purified fractions to obtain the final product as a solid. Store at -20°C or below, protected from light and moisture.
| Parameter | Recommended Value | Rationale |
| Solvent | Anhydrous DMF or DMSO | Prevents hydrolysis of the activated NHS ester intermediate.[18] |
| EDC Molar Excess | 1.5 eq | Drives the carboxylic acid activation to completion. |
| NHS Molar Excess | 1.5 eq | Stabilizes the active ester and improves efficiency.[12] |
| Payload Molar Excess | 1.2 eq | Ensures efficient consumption of the activated linker. |
| Reaction Temp. | Room Temperature | Balances reaction rate with stability of reagents. |
| Reaction Time | 4-6 hours | Typically sufficient for completion; monitor by LC-MS. |
Protocol 2: Site-Specific Antibody Modification with a Strained Alkyne
Scientific Principle: To utilize the azide handle on the payload-linker conjugate, a complementary alkyne must be introduced onto the antibody. For a bioorthogonal, copper-free reaction, a strained alkyne such as dibenzocyclooctyne (DBCO) is ideal.[13][15] By using a DBCO-NHS ester reagent, the alkyne can be stochastically conjugated to solvent-accessible lysine residues on the antibody surface. The stoichiometry must be carefully controlled to achieve the desired average number of alkynes per antibody.
Materials:
-
Monoclonal Antibody (mAb) at 5-10 mg/mL
-
DBCO-PEG4-NHS Ester (or similar strained alkyne reagent)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4-8.0
-
Desalting Columns (e.g., Sephadex G-25)
-
Anhydrous DMSO
Procedure:
-
Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the Reaction Buffer (PBS, pH 7.4-8.0) using a desalting column or dialysis.[20]
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of DBCO-PEG4-NHS Ester in anhydrous DMSO.
-
Conjugation Reaction: Add a calculated molar excess (e.g., 5- to 10-fold) of the DBCO-NHS ester solution to the antibody solution while gently stirring. The final concentration of DMSO should not exceed 10% (v/v) to maintain antibody integrity.[20]
-
Incubation: Incubate the reaction for 60 minutes at room temperature.
-
Purification: Remove excess, unreacted DBCO-NHS ester by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.
-
Characterization: Determine the concentration of the modified antibody (e.g., by A280 measurement) and the average degree of labeling using UV-Vis spectroscopy (if DBCO has a distinct absorbance) or mass spectrometry.
Protocol 3: ADC Formation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Scientific Principle: SPAAC is a powerful bioorthogonal ligation that forms a stable triazole linkage without the need for a cytotoxic copper catalyst.[14][21] The intrinsic ring strain of the DBCO group on the antibody allows it to react spontaneously and specifically with the azide group on the payload-linker construct.[22] This reaction is highly efficient in aqueous buffers and is inert to biological functional groups, making it ideal for ADC synthesis.[21]
Materials:
-
Alkyne-modified mAb (from Protocol 3.2)
-
Azido-PEG8-Payload conjugate (from Protocol 3.1)
-
Conjugation Buffer: PBS, pH 7.4
-
Anhydrous DMSO
Procedure:
-
Reagent Preparation: Dissolve the Azido-PEG8-Payload conjugate in a minimal amount of DMSO and then dilute it further with the Conjugation Buffer.
-
Conjugation Reaction: Add the payload-linker solution to the alkyne-modified mAb solution. A typical molar excess of the payload-linker is 1.5 to 2.0-fold per alkyne group on the antibody to drive the reaction to completion.
-
Incubation: Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C for 16-24 hours. The reaction should be protected from light.
-
Monitoring: The progress of the conjugation can be monitored by analyzing small aliquots via Hydrophobic Interaction Chromatography (HIC), which can resolve species with different Drug-to-Antibody Ratios (DARs).
ADC Purification and Characterization
Scientific Principle: Purification is a critical final step to produce a homogenous ADC suitable for therapeutic use. The goal is to remove unreacted antibody, excess payload-linker, and aggregates.[5][23] Characterization confirms the success of the conjugation and quantifies critical quality attributes like DAR, purity, and aggregation levels.[12][24]
Purification Methods:
-
Size-Exclusion Chromatography (SEC): Primarily used to remove small molecule impurities, such as excess payload-linker, and to quantify high-molecular-weight aggregates.[18]
-
Hydrophobic Interaction Chromatography (HIC): The gold standard for determining the DAR distribution. As drug molecules are conjugated, the ADC becomes more hydrophobic, allowing HIC to separate unconjugated mAb (DAR=0) from DAR2, DAR4, etc., species.[12][24]
Characterization Techniques:
| Analytical Method | Purpose | Key Information Provided |
| HIC-HPLC | Determine DAR distribution | Average DAR; percentage of each DAR species (e.g., DAR0, 2, 4).[24] |
| SEC-HPLC | Assess purity and aggregation | Percentage of monomer, dimer, and higher-order aggregates.[18] |
| LC-MS (Intact/Reduced) | Confirm conjugation and mass | Confirms covalent attachment and provides precise mass of light/heavy chains. |
| SDS-PAGE | Visualize conjugation | Shows an increase in mAb molecular weight post-conjugation.[25] |
Troubleshooting Common Issues
ADC synthesis is a complex process where challenges can arise. A systematic approach to troubleshooting is essential for success.
References
-
Title: PEG Linkers Source: ADC Review URL: [Link]
-
Title: Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples Source: Medium URL: [Link]
-
Title: What are PEG Linkers? Source: Creative Biolabs URL: [Link]
-
Title: Development And Application of "Click Chemistry" In ADC And PROTAC Source: Technology Networks URL: [Link]
-
Title: Click Chemistry Conjugations Source: PMC - NIH URL: [Link]
-
Title: 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid Source: Sourcezon URL: [Link]
-
Title: 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid Source: AxisPharm URL: [Link]
-
Title: 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid (CAT#: ADC-L-M0101) Source: Creative Biolabs URL: [Link]
-
Title: PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates Source: MDPI URL: [Link]
-
Title: Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates Source: RSC Publishing URL: [Link]
-
Title: Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates Source: ScienceDirect URL: [Link]
-
Title: Efficient two-step chemoenzymatic conjugation of antibody fragments with reporter compounds by a specific thiol-PEG-amine Linker, HS-PEG-NH2 Source: PubMed Central URL: [Link]
-
Title: Strategies for Non-Covalent Attachment of Antibodies to PEGylated Nanoparticles for Targeted Drug Delivery Source: Dove Medical Press URL: [Link]
-
Title: Chapter 9: The Use of Uniform PEG Compounds in the Design of ADCs Source: Books - Royal Society of Chemistry URL: [Link]
-
Title: 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid Source: PubChem URL: [Link]
Sources
- 1. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. adcreview.com [adcreview.com]
- 4. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sourcezon.com [sourcezon.com]
- 9. 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid - Creative Biolabs [creative-biolabs.com]
- 10. 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid, CAS 846549-37-9 | AxisPharm [axispharm.com]
- 11. Azido-PEG8-acid, 1214319-92-2 | BroadPharm [broadpharm.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Click Chemistry Applied To Antiboday Drug Conjugates In Clinical Development | Biopharma PEG [biochempeg.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. broadpharm.com [broadpharm.com]
- 17. PEG NHS ester | BroadPharm [broadpharm.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. vectorlabs.com [vectorlabs.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 25. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Step-by-step guide to PROTAC synthesis with azido-PEG8 linkers
Topic: Step-by-Step Guide to PROTAC Synthesis with Azido-PEG8 Linkers
Audience: Researchers, scientists, and drug development professionals.
Introduction to PROTAC Technology and the Central Role of the Linker
Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that leverages the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to selectively eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs physically remove the target protein, offering a powerful and often more durable pharmacological effect.
These heterobifunctional molecules are composed of three distinct components: a ligand that binds to the target Protein of Interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4][5] The PROTAC acts as a bridge, forming a ternary complex between the POI and the E3 ligase.[6] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to repeat the cycle.[7][8]
The linker is far more than a passive spacer; it is a critical determinant of a PROTAC's success.[2][3][] Its length, composition, flexibility, and attachment points profoundly influence the stability of the ternary complex, as well as the molecule's overall physicochemical properties, such as solubility and cell permeability.[5][10][11]
PART I: Synthesis of an Alkyne-Functionalized POI Ligand
Objective: To introduce a terminal alkyne onto the POI ligand, which will serve as one half of the click reaction. The choice of reaction depends on the available functional groups ("handles") on the POI ligand. Here, we describe a common method for modifying a phenol or alcohol.
Protocol 1: Alkylation of a Phenolic Hydroxyl Group
Rationale: This protocol uses propargyl bromide to add the alkyne group. A mild base like potassium carbonate is used to deprotonate the hydroxyl group, making it nucleophilic without causing unwanted side reactions on sensitive ligands. Acetonitrile (ACN) is a common polar aprotic solvent for this type of reaction.
| Reagent/Material | Purpose |
| POI Ligand (with -OH group) | Starting material |
| Propargyl bromide (80% in toluene) | Alkyne source |
| Potassium carbonate (K₂CO₃) | Mild base |
| Anhydrous Acetonitrile (ACN) | Reaction solvent |
| Round-bottom flask | Reaction vessel |
| Magnetic stirrer and stir bar | For mixing |
| Nitrogen or Argon atmosphere | To prevent side reactions |
| TLC plates | To monitor reaction progress |
Step-by-Step Methodology:
-
Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the POI ligand (1.0 eq).
-
Dissolution: Dissolve the ligand in anhydrous ACN.
-
Add Base: Add potassium carbonate (3.0 eq) to the solution.
-
Add Alkyne: Add propargyl bromide (1.5 eq) dropwise to the stirring suspension.
-
Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Filter the reaction mixture to remove the K₂CO₃.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure alkyne-functionalized POI ligand.
-
Characterization: Confirm the structure and purity of the product using LC-MS and ¹H NMR.
PART II: Synthesis of an Azide-Functionalized E3 Ligand
Objective: To conjugate a commercially available Azido-PEG8 linker to the E3 ligase ligand. Many common E3 ligase ligands, such as those for Cereblon (CRBN) or Von Hippel-Lindau (VHL), are available with amine handles, making them suitable for amide coupling. [7][12][13] Protocol 2: Amide Coupling with an NHS-Ester Linker
Rationale: N-Hydroxysuccinimide (NHS) esters are highly reactive towards primary amines, forming stable amide bonds under mild conditions. [14]This is a highly reliable and common bioconjugation strategy. A non-nucleophilic base like diisopropylethylamine (DIPEA) is added to scavenge the acid produced during the reaction.
| Reagent/Material | Purpose |
| E3 Ligase Ligand (with -NH₂ group) | Starting material |
| Azido-PEG8-NHS Ester | Linker with activated carboxyl group |
| Diisopropylethylamine (DIPEA) | Non-nucleophilic base |
| Anhydrous Dimethylformamide (DMF) | Reaction solvent |
| Round-bottom flask | Reaction vessel |
| Magnetic stirrer and stir bar | For mixing |
| Nitrogen or Argon atmosphere | To prevent side reactions |
Step-by-Step Methodology:
-
Setup: To a dry round-bottom flask under an inert atmosphere, add the E3 ligase ligand (1.0 eq).
-
Dissolution: Dissolve the ligand in anhydrous DMF.
-
Add Base: Add DIPEA (2.0-3.0 eq) to the solution.
-
Add Linker: In a separate vial, dissolve the Azido-PEG8-NHS ester (1.1 eq) in a small amount of anhydrous DMF. Add this solution to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 2-6 hours. Monitor by LC-MS until the starting material is consumed.
-
Workup:
-
Dilute the reaction mixture with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine to remove DMF and other water-soluble components.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography or preparative HPLC.
-
Characterization: Confirm the structure and purity of the azide-functionalized E3 ligand using LC-MS and ¹H NMR.
PART III: Final PROTAC Assembly via CuAAC "Click" Reaction
Objective: To couple the two functionalized precursors—the alkyne-POI ligand and the azide-E3 ligand—to form the final PROTAC.
Rationale: The CuAAC reaction requires a Cu(I) catalyst, which is typically generated in situ from a Cu(II) source like copper(II) sulfate (CuSO₄) and a reducing agent like sodium ascorbate. [15]This prevents the need to handle unstable Cu(I) salts. A solvent system like t-BuOH/H₂O or DMF is commonly used to dissolve all reactants. [15]
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition
| Reagent/Material | Purpose |
| Alkyne-functionalized POI ligand | Reactant 1 |
| Azide-functionalized E3 ligand | Reactant 2 |
| Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) | Copper(II) source |
| Sodium ascorbate | Reducing agent |
| tert-Butanol (t-BuOH) / Water (H₂O) | Solvent system |
| Vials, stir bars | Reaction vessels |
Step-by-Step Methodology:
-
Dissolution: In a vial, dissolve the alkyne-functionalized POI ligand (1.0 eq) and the azide-functionalized E3 ligand (1.0 eq) in a 1:1 mixture of t-BuOH and H₂O. [15]2. Prepare Catalyst Solutions:
-
Prepare a fresh aqueous solution of CuSO₄·5H₂O (e.g., 100 mM).
-
Prepare a fresh aqueous solution of sodium ascorbate (e.g., 200 mM).
-
-
Reaction Initiation: To the stirring solution of the reactants, add the CuSO₄ solution (0.1 eq), followed by the sodium ascorbate solution (0.2-0.5 eq). [15]A color change (e.g., to yellow or orange) may be observed.
-
Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. The reaction is often left overnight. Monitor progress by LC-MS.
-
Workup:
-
Once the reaction is complete, dilute the mixture with ethyl acetate and water.
-
Separate the layers. Extract the aqueous layer again with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The final PROTAC must be highly pure for biological testing. Purification is typically achieved using preparative reverse-phase HPLC (RP-HPLC).
-
Characterization: Confirm the identity, structure, and purity of the final PROTAC using a suite of analytical techniques.
PART IV: Purification and Characterization
Objective: To ensure the synthesized PROTAC is of high purity (>95%) and its structure is correct before proceeding to biological assays.
Key Analytical Techniques
| Technique | Purpose | Expected Outcome |
| LC-MS | Confirm molecular weight and assess purity. | A major peak in the chromatogram with the correct mass-to-charge (m/z) ratio for the final PROTAC. Purity is estimated from the peak area. [16] |
| RP-HPLC | Purify the final compound and provide a definitive purity analysis. | A single, sharp peak at a specific retention time under defined conditions. Used to achieve >95% purity. [17] |
| ¹H and ¹³C NMR | Provide definitive structural confirmation. | The spectra should show all expected proton and carbon signals corresponding to the POI ligand, the E3 ligand, and the PEG linker, including the characteristic triazole proton signal. [16] |
Protocol 4: Purification by Preparative RP-HPLC
-
Sample Preparation: Dissolve the crude PROTAC in a minimal amount of a suitable solvent (e.g., DMSO or DMF).
-
Instrumentation: Use a preparative HPLC system with a C18 column.
-
Mobile Phase: A typical mobile phase consists of A: Water + 0.1% Formic Acid (or TFA) and B: Acetonitrile + 0.1% Formic Acid (or TFA).
-
Gradient: Run a suitable gradient (e.g., 10-95% B over 30 minutes) to separate the PROTAC from unreacted starting materials and byproducts.
-
Fraction Collection: Collect fractions corresponding to the main product peak, guided by UV detection.
-
Analysis and Pooling: Analyze the collected fractions by LC-MS to confirm the presence of the pure product. Pool the pure fractions.
-
Lyophilization: Freeze-dry the pooled fractions to obtain the final PROTAC as a solid powder.
PART V: Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield in CuAAC reaction | - Inactive catalyst (oxidized Cu(I)).- Poor solubility of reactants.- Steric hindrance around alkyne/azide. | - Use freshly prepared sodium ascorbate and CuSO₄ solutions.- Increase the amount of sodium ascorbate (up to 1.0 eq).- Try a different solvent system (e.g., DMF, DMSO/H₂O).- Add a Cu(I)-stabilizing ligand like TBTA. |
| Incomplete amide coupling | - Deactivated NHS ester (hydrolyzed).- Insufficient base.- Sterically hindered amine. | - Use fresh, high-purity Azido-PEG-NHS ester.- Increase the amount of DIPEA.- Increase reaction time or gently heat (e.g., to 40 °C).- Use a different coupling agent (e.g., HATU, HOBt). |
| Multiple products observed | - Side reactions on ligands.- Degradation of the PROTAC during workup or purification. | - Ensure inert atmosphere and anhydrous solvents for all steps.- Use milder purification conditions (e.g., formic acid instead of TFA in HPLC).- Check stability of starting ligands under the reaction conditions. |
| Difficulty in purification | - PROTAC co-elutes with starting material.- Poor peak shape in HPLC. | - Optimize the HPLC gradient to improve separation.- Try a different column chemistry (e.g., phenyl-hexyl instead of C18).- Use orthogonal purification like normal phase chromatography if the molecule is suitable. |
References
- Troup RI, Fallan C, Baud MGJ. Current strategies for the design of PROTAC linkers: a critical review. RSC Med Chem.
- Precise PEG. Linkers in PROTACs. Precise PEG.
- BroadPharm. Azido-PEG8-Val-Cit-PAB-OH, ADC linker. BroadPharm.
- MedchemExpress. Azido-PEG8-THP | PROTAC Linkers. MedchemExpress.com.
- Benchchem. Application Note: A Step-by-Step Guide for Synthesizing a PROTAC Using a Bifunctional Tos-PEG-Boc Linker. Benchchem.
- BroadPharm. Azido-PEG8-Amido-Val-Cit-PAB-PNP, ADC linker. BroadPharm.
- MedchemExpress. PROTAC Synthesis | Click Chemistry. MedchemExpress.com.
- Gomaa, A.A., et al. Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy.
- ChemPep. Overview of PROTAC Linkers. ChemPep.
- DC Chemicals. ADCs Linker/Click Chemistry. DC Chemicals.
- BOC Sciences. Click Chemistry in ADC and PROTAC. BOC Sciences.
- AxisPharm. From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm.
- CD ComputaBio.
- Biopharma PEG.
- ResearchGate. Structures of representative PROTACs with PEG/alkyl linkers.
- Bricelj, A., et al. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry.
- BOC Sciences.
- Si, Y., et al. Click chemistry in the development of PROTACs.
- AxisPharm. Azide PEG, Azide linker for Click Chemistry Reactions. AxisPharm.
- Benchchem. Technical Support Center: Refining Protocols for PROTAC Synthesis Using PEG Linkers. Benchchem.
- Wang, J., et al.
- Benchchem. A Comparative Guide to Analytical Techniques for the Quality Control of PROTACs with PEG Linkers. Benchchem.
- Kiick, K.L., et al.
- YouTube. Advancing Drug Discovery with PROTAC Building Blocks. YouTube.
- The Biochemist.
- Benchchem. High-Purity PEG Linkers: Essential Building Blocks for Next-Gen PROTAC Libraries. Benchchem.
- Biocompare. PROTACs: A Practical Guide. Biocompare.
- PubMed.
- BOC Sciences. Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). BOC Sciences.
- Waters Corporation. Degradation Products of ARV-825 Proteolysis Targeting Chimera (PROTAC) Compound: Isolation and Purification Using Analytical Scale Fraction Collection.
- LabRulez LCMS. Degradation Products of ARV-825 Proteolysis Targeting Chimera (PROTAC) Compound: Isolation and Purification Using Analytical Scale Fraction Collection. LabRulez LCMS.
- Deiters, A. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition. Current Protocols in Chemical Biology.
- Scott, D.E., et al. Methods to accelerate PROTAC drug discovery. Drug Discovery Today.
- MedchemExpress. PROTAC Linker. MedchemExpress.com.
- Odanaka, Y., et al. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles. ChemistryOpen.
- Troup, R.I., et al. Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry.
- ResearchGate. (PDF) E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points.
- Semantic Scholar.
- ResearchGate. Synthesis of azide‐modified glycerophospholipid precursor analogs for detection of enzymatic reactions.
- GeneLink. Azide PC NHS. GeneLink.
- ChemScene. Building blocks | Bioactive small molecules. ChemScene.
- Biopharma PEG. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker. Biopharma PEG.
- Schiedel, M., et al.
- Ciulli, A. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Journal of Medicinal Chemistry.
- GoldBio.
- YouTube.
Sources
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- 2. The Essential Role of Linkers in PROTACs [axispharm.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chempep.com [chempep.com]
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- 17. waters.com [waters.com]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with PEG8 Linkers
Introduction: The Synergy of CuAAC and PEGylation in Modern Drug Development
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a paramount example of "click chemistry," a concept envisioned by K.B. Sharpless that emphasizes reactions with high yields, stereospecificity, and tolerance of a wide range of functional groups under mild conditions.[1][2] This reaction forges a stable 1,4-disubstituted 1,2,3-triazole linkage from a terminal alkyne and an azide, and its bio-orthogonality has made it an indispensable tool in drug discovery, chemical biology, and materials science.[1][2]
In the realm of bioconjugation, particularly for therapeutic applications, the linker connecting two molecular entities is as critical as the conjugation chemistry itself. Polyethylene glycol (PEG) linkers, specifically discrete PEG (dPEG®) linkers like PEG8, have emerged as a superior choice for enhancing the pharmacological properties of bioconjugates.[3][4] The incorporation of a PEG8 linker via CuAAC offers a powerful strategy to improve the solubility, stability, and pharmacokinetic profile of novel therapeutics, such as antibody-drug conjugates (ADCs).[3][4][]
Key Advantages of PEG8 Linkers in Bioconjugation:
-
Enhanced Solubility: The hydrophilic nature of the PEG8 chain significantly increases the aqueous solubility of hydrophobic molecules, which is crucial for formulation and administration.[3][][6][7]
-
Improved Stability: The PEG linker can form a protective hydration shell around the conjugated molecule, shielding it from enzymatic degradation and proteolysis.[3][4]
-
Reduced Immunogenicity: PEGylation can mask antigenic sites on a biomolecule, potentially lowering the risk of an immune response.[3][6][7]
-
Precise Spatial Control: As a discrete-length linker, PEG8 provides precise control over the distance between the conjugated molecules, which can be critical for optimizing biological activity and minimizing steric hindrance.[6]
This document provides a detailed protocol for the CuAAC reaction using a PEG8 linker, along with expert insights into the mechanism, optimization, and troubleshooting of this robust conjugation technique.
The Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction proceeds through a catalytic cycle that dramatically accelerates the rate of the cycloaddition compared to the uncatalyzed thermal reaction, which often requires high temperatures and yields a mixture of regioisomers.[8][9] The copper(I) catalyst is the key player in this process, ensuring the specific formation of the 1,4-disubstituted triazole.[9][]
The currently accepted mechanism involves the following key steps:
-
Formation of the Copper-Acetylide Complex: The Cu(I) catalyst coordinates with the terminal alkyne to form a copper-acetylide intermediate. This step increases the acidity of the terminal proton of the alkyne, facilitating its removal.[][11]
-
Coordination with the Azide: The azide then coordinates to the copper center.
-
Cycloaddition: A [3+2] cycloaddition occurs between the activated alkyne and the azide, forming a six-membered copper-containing ring intermediate.[]
-
Ring Contraction and Protonation: This intermediate rearranges and is subsequently protonated to yield the stable 1,4-disubstituted triazole product and regenerate the Cu(I) catalyst.[]
The active Cu(I) catalyst is often generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.[1][8][12] To prevent oxidation and disproportionation of the Cu(I) catalyst and to accelerate the reaction, a stabilizing ligand is crucial.[13] Water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) are particularly effective in aqueous bioconjugation reactions.[14][15][16]
Caption: Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Detailed Experimental Protocol
This protocol provides a general procedure for the conjugation of an azide-containing small molecule to an alkyne-functionalized PEG8 linker. The reaction conditions may require optimization depending on the specific substrates.
Materials and Reagents
-
Alkyne-PEG8-Functionalized Molecule (e.g., Alkyne-PEG8-DBCO)
-
Azide-Containing Molecule (e.g., Azido-Fluorophore)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate (NaAsc)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvent: Degassed, deionized water, or a mixture of water and a co-solvent like DMSO or DMF, depending on substrate solubility.
-
Reaction vessels (e.g., Eppendorf tubes)
-
Inert gas (Argon or Nitrogen)
-
Analytical instruments for characterization (e.g., LC-MS, HPLC)
Reagent Preparation
-
Alkyne-PEG8 Solution: Prepare a stock solution of the alkyne-PEG8 molecule in the chosen solvent (e.g., 10 mM in DMSO).
-
Azide Solution: Prepare a stock solution of the azide-containing molecule in the chosen solvent (e.g., 10 mM in DMSO).
-
Copper(II) Sulfate Solution: Prepare a fresh 100 mM stock solution of CuSO₄·5H₂O in deionized water.[17]
-
Sodium Ascorbate Solution: Prepare a fresh 1 M stock solution of sodium ascorbate in deionized water.[17]
-
THPTA Ligand Solution: Prepare a 50 mM stock solution of THPTA in deionized water.[12]
Step-by-Step Conjugation Protocol
-
Reaction Setup: In a reaction tube, add the alkyne-PEG8 solution.
-
Add Azide: Add the azide-containing molecule solution to the reaction tube. A slight excess (1.1-1.2 equivalents) of one reagent may be used to drive the reaction to completion.
-
Add Copper and Ligand:
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) catalyst and initiate the cycloaddition.[15][17]
-
Incubation:
-
Purification: Once the reaction is complete, purify the PEG8-linked conjugate using a suitable method such as size-exclusion chromatography, reversed-phase HPLC, or affinity purification to remove excess reagents and the copper catalyst.
Summary of Reaction Conditions
| Parameter | Recommended Range | Notes |
| Terminal Alkyne | 1.0 equivalents | The limiting reagent. |
| Azide | 1.0 - 1.2 equivalents | A slight excess can improve yield. |
| Copper(II) Sulfate | 1 - 5 mol% | Catalyst loading can be optimized.[1] |
| Sodium Ascorbate | 5 - 10 mol% | Should be in excess relative to copper.[1] |
| THPTA Ligand | 2 - 5 equivalents to Copper | Stabilizes Cu(I) and accelerates the reaction.[14] |
| Solvent | t-BuOH/H₂O (1:1), DMF, DMSO | Depends on the solubility of substrates.[1] |
| Temperature | Room Temperature | Reactions are typically run at ambient temperature.[1] |
| Reaction Time | 1 - 24 hours | Monitor progress by TLC or LC-MS.[1] |
Experimental Workflow Diagram
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- 11. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Azido-PEG8 Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Controlled Bioconjugation
In the landscape of modern drug development and biological research, the ability to covalently link molecules with precision and stability is paramount. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has emerged as a leading bioorthogonal chemistry technique, enabling the efficient ligation of biomolecules in complex biological environments without the need for cytotoxic copper catalysts.[1][2] This reaction's driving force is the high ring strain of cyclooctyne reagents, which significantly lowers the activation energy for the [3+2] cycloaddition with an azide, allowing the reaction to proceed rapidly at physiological conditions.[1]
The integration of Polyethylene Glycol (PEG) linkers, specifically azido-PEG8, into SPAAC strategies offers a synergistic enhancement of the final bioconjugate's properties. PEG linkers are renowned for their ability to improve solubility, increase stability, and reduce the immunogenicity of therapeutic molecules.[3][4][5][6] The discrete length of a PEG8 linker provides a defined spatial separation between the conjugated molecules, which can be critical for maintaining the biological activity of proteins and antibodies. This guide provides an in-depth exploration of SPAAC with azido-PEG8 linkers, from fundamental principles to detailed experimental protocols, designed to empower researchers to harness the full potential of this powerful bioconjugation tool.
The Azido-PEG8 Linker: A Versatile Tool for Bioconjugation
The azido-PEG8 linker is a heterobifunctional molecule that serves as a bridge between two molecules of interest.[7] It possesses two key reactive moieties:
-
Azide group (-N3): This functional group is highly selective and participates in the SPAAC reaction with a strained alkyne. Azides are exceptionally stable in biological systems, making them ideal for multi-step bioconjugation processes.[8][9]
-
A terminal functional group: This can be an NHS ester, a carboxylic acid, an amine, or another reactive group, allowing for initial conjugation to a biomolecule. For instance, an Azido-PEG8-NHS ester readily reacts with primary amines, such as those on lysine residues of proteins, to form a stable amide bond.[7]
The eight repeating ethylene glycol units of the PEG chain impart crucial characteristics to the linker and the final conjugate:
-
Enhanced Hydrophilicity: The PEG chain significantly increases the water solubility of the conjugate, which is particularly beneficial when working with hydrophobic drugs or labels.[4][6]
-
Improved Pharmacokinetics: PEGylation is a well-established strategy to prolong the circulation half-life of therapeutic proteins and nanoparticles by reducing renal clearance and shielding them from proteolytic degradation.[3][4]
-
Reduced Immunogenicity: The flexible PEG chain can mask immunogenic epitopes on the surface of proteins, potentially lowering the risk of an adverse immune response.[4][5]
-
Defined Spacer Length: The PEG8 linker provides a fixed distance between the conjugated molecules, which can be crucial for preserving the native conformation and function of a protein or for optimizing the binding of a drug to its target.
The SPAAC Reaction: Mechanism and Key Considerations
SPAAC is a [3+2] cycloaddition between a strained cyclooctyne and an azide to form a stable triazole linkage.[1] Unlike the copper-catalyzed version (CuAAC), SPAAC is bioorthogonal, meaning the reactants are abiotic and do not interfere with native biological processes.[1][10]
Caption: General mechanism of a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Choosing the Right Cyclooctyne
The reaction rate of SPAAC is highly dependent on the structure of the cyclooctyne.[11] Several generations of cyclooctynes have been developed, each with distinct reactivity and stability profiles.
| Cyclooctyne | Second-Order Rate Constant (M⁻¹s⁻¹) | Key Characteristics |
| BCN (Bicyclononyne) | ~0.1 - 1.0 | Highly reactive and stable.[12] May be more stable than DBCO in the presence of thiols.[13] |
| DBCO (Dibenzocyclooctyne) | ~0.1 - 1.0 | High reactivity and widely used.[13] |
| DIFO (Difluorinated cyclooctyne) | ~0.08 | Electron-withdrawing fluorine groups increase the reaction rate.[10] |
Note: The choice of cyclooctyne should be tailored to the specific experimental requirements, balancing the need for rapid kinetics with factors like stability and solubility.[14]
Experimental Protocols
Protocol 1: Labeling a Protein with Azido-PEG8-NHS Ester
This protocol describes the first step of a two-step conjugation strategy: the introduction of an azide group onto a protein using an Azido-PEG8-NHS ester.
Materials:
-
Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Azido-PEG8-NHS ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Desalting column (e.g., PD-10)
-
Reaction buffer: 1X PBS, pH 7.4
Procedure:
-
Protein Preparation:
-
Ensure the protein solution is in an amine-free buffer. Buffers containing primary amines (e.g., Tris) will compete with the protein for reaction with the NHS ester.[15]
-
The protein concentration should ideally be between 1-10 mg/mL.
-
-
Reagent Preparation:
-
Immediately before use, prepare a 10 mM stock solution of Azido-PEG8-NHS ester in anhydrous DMSO.[7]
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the Azido-PEG8-NHS ester stock solution to the protein solution.[7]
-
The final concentration of DMSO should be kept below 10% (v/v) to maintain protein stability.[7]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[7] A slightly alkaline pH (7.5-8.5) can enhance the rate of NHS ester reactions.[12]
-
-
Purification:
-
Remove the unreacted Azido-PEG8-NHS ester using a desalting column equilibrated with PBS, pH 7.4.[7]
-
-
Characterization (Optional but Recommended):
-
Determine the Degree of Labeling (DOL) using MALDI-TOF mass spectrometry or by co-opting the Staudinger ligation with a phosphine-FLAG tag followed by Western blot analysis.
-
Sources
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- 5. chempep.com [chempep.com]
- 6. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
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- 9. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 10. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Amide Coupling of 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid for Advanced Bioconjugation
Introduction
In the landscape of modern drug development and chemical biology, the precise assembly of complex molecular architectures is paramount. Heterobifunctional linkers are central to this endeavor, providing the molecular scaffolding necessary to connect distinct chemical entities. Among these, 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid has emerged as a highly versatile and valuable tool.[1][2] This molecule features two key functionalities: a terminal azide group, which serves as a handle for bioorthogonal "click chemistry" reactions, and a terminal carboxylic acid, which is readily available for forming stable amide bonds with primary or secondary amines.[1][3][4]
The structure is further distinguished by its polyethylene glycol (PEG) spacer, specifically an octaethylene glycol (PEG8) chain. This PEG8 linker imparts several desirable properties, including enhanced aqueous solubility, increased flexibility, and the ability to mitigate steric hindrance between the conjugated partners.[1] These characteristics make it an ideal component in the synthesis of sophisticated biomolecules, including antibody-drug conjugates (ADCs), diagnostic probes, and Proteolysis Targeting Chimeras (PROTACs).[3][4][5]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the amide coupling reaction for 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid, moving beyond a simple recitation of steps to explain the underlying chemical principles, the rationale for procedural choices, and strategies for troubleshooting common challenges.
The Chemistry of Amide Bond Formation
The direct reaction between a carboxylic acid and an amine to form an amide bond is generally unfavorable due to the competing acid-base reaction, which forms a non-reactive carboxylate-ammonium salt.[6] Therefore, the carboxylic acid must first be "activated" into a more electrophilic species that is susceptible to nucleophilic attack by the amine. Modern synthetic chemistry offers a robust toolkit of coupling reagents designed for this purpose.
Mechanism 1: Carbodiimide-Mediated Coupling (EDC/NHS)
The most common carbodiimide is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which is water-soluble and allows for reactions in aqueous buffers. The reaction proceeds via a two-step mechanism:
-
Activation: The carboxyl group of the PEG linker attacks the EDC, forming a highly reactive but unstable O-acylisourea intermediate.[7][8] This intermediate is prone to hydrolysis, which would regenerate the starting carboxylic acid.[7][9]
-
Stabilization and Coupling: To improve efficiency and mitigate hydrolysis, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is added.[9] NHS rapidly reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[8][10] This semi-stable ester can then be efficiently coupled to a primary amine at physiological pH, releasing NHS and forming the desired amide bond.[7]
Caption: EDC/NHS Amide Coupling Mechanism.
Mechanism 2: Uronium/Guanidinium Salt-Mediated Coupling (HATU/HBTU)
Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient coupling agents often used in organic solvents for more challenging couplings.[11][12]
The mechanism involves:
-
Deprotonation: A non-nucleophilic base, typically Diisopropylethylamine (DIPEA), deprotonates the carboxylic acid to form a carboxylate anion.[13]
-
Activation: The carboxylate anion attacks the HATU reagent. This leads to the formation of a highly reactive OAt-activated ester intermediate and releases the HOAt anion.[13]
-
Coupling: The target amine then attacks the activated ester, forming the final amide product. The inclusion of additives like HOAt (or HOBt with HBTU) helps to suppress potential side reactions like racemization, especially when coupling amino acids.[12]
Caption: HATU Amide Coupling Mechanism.
Experimental Design and Protocol Optimization
The success of an amide coupling reaction hinges on the careful selection of reagents and conditions tailored to the specific substrate.
Choosing Your Coupling Strategy
The choice between carbodiimide and uronium-based reagents is a critical first step.
| Feature | EDC/NHS Coupling | HATU/HBTU Coupling | Rationale & Field Insights |
| Solvent System | Aqueous buffers (e.g., MES, PBS), DMF, DMSO | Anhydrous organic solvents (e.g., DMF, NMP, DCM) | EDC/NHS is ideal for conjugating to proteins or other biomolecules that require aqueous environments.[14] HATU/HBTU is preferred for traditional organic synthesis where water must be excluded.[15] |
| Reaction Speed | Moderate to Slow (hours to overnight) | Very Fast (minutes to a few hours) | HATU is one of the fastest and most efficient coupling reagents, making it suitable for difficult or sterically hindered substrates. |
| Byproduct Removal | Water-soluble urea byproduct | Water-soluble byproducts | The urea byproduct from EDC is easily removed with an aqueous workup. DCU, the byproduct of the related DCC reagent, is notoriously difficult to remove.[16] |
| Side Reactions | Hydrolysis of activated ester | Racemization (suppressed by HOAt/HOBt) | The primary concern with EDC/NHS in aqueous media is hydrolysis. For chiral carboxylic acids (like amino acids), HATU is superior at preventing loss of stereochemical integrity. |
| Cost | Generally more economical | More expensive | For large-scale synthesis, cost can be a significant factor. |
Reagent Stoichiometry
The molar ratios of reactants are crucial for driving the reaction to completion while minimizing side products. The following are recommended starting points for optimization.
| Reagent | EDC/NHS Protocol (Equivalents) | HATU Protocol (Equivalents) |
| 2-((Azido-PEG8...)acetic acid | 1.0 | 1.0 |
| Amine-containing substrate | 1.0 - 1.2 | 1.0 - 1.1 |
| EDC | 1.2 - 1.5 | - |
| NHS/Sulfo-NHS | 1.2 - 1.5 | - |
| HATU/HBTU | - | 1.1 - 1.2 |
| DIPEA/TEA (Base) | - | 2.0 - 3.0 |
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: EDC/Sulfo-NHS Coupling in Aqueous Buffer
This protocol is ideal for conjugating the Azido-PEG8 linker to proteins or other amine-containing biomolecules in an aqueous environment.
Materials:
-
2-((Azido-PEG8-carbamoyl)methoxy)acetic acid
-
Amine-containing biomolecule (e.g., protein, antibody)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 4.7-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5
-
Anhydrous DMSO or DMF (for dissolving the PEG linker)
Procedure:
-
Reagent Preparation: Equilibrate EDC and Sulfo-NHS to room temperature before opening to prevent moisture condensation.[14] Prepare all buffers immediately before use.[14]
-
Linker Dissolution: Dissolve 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 100 mM).
-
Activation Step: a. In a reaction tube, dissolve the Azido-PEG8 linker in Activation Buffer to the desired final concentration (a 10-20 fold molar excess over the biomolecule is a good starting point).[14] b. Add EDC and Sulfo-NHS (typically 1.2-1.5 equivalents relative to the linker). c. Incubate for 15-30 minutes at room temperature to activate the carboxylic acid, forming the Sulfo-NHS ester.[14]
-
Conjugation Step: a. Immediately add the activated linker solution to your amine-containing biomolecule, which should be in the Coupling Buffer. Ensure the final pH of the reaction mixture is between 7.2 and 8.0.[14] b. Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
Quenching: Add the Quenching Buffer to a final concentration of 10-50 mM to quench any unreacted Sulfo-NHS esters. Incubate for 15-30 minutes.
-
Purification: Purify the resulting conjugate using an appropriate method such as dialysis, size-exclusion chromatography (SEC), or ion-exchange chromatography (IEX) to remove unreacted linker, byproducts, and quenching reagents.[14][]
Protocol 2: HATU-Mediated Coupling in Organic Solvent
This protocol is suited for coupling the Azido-PEG8 linker to small molecules or peptides that are soluble in organic solvents.
Materials:
-
2-((Azido-PEG8-carbamoyl)methoxy)acetic acid
-
Amine-containing substrate
-
HATU
-
DIPEA (Diisopropylethylamine)
-
Anhydrous DMF or NMP (N-Methyl-2-pyrrolidone)
-
Argon or Nitrogen gas
Procedure:
-
Setup: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (Argon or Nitrogen) to exclude moisture.
-
Reagent Dissolution: a. In a reaction flask, dissolve the 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid (1.0 eq.) in anhydrous DMF.[15] b. In a separate flask, dissolve the amine-containing substrate (1.0-1.1 eq.).
-
Activation and Coupling: a. To the stirred solution of the carboxylic acid, add HATU (1.1-1.2 eq.) followed by DIPEA (2.0-3.0 eq.).[15] b. Stir the activation mixture at room temperature for 1-2 minutes. c. Add the solution of the amine-containing substrate to the activated acid mixture.
-
Reaction: a. Stir the reaction at room temperature for 1-4 hours. The reaction can be gently heated (e.g., to 40-50 °C) if the coupling is sluggish. b. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12]
-
Work-up and Purification: a. Once the reaction is complete, dilute the mixture with an organic solvent like Ethyl Acetate or Dichloromethane.[12] b. Wash the organic layer successively with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.[12] c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. d. Purify the crude product by flash column chromatography on silica gel.
Caption: General Amide Coupling Workflow.
Troubleshooting Guide
Even with robust protocols, challenges can arise. A systematic approach to troubleshooting is essential for success.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Degraded Reagents: EDC, NHS, and HATU are moisture-sensitive.[14][18] | Always use fresh, high-purity reagents. Equilibrate containers to room temperature before opening. Store desiccated at -20°C.[14] |
| Incorrect pH: The pH is critical for EDC/NHS coupling. Activation requires acidic pH (4.5-6.0), while coupling is optimal at pH 7.2-8.0.[14] | Carefully check and adjust the pH of your buffers before and during the reaction. | |
| Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris, Glycine) will compete with the target molecule.[14] | Perform a buffer exchange into a non-amine buffer (e.g., MES, PBS, HEPES) before starting the reaction. | |
| Inefficient Activation: The coupling may be inherently difficult due to sterics or electronics. | Switch to a more powerful coupling reagent like HATU.[15] Increase reaction time or temperature. | |
| Multiple Products / Side Reactions | Hydrolysis of Activated Ester: The NHS or OAt ester intermediate reacts with water instead of the target amine.[7][18] | Perform the reaction at a higher concentration. Add the amine substrate immediately after the activation step. Ensure organic solvents are anhydrous. |
| Inter-molecular Crosslinking: If the target molecule contains both amines and carboxylic acids, polymerization can occur. | Use a two-step protocol where the PEG linker is activated first before addition to the target molecule.[10] Consider using protecting groups if necessary. | |
| Difficulty in Purification | PEG Polarity: The high polarity and flexibility of the PEG chain can cause smearing on normal-phase silica gel and make separation from polar byproducts difficult.[15] | Use reverse-phase chromatography (C18) with a water/acetonitrile or water/methanol gradient. For large bioconjugates, SEC or IEX are the methods of choice.[][19] |
| Byproduct Contamination: Urea byproducts from carbodiimide reagents can be difficult to remove. | Ensure a thorough aqueous work-up. For DCC, the DCU byproduct can sometimes be removed by filtration as it is insoluble in many solvents.[16] |
Conclusion
The amide coupling of 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid is a foundational technique for constructing advanced molecular probes, therapeutics, and research tools. A successful conjugation is not merely the result of following a recipe but of understanding the chemical principles at play. By carefully selecting the coupling strategy, optimizing reaction conditions, and employing a systematic approach to purification and troubleshooting, researchers can effectively leverage this versatile linker. The insights and protocols provided herein are designed to empower scientists to confidently and efficiently incorporate this valuable building block into their synthetic workflows, accelerating the pace of discovery and innovation.
References
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Acid-Amine Coupling using HBTU. Organic Synthesis. Available at: [Link]
-
High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences. Available at: [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Available at: [Link]
-
2-((Azido-PEG8-carbamoyl)methoxy)acetic acid. AxisPharm. Available at: [Link]
-
Amide Synthesis. Fisher Scientific. Available at: [Link]
-
Reaction mechanism of the EDC-catalyzed amidation. ResearchGate. Available at: [Link]
-
EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester. RSC Advances (RSC Publishing). Available at: [Link]
-
Amine to Amide (Coupling) - HBTU. Common Organic Chemistry. Available at: [Link]
-
General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Available at: [Link]
-
2-((Azido-PEG8-carbamoyl)methoxy)acetic acid (CAT#: ADC-L-M0101). Creative Biolabs. Available at: [Link]
-
Amide coupling Protocol for Amino PEG. AxisPharm. Available at: [Link]
-
Making Site-specific PEGylation Work. BioPharm International. Available at: [Link]
-
2-((Azido-PEG8-carbamoyl)methoxy)acetic acid. Sourcezon. Available at: [Link]
- Purification of pegylated polypeptides. Google Patents.
-
Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv. Springer Nature Experiments. Available at: [Link]
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amide coupling help. Reddit. Available at: [Link]
-
Coupling Reagents. Aapptec Peptides. Available at: [Link]
-
Purification of PEGylated Proteins. ResearchGate. Available at: [Link]
-
Amine to Amide Mechanism - HATU. Common Organic Chemistry. Available at: [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. Available at: [Link]
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Mastering Bioconjugation: A Detailed Guide to Heterobifunctional PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern therapeutics and diagnostics, the precise and stable linkage of molecules is paramount. Bioconjugation, the science of covalently linking biomolecules, has been revolutionized by the advent of sophisticated chemical tools. Among these, heterobifunctional Polyethylene Glycol (PEG) linkers have emerged as indispensable for creating complex and effective bioconjugates, such as antibody-drug conjugates (ADCs).[1][2] This guide provides an in-depth exploration of the techniques, protocols, and underlying principles of using heterobifunctional PEG linkers, designed to empower researchers in their quest for novel and impactful biomedical solutions.
The Power of Two Faces: Why Heterobifunctional PEG Linkers?
At its core, a heterobifunctional linker possesses two different reactive groups at its termini (X-PEG-Y).[3] This orthogonality is the key to its power, enabling a controlled, sequential conjugation of two distinct molecules.[3][4] This is a significant advantage over homobifunctional linkers (X-PEG-X), which can lead to a heterogeneous mixture of products, including undesirable homodimers and polymers, complicating purification efforts.[3][4]
The strategic inclusion of a PEG spacer between the reactive ends offers a multitude of benefits that enhance the performance of the final bioconjugate:
-
Enhanced Solubility: PEG is highly soluble in aqueous environments, a property that can be conferred upon hydrophobic drugs or proteins, improving their suitability for intravenous administration.[5][6][7]
-
Increased Stability and Circulation Time: The PEG chain creates a hydrophilic shield around the conjugated molecule, protecting it from enzymatic degradation and reducing clearance by the immune system.[5][6] This "shielding" effect increases the hydrodynamic volume of the molecule, which in turn prolongs its circulation half-life.[8][9]
-
Reduced Immunogenicity: By masking potential epitopes on the biomolecule, PEGylation can significantly reduce its immunogenicity, a critical factor for therapeutic proteins.[5][8]
-
Controlled Spacing: The length of the PEG chain can be precisely tailored to provide optimal spacing between the conjugated molecules, minimizing steric hindrance and preserving their biological activity.[1][10]
Common Heterobifunctional PEG Linker Chemistries and Protocols
The choice of reactive groups on the heterobifunctional PEG linker is dictated by the available functional groups on the biomolecules to be conjugated. Here, we delve into two of the most prevalent and robust chemistries: Amine-to-Thiol conjugation and Copper-Free Click Chemistry.
Amine-to-Thiol Conjugation using NHS-PEG-Maleimide Linkers
This is a classic and widely used strategy for conjugating a protein (utilizing its lysine residues) to another molecule bearing a free thiol group.[11][12] The N-hydroxysuccinimide (NHS) ester end reacts with primary amines on lysine residues to form a stable amide bond, while the maleimide end specifically reacts with sulfhydryl groups on cysteine residues to form a stable thioether bond.[13][14]
Caption: Workflow for Amine-to-Thiol Conjugation.
Materials:
-
Protein/Antibody containing primary amines (in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
Thiol-containing molecule
-
NHS-PEG-Maleimide linker
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Reagent: 1 M Tris-HCl, pH 8.0, or free cysteine
-
Desalting columns or dialysis equipment
Procedure:
-
Preparation of Reagents:
-
Equilibrate the NHS-PEG-Maleimide linker to room temperature before opening the vial to prevent moisture condensation.
-
Immediately before use, dissolve the linker in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Ensure your protein is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column.
-
-
Step 1: Reaction of NHS-Ester with the Amine-Containing Protein:
-
Add a 10- to 50-fold molar excess of the dissolved NHS-PEG-Maleimide linker to the protein solution.[13] The optimal ratio may need to be determined empirically.
-
Incubate the reaction for 30 minutes at room temperature or for 2 hours at 4°C.[13] The reaction is typically faster at room temperature, but a lower temperature can help maintain protein stability.
-
-
Step 2: Removal of Excess Linker:
-
It is crucial to remove the unreacted NHS-PEG-Maleimide linker before adding the thiol-containing molecule to prevent unwanted side reactions.
-
Purify the maleimide-activated protein using a desalting column or dialysis against the Conjugation Buffer (PBS, pH 7.2-7.5).
-
-
Step 3: Reaction of Maleimide with the Thiol-Containing Molecule:
-
Immediately add the thiol-containing molecule to the purified maleimide-activated protein. A 1.5- to 5-fold molar excess of the thiol molecule over the protein is generally recommended.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[15] The maleimide-thiol reaction is most efficient at a pH range of 6.5-7.5.[13]
-
-
Step 4: Quenching the Reaction (Optional but Recommended):
-
To quench any unreacted maleimide groups and prevent further reactions, add a quenching reagent like free cysteine or 2-mercaptoethanol to a final concentration of 10-20 mM. Incubate for 30 minutes at room temperature.[10]
-
-
Step 5: Purification of the Final Conjugate:
-
Purify the final bioconjugate from excess reagents and unconjugated molecules using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).[16]
-
Copper-Free Click Chemistry using DBCO-PEG-NHS Ester Linkers
Click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), has become a powerful tool for bioconjugation due to its high specificity, efficiency, and biocompatibility.[17] This reaction occurs between a cyclooctyne (like dibenzocyclooctyne, DBCO) and an azide, without the need for a cytotoxic copper catalyst.[17][18] A DBCO-PEG-NHS ester linker allows for the initial modification of a protein with a DBCO moiety, which can then be specifically "clicked" to a molecule containing an azide group.
Caption: Workflow for Copper-Free Click Chemistry Conjugation.
Materials:
-
Protein/Antibody containing primary amines (in amine-free buffer, e.g., PBS, pH 8.0-8.5)
-
Azide-functionalized molecule
-
DBCO-PEG-NHS Ester linker
-
Anhydrous DMSO or DMF
-
Reaction Buffer: PBS, HEPES, or borate buffer, pH 7.0-9.0 (amine-free)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns or dialysis equipment
Procedure:
-
Preparation of Reagents:
-
Follow the same procedure as for the NHS-PEG-Maleimide linker for preparing the DBCO-PEG-NHS ester stock solution.
-
Ensure the protein is in an appropriate amine-free buffer. The optimal pH for NHS ester reaction with primary amines is 8.3-8.5.[19]
-
-
Step 1: Labeling the Protein with DBCO:
-
Add a 10- to 50-fold molar excess of the dissolved DBCO-PEG-NHS ester to the protein solution.[19] For protein concentrations ≤ 5 mg/mL, a 20- to 50-fold molar excess is recommended, while for concentrations > 5 mg/mL, a 10-fold molar excess can be used.[19]
-
Incubate the reaction for 30 minutes at room temperature or for 2 hours on ice.[19]
-
-
Step 2: Quenching and Purification of the DBCO-labeled Protein:
-
Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming unreacted NHS esters. Incubate for 15 minutes at room temperature.[19]
-
Remove excess, unreacted DBCO-PEG-NHS ester and the quenching agent using a desalting column, spin filtration, or dialysis against the desired storage buffer (e.g., PBS).[19]
-
-
Step 3: Copper-Free Click Reaction with the Azide-Functionalized Molecule:
-
Add a 2- to 4-fold molar excess of the azide-functionalized molecule to the purified DBCO-labeled protein.[19]
-
The reaction is efficient at a range of temperatures from 4°C to 37°C.[19]
-
Incubate the reaction for less than 4 hours to overnight.[19] While typical reaction times are under 4 hours, longer incubation, especially at 4°C, can improve efficiency.
-
-
Step 4: Purification of the Final Conjugate:
-
Purify the final bioconjugate using appropriate chromatography techniques such as SEC, IEX, or Hydrophobic Interaction Chromatography (HIC) to remove any unreacted components.
-
Quantitative Data Summary
The efficiency of bioconjugation reactions is influenced by several factors. The following tables provide a summary of key quantitative data to guide experimental design.
Table 1: Recommended Reaction Conditions for NHS-PEG-Maleimide Conjugation
| Parameter | Recommended Value | Rationale |
| NHS Ester Reaction | ||
| Molar Excess of Linker | 10- to 50-fold | To drive the reaction to completion. |
| Reaction pH | 7.2 - 8.0 | Optimal for NHS ester reaction with amines while maintaining maleimide stability.[13] |
| Reaction Time | 30 min (RT) or 2 hrs (4°C) | Balances reaction efficiency with protein stability.[13] |
| Maleimide Reaction | ||
| Molar Excess of Thiol Molecule | 1.5- to 5-fold | To ensure complete reaction with the maleimide-activated protein. |
| Reaction pH | 6.5 - 7.5 | Optimal for specific reaction of maleimide with thiols.[13] |
| Reaction Time | 2 hrs (RT) or overnight (4°C) | Allows for complete thioether bond formation.[15] |
Table 2: Recommended Reaction Conditions for DBCO-PEG-NHS Ester Conjugation
| Parameter | Recommended Value | Rationale |
| DBCO Labeling (NHS Ester Reaction) | ||
| Molar Excess of Linker | 10- to 50-fold | Depends on protein concentration to achieve desired labeling.[19] |
| Reaction pH | 7.0 - 9.0 (Optimal: 8.3-8.5) | Maximizes the reactivity of the NHS ester with primary amines.[19] |
| Reaction Time | 30 min (RT) or 2 hrs (on ice) | Efficient labeling while preserving protein integrity.[19] |
| Click Reaction (SPAAC) | ||
| Molar Excess of Azide Molecule | 2- to 4-fold | Drives the click reaction to completion.[19] |
| Reaction Temperature | 4°C to 37°C | SPAAC is efficient across a broad temperature range.[19] |
| Reaction Time | < 4 hrs to overnight | Typically fast, but longer times can increase yield.[19] |
Purification and Characterization of Bioconjugates
The production of a pure and well-characterized bioconjugate is critical for its intended application. Following the conjugation reaction, a heterogeneous mixture of the desired product, unreacted starting materials, and by-products will likely exist.[] Therefore, robust purification and characterization methods are essential.
Purification Techniques
-
Size-Exclusion Chromatography (SEC): This is a primary method for separating molecules based on their hydrodynamic radius.[] It is highly effective for removing low molecular weight impurities like excess linkers and quenching agents from the larger bioconjugate.[16][]
-
Ion-Exchange Chromatography (IEX): IEX separates molecules based on their net surface charge.[] The attachment of PEG chains can shield the charges on a protein's surface, altering its elution profile and allowing for the separation of different PEGylated species.[16][]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. PEGylation can alter the hydrophobicity of a protein, making HIC a useful tool for purifying the conjugate and even separating species with different drug-to-antibody ratios (DARs) in ADCs.[16][21]
Characterization Methods
A combination of analytical techniques is often necessary for a comprehensive characterization of the final bioconjugate.[22]
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the increase in molecular weight of the protein after conjugation. A shift in the band to a higher molecular weight indicates successful conjugation.[23]
-
UV-Vis Spectroscopy: This can be used to determine the concentration of the protein and, if the conjugated molecule has a distinct absorbance, to estimate the degree of labeling.
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS are invaluable for confirming the molecular weight of the bioconjugate and determining the precise number of molecules conjugated per protein (e.g., DAR).[22]
-
High-Performance Liquid Chromatography (HPLC): Analytical SEC, IEX, or HIC can be used to assess the purity and homogeneity of the final product.[22]
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Conjugation Efficiency | - Inactive reagents (hydrolysis of NHS ester or maleimide).- Suboptimal reaction conditions (pH, temperature, time).- Steric hindrance preventing access to reactive sites.[10]- Presence of competing nucleophiles in the buffer (e.g., Tris, azide). | - Use fresh, anhydrous solvents for dissolving linkers.- Optimize reaction pH, temperature, and incubation time.- Use a longer PEG linker to reduce steric hindrance.- Ensure buffers are free of interfering substances. |
| Precipitation of Bioconjugate | - Increased hydrophobicity after conjugation.- Aggregation due to cross-linking. | - Use a more hydrophilic PEG linker.- Optimize the protein concentration and molar ratio of reactants.- Add solubilizing agents to the buffer. |
| Loss of Biological Activity | - Conjugation at or near the active site of the protein.- Steric hindrance from the PEG chain or conjugated molecule.[10] | - Use site-specific conjugation methods if possible.- Employ a linker with a different length or chemistry.- Protect the active site during the conjugation reaction.[24] |
| Heterogeneous Product | - Multiple reactive sites on the protein.- Lack of control over the reaction stoichiometry. | - Optimize the molar ratio of linker to protein.- Consider site-specific conjugation techniques.- Employ robust purification methods (e.g., HIC) to isolate the desired species. |
Conclusion
Heterobifunctional PEG linkers are powerful and versatile tools that have significantly advanced the field of bioconjugation. Their unique ability to controllably link two different molecules while imparting beneficial physicochemical properties has made them central to the development of next-generation therapeutics and diagnostics.[25] By understanding the underlying chemistry, carefully selecting the appropriate linker, and meticulously optimizing reaction and purification protocols, researchers can harness the full potential of these linkers to create novel bioconjugates with enhanced stability, efficacy, and safety. This guide serves as a foundational resource to aid in the successful design and execution of bioconjugation strategies, ultimately accelerating the translation of innovative scientific concepts into impactful biomedical applications.
References
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- PurePEG. (2025). The Use of PEG Linkers in Controlled Drug Release | Mechanism & Benefits. PurePEG.
- Ryan, A. J., et al. (2022). Quantitative Analysis and Optimization of Site-Specific Protein Bioconjugation in Mammalian Cells.
- Creative Biolabs. (n.d.). What are PEG Linkers?.
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- AxisPharm. (2023).
- Springer Nature Experiments. (n.d.). Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv.
- ACS Publications. (2022). Quantitative Analysis and Optimization of Site-Specific Protein Bioconjugation in Mammalian Cells.
- Fan, Q., et al. (2023). A review of conjugation technologies for antibody drug conjugates. Exploratory Research and Hypothesis in Medicine, 8(3), 266-283.
- Assay Genie. (n.d.).
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- Sigma-Aldrich. (n.d.).
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- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Mastering Bioconjugation: The Role of Heterobifunctional PEG Linkers in Research. NINGBO INNO PHARMCHEM CO.,LTD.
- ResearchGate. (n.d.). Protein conjugates purification and characterization.
- PurePEG. (2025). How Heterobifunctional PEG Linkers Improve Targeted Delivery. PurePEG.
- BOC Sciences. (n.d.).
- MedchemExpress.com. (n.d.). DBCO-PEG4-NHS ester. MedchemExpress.com.
- de la Torre, C., & Albericio, F. (2019). From Synthesis to Characterization of Site-Selective PEGylated Proteins. Frontiers in Bioengineering and Biotechnology, 7, 433.
- BenchChem. (2025).
- ChemPep. (n.d.). Overview of PEG Linkers. ChemPep.
- BroadPharm. (n.d.).
- BroadPharm. (n.d.). Instructions for the use of Mal-(PEG)n-NHS Ester. BroadPharm.
- Biosynth. (2025). Bioconjugation, Linkers, and Drug Carriers in Modern Targeted Drug Delivery. Biosynth.
- Veronese, F. M., & Pasut, G. (2005). PEGylation, successful approach to drug delivery. Drug discovery today, 10(21), 1451-1458.
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- BroadPharm. (2021).
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Mastering Bioconjugation: A Detailed Guide to Protein Labeling with Azido-PEG8-NHS Ester
Introduction: Engineering Proteins for Advanced Therapeutic and Research Applications
In the landscape of modern drug development and proteomic research, the precise chemical modification of proteins is a cornerstone technology. It allows for the attachment of various functionalities—such as imaging agents, drug payloads, or pharmacokinetic modifiers—to a target protein, thereby enhancing its therapeutic efficacy or enabling sophisticated analytical applications.[1] This guide provides a comprehensive overview and detailed protocols for labeling proteins using a versatile heterobifunctional linker, 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid, activated as an N-hydroxysuccinimide (NHS) ester.
This particular reagent offers a powerful combination of features: an amine-reactive NHS ester for covalent attachment to proteins, a hydrophilic eight-unit polyethylene glycol (PEG8) spacer to enhance solubility and reduce steric hindrance, and a terminal azide group that serves as a bioorthogonal handle for subsequent modifications via "click chemistry".[2][3] The strategic incorporation of an azide moiety opens up a world of possibilities for two-step conjugation strategies, allowing for the attachment of a wide array of molecules bearing a complementary alkyne group.[4] This approach provides unparalleled flexibility and specificity in the design of complex bioconjugates, from antibody-drug conjugates (ADCs) to targeted imaging agents.[5]
The PEG spacer itself confers significant advantages. PEGylation, the process of attaching PEG chains to proteins, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic profiles of biopharmaceuticals.[6][7] It can increase the in-vivo half-life of a protein by reducing renal clearance and protecting it from proteolytic degradation, while also decreasing its immunogenicity.[][9]
This document is designed for researchers, scientists, and drug development professionals, providing not just a set of instructions, but a deeper understanding of the underlying chemical principles and the critical parameters that ensure successful and reproducible protein labeling.
The Chemistry of Azide-PEG8-NHS Ester Labeling
The labeling process is a two-part symphony of well-understood chemical reactions. The first part is the covalent attachment of the linker to the protein, and the second is the subsequent bioorthogonal reaction of the incorporated azide.
Part 1: Amine Acylation with NHS Ester
The N-hydroxysuccinimide (NHS) ester is one of the most widely used functional groups for targeting primary amines on proteins.[10] These primary amines are predominantly found on the side chain of lysine residues and the N-terminus of the polypeptide chain. The reaction proceeds via a nucleophilic acyl substitution, where the deprotonated primary amine attacks the carbonyl carbon of the NHS ester. This forms a stable and irreversible amide bond, releasing NHS as a byproduct.[11][12]
The efficiency of this reaction is highly dependent on pH. A slightly alkaline pH (typically 7.2-8.5) is optimal because it ensures that a sufficient proportion of the primary amines are deprotonated and thus nucleophilic, while minimizing the competing hydrolysis of the NHS ester, which becomes more rapid at higher pH.[13][14] Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target protein for reaction with the NHS ester.[15][16]
Part 2: The Bioorthogonal Azide Handle
Once the protein is labeled with the Azido-PEG8 linker, the azide group provides a versatile handle for a second, highly specific reaction. Azides are considered bioorthogonal because they are abiotic and do not react with functional groups typically found in biological systems.[17] This allows for a subsequent "click" reaction to be performed in complex biological mixtures, even in living cells, without off-target side reactions.[18]
There are two primary types of click chemistry reactions used with azides:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction joins the azide with a terminal alkyne to form a stable triazole ring. It is extremely efficient but requires a copper(I) catalyst, which can be toxic to cells.[19][20] For in vitro applications where cell viability is not a concern, CuAAC is an excellent choice.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction utilizes a strained cyclooctyne (e.g., DBCO or BCN) which reacts rapidly with the azide without the need for a catalyst.[9][] The release of ring strain drives the reaction forward, making it ideal for applications in living systems.[22]
Experimental Protocols
This section provides detailed, step-by-step protocols for the labeling of a generic protein with Azido-PEG8-NHS ester, purification of the conjugate, and its subsequent characterization.
Protocol 1: Protein Labeling with Azido-PEG8-NHS Ester
This protocol is a starting point and may require optimization depending on the specific protein and desired degree of labeling.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS, pH 7.4)
-
Azido-PEG8-NHS Ester
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 7.4, or 1 M glycine
-
Desalting columns (e.g., spin columns or gravity flow) for buffer exchange and purification
Procedure:
-
Protein Preparation:
-
Ensure your protein solution is free of any amine-containing buffers or stabilizers (e.g., Tris, glycine, sodium azide).[16] If necessary, perform a buffer exchange into the Reaction Buffer using a desalting column.
-
Adjust the protein concentration to 1-10 mg/mL. Labeling is generally more efficient at higher protein concentrations.[23]
-
-
Reagent Preparation (Prepare Immediately Before Use):
-
Equilibrate the vial of Azido-PEG8-NHS Ester to room temperature before opening to prevent moisture condensation.[15]
-
Prepare a 10 mM stock solution of the Azido-PEG8-NHS Ester in anhydrous DMSO or DMF. For example, dissolve ~5.5 mg in 1 mL of solvent. The NHS ester is susceptible to hydrolysis, so do not prepare stock solutions for long-term storage.[15][23]
-
-
Labeling Reaction:
-
Calculate the required volume of the 10 mM NHS ester stock solution to add to your protein solution. A 10- to 20-fold molar excess of the NHS ester over the protein is a good starting point.[13][23] The optimal ratio may need to be determined empirically.
-
Slowly add the calculated volume of the NHS ester stock solution to the protein solution while gently stirring or vortexing. Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume to avoid protein denaturation.[23]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[23]
-
-
Quenching the Reaction (Optional but Recommended):
-
Purification of the Azide-Labeled Protein:
-
Remove unreacted Azido-PEG8-NHS ester and the NHS byproduct by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).[] Size-exclusion chromatography (SEC) is a highly effective method for this purification step.[]
-
Collect the protein-containing fractions. The purified azide-labeled protein can be stored at -20°C or -80°C.
-
| Parameter | Recommended Range | Rationale |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations favor the reaction with the protein over hydrolysis of the NHS ester.[23] |
| Reaction pH | 7.2 - 8.5 | Balances amine nucleophilicity with NHS ester stability.[13] |
| Molar Excess of NHS Ester | 10 - 20 fold | A starting point to achieve a good degree of labeling; may require optimization.[13][23] |
| Reaction Time | 1-2 hours at RT or overnight at 4°C | Allows for sufficient reaction completion.[23] |
| Quenching Agent | 50-100 mM Tris or Glycine | Deactivates any remaining reactive NHS ester.[13] |
Protocol 2: Characterization of the Azide-Labeled Protein
It is crucial to characterize the final product to confirm successful labeling and determine the degree of modification. This makes the entire process a self-validating system.
1. Mass Spectrometry (MS):
-
Principle: MS is the gold standard for confirming covalent modification and determining the degree of labeling. By comparing the mass of the unlabeled protein with the labeled protein, the number of attached Azido-PEG8 linkers can be determined.[6][24]
-
Methodology: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used. ESI-MS, often coupled with liquid chromatography (LC-MS), can provide detailed information on the distribution of different labeled species.[10][25] The mass increase for each attached Azido-PEG8 linker (Chemical Formula: C22H42N4O12, MW: ~554.6 g/mol ) will be observed.
-
Expected Outcome: A mass spectrum showing a series of peaks corresponding to the unlabeled protein and the protein with one, two, three, etc., attached linkers. The distribution of these peaks indicates the heterogeneity of the labeling.[25]
2. HPLC Analysis:
-
Principle: High-performance liquid chromatography can be used to assess the purity of the conjugate and separate different labeled species.[3]
-
Methodology:
-
Size-Exclusion Chromatography (SEC-HPLC): Can separate the labeled protein from unreacted linker and can also detect any aggregation caused by the labeling process.[4][]
-
Reversed-Phase HPLC (RP-HPLC): Can often separate proteins with different degrees of labeling due to changes in hydrophobicity.[26]
-
-
Expected Outcome: Chromatograms showing a shift in retention time for the labeled protein compared to the unlabeled protein, and an assessment of the purity of the final product.[27]
3. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Principle: The azide group has a characteristic vibrational stretching frequency that appears in a region of the IR spectrum where proteins have no natural absorbance (~2100 cm⁻¹).[28][29]
-
Methodology: Acquire FTIR spectra of both the unlabeled and labeled protein.
-
Expected Outcome: The appearance of a sharp peak around 2100 cm⁻¹ in the spectrum of the labeled protein confirms the successful incorporation of the azide group.[30]
4. Indirect Quantification via Click Chemistry and HABA Assay:
-
Principle: This is a colorimetric method to indirectly quantify the number of incorporated azides. The azide-labeled protein is first "clicked" to an alkyne-biotin molecule. The degree of biotinylation is then determined using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[2][11] In this assay, biotin displaces the HABA dye from an avidin-HABA complex, causing a measurable decrease in absorbance at 500 nm.[1][31]
-
Methodology:
-
React the azide-labeled protein with an excess of an alkyne-biotin reagent via CuAAC or SPAAC.
-
Purify the biotinylated protein to remove excess alkyne-biotin.
-
Perform the HABA assay according to a standard protocol.[11]
-
-
Expected Outcome: A quantitative measure of the moles of biotin per mole of protein, which corresponds to the degree of azide labeling.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Labeling Efficiency | - Inactive NHS ester (hydrolyzed).- Competing amines in the buffer (e.g., Tris, glycine).- Incorrect pH.- Insufficient molar excess of the reagent. | - Use fresh, anhydrous DMSO/DMF for the stock solution.- Perform buffer exchange to an amine-free buffer.[16]- Ensure the reaction pH is between 7.2 and 8.5.[13]- Empirically optimize the molar ratio of the NHS ester to the protein.[17] |
| Protein Aggregation/Precipitation | - High concentration of organic solvent.- Over-labeling of the protein.- Protein instability under reaction conditions. | - Keep the final organic solvent concentration below 10%.[23]- Reduce the molar excess of the NHS ester or shorten the reaction time.- Optimize buffer conditions (e.g., add stabilizers that do not contain primary amines). |
| High Background in Subsequent Click Reaction | - Incomplete removal of unreacted azide-PEG linker. | - Improve the purification step after labeling, for example, by using a longer SEC column or performing two consecutive desalting steps.[] |
Conclusion: A Gateway to Advanced Bioconjugates
The use of Azido-PEG8-NHS ester provides a robust and versatile platform for the precise modification of proteins. By understanding the underlying chemistry of both the initial amine labeling and the subsequent bioorthogonal click reaction, researchers can confidently generate sophisticated bioconjugates for a wide range of applications in therapy and diagnostics. The protocols and validation methods outlined in this guide are designed to provide a solid foundation for successful protein labeling, ensuring reproducibility and the generation of high-quality, well-characterized materials. The careful application of these principles will undoubtedly accelerate innovation in the ever-evolving fields of chemical biology and drug development.
References
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- Intact Mass Analysis of PEGylated Therapeutic Proteins using TripleTOF system. (n.d.). SCIEX.
- Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry. (n.d.). Agilent Technologies.
- Hutanu, D., & Darie, C. C. (2014). Trends in Characterization of PEGylated Proteins by Mass Spectrometry.
- Orbitrap Mass Spectrometer Characterization of PEGylated Proteins. (2014, November 4). Thermo Fisher Scientific.
- HABA Assay for Biotin Quantification. (n.d.). CD Biosynsis.
- How much biotin is coupled to my protein? The HABA/Avidin Assay. (2017, October 17). G-Biosciences.
- A HABA dye-based colorimetric assay to detect unoccupied biotin binding sites in an avidin-containing fusion protein. (n.d.). PubMed.
- PEGylated Protein Purification Techniques. (n.d.). BOC Sciences.
- A Technical Guide to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). (n.d.). Benchchem.
- Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Azido-PEG1. (n.d.). Benchchem.
- Haba assay kit. (n.d.). Citeq Biologics.
- Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition. (n.d.). Springer Nature.
- Conjugate characterization. (A) HPLC and HPLC-MS analysis of peptide... (n.d.). ResearchGate.
- A Comparative Guide to HPLC Methods for Analyzing Bioconjugate Purity. (n.d.). Benchchem.
- Click Chemistry: new protocol for the labeling and modification of biomolecules. (n.d.). Interchim.
- Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. (n.d.). PMC - NIH.
- A Researcher's Guide to Determining Biotinylation Degree: HABA Assay vs. Alternatives. (n.d.). Benchchem.
- Optimizing Bioconjugation: A Guide to NHS Ester Reactions. (n.d.). Benchchem.
- Annable, P. L., & Sly, L. A. (1991). Azide determination in protein samples by ion chromatography.
- Protocol for PEG NHS Ester. (2022, January 18). BroadPharm.
- Getfert, S., et al. (2009). FTIR analysis of GPCR activation using azido probes.
- Cell Lysate Labeling. (n.d.). Vector Labs.
- Analytical methods for physicochemical characterization of antibody drug conjugates. (n.d.). NIH.
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Application Notes and Protocols for the Functionalization of Nanoparticles with 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid
Introduction: Engineering Nanoparticle Surfaces for Advanced Biomedical Applications
The precise control over the surface chemistry of nanoparticles is paramount to their function and efficacy in biomedical applications such as targeted drug delivery, in vivo imaging, and diagnostics.[1][2] Unmodified nanoparticles are often rapidly cleared by the mononuclear phagocyte system and can exhibit non-specific binding, leading to off-target effects and reduced therapeutic efficacy.[3] Surface functionalization with biocompatible polymers like polyethylene glycol (PEG), a process known as PEGylation, is a widely adopted strategy to overcome these limitations.[3][4] PEGylation creates a hydrophilic shield that reduces protein adsorption, prevents aggregation, and prolongs systemic circulation time.[3]
This guide provides a comprehensive overview and detailed protocols for the functionalization of nanoparticles with a specific, advanced linker: 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid . This heterobifunctional linker is particularly valuable as it introduces a terminal azide (N₃) group via a flexible eight-unit PEG spacer. The azide group is a key component for "click chemistry," a set of highly efficient and specific reactions that allow for the covalent attachment of biomolecules or other functionalities.[5][6] The terminal carboxylic acid group on the linker allows for its initial covalent attachment to nanoparticles with primary amine groups on their surface. This two-step approach provides a versatile platform for the development of sophisticated, multifunctional nanoparticle systems.[7][8]
Principle of the Functionalization Strategy
The functionalization process described herein is a two-stage approach that leverages well-established and robust chemical reactions. The first stage involves the covalent attachment of the 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid linker to amine-functionalized nanoparticles. The second stage utilizes the newly installed terminal azide group for subsequent conjugation via click chemistry.
Stage 1: Amide Bond Formation via EDC/NHS Chemistry
The initial attachment of the PEG linker to the nanoparticle surface is achieved through the formation of a stable amide bond. This reaction is mediated by carbodiimide chemistry, specifically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[9][10]
The process unfolds as follows:
-
Activation of the Carboxylic Acid: EDC reacts with the carboxylic acid group of the 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid linker, forming a highly reactive O-acylisourea intermediate.[9]
-
Formation of a Stable NHS Ester: This intermediate is susceptible to hydrolysis. To improve reaction efficiency in an aqueous environment, NHS is added to convert the O-acylisourea into a more stable, amine-reactive NHS ester.[10][11]
-
Amide Bond Formation: The NHS ester reacts with primary amine groups on the surface of the nanoparticle, forming a stable covalent amide bond and releasing NHS as a byproduct.[10][12]
This method is highly efficient and is a standard procedure for conjugating molecules to proteins and functionalized surfaces.[13]
Visualizing the Workflow
Diagram 1: Reaction Scheme
Caption: Reaction scheme for nanoparticle functionalization.
Diagram 2: Experimental Workflow
Caption: Experimental workflow for nanoparticle functionalization.
Detailed Experimental Protocols
This protocol is designed for nanoparticles with surface primary amine groups. The carboxylic acid group of the 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid linker will be activated to react with these amines.
Materials and Equipment
| Reagents | Equipment |
| Amine-functionalized nanoparticles | pH meter |
| 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid | Vortex mixer |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Magnetic stir plate and stir bars |
| N-hydroxysuccinimide (NHS) or Sulfo-NHS | Microcentrifuge |
| Activation/Conjugation Buffer (e.g., 0.1 M MES, pH 6.0) | Dynamic Light Scattering (DLS) instrument |
| Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5) | Zeta potential analyzer |
| Washing Buffer (e.g., PBS or specified buffer) | FTIR Spectrometer |
| Deionized (DI) water | XPS Instrument (optional) |
Protocol 1: Functionalization of Nanoparticles
1. Preparation of Reagents:
- Activation/Conjugation Buffer: Prepare 0.1 M MES buffer and adjust the pH to 6.0. This slightly acidic pH is optimal for EDC/NHS chemistry, minimizing hydrolysis of the NHS ester.[11]
- Nanoparticle Suspension: Disperse the amine-functionalized nanoparticles in the Activation/Conjugation Buffer to a final concentration of 1-10 mg/mL. Ensure the nanoparticles are well-dispersed by sonication or vortexing.
- Linker Stock Solution: Prepare a 10-20 mg/mL stock solution of 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid in the Activation/Conjugation Buffer.
- EDC/NHS Solution: Immediately before use, prepare a solution of EDC and NHS in the Activation/Conjugation Buffer. A typical molar ratio is a 2- to 5-fold molar excess of EDC and NHS over the amount of the PEG linker to be used.
2. Activation of the PEG Linker:
- In a clean tube, mix the 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid stock solution with the freshly prepared EDC/NHS solution.
- Incubate this activation mixture for 15-30 minutes at room temperature with gentle stirring. This allows for the formation of the amine-reactive NHS ester.
3. Conjugation to Nanoparticles:
- Add the activated PEG linker solution dropwise to the nanoparticle suspension while stirring. The molar excess of the linker relative to the estimated surface amine groups on the nanoparticles should be optimized, but a 10- to 50-fold molar excess is a good starting point.
- Allow the reaction to proceed for 2-4 hours at room temperature, or overnight at 4°C, with continuous gentle mixing.
4. Quenching the Reaction:
- Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
- Incubate for 15-30 minutes at room temperature to deactivate any unreacted NHS esters.
5. Purification of Functionalized Nanoparticles:
- Pellet the functionalized nanoparticles by centrifugation. The required speed and duration will depend on the size and density of the nanoparticles (e.g., 12,000 x g for 20 minutes for 20 nm gold nanoparticles).[14]
- Carefully remove the supernatant, which contains unreacted linker, EDC, NHS, and quenching agent.
- Resuspend the nanoparticle pellet in the Washing Buffer.
- Repeat the centrifugation and resuspension steps at least three times to ensure the complete removal of any unbound reagents.
6. Final Resuspension and Storage:
- After the final wash, resuspend the purified azide-functionalized nanoparticles in a suitable storage buffer (e.g., PBS, pH 7.4) at the desired concentration.
- Store the functionalized nanoparticles at 4°C. For long-term storage, consult the nanoparticle manufacturer's recommendations.
Characterization of Functionalized Nanoparticles
Thorough characterization is essential to confirm the successful functionalization of the nanoparticles and to assess their properties for downstream applications.
| Technique | Parameter Measured | Expected Outcome for Successful Functionalization |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter | An increase in the hydrodynamic diameter compared to the bare nanoparticles, indicating the presence of the PEG layer.[15][16][17] The polydispersity index (PDI) should remain low, indicating that no significant aggregation has occurred.[18] |
| Zeta Potential | Surface Charge | A shift in the zeta potential. For amine-functionalized nanoparticles (initially positive), the conjugation of the negatively charged carboxylic acid of the linker will result in a decrease in the positive charge, potentially becoming neutral or slightly negative.[19][20][21] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Surface Functional Groups | Appearance of a characteristic azide (N₃) peak around 2100 cm⁻¹.[13] The presence of amide bond peaks (around 1650 cm⁻¹) and PEG-related C-O-C stretching peaks (around 1100 cm⁻¹) may also be observed.[22][23][24] |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental Composition of the Surface | Detection of a nitrogen (N 1s) signal corresponding to the azide group on the nanoparticle surface.[25][26][27] This provides direct evidence of the linker's presence.[28][29] |
Downstream Applications: The Power of Click Chemistry
The terminal azide group on the functionalized nanoparticles serves as a versatile handle for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[5][6][30] These reactions allow for the highly efficient and specific conjugation of a wide array of molecules that have been modified to contain an alkyne group.[31]
Potential applications include:
-
Targeted Drug Delivery: Conjugation of targeting ligands such as antibodies, peptides, or small molecules to direct the nanoparticles to specific cells or tissues.[32][33][34]
-
Bioimaging: Attachment of fluorescent dyes or contrast agents for in vivo imaging applications.
-
Diagnostics: Immobilization of antibodies or nucleic acid probes for use in biosensors.[32]
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Nanoparticle Aggregation | Incorrect buffer pH or ionic strength. Insufficient PEGylation. | Ensure the pH of the conjugation buffer is optimal for nanoparticle stability. Increase the molar excess of the PEG linker. |
| Low Functionalization Efficiency | Inactive EDC/NHS. Hydrolysis of NHS ester. Insufficient reaction time. | Use fresh EDC and NHS solutions. Perform the reaction promptly after activating the linker. Increase the reaction time or temperature (within stable limits for the nanoparticles). |
| Inconsistent Results | Variability in nanoparticle batches. Inconsistent reagent preparation. | Characterize each batch of nanoparticles before use. Prepare fresh reagent solutions for each experiment. |
Conclusion
The functionalization of nanoparticles with 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid provides a robust and versatile platform for the development of advanced nanomaterials for biomedical research. By combining the stability-enhancing properties of PEG with the versatility of click chemistry, researchers can create highly specific and multifunctional nanoparticle systems. The protocols and characterization methods outlined in this guide offer a comprehensive framework for the successful surface engineering of nanoparticles, paving the way for innovations in drug delivery and diagnostics.
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Application Notes & Protocols: In Situ Click Chemistry with Azido-PEG Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Proximity and Precision
In the landscape of modern drug discovery and chemical biology, the ability to identify potent and selective ligands for biological targets is paramount. Traditional high-throughput screening (HTS) often sifts through vast libraries to find modest starting points. Target-Guided Synthesis (TGS) offers a more elegant and efficient alternative by compelling the biological target to actively participate in the synthesis of its own high-affinity ligand.[1][2]
In situ click chemistry is the most prominent and successful manifestation of the Kinetic Target-Guided Synthesis (KTGS) strategy.[1] This approach leverages the target's binding pockets to template the formation of a high-affinity inhibitor from a pool of smaller, reactive fragments. The target acts as a catalytic scaffold, bringing two complementary reactive fragments—an azide and an alkyne—into close proximity and the correct orientation, thereby dramatically accelerating their irreversible ligation.[1][3] The most widely used reaction for this purpose is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a robust and bio-orthogonal reaction that forms a stable triazole linkage.[4][5][6]
This guide focuses on the experimental setup for in situ click chemistry, with a special emphasis on the strategic use of azido-polyethylene glycol (PEG) reagents. PEG linkers are not merely passive spacers; they are critical components that impart hydrophilicity, enhance solubility in aqueous media, improve pharmacokinetic profiles, and allow for precise control over the distance and geometry between the interacting fragments.[7][8][9][10][11] By understanding and mastering this technique, researchers can accelerate the discovery of novel chemical entities for challenging biological targets.[4]
Principle of the Method: Target-Templated Triazole Formation
The cornerstone of in situ click chemistry is the CuAAC reaction. This reaction is exceptionally reliable, stereospecific, and tolerant of a wide range of functional groups and aqueous conditions (pH 4-12), making it ideal for biological systems.[6][12] The reaction involves the [3+2] cycloaddition between an azide and a terminal alkyne, catalyzed by a Cu(I) species, to exclusively form the 1,4-disubstituted 1,2,3-triazole product.[13]
In the context of KTGS, two distinct molecular fragments, one bearing an azide and the other an alkyne, are selected based on their predicted or known weak affinity for adjacent binding sites on the target protein. In the absence of the target, the reaction between these fragments at low concentrations is exceedingly slow. However, when the target is present, it binds and localizes the fragments, effectively increasing their local concentration and promoting the rapid, irreversible "click" reaction to form the bidentate ligand.[1][14] This product, having higher affinity than the individual fragments, remains bound to the target. The amplification of product formation in the presence of the target versus its absence is the key indicator of a successful in situ "hit."
The Role of Azido-PEG Reagents:
Azido-PEG reagents are heterobifunctional linkers that feature an azide group for the click reaction and another functional group (e.g., carboxylic acid, amine) for attachment to a molecular fragment.[8][15] The PEG chain itself offers several distinct advantages:
-
Enhanced Solubility: PEGylation dramatically increases the aqueous solubility of hydrophobic fragments, which is crucial for biological assays.[9][10][16]
-
Biocompatibility: PEG is a well-established biocompatible polymer that can reduce non-specific binding and immunogenicity.[7][11][15]
-
Tunable Spacing: Commercially available PEG linkers of various lengths allow for systematic optimization of the distance between the two binding fragments to achieve optimal target engagement.[15][17]
-
Improved Pharmacokinetics: In drug development, PEGylation is a proven strategy to increase the circulation half-life of therapeutics.[16]
Experimental Design and Strategic Considerations
A well-designed in situ click chemistry experiment is self-validating. The causality behind each choice, from buffer composition to fragment selection, directly impacts the clarity of the results.
Target and Fragment Selection
-
Target Purity and Stability: The biological target (e.g., enzyme, receptor) must be highly pure and stable under the reaction conditions for several hours. Ensure the protein remains folded and active in the chosen buffer system.
-
Fragment Library Design: The azide and alkyne-functionalized fragments are the core building blocks. They can be selected based on prior knowledge (e.g., known weak binders from other screens) or computational modeling. Ideally, fragments should have binding affinities in the micromolar to low millimolar range.[1]
-
PEG Linker Length: If using a PEG linker to connect a reactive group (azide) to a binding fragment, consider screening a small set of linker lengths (e.g., PEG2, PEG4, PEG8) to identify the optimal distance for bridging the two binding sites on the target.
The Reaction Environment: Buffer and Catalysis
-
Buffer System: Use a buffer in which the target protein is stable and active, typically in the pH range of 7-8 (e.g., phosphate or HEPES buffer). Avoid buffers containing chelating agents like EDTA, which can sequester the essential copper catalyst.
-
Copper(I) Catalyst System: The active catalyst is Cu(I), which is prone to oxidation.[18] Therefore, it is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent.[6][13]
-
Reducing Agent: Sodium ascorbate is the most common and effective reducing agent. It should be prepared fresh as a stock solution just before use to ensure its potency.[6] A slight excess is used to maintain a reducing environment and prevent oxidative homocoupling of the alkyne fragments.[6][19]
-
Stabilizing Ligand: To improve catalyst stability, prevent precipitation, and mitigate potential copper-induced damage to the protein, a Cu(I)-stabilizing ligand is essential.[18][19] For aqueous systems, water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) are the standard choice.[18]
-
Essential Controls
To ensure that product formation is truly target-templated, a series of controls is non-negotiable:
-
"No Target" Control: The most critical control. The complete reaction mixture is incubated without the biological target. Only minimal (ideally, no) product should be detected. A significant signal in this control indicates a high background reaction rate that will obscure any templating effect.
-
"No Copper" Control: Demonstrates that the reaction is copper-dependent and not a result of an uncatalyzed thermal cycloaddition.
-
"Single Fragment" Controls: Incubating the target with only the azide or only the alkyne fragment confirms that the detected product is not an impurity from the starting materials.
Visualization of the Experimental Workflow
The following diagram outlines the logical flow of an in situ click chemistry experiment, from component preparation to hit validation.
Detailed Experimental Protocols
This section provides a general, adaptable protocol for performing an in situ CuAAC reaction.
Reagent Stock Solutions
| Reagent | Stock Concentration | Solvent | Storage |
| Target Protein | 100 µM (e.g., 10x) | Assay Buffer | -80°C |
| Azido-PEG Fragment | 10 mM | DMSO | -20°C |
| Alkyne Fragment | 10 mM | DMSO | -20°C |
| Copper(II) Sulfate (CuSO₄) | 50 mM | Nuclease-free water | Room Temp |
| THPTA Ligand | 50 mM | Nuclease-free water | -20°C |
| Sodium Ascorbate | 100 mM | Nuclease-free water | -20°C (Prepare Fresh) |
Note: The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid detrimental effects on the target protein.
Protocol 1: In Situ Click Reaction Setup
This protocol describes setting up a 50 µL screening reaction. All additions should be performed on ice.
-
Prepare the Target/Fragment Mixture:
-
In a microcentrifuge tube, combine:
-
5 µL of 10x Assay Buffer (e.g., 500 mM Phosphate Buffer, pH 7.4)
-
5 µL of 100 µM Target Protein stock (for a final concentration of 10 µM)
-
0.5 µL of 10 mM Azido-PEG Fragment stock (final concentration: 100 µM)
-
0.5 µL of 10 mM Alkyne Fragment stock (final concentration: 100 µM)
-
36 µL of Nuclease-free water
-
-
For the "No Target" control, replace the 5 µL of Target Protein stock with 5 µL of Assay Buffer.
-
-
Prepare the Catalyst Premix:
-
Expertise Insight: Premixing the copper and ligand before adding them to the protein solution is critical. This allows the ligand to chelate the copper, enhancing its stability and preventing the protein from being exposed to free, potentially damaging copper ions.
-
In a separate tube, combine 1 µL of 50 mM CuSO₄ and 1 µL of 50 mM THPTA. The 1:1 ratio is a good starting point, though a 1:5 copper-to-ligand ratio can improve catalyst stability.[8] Let this mixture sit for 2-3 minutes.
-
-
Combine and Initiate:
-
Add 1 µL of the Catalyst Premix to the target/fragment mixture. This brings the final volume to 48 µL and the final CuSO₄/THPTA concentration to 1 mM each.
-
Authoritative Insight: The reaction is initiated by the addition of the reducing agent.[18] Add 2 µL of freshly prepared 100 mM Sodium Ascorbate to the reaction tube (final concentration: 4 mM).
-
Gently mix by pipetting. Do not vortex, as this can denature the protein.
-
-
Incubation:
-
Incubate the reaction at room temperature or 37°C for 4 to 16 hours. The optimal time can vary and may require a time-course experiment to determine. Protect the reaction from light, as ascorbate can be light-sensitive.
-
-
Quenching and Sample Preparation for Analysis:
-
To stop the reaction and prepare for analysis, add 50 µL of acetonitrile containing 0.1% formic acid. This will precipitate the protein.
-
Centrifuge at high speed (e.g., >14,000 x g) for 10 minutes to pellet the precipitated protein.
-
Carefully transfer the supernatant to an HPLC vial for LC-MS analysis.
-
Protocol 2: LC-MS Analysis for Product Detection
Liquid Chromatography-Mass Spectrometry (LC-MS) is the primary method for detecting the formation of the triazole product.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UPLC/HPLC system.
-
Column: A standard C18 reverse-phase column is typically suitable.
-
Mobile Phases:
-
A: Water + 0.1% Formic Acid
-
B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient: Run a standard gradient, for example, from 5% B to 95% B over 10-15 minutes.
-
Detection:
-
Calculate the exact mass of the expected triazole product (Mass of Azide Fragment + Mass of Alkyne Fragment).
-
Create an extracted-ion chromatogram (EIC) for the calculated m/z of the product.
-
A "hit" is identified by the appearance of a peak in the EIC of the "Target" reaction that is significantly amplified (e.g., >5-fold) compared to the corresponding EIC of the "No Target" control.
-
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Product Formation | 1. Inactive catalyst (ascorbate oxidized).2. Target protein is inactive or unstable.3. Fragments do not bind the target in a productive orientation. | 1. Prepare fresh sodium ascorbate solution immediately before use.2. Confirm protein activity with a separate functional assay. Check for precipitation.3. This is a valid negative result. Screen other fragments. |
| High Background Signal (Product in "No Target" Control) | 1. Fragment concentrations are too high.2. Reaction time is too long.3. Inefficient copper ligand. | 1. Reduce fragment concentrations (e.g., to 25-50 µM).2. Perform a time-course experiment to find a shorter time point with a good signal-to-noise ratio.3. Increase the ligand-to-copper ratio to 5:1.[20] |
| Protein Precipitation | 1. Copper toxicity or ROS generation.2. High concentration of organic solvent (DMSO).3. Protein instability in the assay buffer. | 1. Ensure the copper/ligand are premixed. Degas solutions to remove oxygen.[19][20]2. Keep the final DMSO concentration below 1-2%.3. Re-evaluate the buffer composition for optimal protein stability. |
| Alkyne Homodimerization | Oxidative conditions leading to Glaser coupling.[19] | Increase the concentration of sodium ascorbate. Ensure all solutions are properly degassed.[20] |
Concluding Remarks
In situ click chemistry with azido-PEG reagents is a powerful strategy that sits at the intersection of chemistry and biology, enabling the discovery of bespoke ligands for complex biological targets. By leveraging the target's own binding energy to catalyze product formation, this technique can dramatically streamline the early stages of drug discovery. Success hinges on a rational experimental design, the inclusion of rigorous controls, and a systematic approach to optimization. The strategic incorporation of PEG linkers provides an additional layer of control, allowing researchers to fine-tune the properties of their molecular probes for enhanced performance in biological systems.
References
Click to expand
-
Labinsights. (2023, May 8). Application of PEG In Click Chemistry. [Link]
-
CuAAC Click Chemistry Accelerates the Discovery of Novel Chemical Scaffolds as Promising Protein Tyrosine Phosphatases Inhibitors. (n.d.). PubMed Central. [Link]
-
Chemistry For Everyone. (2025, June 11). What Are The Different Types Of PEG? YouTube. [Link]
-
Velázquez-Jiménez, A., et al. (2023, January 18). Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. ACS Omega. [Link]
-
Bosc, D., et al. (2020, April 23). Kinetic Target-Guided Synthesis: Reaching the Age of Maturity. SciSpace. [Link]
-
Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]
-
Bosc, D., et al. (2016). Kinetic Target-Guided Synthesis in Drug Discovery and Chemical Biology: A Comprehensive Facts and Figures Survey. Taylor & Francis Online. [Link]
-
IT Medical Team. A Novel Loom of Click Chemistry in Drug Discovery. [Link]
-
Al-Ahmady, Z. S., & Kostarelos, K. (2021). Chemistry Routes for Copolymer Synthesis Containing PEG for Targeting, Imaging, and Drug Delivery Purposes. MDPI. [Link]
-
Verhoef, J. J. F., et al. (2021). Understanding the Role and Impact of Poly (Ethylene Glycol) (PEG) on Nanoparticle Formulation: Implications for COVID-19 Vaccines. PubMed Central. [Link]
-
González-Lainez, M., et al. (2022, July 15). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics. [Link]
-
Bosc, D., et al. (2016). Kinetic Target-Guided Synthesis in Drug Discovery and Chemical Biology: A Comprehensive Facts and Figures Survey. ResearchGate. [Link]
-
ResearchGate. (n.d.). Kinetic target-guided synthesis strategies. In situ click chemistry is.... [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Click Chemistry: The Foundation of Precise Bioconjugation with Propargyl-PEG4-amine. [Link]
-
Pathania, R., et al. (2023, October 11). Shotgun Kinetic Target-Guided Synthesis Approach Enables the Discovery of Small-Molecule Inhibitors against Pathogenic Free-Living Amoeba Glucokinases. ACS Infectious Diseases. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Leveraging PEG Linkers: A Guide for Pharmaceutical R&D. [Link]
-
Millward, S. W., et al. (n.d.). In situ click chemistry: from small molecule discovery to synthetic antibodies. National Institutes of Health. [Link]
-
Interchim. Click Chemistry (Azide / alkyne reaction). [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. tandfonline.com [tandfonline.com]
- 3. In situ click chemistry: from small molecule discovery to synthetic antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CuAAC Click Chemistry Accelerates the Discovery of Novel Chemical Scaffolds as Promising Protein Tyrosine Phosphatases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Click Chemistry [organic-chemistry.org]
- 7. labinsights.nl [labinsights.nl]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 11. purepeg.com [purepeg.com]
- 12. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG - Biochempeg [biochempeg.com]
- 13. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - IN [thermofisher.com]
- 14. pubs.acs.org [pubs.acs.org]
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- 16. nbinno.com [nbinno.com]
- 17. Understanding the Role and Impact of Poly (Ethylene Glycol) (PEG) on Nanoparticle Formulation: Implications for COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. broadpharm.com [broadpharm.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: Purification of Bioconjugates with PEG8 Linkers
<Step_2>
Abstract
This technical guide provides a comprehensive framework for the purification of bioconjugates containing discrete Polyethylene Glycol (PEG) 8 linkers. The covalent attachment of PEG chains (PEGylation) is a proven strategy to enhance the therapeutic properties of biomolecules, but it introduces significant downstream processing challenges.[][2] The resulting reaction mixture is often a heterogeneous collection of unreacted starting materials, desired mono-conjugated product, and various poly-conjugated species.[][2] This guide details a multi-modal chromatographic strategy, emphasizing the underlying scientific principles for method development and optimization. We present detailed protocols for Tangential Flow Filtration (TFF), Hydrophobic Interaction Chromatography (HIC), and Size Exclusion Chromatography (SEC), along with methods for analytical characterization to ensure the final product meets stringent purity and quality attributes.
Introduction: The Purification Challenge of PEGylation
Bioconjugation, the process of covalently linking molecules, has revolutionized drug development, leading to advanced therapeutics like antibody-drug conjugates (ADCs).[3][4] PEG linkers, particularly discrete PEGs (dPEGs) like PEG8, are widely used to improve the solubility, stability, and pharmacokinetic profiles of these conjugates.[5][6][7] The PEG8 linker, with its defined eight ethylene oxide units, offers a balance of hydrophilicity and length, making it a popular choice.
However, the conjugation reaction rarely proceeds to 100% completion with perfect specificity. The crude post-conjugation mixture typically contains:
-
Desired Bioconjugate: The target molecule (e.g., an antibody) conjugated to a payload via a PEG8 linker.
-
Unreacted Biomolecule: The starting protein or antibody.
-
Excess Reagents: Unreacted PEG8 linker and payload molecules.[8]
-
Aggregates: High molecular weight species formed during the reaction or subsequent handling.[9][10]
-
Side-Products: Products from undesired reactions.
Effective purification strategies are therefore critical to isolate the desired bioconjugate and ensure its safety and efficacy.[][4] This guide focuses on a robust, three-stage purification workflow designed to address these complexities.
The Influence of the PEG8 Linker on Purification Strategy
The physicochemical properties of the PEG8 linker directly inform the purification strategy.
-
Hydrophilicity and Shielding: The hydrophilic PEG8 chain can "shield" hydrophobic or charged regions on the protein surface.[][11] This effect is fundamental to separation by Hydrophobic Interaction Chromatography (HIC), where the addition of the PEG-payload moiety increases the overall hydrophobicity, allowing for separation based on the degree of conjugation.[12][13] In Ion-Exchange Chromatography (IEX), this shielding can reduce the protein's interaction with the stationary phase, a property that can be exploited for separation.[][11]
-
Hydrodynamic Radius: PEGylation significantly increases the apparent size (hydrodynamic radius) of the bioconjugate.[][2] This size increase is the basis for separation using Size Exclusion Chromatography (SEC), which is highly effective at removing small molecules like unreacted linkers and payloads, as well as separating monomers from aggregates.[][9]
A Multi-Modal Purification Workflow
A typical purification process for a PEG8-linked bioconjugate, such as an ADC, involves a series of orthogonal steps to remove different types of impurities. Each step leverages a distinct physicochemical property of the target molecule.
Figure 1: A representative multi-modal purification workflow for PEG8-linked bioconjugates.
Experimental Protocols
Protocol 1: Tangential Flow Filtration (TFF) for Initial Cleanup and Concentration
Principle: TFF is a rapid and efficient filtration method used post-conjugation to concentrate the product and exchange the reaction buffer with one suitable for chromatography.[14][15] It effectively removes residual organic solvents (e.g., DMSO, DMAc) and low molecular weight impurities like unreacted linkers or payloads.[8][14][16]
Materials:
-
TFF system with a Pellicon® cassette or similar hollow-fiber membrane (e.g., 30 kDa MWCO for an antibody conjugate).
-
Crude bioconjugate reaction mixture.
-
Diafiltration Buffer (e.g., HIC Binding Buffer without the high salt concentration; 50 mM Sodium Phosphate, pH 7.0).
-
Peristaltic pump and tubing.
Procedure:
-
System Setup: Assemble the TFF system according to the manufacturer's instructions. Sanitize and flush the system with purified water.
-
Equilibration: Equilibrate the system with Diafiltration Buffer.
-
Concentration (Optional): If the initial volume is large, concentrate the crude mixture to a target concentration of 25-30 g/L.[14]
-
Diafiltration: Perform a constant-volume diafiltration by matching the permeate flow rate with the rate of Diafiltration Buffer addition. A minimum of 5-7 diavolumes is recommended to ensure efficient removal of small molecule impurities and solvents.[14][16]
-
Final Concentration: Concentrate the diafiltered product to a suitable volume for the next chromatography step. Over-concentrate slightly to account for dilution during product recovery from the system.[14]
-
Product Recovery: Recover the concentrated and buffer-exchanged bioconjugate from the TFF system.
Protocol 2: Hydrophobic Interaction Chromatography (HIC) for DAR Separation
Principle: HIC separates molecules based on their surface hydrophobicity.[17] In a high-salt mobile phase, hydrophobic regions on the bioconjugate interact with the hydrophobic ligands of the stationary phase. Elution is achieved by decreasing the salt concentration, which weakens these interactions.[18] Since the PEG8-payload moiety adds hydrophobicity, HIC is exceptionally effective at separating species with different Drug-to-Antibody Ratios (DAR), as well as separating conjugated from unconjugated antibody.[19][20]
Materials:
-
Liquid chromatography system (e.g., ÄKTA Pure).
-
HIC Column (e.g., ToyoPearl Phenyl-650S, Butyl Sepharose). The choice of resin hydrophobicity is critical; less hydrophobic resins like Butyl may be preferable for highly hydrophobic conjugates to ensure proper elution.[12][21]
-
Mobile Phase A (Binding Buffer): 50 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.
-
Mobile Phase B (Elution Buffer): 50 mM Sodium Phosphate, pH 7.0.
-
TFF-processed bioconjugate sample.
Procedure:
-
Sample Preparation: Adjust the salt concentration of the bioconjugate sample to match Mobile Phase A by adding a concentrated salt stock solution. Filter the sample through a 0.22 µm filter.
-
Column Equilibration: Equilibrate the HIC column with 5-10 column volumes (CVs) of 100% Mobile Phase A.
-
Sample Loading: Load the prepared sample onto the column at a controlled flow rate.
-
Wash: Wash the column with 3-5 CVs of 100% Mobile Phase A to remove any unbound material.
-
Elution: Elute the bound species using a linear gradient from 0% to 100% Mobile Phase B over 20-30 CVs. A shallow gradient is often crucial for resolving species with small differences in hydrophobicity (e.g., DAR2 vs. DAR4).[21]
-
Fraction Collection: Collect fractions across the elution peak(s) for subsequent analysis. Unconjugated antibody will typically elute first, followed by species with increasing DAR.
-
Regeneration and Storage: Clean and regenerate the column according to the manufacturer's protocol.
| Parameter | Starting Point | Rationale & Optimization Notes |
| Resin Choice | Phenyl, Butyl, Ether | Match resin hydrophobicity to the conjugate's hydrophobicity. Highly hydrophobic ADCs may require less hydrophobic resins (e.g., Butyl) to prevent irreversible binding.[21] |
| Salt Type | Ammonium Sulfate | Ammonium sulfate is highly effective in the lyotropic series for promoting hydrophobic interactions.[21] Sodium chloride is an alternative. |
| Starting Salt Conc. | 1.0 - 2.0 M | Must be high enough to ensure binding of all species of interest but low enough to avoid protein precipitation.[18][20] |
| Elution Gradient | 20-30 CV linear | A shallow gradient is critical for resolving species with similar DAR values. Step gradients can be developed for preparative scale to improve throughput.[21][22] |
| pH | 6.5 - 7.5 | pH can subtly influence protein surface hydrophobicity and should be optimized if resolution is poor.[21] |
Table 1: Key parameters for HIC method development.
Protocol 3: Size Exclusion Chromatography (SEC) for Polishing
Principle: SEC, also known as gel filtration, separates molecules based on their hydrodynamic size.[10][23] It is a non-binding chromatography technique where larger molecules elute first because they are excluded from the pores of the stationary phase, while smaller molecules penetrate the pores and have a longer path length.[23][24] SEC is the gold standard for removing aggregates and can also be used for a final buffer exchange into the formulation buffer.[9][25]
Materials:
-
Liquid chromatography system.
-
SEC Column (e.g., Superdex 200 Increase, Agilent AdvanceBio SEC).
-
Mobile Phase (Formulation Buffer): e.g., 20 mM Histidine, 150 mM NaCl, pH 6.0. The mobile phase should be optimized for the stability of the final product.
-
Pooled HIC fractions.
Procedure:
-
Sample Preparation: Concentrate the pooled, purified fractions from the HIC step if necessary. Ensure the sample volume is typically <2-4% of the column volume for optimal resolution.
-
Column Equilibration: Equilibrate the SEC column with at least 2 CVs of the mobile phase. Ensure the system is running at a constant, controlled flow rate.
-
Sample Injection: Inject the prepared sample onto the column.
-
Isocratic Elution: Elute the sample with the mobile phase (isocratic elution). The main peaks will correspond to aggregates (eluting first in the void volume), the monomeric bioconjugate, and any smaller fragments or impurities.[10]
-
Fraction Collection: Collect the main peak corresponding to the purified, monomeric bioconjugate.
-
Storage: Store the column according to the manufacturer's recommendations.
Analytical Characterization of the Purified Bioconjugate
Rigorous analytical testing is required to confirm the purity, identity, and quality of the final product.[26][27]
| Analytical Method | Purpose | Principle |
| UV-Vis Spectroscopy | Determine protein concentration and average DAR. | The protein concentration is determined by absorbance at 280 nm. The drug-linker absorbance (at a different wavelength) is used in conjunction with the protein absorbance to calculate the average number of drugs per antibody. |
| HIC-HPLC | Assess DAR distribution and purity. | An analytical version of the preparative HIC method, used to confirm the purity of the collected fraction and quantify the distribution of different DAR species.[18] |
| SEC-HPLC | Quantify high molecular weight species (aggregates). | An analytical SEC method to precisely quantify the percentage of monomer, dimer, and higher-order aggregates in the final product.[9][10] |
| Mass Spectrometry (LC-MS) | Confirm identity and mass. | Provides the precise molecular weight of the intact bioconjugate, confirming successful conjugation and the mass of each DAR species.[26][28][29] |
| SDS-PAGE | Assess purity and apparent molecular weight. | A denaturing gel electrophoresis technique where the PEGylated conjugate will show a significant increase in apparent molecular weight compared to the unconjugated protein.[30] |
Table 2: Key analytical techniques for characterization of purified bioconjugates.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor HIC Resolution | Gradient is too steep. Inappropriate resin choice. Salt concentration is not optimal. | Decrease the gradient slope (increase CVs).[21] Screen resins with different hydrophobicities (e.g., Butyl vs. Phenyl).[21] Optimize the starting salt concentration. |
| Low Recovery from HIC | Bioconjugate is too hydrophobic and binds irreversibly. Protein precipitation on the column. | Use a less hydrophobic resin.[21] Decrease the final salt concentration in the elution buffer or add a small percentage of an organic modifier. Reduce the starting salt concentration or protein load. |
| Aggregation in Final Product | Harsh elution conditions (e.g., low pH in other methods). High protein concentration during processing. | Ensure all buffer conditions are mild and optimized for protein stability. Optimize the salt concentration in HIC to use the minimum necessary for binding.[21] Reduce protein concentration during loading steps. |
| Residual Small Molecules | Insufficient diafiltration volumes in TFF. | Increase the number of diavolumes to >7. Ensure the membrane MWCO is appropriate. |
Table 3: Common troubleshooting scenarios in bioconjugate purification.
Conclusion
The purification of bioconjugates containing PEG8 linkers is a multi-faceted process that requires an orthogonal, multi-modal approach. By systematically applying TFF for initial cleanup, HIC for separation based on hydrophobicity and DAR, and SEC for final polishing and aggregate removal, researchers can obtain a highly pure and homogeneous final product. The protocols and principles outlined in this guide provide a robust foundation for developing and optimizing purification workflows for this important class of therapeutic molecules.
References
-
Tangential Flow Filtration in the Antibody Drug Conjugate (ADC) Manufacturing Process. (n.d.). MilliporeSigma. Retrieved from [Link]
-
Qu, P., et al. (2018). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Quanterix. Retrieved from [Link]
-
Pablos, T. M., et al. (2012). Hydrophobic interaction chromatography for purification of monoPEGylated RNase A. Journal of Chromatography A, 1242, 1-7. Retrieved from [Link]
-
Chen, J., et al. (2018). Clearance of solvents and small molecule impurities in antibody drug conjugates via ultrafiltration and diafiltration operation. Biotechnology Progress, 34(5), 1140-1146. Retrieved from [Link]
-
Pablos, T. M., et al. (2016). PEGylated protein separation using different hydrophobic interaction supports: Conventional and monolithic supports. Biotechnology Progress, 32(3), 702-707. Retrieved from [Link]
-
Pablos, T. M., et al. (2016). PEGylated protein separation using different hydrophobic interaction supports: Conventional and monolithic supports. Request PDF on ResearchGate. Retrieved from [Link]
-
Demir, B., et al. (2023). Advanced site-specific analysis of insulin-PEG conjugates using MALDI-MS. Talanta, 252, 123803. Retrieved from [Link]
-
Singh, P., et al. (2021). Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. Bioconjugate Chemistry, 32(7), 1285-1292. Retrieved from [Link]
-
Tangential flow filtration technology and ADC drug preparation. (2023). Yocell Biotechnology. Retrieved from [Link]
-
Zuma, F. N., et al. (2023). Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity. International Journal of Molecular Sciences, 24(7), 6731. Retrieved from [Link]
-
Czapkowski, B. (2017). Trial of High Efficiency TFF Capsule Prototype for ADC Purification. ADC Review. Retrieved from [Link]
-
Tag: tangential flow filtration. (n.d.). ADC Review. Retrieved from [Link]
-
Veronese, F. M., & Pasut, G. (2005). Protein PEGylation, a mature technology for enhancing protein delivery. Drug Discovery Today, 10(21), 1451-1458. Retrieved from [Link]
-
O'Donoghue, J., et al. (2016). Purification of ADCs by Hydrophobic Interaction Chromatography. Methods in Molecular Biology, 1318, 231-244. Retrieved from [Link]
-
O'Donoghue, J., et al. (2016). Purification of ADCs by Hydrophobic Interaction Chromatography. Springer Nature Experiments. Retrieved from [Link]
-
Harris, J. M., & Chess, R. B. (2003). Effect of PEGylation on pharmaceuticals. Nature Reviews Drug Discovery, 2(3), 214-221. Retrieved from [Link]
-
Wagner-Rousset, D., et al. (2015). Hydrophobic Interaction Chromatography for Antibody Drug Conjugate Drug Distribution Analysis. American Pharmaceutical Review. Retrieved from [Link]
-
PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. (2024). AxisPharm. Retrieved from [Link]
-
Nagamitsu, M., et al. (2020). A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation. Antibodies, 9(2), 21. Retrieved from [Link]
-
Fee, C. J., & Van Alstine, J. M. (2006). Purification of PEGylated Proteins. Methods in Enzymology, 417, 69-85. Retrieved from [Link]
-
Agilent Biocolumns Application Compendium - Aggregate/Fragment Analysis. (n.d.). Agilent Technologies. Retrieved from [Link]
-
Chen, X., et al. (2013). Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS. Methods in Molecular Biology, 1033, 239-251. Retrieved from [Link]
-
Moosmann, A., et al. (2013). Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv. Methods in Molecular Biology, 1045, 127-141. Retrieved from [Link]
-
Gagnon, P. (2019). Antibody Aggregate Removal by Multimodal Chromatography. Antibodies, 8(3), 44. Retrieved from [Link]
-
A GUIDE TO SUCCESSFUL SEC. (n.d.). Agilent Technologies. Retrieved from [Link]
-
Size Exclusion Chromatography (SEC) for Antibody Aggregation Analysis. (n.d.). Creative Biolabs. Retrieved from [Link]
-
Tsuchikama, K., & An, Z. (2021). Current approaches for the purification of antibody-drug conjugates. Journal of Pharmaceutical Analysis, 11(5), 527-537. Retrieved from [Link]
-
Lloyd, L. L. (2011). Size-Exclusion Chromatography of Protein Aggregation in Biopharmaceutical Development and Production. LCGC International, 29(11), 8-16. Retrieved from [Link]
-
Antibody Purification Guide. (n.d.). Innova Biosciences. Retrieved from [Link]
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- 30. pdf.benchchem.com [pdf.benchchem.com]
Analysis of PROTACs Containing a PEG8 Spacer: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of the PEG8 Linker in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1] These heterobifunctional molecules are composed of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2] The linker is not merely a passive spacer but a critical component that significantly influences the PROTAC's efficacy, selectivity, and physicochemical properties.[1] Among the various linker types, polyethylene glycol (PEG) linkers, particularly those with eight ethylene glycol units (PEG8), have gained prominence in PROTAC design.[1]
The incorporation of a PEG8 linker offers several distinct advantages. Its hydrophilic nature enhances the aqueous solubility of often large and lipophilic PROTAC molecules, which is a common challenge in their development.[1] Improved solubility can lead to better absorption and bioavailability.[3] Furthermore, the flexibility of the PEG8 linker can be crucial for the formation of a stable and productive ternary complex, which is the cornerstone of PROTAC-mediated protein degradation.[4] This guide provides an in-depth analysis of PROTACs containing a PEG8 spacer, offering detailed experimental protocols for their synthesis and evaluation, quantitative data for characterization, and visual diagrams to elucidate key mechanisms and workflows.
PROTAC Mechanism of Action and Experimental Workflow
PROTACs function catalytically to induce the degradation of target proteins. The process begins with the formation of a ternary complex between the POI, the PROTAC, and an E3 ubiquitin ligase.[5] This proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[6] The PROTAC is then released and can engage in another degradation cycle.[5]
A typical experimental workflow for the evaluation of a PROTAC involves synthesis and purification, followed by a series of in vitro and cellular assays to determine its efficacy and mechanism of action.
Detailed Application Notes and Protocols
Protocol 1: Synthesis of a PROTAC with a PEG8 Linker
This protocol describes a general approach for the synthesis of a PROTAC containing a PEG8 linker, typically involving the coupling of a POI ligand and an E3 ligase ligand to a bifunctional PEG8 linker.
Rationale: The choice of coupling chemistry depends on the functional groups present on the ligands and the linker. Amide bond formation and "click chemistry" are commonly employed due to their high efficiency and reliability.[4]
Materials:
-
POI ligand with a suitable functional group (e.g., carboxylic acid, alkyne)
-
E3 ligase ligand with a suitable functional group (e.g., amine, azide)
-
Bifunctional PEG8 linker (e.g., amine-PEG8-carboxylic acid, azide-PEG8-alkyne)
-
Coupling reagents (e.g., HATU, DIPEA for amide coupling; Copper(II) sulfate, sodium ascorbate for click chemistry)
-
Anhydrous solvents (e.g., DMF, DMSO)
-
Purification system (e.g., preparative HPLC)
-
Analytical instruments (e.g., LC-MS, NMR)
Procedure (Amide Coupling Example):
-
Step 1: Coupling of E3 Ligase Ligand to PEG8 Linker
-
Dissolve the E3 ligase ligand (containing an amine, 1.0 eq) and amine-PEG8-carboxylic acid (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring progress by LC-MS.
-
Upon completion, purify the E3 ligase-linker intermediate by preparative HPLC.[4]
-
-
Step 2: Coupling of POI Ligand to the E3 Ligase-Linker Intermediate
-
Dissolve the purified E3 ligase-linker intermediate (containing a carboxylic acid, 1.0 eq) and the POI ligand (containing an amine, 1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring progress by LC-MS.
-
Upon completion, purify the final PROTAC product by preparative HPLC.
-
Confirm the identity and purity of the final PROTAC by LC-MS and NMR.
-
Protocol 2: Determination of DC50 and Dmax by Western Blot
This protocol details the quantification of target protein degradation in response to PROTAC treatment to determine the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).[7]
Rationale: Western blotting is a semi-quantitative technique that allows for the visualization and quantification of protein levels in cell lysates.[7] By treating cells with a range of PROTAC concentrations, a dose-response curve can be generated to determine the potency and efficacy of the degrader.[5]
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
PROTAC stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Multi-well cell culture plates (e.g., 12-well)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
-
Densitometry software (e.g., ImageJ)
Procedure:
-
Cell Seeding: Seed cells in 12-well plates at a density that ensures they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.[7]
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete cell culture medium. A typical concentration range is 1 nM to 10,000 nM.[5] Aspirate the old medium and add the medium containing the different PROTAC concentrations or vehicle control. Incubate for the desired time (e.g., 24 hours).
-
Cell Lysis: After incubation, place the plate on ice and wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.[5]
-
Protein Quantification: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.[5]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[7]
-
Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane. Block the membrane with blocking buffer for 1 hour at room temperature.[7]
-
Antibody Incubation: Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Repeat for the loading control antibody.[7]
-
Signal Detection and Analysis: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity.[7]
-
Data Analysis: Calculate the percentage of protein degradation relative to the vehicle control. Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a four-parameter logistic curve to determine the DC50 and Dmax values.[5]
Protocol 3: Cell Viability Assay (CellTiter-Glo®) for IC50 Determination
This protocol describes the use of the CellTiter-Glo® Luminescent Cell Viability Assay to determine the half-maximal inhibitory concentration (IC50) of a PROTAC.
Rationale: The CellTiter-Glo® assay quantifies ATP, an indicator of metabolically active cells.[8] This allows for the assessment of the cytotoxic or anti-proliferative effects of the PROTAC on the treated cells.
Materials:
-
Cell line of interest
-
Opaque-walled 96-well plates
-
PROTAC stock solution (in DMSO)
-
Vehicle control (DMSO)
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in a final volume of 100 µL per well. Include wells with medium only for background measurement. Incubate for 24 hours.[8]
-
Compound Treatment: Prepare a serial dilution of the PROTAC in complete cell culture medium. Add the desired concentrations of the PROTAC to the wells. Incubate for the desired time (e.g., 72 hours).
-
Assay Procedure: Equilibrate the plate to room temperature for approximately 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.[8]
-
Signal Stabilization and Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9] Measure the luminescence using a luminometer.
-
Data Analysis: Subtract the average background luminescence from all experimental wells. Normalize the data to the vehicle control wells (representing 100% viability). Plot the percentage of viability against the logarithm of the PROTAC concentration and fit the data to a non-linear regression curve to calculate the IC50 value.[10]
Quantitative Data Summary
The following table provides illustrative data for a hypothetical PROTAC containing a PEG8 spacer, demonstrating the key parameters determined by the protocols described above.
| Parameter | Value | Method |
| DC50 | 15 nM | Western Blot |
| Dmax | >90% | Western Blot |
| IC50 | 50 nM | CellTiter-Glo® Assay |
This data is for illustrative purposes and the actual values will vary depending on the specific PROTAC, target protein, and cell line used.
In Vitro Ubiquitination Assay
To confirm that the PROTAC facilitates the ubiquitination of the target protein, an in vitro ubiquitination assay can be performed.
Rationale: This cell-free assay reconstitutes the key components of the ubiquitin cascade to directly assess the PROTAC's ability to induce target ubiquitination.[6]
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme
-
Recombinant E3 ligase complex (e.g., VHL or CRBN complex)
-
Ubiquitin
-
ATP
-
Recombinant target protein (POI)
-
PROTAC of interest
-
Ubiquitination reaction buffer
-
Western blot reagents
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1 enzyme, E2 enzyme, E3 ligase, ubiquitin, ATP, POI, and the PROTAC in the ubiquitination reaction buffer. Include a control reaction without the PROTAC.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Reaction Termination: Stop the reaction by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Western Blot Analysis: Analyze the reaction products by Western blotting using an antibody against the target protein to detect the formation of higher molecular weight poly-ubiquitinated species.[6]
Conclusion
The PEG8 linker is a valuable tool in the design of PROTACs, offering a means to enhance solubility and provide the necessary flexibility for efficient ternary complex formation. The protocols detailed in this guide provide a robust framework for the synthesis, characterization, and evaluation of PROTACs containing a PEG8 spacer. By systematically applying these methodologies, researchers can effectively assess the potency, efficacy, and mechanism of action of novel protein degraders, thereby accelerating their development as potential therapeutics.
References
-
Springer Nature Experiments. (n.d.). An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs. Retrieved from [Link]
-
Lin, M. J., et al. (2021). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. ACS Pharmacology & Translational Science. Retrieved from [Link]
-
ResearchGate. (n.d.). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex | Request PDF. Retrieved from [Link]
-
Profacgen. (n.d.). Ubiquitination Assay. Retrieved from [Link]
-
ACS Publications. (2021). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. Retrieved from [Link]
-
PubMed. (2021). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. Retrieved from [Link]
-
Oslo University Hospital. (n.d.). CellTiter-Glo Assay. Retrieved from [Link]
-
Scribd. (n.d.). Celltiter Glo Luminescent Cell Viability Assay Protocol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs. Retrieved from [Link]
-
GitHub. (n.d.). abruzzi/graphviz-scripts: Some dot files for graphviz. Retrieved from [Link]
-
Research Collection. (2023). A Mechanistic Pharmacodynamic Modeling Framework for the Assessment and Optimization of Proteolysis Targeting Chimeras (PROTACs). Retrieved from [Link]
-
Boster Biological Technology. (n.d.). Western Blot Protocol: Step-by-Step Guide. Retrieved from [Link]
-
ChemRxiv. (n.d.). Rapid PROTAC discovery platform: nanomole scale array synthesis and direct screening of reaction mixtures to facilitate the expe. Retrieved from [Link]
-
Wiley Online Library. (2022). Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic diagram showing the mechanism of action of PROTAC.... Retrieved from [Link]
-
Stack Overflow. (2009). How do I set the resolution when converting dot files (graphviz) to images?. Retrieved from [Link]
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Application Notes and Protocols for the Use of 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid in Targeted Drug Delivery
Introduction: Engineering Precision in Therapeutics with Advanced Linker Technology
The paradigm of targeted drug delivery, particularly through antibody-drug conjugates (ADCs), has revolutionized modern medicine, offering the potential to deliver potent therapeutic agents directly to diseased cells while sparing healthy tissues.[1][2] The success of these complex biopharmaceuticals hinges on the synergy between a highly specific monoclonal antibody, a potent cytotoxic payload, and critically, the chemical linker that connects them.[3][4] The linker is not merely a passive connector; it is a sophisticated tool that profoundly influences the ADC's stability, solubility, pharmacokinetics, and efficacy.[5][6]
This guide focuses on a state-of-the-art heterobifunctional linker, 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid . This molecule is meticulously designed to address the multifaceted challenges of ADC development.[7][8] It features three key components:
-
A terminal carboxylic acid for stable amide bond formation with primary amines, such as the abundant lysine residues on the surface of antibodies.[9][10]
-
A discrete, eight-unit polyethylene glycol (PEG8) spacer. This hydrophilic chain enhances the aqueous solubility of the conjugate, mitigates aggregation often caused by hydrophobic payloads, and can prolong circulation half-life by creating a protective hydration shell.[4][7][11]
-
A terminal azide group , which serves as a bioorthogonal handle for "click chemistry."[12][13] This allows for the highly efficient and specific attachment of a payload molecule containing a complementary alkyne functional group, without interfering with biological systems.[14][15]
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals, detailing the principles and step-by-step protocols for leveraging this advanced linker in the synthesis of targeted therapeutic conjugates.
Core Principles: A Dual-Action Conjugation Strategy
The utility of 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid lies in its orthogonal reactivity, enabling a sequential, two-stage conjugation process. This ensures precise control over the assembly of the final bioconjugate.
Stage 1: Activation and Ligand Coupling via Amine Chemistry
The initial step involves the covalent attachment of the linker to the targeting protein (e.g., an antibody). The linker's carboxylic acid is relatively unreactive on its own. It must first be activated to a more labile intermediate that is susceptible to nucleophilic attack by the primary amines on the antibody. The most robust and widely used method for this is the formation of an N-hydroxysuccinimide (NHS) ester .[9][10]
This activation is typically achieved using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS). The EDC first reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to hydrolysis but is efficiently captured by NHS to form a more stable, yet still highly amine-reactive, NHS ester.[9] This activated linker can then be reliably conjugated to lysine residues on the antibody, forming a stable amide bond and releasing NHS.[16]
Figure 1: NHS Ester activation and antibody coupling workflow.
Stage 2: Payload Attachment via Bioorthogonal Click Chemistry
Once the antibody is functionalized with the azido-PEG linker, the therapeutic payload can be attached. The azide group is exceptionally stable and bioorthogonal, meaning it does not react with native functional groups found in biological systems.[14] It reacts specifically and efficiently with an alkyne partner to form a stable triazole ring. This reaction, termed "click chemistry," can be performed in two primary ways.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and rapid reaction between a terminal alkyne and an azide, catalyzed by a copper(I) species.[15][17] The reaction is robust and proceeds under mild, often aqueous, conditions.[18] The catalyst is typically generated in situ by reducing a copper(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate.[19] A ligand such as THPTA is often included to stabilize the copper(I) and improve reaction efficiency in aqueous buffers.[18][19]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where the potential cytotoxicity of copper is a concern (e.g., live-cell labeling or in vivo studies), a metal-free alternative is required.[14][20] SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), as the alkyne partner.[][22] The high ring strain of the cyclooctyne provides the driving force for the reaction, allowing it to proceed rapidly at physiological temperatures without any catalyst.[14][23]
Figure 2: Click chemistry pathways for payload conjugation.
Experimental Protocols
The following protocols provide a general framework. Optimization of molar ratios, reaction times, and purification methods is recommended for each specific antibody-payload combination.
Part A: Activation of Linker and Conjugation to Antibody
This protocol describes the conjugation of 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid to the lysine residues of a monoclonal antibody.[16]
Materials:
-
Antibody (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
2-((Azido-PEG8-carbamoyl)methoxy)acetic acid (Linker)
-
N-hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification/Desalting column (e.g., Sephadex G-25)
Protocol:
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer (e.g., PBS). Buffers containing Tris or glycine will compete with the reaction. Adjust the pH to 7.2-8.5 for optimal reactivity with lysine residues.[24]
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of EDC in anhydrous DMSO.
-
Prepare a 100 mM stock solution of NHS in anhydrous DMSO.
-
Prepare a 50 mM stock solution of the Azido-PEG8-Acid Linker in anhydrous DMSO.
-
Note: Prepare EDC/NHS solutions immediately before use as they are moisture-sensitive.
-
-
Activation Reaction: In a microcentrifuge tube, combine the Linker, EDC, and NHS. A common starting point is a 1:1.2:1.2 molar ratio. Incubate at room temperature for 15-30 minutes to form the NHS ester.
-
Conjugation Reaction: Add the activated linker solution directly to the antibody solution. The molar ratio of linker to antibody will determine the final drug-to-antibody ratio (DAR) and should be optimized. A starting range of 5:1 to 20:1 (linker:antibody) is recommended.[16]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or 4 hours at 4°C with gentle mixing.[]
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted NHS esters. Incubate for 30 minutes at room temperature.[16]
-
Purification: Immediately purify the azide-functionalized antibody to remove excess linker and reaction byproducts using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.4).
| Parameter | Recommended Range | Rationale |
| Linker:Antibody Molar Ratio | 5:1 to 20:1 | Controls the degree of labeling (precursor to DAR). Higher ratios increase labeling but risk aggregation or loss of affinity. |
| Reaction pH | 7.2 - 8.5 | Ensures lysine ε-amino groups are deprotonated and nucleophilic while maintaining protein stability. |
| Reaction Time | 1-2 hours (RT) or 4 hours (4°C) | Balances reaction completion with potential protein degradation. |
| Quenching Reagent | 50-100 mM Tris or Glycine | A primary amine that effectively caps unreacted NHS esters to prevent further non-specific reactions. |
Table 1: Key parameters for antibody-linker conjugation.
Part B1: Payload Conjugation via CuAAC
This protocol is suitable for conjugating a terminal alkyne-modified payload to the azide-functionalized antibody in vitro.[15][19]
Materials:
-
Azide-functionalized Antibody (in PBS, pH 7.4)
-
Alkyne-modified Payload (dissolved in DMSO)
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Purification column (e.g., Size-Exclusion Chromatography - SEC)
Protocol:
-
Reagent Preparation (Prepare Fresh):
-
Prepare a 20 mM stock of CuSO₄ in water.
-
Prepare a 100 mM stock of THPTA in water.
-
Prepare a 100 mM stock of Sodium Ascorbate in water.
-
Prepare a 10 mM stock of the Alkyne-Payload in DMSO.
-
-
Catalyst Premix: In a separate tube, mix CuSO₄ and THPTA in a 1:5 molar ratio (e.g., 1 µL of 20 mM CuSO₄ and 1 µL of 100 mM THPTA). This forms the copper-ligand complex.[19]
-
Conjugation Reaction:
-
To the azide-functionalized antibody, add the Alkyne-Payload. A 3- to 10-fold molar excess of payload over available azide sites is a good starting point.
-
Add the CuSO₄/THPTA premix to the reaction. A final copper concentration of 100-500 µM is typical.
-
Initiate the reaction by adding the Sodium Ascorbate solution to a final concentration of 1-5 mM.[18]
-
-
Incubation: Incubate for 1-4 hours at room temperature, protected from light.
-
Purification: Purify the resulting ADC using SEC to remove excess payload, catalyst, and other reagents.[26]
Part B2: Payload Conjugation via SPAAC
This protocol is the preferred method for copper-free conjugation, ideal for applications sensitive to metal catalysts.[14][23]
Materials:
-
Azide-functionalized Antibody (in PBS, pH 7.4)
-
Strained Alkyne-modified Payload (e.g., DBCO-Payload, dissolved in DMSO)
-
Purification column (e.g., Size-Exclusion Chromatography - SEC)
Protocol:
-
Reagent Preparation: Prepare a 10 mM stock solution of the DBCO-Payload in DMSO.
-
Conjugation Reaction: To the azide-functionalized antibody solution, add a 3- to 10-fold molar excess of the DBCO-Payload stock solution. Ensure the final concentration of DMSO is kept below 10% (v/v) to maintain antibody integrity.
-
Incubation: Incubate the reaction mixture for 4-24 hours at room temperature or 4°C with gentle mixing.[14] The reaction progress can be monitored by analyzing aliquots.
-
Purification: Remove the excess, unreacted DBCO-Payload by purifying the ADC using a suitable method such as SEC.[26]
| Parameter | CuAAC | SPAAC | Rationale |
| Catalyst | Copper(I) | None (Strain-promoted) | CuAAC is faster but copper can be cytotoxic; SPAAC is bioorthogonal.[14][15] |
| Alkyne Type | Terminal Alkyne | Strained Cyclooctyne (e.g., DBCO) | SPAAC requires the high ring strain of a cyclooctyne to proceed without a catalyst.[] |
| Reaction Time | 1-4 hours | 4-24 hours | The catalyzed reaction is generally faster than the strain-promoted version. |
| Key Reagents | CuSO₄, Na-Ascorbate, Ligand | None | Simplifies the reaction mixture but requires a more complex alkyne reagent. |
Table 2: Comparison of CuAAC and SPAAC conjugation methods.
Part C: Purification and Characterization of the Final Conjugate
Thorough purification and characterization are critical to ensure the quality, safety, and efficacy of the final ADC.[1][27]
1. Purification:
-
Size-Exclusion Chromatography (SEC-HPLC): This is the primary method for purifying the final ADC. It effectively separates the high molecular weight ADC monomer from aggregates, fragments, and low molecular weight impurities like unconjugated payload and linker fragments.[26]
2. Characterization:
-
Drug-to-Antibody Ratio (DAR): This is a critical quality attribute (CQA) of an ADC.[3][28]
-
Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique that separates ADC species based on the number of conjugated drug molecules, as the payload often increases hydrophobicity. This allows for the determination of the average DAR and the distribution of different drug-loaded species.[27][29]
-
UV/Vis Spectroscopy: The average DAR can be estimated by measuring the absorbance of the ADC at two wavelengths: 280 nm (for the antibody) and a wavelength corresponding to the maximum absorbance of the payload.[28]
-
-
Analysis of Aggregates and Fragments: SEC-HPLC is used to quantify the percentage of monomer, high molecular weight aggregates, and low molecular weight fragments in the final product.[27]
-
Charge Variant Analysis: Ion-Exchange Chromatography (IEX) can be used to assess the charge heterogeneity of the ADC, which can be impacted by the conjugation process.[27]
-
Mass Spectrometry (MS): LC-MS can provide precise mass information for the intact ADC, as well as its light and heavy chains, confirming successful conjugation and providing detailed information on the drug load distribution.[29]
References
- A Comparative Guide to Analytical Techniques for Antibody-Drug Conjugate (ADC) Characterization. Benchchem.
- Analytical methods for physicochemical characterization of antibody drug conjugates. NIH.
- Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights. (2025-07-11).
- Application Notes and Protocols for Amine Coupling Chemistry: A Guide to Carboxylic Acid Activation and NHS Ester Reactions. Benchchem.
- Key assays and analytical techniques for the development of antibody drug conjugates. (2025-07-01).
- Analytical Techniques for Antibody-Drug Conjugates (ADCs): Comprehensive Insights. Veranova.
- The Definitive Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). Benchchem.
- A Step-by-Step Guide to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Benchchem.
- How Heterobifunctional PEG Linkers Improve Targeted Delivery. PurePEG. (2025-07-01).
- Alkyne-Azide Click Chemistry Protocol for ADCs. AxisPharm. (2024-09-20).
- Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs). Labinsights. (2025-05-22).
- PEG Linkers in Antibody-Drug Conjugates. BOC Sciences.
- Application of PEG Linker. AxisPharm. (2023-02-09).
- The Role of PEG Linkers in Antibody-Drug Conjugates (ADCs) | Benefits & Challenges. (2025-09-29).
- PEG Linker: A Key Linker That Facilitates Drug-targeted ADC Therapy. SINOPEG. (2024-12-13).
- Analyzing Nanomaterial Bioconjugates: A Review of Current and Emerging Purification and Characterization Techniques. ACS Publications.
- Protocol for Azide-Alkyne Click Chemistry. BroadPharm. (2022-01-18).
- Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC). BOC Sciences.
- Click Chemistry Azide-Alkyne Cycloaddition.
- PEG Linkers. ADC Review.
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- PEG Linkers in Peptide-Drug Conjugates. BOC Sciences.
- Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery. Nanoscale (RSC Publishing). (2021-05-14).
- Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). BOC Sciences.
- ADC Linkers. Biopharma PEG.
- Amine-Reactive Crosslinker Chemistry. Thermo Fisher Scientific - US.
- Application Notes and Protocols for Linking Small Molecules to Antibodies. Benchchem.
- 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid. MedChemExpress.
- 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid - CAS# 846549-37-9. Xcess Biosciences.
- Bioconjugate Analysis & Purification. CellMosaic.
- 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid (CAT#: ADC-L-M0101). Creative Biolabs.
- N-Hydroxysuccinimide active ester.
- Strain-Promoted Azide-Alkyne Cycloaddition.
- 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid. AxisPharm.
- 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid, 846549-37-9. BroadPharm.
- DBCO Azide Ligation Protocol. BroadPharm.
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- Conjugation Protocol for Amine Reactive Dyes. Tocris Bioscience.
- 846549-37-9, 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid. Biopharma PEG.
- Preparation of activated NHS-esters and their reaction with.... ResearchGate.
- A carboxylic acid can be activated for coupling with an amine by .... Study Prep in Pearson+.
- Antibody Conjugation Protocols: A Complete Step-by-Step Guide. BOC Sciences.
- NHS ester protocol for labeling proteins. Abberior Instruments.
- Bioconjugation Services. NJ Bio, Inc. (2025-02-18).
- 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid. TargetMol.
- Antibody conjugation. Fürth lab.
- Affinity Purification by Bioconjugation. BOC Sciences.
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Application Notes & Protocols: The Strategic Role of PEG8 Linkers in Advanced Cancer Therapeutics
An in-depth guide to the application of PEG8 linkers in cancer research, complete with detailed protocols and technical insights for researchers, scientists, and drug development professionals.
As a Senior Application Scientist, this guide is designed to provide a comprehensive, field-proven perspective on the multifaceted applications of polyethylene glycol (PEG) linkers, specifically those with eight ethylene glycol units (PEG8), in modern cancer research. We will move beyond simple descriptions to explore the causal relationships behind experimental design, offering detailed protocols that are both robust and reproducible.
Introduction: Beyond Spacers—The Functional Importance of Linkers
In the architecture of complex therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker is a critical determinant of success.[1][2][3] Far from being an inert spacer, the linker's composition, length, and flexibility profoundly influence the molecule's overall physicochemical properties, including its solubility, stability, pharmacokinetics, and ultimately, its therapeutic efficacy.[1][4]
Polyethylene glycol (PEG) linkers have become a cornerstone in drug development due to their hydrophilicity, biocompatibility, and ability to improve the pharmacokinetic profiles of conjugated molecules.[][6][7][8] Among these, monodisperse PEG linkers—those with a precise, discrete number of PEG units—offer unparalleled consistency for constructing homogenous therapeutics.[6][9] The PEG8 linker, with its defined length of eight ethylene glycol units, represents a "sweet spot" that balances flexibility with significant improvements in aqueous solubility and in vivo behavior, making it a frequent choice in both ADC and PROTAC design.[1][10][11]
A clear understanding of the linker's properties is essential for its effective use. The table below summarizes key characteristics of two versatile PEG8 linkers used in PROTAC and ADC synthesis.
| Property | Boc-NH-PEG8-CH₂CH₂COOH | Mal-PEG8-acid |
| CAS Number | 1334169-93-5[2] | 1818294-46-0[12] |
| Molecular Formula | C₂₄H₄₇NO₁₂[2] | C₂₃H₃₉NO₁₂[12] |
| Molecular Weight | 541.64 g/mol [2] | 521.6 g/mol [12] |
| Primary Application | PROTAC Synthesis (Sequential Amide Coupling)[2] | ADC Synthesis (Thiol-Maleimide Conjugation)[10][12] |
| Reactive Groups | Boc-protected Amine, Carboxylic Acid | Maleimide, Carboxylic Acid |
| Solubility | Soluble in Water, DMSO, DMF, DCM[12][13] | Soluble in Water, DMSO, DMF, DCM[12][13] |
Application in Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2] They consist of a ligand for the target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a linker connecting them. The linker's role is to optimally position the target protein and the E3 ligase to facilitate the formation of a productive ternary complex, which is essential for ubiquitination and subsequent degradation.[3][6]
Diagram: PROTAC Mechanism of Action
Caption: PROTACs induce proximity between a target protein and an E3 ligase, leading to ubiquitination and proteasomal degradation.
Core Advantages of PEG8 Linkers in PROTAC Design
-
Enhanced Solubility and Reduced Aggregation : PROTACs are often large molecules with multiple hydrophobic domains, leading to poor aqueous solubility.[1] The hydrophilic PEG8 linker significantly improves the overall solubility of the molecule, preventing aggregation and ensuring more reliable results in biological assays.[1][2][4]
-
Optimized Cell Permeability (The "Chameleon Effect") : While hydrophilicity can sometimes hinder cell entry, the flexibility of PEG linkers can enable a phenomenon known as the "chameleon effect".[14] In the aqueous extracellular space, the PROTAC may adopt an extended conformation. Upon approaching the lipophilic cell membrane, the flexible PEG8 linker allows the molecule to fold into a more compact, globular shape, shielding its polar groups and facilitating passive diffusion across the membrane.[14]
-
Ideal Ternary Complex Geometry : The length of the linker is critical. If too short, steric hindrance can prevent the formation of a stable ternary complex; if too long, the entropic penalty can destabilize it.[6] The PEG8 linker often provides an optimal length and flexibility to support the protein-protein interactions necessary for efficient ubiquitination.[1]
-
Improved Metabolic Stability : Compared to simple alkyl chains, the ether backbone of PEG linkers is generally less susceptible to oxidative metabolism, which can lead to a longer intracellular half-life and more sustained protein degradation.[1]
Protocol 1: Synthesis of a PROTAC using a Boc-NH-PEG8 Linker
This protocol outlines a common two-step strategy for synthesizing a PROTAC using Boc-NH-PEG8-CH2CH2COOH, which allows for controlled, sequential conjugation.[2]
// Nodes Ligand1 [label="Amine-functionalized\nPOI Ligand", fillcolor="#FBBC05"]; Linker [label="Boc-NH-PEG8-COOH", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Boc-NH-PEG8-Ligand1\nIntermediate", fillcolor="#F1F3F4"]; Deprotected [label="H2N-PEG8-Ligand1\nIntermediate", fillcolor="#F1F3F4"]; Ligand2 [label="Carboxyl-functionalized\nE3 Ligand", fillcolor="#34A853", fontcolor="#FFFFFF"]; FinalPROTAC [label="Final PROTAC", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Ligand1 -> Intermediate; Linker -> Intermediate [label="Amide Coupling\n(HATU, DIPEA)"]; Intermediate -> Deprotected [label="Boc Deprotection\n(TFA)"]; Deprotected -> FinalPROTAC; Ligand2 -> FinalPROTAC [label="Amide Coupling\n(HATU, DIPEA)"]; }
Caption: ADCs bind to tumor-specific antigens, are internalized, and release a cytotoxic payload, leading to targeted cell death.
Core Advantages of PEG8 Linkers in ADC Design
-
Increased Drug-to-Antibody Ratio (DAR) : Many potent cytotoxic payloads are highly hydrophobic. Attaching too many of them to an antibody using conventional linkers can cause the ADC to aggregate and crash out of solution. T[15]he hydrophilic PEG8 linker counteracts this hydrophobicity, enabling the stable conjugation of a higher number of drug molecules (a higher DAR), which can lead to enhanced potency. 2[10][11][16]. Improved Pharmacokinetics (PK) : The PEG8 chain forms a hydrophilic cloud around the payload, which can "shield" the ADC from non-specific uptake by the reticuloendothelial system. T[10][17]his leads to a longer circulation half-life, allowing more of the ADC to reach the tumor site. 3[10][15]. Enhanced Solubility and Stability : The overall solubility of the ADC is significantly improved, reducing the risk of aggregation during manufacturing, storage, and administration. 4[10][17][16]. Reduced Immunogenicity : By shielding the payload and potentially immunogenic regions of the conjugate, PEG linkers can reduce the risk of the ADC being recognized and cleared by the immune system.
[][8][16]#### Protocol 3: Synthesis of a Thiol-Reactive ADC using a Mal-PEG8 Linker
-
Rationale : This protocol describes the conjugation of a drug to an antibody via cysteine engineering or partial reduction of native disulfide bonds. The maleimide group on the linker reacts specifically with free thiol groups on the antibody to form a stable thioether bond.
[10][13]##### Step A: Preparation of the Maleimide-Activated Drug-Linker
-
Note : This step assumes you are starting with a drug containing an amine handle and a linker like Mal-PEG8-acid. If you have a pre-activated drug-linker conjugate, you can proceed to Step B.
-
Dissolve the Mal-PEG8-acid linker (1.0 equivalent) in anhydrous DMF.
-
Activate the carboxylic acid by adding EDC (1.5 equivalents) and NHS (1.5 equivalents). Stir at room temperature for 1 hour. 3[10]. In a separate vial, dissolve the amine-containing cytotoxic drug (1.2 equivalents) in anhydrous DMF or DMSO.
-
Add the drug solution to the activated linker solution and stir at room temperature for 2-4 hours. 5[10]. Monitor the reaction by LC-MS.
-
Purify the resulting Maleimide-PEG8-Drug conjugate by reverse-phase HPLC and lyophilize the product.
-
Rationale : To generate reactive thiol groups for conjugation, the interchain disulfide bonds of the antibody are partially reduced. The extent of reduction is carefully controlled to achieve the desired DAR.
-
Prepare the monoclonal antibody (mAb) in a suitable buffer (e.g., PBS with EDTA, pH ~7.2).
-
Add a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), to the mAb solution. The final concentration and incubation time (e.g., 1-5 mM TCEP for 1-2 hours at 37°C) must be optimized for each specific antibody to control the number of reduced disulfides.
-
Remove the excess TCEP using a desalting column, buffer exchanging the reduced antibody into a conjugation buffer (e.g., PBS with EDTA, pH 7.2).
-
Rationale : The maleimide-activated drug is conjugated to the reduced antibody. A slight excess of the drug-linker is used to ensure efficient conjugation to the available thiols.
-
Dissolve the purified Maleimide-PEG8-Drug from Step A in a small amount of a compatible organic solvent (e.g., DMSO) and then dilute it into the conjugation buffer.
-
Add the drug-linker solution to the reduced antibody solution at a molar excess of approximately 1.5-fold per free thiol. 3[10]. Incubate the reaction mixture at 4°C for 1-2 hours or at room temperature for 1 hour with gentle mixing.
-
Quenching : Quench any unreacted maleimide groups by adding a 2-fold molar excess of N-acetylcysteine relative to the drug-linker and incubating for 20 minutes. 5[10]. Purification : Remove unconjugated drug-linker and other small molecules by purifying the ADC using size exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Characterization : Analyze the final ADC product. Determine the average DAR using Hydrophobic Interaction Chromatography (HIC-HPLC) or UV-Vis spectroscopy. Confirm purity and aggregation levels using SEC.
Protocol 4: In Vitro Cytotoxicity (MTT) Assay
-
Rationale : This assay measures the ability of the ADC to kill cancer cells in a target-specific manner. It compares the ADC's effect on antigen-positive cells versus antigen-negative cells. 1[18]. Cell Seeding : Seed target (antigen-positive) and non-target (antigen-negative) cells in separate 96-well plates at a predetermined optimal density. Allow them to adhere overnight. 2[18]. ADC Treatment : Prepare serial dilutions of the purified ADC, a non-targeting control ADC, and the free cytotoxic payload in culture medium.
-
Treat the cells with the compounds and include untreated cells as a 100% viability control.
-
Incubation : Incubate the plates for 72 to 120 hours at 37°C in a 5% CO₂ incubator. 5[18]. MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization : Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Data Acquisition : Read the absorbance at ~570 nm using a microplate reader.
-
Data Analysis : Normalize the absorbance values to the untreated control. Plot the cell viability against the logarithm of the ADC concentration and fit a dose-response curve to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%). A potent and specific ADC will have a much lower IC₅₀ in antigen-positive cells compared to antigen-negative cells.
Protocol 5: In Vivo Efficacy in a Tumor Xenograft Model
-
Rationale : This is the critical step to evaluate the anti-tumor activity of the ADC in a living organism, providing data on efficacy and tolerability.
[18][19]##### Diagram: In Vivo Xenograft Study Workflow
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Troubleshooting & Optimization
Technical Support Center: Optimizing Click Chemistry with Azido-PEG8 Linkers
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered when using azido-PEG8 linkers in click chemistry reactions. As Senior Application Scientists, we aim to provide not just protocols, but the rationale behind them, ensuring robust and reproducible results.
Section 1: Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries regarding click chemistry with azido-PEG8 linkers.
Q1: What are the key advantages of using an azido-PEG8 linker in bioconjugation?
A1: The azido-PEG8 linker offers a combination of features that are highly advantageous in bioconjugation. The azide group provides a bioorthogonal handle for highly specific and efficient click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[1] These reactions form a stable triazole linkage.[1][2] The polyethylene glycol (PEG) component, in this case with eight ethylene glycol units, enhances the water solubility of the molecule and can improve the pharmacokinetic properties of the final conjugate.[3][4] PEGylation is also known to reduce the immunogenicity of biomolecules.[5]
Q2: Which type of click chemistry should I choose: CuAAC or SPAAC?
A2: The choice between CuAAC and SPAAC depends primarily on the sensitivity of your biomolecule to copper.
-
CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) is a highly efficient, high-yield reaction that is often faster than SPAAC.[6][7] However, the requirement for a copper(I) catalyst can be a drawback when working with live cells or copper-sensitive proteins, as copper ions can be cytotoxic.[6][8]
-
SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition) is a copper-free alternative that utilizes a strained alkyne (e.g., DBCO, BCN) to react with the azide.[9][] This makes it ideal for applications in living systems and with sensitive biomolecules.[][11] The trade-off is that SPAAC reactions can sometimes be slower than CuAAC.[12]
Q3: My azido-PEG8 linker is functionalized with an NHS ester. What are the critical parameters for the initial conjugation to my protein?
A3: When conjugating an azido-PEG8-NHS ester to a protein, the primary target is the primary amine on lysine residues. Key parameters to control are:
-
pH: The reaction should be carried out in an amine-free buffer at a slightly alkaline pH, typically between 7 and 9, to ensure the lysine side chains are deprotonated and nucleophilic.[1]
-
Molar Excess: A 10- to 20-fold molar excess of the azido-PEG8-NHS ester is generally recommended to drive the reaction to completion.[1]
-
Solvent Concentration: If the NHS ester is dissolved in an organic solvent like DMSO, its final concentration in the reaction mixture should be kept low (typically <10%) to maintain protein stability.[1]
-
Reaction Time and Temperature: Incubation for 30-60 minutes at room temperature or 2 hours on ice is a good starting point.[1]
Q4: Can I monitor the progress of my click reaction in real-time?
A4: Yes, several methods can be used to monitor reaction progress. Techniques like TLC, LC-MS, or HPLC are commonly used to track the consumption of starting materials and the formation of the product.[3] For a more direct approach, fluorogenic azides or alkynes can be employed. These reagents exhibit a significant increase in fluorescence upon triazole formation, allowing for real-time monitoring of the reaction kinetics.[13]
Section 2: Troubleshooting Guide for CuAAC Reactions
Low yields or unexpected side products in CuAAC reactions with azido-PEG8 linkers can often be traced back to a few key factors. This guide will help you diagnose and solve these common issues.
Problem 1: Low or No Product Formation
| Possible Cause | Explanation | Recommended Solution |
| Ineffective Copper(I) Catalyst | The active catalyst in CuAAC is Cu(I). If you start with a Cu(II) salt (e.g., CuSO₄), it must be efficiently reduced to Cu(I).[14] Insufficient reducing agent or its degradation can halt the reaction. Cu(I) is also susceptible to oxidation by dissolved oxygen.[15] | * Use a Fresh Reducing Agent: Always use a freshly prepared solution of a reducing agent like sodium ascorbate. A significant excess (e.g., 5 mM) is recommended.[3] * Deoxygenate Your Solvents: For sensitive reactions, sparging your buffers with an inert gas (e.g., argon or nitrogen) can minimize Cu(I) oxidation.[15] * Consider a Cu(I) Source: Using a Cu(I) salt directly (e.g., CuI, CuBr) can be more efficient, but care must be taken to avoid oxidation.[15] However, iodide ions can sometimes interfere with the reaction, so other counter-ions might be preferable.[14] |
| Poor Ligand Choice or Concentration | Ligands are crucial for stabilizing the Cu(I) catalyst, preventing its oxidation, and accelerating the reaction.[6][8][15] However, using the wrong ligand or an incorrect ligand-to-copper ratio can inhibit the reaction.[16] | * Select an Appropriate Ligand: For aqueous reactions, water-soluble ligands like THPTA or BTTAA are excellent choices.[6][17] * Optimize Ligand:Copper Ratio: A 5:1 ligand-to-copper ratio is often recommended to protect biomolecules from oxidative damage.[3][14] |
| Suboptimal Solvent System | The choice of solvent can significantly impact reaction efficiency by affecting the solubility of reactants and the stability of the catalytic complex.[18][19] The polarity of the solvent can influence the reaction rate.[20] | * Ensure Reactant Solubility: For biomolecules, aqueous buffers are common. Co-solvents like DMSO or DMF can be used to dissolve hydrophobic alkynes, but their concentration should be minimized. * Consider PEG as a Solvent: For some applications, molten PEG can serve as a reaction medium, protecting the copper catalyst from oxidation.[21][22] |
| Steric Hindrance | The bulky nature of the PEG chain or the biomolecule itself can sometimes hinder the approach of the azide and alkyne to the copper center.[23] | * Increase Reaction Time: Allow the reaction to proceed for a longer duration (e.g., up to 24 hours).[23] * Slightly Increase Temperature: If your biomolecule is stable, a modest increase in temperature can sometimes overcome steric barriers. However, this should be done with caution. |
Problem 2: Complex Product Mixture or Side Reactions
| Possible Cause | Explanation | Recommended Solution |
| Oxidative Homocoupling of Alkyne | In the presence of oxygen, Cu(II) can catalyze the oxidative homocoupling of terminal alkynes, leading to the formation of diynes.[15] | * Maintain a Reducing Environment: Ensure a sufficient excess of sodium ascorbate is present throughout the reaction.[15] * Work Under Inert Atmosphere: As mentioned above, deoxygenating your reaction mixture is a highly effective preventative measure.[15] |
| Degradation of Biomolecule | Reactive oxygen species (ROS) can be generated during the in situ reduction of Cu(II) by ascorbate in the presence of oxygen, potentially leading to oxidative damage of sensitive biomolecules.[15] | * Use a High Ligand:Copper Ratio: A 5-fold excess of a ligand like THPTA can help protect biomolecules by acting as a sacrificial reductant.[14] * Add Aminoguanidine: This additive can help protect amino groups on biomolecules from being crosslinked by byproducts of ascorbic acid oxidation.[23] |
Problem 3: Difficulty in Product Purification
| Possible Cause | Explanation | Recommended Solution |
| High Polarity of PEGylated Product | The hydrophilic PEG chain can make purification by standard silica gel chromatography challenging, often leading to product streaking.[19][24] | * Use Alternative Chromatography: Reverse-phase HPLC is often a more suitable method for purifying PEGylated compounds. * Size-Exclusion Chromatography: For larger biomolecules, size-exclusion chromatography or dialysis are effective for removing excess small-molecule reagents and the catalyst system.[3] |
| Residual Copper Contamination | Residual copper can be problematic for downstream applications, especially in a biological context. | * Use Copper Chelating Agents: After the reaction, adding a chelating agent like EDTA can help to sequester and remove copper ions during purification. * Employ Copper Scavengers: Several commercially available resins are designed to scavenge residual copper from reaction mixtures. |
Section 3: Troubleshooting Guide for SPAAC Reactions
While SPAAC avoids the complications of a copper catalyst, optimizing these reactions still requires careful consideration of several factors.
Problem 1: Slow Reaction Rate or Incomplete Reaction
| Possible Cause | Explanation | Recommended Solution |
| Low Reactivity of Azide or Alkyne | The kinetics of SPAAC are highly dependent on the specific structures of the azide and the strained alkyne.[9] Electron-donating groups on the azide can increase the reaction rate.[25] | * Choose a High-Reactivity Alkyne: Different strained alkynes (e.g., DBCO, BCN, DIFO) have varying reaction rates. For slower-reacting azides, a more reactive cyclooctyne may be necessary.[9][26] * Increase Reactant Concentrations: If possible, increasing the concentration of one or both reactants will increase the reaction rate. * Optimize Molar Excess: Using a 2- to 4-fold molar excess of the cyclooctyne reagent can help drive the reaction to completion.[12] |
| Suboptimal pH and Buffer | The reaction rate of SPAAC can be influenced by the pH and the composition of the buffer.[25][27] | * Screen Different Buffers: Studies have shown that buffers like HEPES can lead to higher reaction rates compared to PBS.[25][27] * Optimize pH: Generally, higher pH values tend to increase SPAAC reaction rates, although this can be buffer-dependent.[25][27] |
| Steric Hindrance | Similar to CuAAC, the accessibility of the azide and alkyne can be a limiting factor. The presence of the PEG linker itself has been shown to potentially enhance reaction rates in some cases.[25][27] | * Increase Incubation Time: Allow the reaction to proceed for a longer period, typically between 4 and 24 hours.[12] * Optimize Temperature: SPAAC reactions are often run at room temperature or 4°C for sensitive biomolecules, but a modest increase to 37°C can improve kinetics if the components are stable.[12][25] |
Problem 2: Poor Solubility of Reagents
| Possible Cause | Explanation | Recommended Solution |
| Hydrophobicity of Strained Alkyne | Many strained alkynes are hydrophobic, which can lead to solubility issues in aqueous buffers.[28] | * Use Solubilizing Derivatives: Many commercially available strained alkynes incorporate solubilizing groups like sulfonates (e.g., sulfo-DBCO) or PEG linkers to improve their behavior in aqueous media.[28] * Use a Co-solvent: A small amount of a water-miscible organic solvent like DMSO can be used to pre-dissolve the strained alkyne before adding it to the aqueous reaction mixture. Keep the final organic solvent concentration below 10%.[11] |
Section 4: Experimental Protocols & Data
Protocol 1: General Procedure for CuAAC with Azido-PEG8 Linker
This protocol provides a starting point for the conjugation of an alkyne-modified molecule to a molecule bearing an azido-PEG8 linker.
Materials:
-
Azido-PEG8-functionalized molecule (e.g., protein)
-
Alkyne-functionalized molecule
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
THPTA ligand stock solution (e.g., 50 mM in water)
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
In a microcentrifuge tube, combine the azido-PEG8-functionalized molecule and the alkyne-functionalized molecule in the reaction buffer. A slight molar excess of one reactant may be used to drive the reaction.
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA ligand solutions. A 1:5 molar ratio of copper to ligand is recommended.[3] Let this mixture stand for 1-2 minutes.
-
Add the catalyst premix to the azide and alkyne mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours.[3]
-
Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).
-
Once the reaction is complete, purify the product using a method suitable for your molecule (e.g., size exclusion chromatography, dialysis, or reverse-phase HPLC).
Recommended Reaction Parameters:
| Parameter | Recommended Concentration | Notes |
| Alkyne | 1 equivalent (e.g., 1 mM) | Typically the limiting reagent. |
| Azide | 1-3 equivalents | A slight excess can improve reaction kinetics. |
| Copper(II) Sulfate | 0.1 - 1 mM | Lower concentrations are preferred for biomolecules.[3] |
| THPTA Ligand | 0.5 - 5 mM | Maintain a 5:1 ratio with copper. |
| Sodium Ascorbate | 2.5 - 5 mM | A significant excess ensures the reduction of Cu(II).[3] |
Protocol 2: General Procedure for SPAAC with Azido-PEG8 Linker
This protocol outlines a general procedure for the copper-free conjugation of a strained alkyne (e.g., DBCO) to a molecule with an azido-PEG8 linker.
Materials:
-
Azido-PEG8-functionalized molecule (e.g., antibody)
-
DBCO-functionalized molecule (or other strained alkyne)
-
Reaction Buffer (e.g., PBS or HEPES, pH 7.4)
-
Anhydrous DMSO for stock solutions
Procedure:
-
Ensure the azido-PEG8-functionalized molecule is in the desired reaction buffer at a suitable concentration.
-
Prepare a stock solution of the DBCO-functionalized molecule in anhydrous DMSO.
-
Add a 2- to 20-fold molar excess of the DBCO-functionalized molecule stock solution to the azide-containing solution.[11] The final concentration of DMSO should be kept below 10% to maintain the integrity of biomolecules.[11]
-
Incubate the reaction mixture for 4-24 hours at room temperature or 4°C with gentle mixing.[11][12]
-
Monitor the reaction progress by an appropriate analytical method.
-
Purify the conjugate to remove excess, unreacted DBCO-reagent using a suitable method like a desalting column or size exclusion chromatography.[11]
Typical SPAAC Reaction Parameters:
| Parameter | Recommended Range | Notes |
| Molar Excess of Alkyne | 2 - 20 fold | A slight excess of the cyclooctyne reagent is often used to drive the reaction to completion.[1][12] |
| Reaction Temperature | 4°C - 25°C (Room Temperature) | SPAAC proceeds efficiently at mild temperatures, which is ideal for sensitive biomolecules.[12] |
| Reaction Time | 4 - 24 hours | Reaction time depends on the kinetics of the specific azide-alkyne pair and reactant concentrations.[12] |
| Solvent | PBS (pH 7.4), HEPES (pH 7.4) | The reaction is typically performed in aqueous buffers.[12][25] |
Section 5: Visualizing Key Concepts
CuAAC Catalytic Cycle
This diagram illustrates the generally accepted mechanism for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition.
Caption: The catalytic cycle of the CuAAC reaction.
Troubleshooting Decision Tree
This workflow provides a logical path for troubleshooting common issues in click chemistry reactions.
Caption: A decision tree for troubleshooting click reactions.
References
- A Head-to-Head Comparison of Azido-PEG8-NHS Ester and Other PEG Linkers for Bioconjugation. Benchchem.
- Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with PEG Linkers. Benchchem.
-
G. G. Hein, J. E., Fokin, V. V. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC. Available at: [Link]
-
Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. MDPI. Available at: [Link]
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current protocols in chemical biology, 3(4), 10.1002/9780470559277.ch110155. Available at: [Link]
-
Synthesis and Operating Optimization of the PEG Conjugate via CuAAC in scCO2. ACS Omega. Available at: [Link]
-
Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation. Catalysis Science & Technology (RSC Publishing). Available at: [Link]
-
The effects of buffer, pH, and temperature upon SPAAC reaction rates. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
- Troubleshooting low yield in PROTAC synthesis using PEG linkers. Benchchem.
-
Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. PMC. Available at: [Link]
-
Skwarczynski, M., & Toth, I. (2014). Peptide Conjugation via CuAAC 'Click' Chemistry. Current protocols in chemical biology, 6(1), 10.1002/9780470559277.ch130182. Available at: [Link]
-
Dommerholt, J., van Rooijen, O., Borrmann, A., van Delft, F. L., & Rutjes, F. P. (2010). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. Angewandte Chemie (International ed. in English), 49(49), 9422-5. Available at: [Link]
-
"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Jena Bioscience. Available at: [Link]
-
Investigation of the copper(i) catalysed azide–alkyne cycloaddition reactions (CuAAC) in molten PEG2000. New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
Strain-Promoted Alkyne-Azide Cycloaddition. Available at: [Link]
-
The Effects of Buffer, pH, and Temperature Upon SPAAC Reaction Rates. ResearchGate. Available at: [Link]
- The Definitive Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). Benchchem.
- Application Notes and Protocols: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with PEGylated Sugars. Benchchem.
-
Investigation of the copper(I) catalysed azide-alkyne cycloaddition reactions (CuAAC) in molten PEG2000. ResearchGate. Available at: [Link]
-
Application of PEG In Click Chemistry. Labinsights. Available at: [Link]
-
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. The Journal of organic chemistry, 76(17), 7172-83. Available at: [Link]
-
Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). MDPI. Available at: [Link]
-
Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. ResearchGate. Available at: [Link]
-
Solvent effect on copper-catalyzed azide-alkyne cycloaddition (CuAAC): synthesis of novel triazolyl substituted quinolines as potential anticancer agents. PubMed. Available at: [Link]
- Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Azide-PEG8-alcohol. Benchchem.
-
Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO 2. MDPI. Available at: [Link]
- A Comparative Guide to Bioconjugate Linker Stability: ScO-PEG8-COOH and its Alternatives. Benchchem.
-
Witte, M. D., van der Marel, G. A., & Overkleeft, H. S. (2013). Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates. Journal of chemical biology, 6(4), 10.1007/s12154-013-0103-y. Available at: [Link]
-
Azide PEG, Azide linker for Click Chemistry Reactions. AxisPharm. Available at: [Link]
-
Why is the efficiency of my CuAAC click chemistry so low?. ResearchGate. Available at: [Link]
-
Optimal Conditions for DBCO-azide Reaction?. ResearchGate. Available at: [Link]
-
Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO2. Available at: [Link]
-
PEG-Products. 1Click Chemistry. Available at: [Link]
-
Chromatography of PEG containing compounds. Reddit. Available at: [Link]
-
Click Reaction Looking Weird?. Reddit. Available at: [Link]
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- 2. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
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- 13. jenabioscience.com [jenabioscience.com]
- 14. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Water-soluble Ligand for Bioorthogonal Click Reactions | TCI AMERICA [tcichemicals.com]
- 18. Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media [mdpi.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Solvent effect on copper-catalyzed azide-alkyne cycloaddition (CuAAC): synthesis of novel triazolyl substituted quinolines as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Investigation of the copper(i) catalysed azide–alkyne cycloaddition reactions (CuAAC) in molten PEG2000 - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
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- 28. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Amide Coupling with 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid
Welcome to our dedicated technical resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance the efficiency of your amide coupling reactions involving 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid . As a bifunctional linker featuring a terminal carboxylic acid for amide bond formation and an azide group for "click chemistry," this molecule is a cornerstone in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1][2] Achieving high-yield, high-purity conjugates is paramount, and this guide is designed to help you navigate the common challenges of this critical reaction.
Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction has a low or no product yield. What are the common causes?
Several factors can lead to poor outcomes in amide coupling reactions. The most common issues involve inefficient activation of the carboxylic acid, problems with the amine nucleophile, or suboptimal reaction conditions.[3]
-
Incomplete Carboxylic Acid Activation: The carboxylic acid of the PEG linker must be converted into a more reactive intermediate to be susceptible to nucleophilic attack by an amine.[4] If the coupling reagent is degraded, used in insufficient amounts, or is not potent enough for your specific substrates, activation will be incomplete.[3]
-
Deactivated Amine: The amine coupling partner must be a free, unprotonated nucleophile to react. An acid-base reaction between the carboxylic acid and the amine can occur, leading to the formation of an unreactive ammonium salt.[3] This is why a non-nucleophilic base is essential.
-
Steric Hindrance: Bulky chemical groups near the reacting carboxylic acid or amine can physically block the components from coming together, dramatically slowing down or preventing the reaction.[3][5]
-
Hydrolysis of Activated Intermediate: The activated carboxylic acid (e.g., an O-acylisourea intermediate) is highly susceptible to hydrolysis. The presence of water in solvents or reagents will quench this intermediate, reverting it to the starting carboxylic acid and preventing amide formation.[3] Therefore, using anhydrous solvents and reagents is critical.
-
Suboptimal Reaction Conditions: Factors such as the choice of solvent, reaction temperature, or the type and amount of base used can significantly influence the reaction's success.[3]
Q2: How do I choose the right coupling reagent for my reaction?
The choice of coupling reagent is one of the most critical decisions in designing your experiment. The two main classes are carbodiimides and uronium/aminium salts.
-
Carbodiimides (e.g., EDC, DCC): These reagents, like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used.[6] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7][8] However, this intermediate is prone to side reactions, including rearrangement to an unreactive N-acylurea and racemization of adjacent chiral centers.[8][9] To mitigate these issues and improve efficiency, carbodiimides are almost always used with additives like 1-Hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).[3][8] EDC is particularly useful for reactions in aqueous media as its urea byproduct is water-soluble, simplifying purification.[6][8]
-
Uronium/Aminium Salts (e.g., HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are generally more reactive and efficient, especially for challenging couplings involving sterically hindered substrates or electron-poor amines. HATU reacts with the carboxylic acid to form a less reactive but more stable HOAt active ester, which is less prone to side reactions and racemization.[10][11] HATU reactions are typically faster and result in higher yields and purity compared to carbodiimide methods.
Data Presentation: Comparison of Common Coupling Reagents
| Parameter | EDC/NHS Coupling | HATU Coupling | Reference |
| Typical Reaction Time | 2–12 hours | 1–4 hours | |
| Relative Reactivity | High | Very High | |
| Racemization Potential | Minimal (with additive) | Very Low | [10] |
| Typical Yield | 40–70% | 60–90% | [12] |
| Optimal pH Range | 4.5–7.5 | 7.0–8.5 | [12] |
| Key Byproduct | Water-soluble urea | Tetramethylurea | [9] |
Q3: I'm observing significant side products. How can I minimize them?
Side product formation is a common issue that complicates purification and reduces yield.
-
Racemization: This is a concern when coupling amino acids or other chiral molecules. The use of additives like HOBt or, more effectively, its 7-aza derivative HOAt (the active component in HATU), is known to suppress racemization.[3][6] Running the reaction at a lower temperature (0°C to room temperature) can also help.
-
N-Acylurea Formation: This occurs when using carbodiimides without an additive. The O-acylisourea intermediate can rearrange into a stable N-acylurea that will not react with the amine.[8] The best solution is to always use an additive like HOBt or NHS, which rapidly traps the intermediate as an active ester before it can rearrange.[8]
-
Guanidinylation: Using a large excess of uronium reagents like HBTU or HATU can lead to the reaction of the reagent with the free N-terminus of a peptide, capping it and preventing further elongation.[13] It is recommended to use the coupling reagent in near-stoichiometric amounts (e.g., 1.0-1.1 equivalents).[13]
Q4: What is the best way to monitor the progress of my reaction?
Effective reaction monitoring is crucial to determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times.
-
Thin-Layer Chromatography (TLC): A quick and inexpensive method to qualitatively track the consumption of starting materials and the formation of the product. The high polarity of the PEG linker can cause streaking, but using a solvent system like Chloroform/Methanol or DCM/Methanol, sometimes with a small amount of acid or base, can improve resolution.[14]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the preferred method as it provides both separation (LC) and mass confirmation (MS) of the starting materials, product, and any side products.[15] It gives a clear and quantitative picture of the reaction's progress.
-
Atmospheric Solids Analysis Probe (ASAP)-MS: A rapid technique that allows for direct analysis of reaction aliquots without workup, providing structural information in under a minute to make informed decisions quickly.[15]
Q5: Purification of my final PEGylated product is difficult. What are the recommended methods?
The hydrophilic and flexible nature of the PEG8 chain can make purification challenging, often leading to poor separation on standard silica gel chromatography.[14]
-
Size Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic radius. It is highly effective for removing small molecules like unreacted coupling reagents and byproducts from the much larger PEGylated conjugate.[]
-
Reverse-Phase HPLC (RP-HPLC): Provides high-resolution separation based on hydrophobicity. This is an excellent method for achieving high purity, especially when separating the desired product from unreacted starting materials that have similar sizes but different polarities.[17]
-
Ion Exchange Chromatography (IEX): This method separates molecules based on charge. Since PEGylation can shield surface charges on a protein or peptide, IEX can be used to separate PEGylated species from their un-PEGylated counterparts.[]
Visualized Workflows and Mechanisms
Amide Coupling General Mechanism
The core of the reaction involves two steps: activation of the carboxylic acid followed by nucleophilic attack from the amine.
Caption: General two-step mechanism of amide bond formation.
Troubleshooting Workflow for Low Yield
When a reaction fails, a systematic approach can help identify the root cause.
Caption: A logical workflow for troubleshooting failed amide coupling reactions.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol is recommended for most applications, including those with sterically hindered or electron-deficient amines, due to its high efficiency.[3]
-
Preparation: Dissolve the 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.
-
Pre-activation: Add the coupling reagent HATU (1.0–1.1 equivalents) and a non-nucleophilic base like DIPEA (2.0–3.0 equivalents). Stir the mixture at room temperature for 15–30 minutes to pre-activate the carboxylic acid.[12]
-
Coupling: Add the amine (1.0–1.2 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.[12]
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.
-
Purification: Purify the crude product using an appropriate method such as RP-HPLC or SEC.
Protocol 2: General Procedure for Amide Coupling using EDC/NHS
This protocol is a cost-effective alternative, particularly suitable for forming conjugates with proteins in aqueous buffers.[12]
-
Preparation: Dissolve the 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid (1.0 equivalent) in an anhydrous solvent (e.g., DMF, DCM) or an appropriate buffer (e.g., MES buffer, pH 4.5-6.0 for the activation step).
-
Activation: Add NHS (or Sulfo-NHS for aqueous reactions) (1.0–1.5 equivalents) followed by EDC (1.0–1.5 equivalents). Stir the mixture at room temperature for 15–60 minutes to form the NHS-ester.
-
Coupling: Add the amine (1.0–1.2 equivalents) to the activated linker solution. If performing a two-step reaction for protein conjugation, the buffer should be exchanged to a conjugation buffer (e.g., PBS, pH 7.2-7.5) before adding the amine-containing protein.
-
Reaction: Allow the reaction to proceed at room temperature for 2-12 hours or overnight at 4°C.[12] Monitor progress by LC-MS.
-
Work-up & Purification: Once complete, proceed with aqueous work-up and purification as described in the HATU protocol. For protein conjugates, purification is typically performed by SEC or IEX to remove unreacted reagents and byproducts.
References
-
BenchChem. Creating Stable Amide Bonds with PEG Linkers: Application Notes and Protocols.
-
BenchChem. Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation.
-
BenchChem. A Step-by-Step Guide to Amide Bond Formation with PEG Linkers: Application Notes and Protocols.
-
BenchChem. A Comparative Guide to Amide Coupling Reagents: BOP, HBTU, and HATU.
-
MedChemExpress. 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid.
-
BroadPharm. 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid, 846549-37-9.
-
University of Calgary. Ch27 : Peptide synthesis.
-
Reddit. Chromatography of PEG containing compounds : r/Chempros.
-
Interchim. PEGylation reagents (linkers, crosslinkers and labels).
-
BOC Sciences. PEGylated Protein Purification Techniques.
-
Wikipedia. Carbodiimide.
-
Aapptec Peptides. Carbodiimides and Additives.
-
Creative Peptides. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
-
Thieme. A Solid Way to Purify Polyethylene Glycols.
-
BenchChem. Technical Support Center: Purification Strategies for PEGylated Compounds.
-
BenchChem. Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
-
Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
-
Aapptec Peptides. Coupling Reagents.
-
PubChem. 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid.
-
Creative Biolabs. 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid (CAT#: ADC-L-M0101).
-
AxisPharm. 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid.
-
Fisher Scientific. Amide Synthesis.
-
ResearchGate. Coupling Reagents.
-
MDPI. Membrane-Based Hybrid Method for Purifying PEGylated Proteins.
-
ResearchGate. PEGylation of primary amines in proteins, forming an amide linkage.
-
PubMed. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media.
-
Sourcezon. 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid.
-
ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
-
BroadPharm. PEGylation and PEGylation Reagents.
-
Wikipedia. Peptide synthesis.
-
Reddit. amide coupling help : r/Chempros.
-
Royal Society of Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.
-
Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents.
-
Reddit. Tips and tricks for difficult amide bond formation? : r/Chempros.
-
ResearchGate. Why is my Amide Coupling Not working using Cysteamine?.
-
Waters Corporation. Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry.
-
ChemRxiv. Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis.
-
Growing Science. Process optimization for acid-amine coupling: a catalytic approach.
-
ResearchGate. (Top) Generalised scheme of the amide coupling used to investigate....
-
University of Alberta. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
Sources
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Technical Support Center: Navigating ADC Aggregation with PEG8 Linkers
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for antibody-drug conjugate (ADC) development. As a Senior Application Scientist, I've designed this resource to provide in-depth, field-proven insights into one of the most common challenges in ADC manufacturing: aggregation, with a specific focus on ADCs utilizing PEG8 linkers. This guide moves beyond simple protocols to explain the "why" behind the "how," empowering you to troubleshoot effectively and optimize your experimental design.
Understanding the Core Problem: Why Do ADCs with PEG8 Linkers Aggregate?
Aggregation, the clustering of ADC molecules, is a critical quality attribute (CQA) that can significantly impact the stability, efficacy, and safety of your therapeutic candidate.[1][2] While polyethylene glycol (PEG) linkers are incorporated into ADC design to enhance hydrophilicity and improve pharmacokinetic profiles, aggregation can still occur.[3][4][5]
Several factors contribute to this phenomenon:
-
Increased Hydrophobicity: The conjugation of a hydrophobic payload to a monoclonal antibody (mAb) can create hydrophobic patches on the antibody's surface.[6][7] These patches can interact with each other, leading to self-association and aggregation.[6] While a PEG8 linker adds hydrophilicity, it may not be sufficient to completely mask the hydrophobicity of a particularly potent payload, especially at higher drug-to-antibody ratios (DARs).[1][8]
-
Conformational Instability: The conjugation process itself can induce conformational changes in the antibody, potentially exposing aggregation-prone regions (APRs) that are normally buried within the protein's structure.[1][7][9] This can alter the natural protein-protein interaction dynamics and promote aggregation.[1]
-
Colloidal Instability: This refers to the self-interaction between ADC molecules in solution.[1][2] Factors like buffer conditions (pH, ionic strength), temperature, and the presence of certain solvents can disrupt the delicate balance of forces that keep the ADC molecules dispersed, leading to aggregation.[6]
-
High Drug-to-Antibody Ratio (DAR): A higher number of conjugated drug-linker molecules per antibody generally increases the overall hydrophobicity of the ADC, making it more prone to aggregation.[1][10] While PEG linkers can enable higher DARs by solubilizing hydrophobic payloads, there is a limit to their effectiveness.
The consequences of aggregation are significant, ranging from reduced therapeutic efficacy and altered pharmacokinetic profiles to an increased risk of immunogenicity and off-target toxicity.[1][9][11][12] Therefore, preventing and controlling aggregation is paramount throughout the ADC development process.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments, providing actionable solutions grounded in scientific principles.
Issue 1: Visible precipitation or increased turbidity observed during or after the conjugation reaction.
This is a clear indicator of significant aggregation and potential loss of valuable product.
-
Immediate Action:
-
Root Cause Analysis & Long-Term Solutions:
-
Unfavorable Buffer Conditions:
-
pH: The pH of the conjugation buffer can significantly impact antibody stability. If the pH is close to the isoelectric point (pI) of the antibody, the net charge on the molecule is minimal, reducing electrostatic repulsion and increasing the likelihood of aggregation.[6]
-
Ionic Strength: Both too low and too high salt concentrations can promote aggregation.[6] Low ionic strength can lead to insufficient charge screening, while high ionic strength can "salt out" the protein.
-
-
Solvent-Induced Aggregation:
-
High Local Concentration of Reactants:
-
Adding the linker-payload solution too quickly can create localized high concentrations, promoting aggregation before the conjugation reaction is complete.
-
-
Thermal and Physical Stress:
-
Experimental Workflow: Optimizing Conjugation Conditions
Caption: Workflow for optimizing ADC conjugation to minimize aggregation.
Issue 2: SEC-MALS analysis shows a high molecular weight (HMW) shoulder or distinct HMW peaks, but no visible precipitation.
This indicates the presence of soluble aggregates, which can be just as problematic as insoluble ones, potentially leading to increased immunogenicity and off-target toxicity.[1][15]
-
Root Cause Analysis & Long-Term Solutions:
-
Hydrophobicity of the Payload:
-
Suboptimal Formulation:
-
The final formulation buffer may not be optimal for long-term stability.
-
-
Protein Engineering Opportunities:
-
Strategies for Mitigating Soluble Aggregates
| Strategy | Description | Key Considerations |
| Linker Modification | Increase the length of the PEG chain (e.g., PEG12, PEG24) to further enhance hydrophilicity and create more steric hindrance between ADC molecules.[8] | Longer PEG chains may impact the in vitro potency of the ADC.[5] |
| Formulation Optimization | Screen a panel of excipients known to stabilize proteins and prevent aggregation.[][17][18] This includes sugars (e.g., sucrose, trehalose), amino acids (e.g., arginine, histidine), and non-ionic surfactants (e.g., Polysorbate 20, Polysorbate 80).[1][19] | The choice and concentration of excipients must be carefully optimized for each specific ADC.[1] |
| Protein Engineering | If aggregation is a persistent issue with a particular mAb, consider protein engineering approaches. This could involve identifying and mutating aggregation-prone regions or introducing "aggregation gatekeeper" residues.[1][20] | This is a more involved strategy that requires significant upfront research and development. |
| Immobilization during Conjugation | Physically separating the antibodies on a solid support (e.g., affinity resin) during the conjugation step can prevent them from interacting and aggregating.[1][6] | This "Lock-Release" technology can be highly effective but may require specialized equipment and protocols.[6][15] |
FAQs: Answering Your Broader Questions
Q1: What is the optimal Drug-to-Antibody Ratio (DAR) to minimize aggregation when using a PEG8 linker?
There is no single "optimal" DAR, as it is highly dependent on the specific antibody and payload. However, a general principle is that a lower DAR will result in a lower propensity for aggregation.[1] For many systems, a DAR of 2 to 4 strikes a good balance between potency and stability.[4] It is crucial to experimentally determine the optimal DAR for your specific ADC by generating and characterizing different DAR species.
Q2: How can I proactively assess the aggregation risk of my ADC?
Several analytical techniques can be used to monitor and predict aggregation:
-
Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): This is the gold standard for quantifying the different species (monomer, dimer, higher-order aggregates) in your sample and determining their molecular weight.[1][21]
-
Dynamic Light Scattering (DLS): DLS is a rapid technique that can provide information on the size distribution of particles in your sample and can be used to detect the early onset of aggregation.[1][21]
-
Differential Scanning Fluorimetry (DSF): Also known as the Thermal Shift Assay, DSF can be used to assess the conformational stability of your ADC. A lower melting temperature (Tm) may indicate a higher propensity for aggregation.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. An increase in retention time for the ADC compared to the naked mAb can indicate an increased risk of aggregation.[14][21]
Q3: Are there alternatives to PEG8 linkers that are less prone to causing aggregation?
Yes, the field of ADC linker technology is continuously evolving. Some alternatives to consider include:
-
Longer PEG Chains: As mentioned, longer PEG chains (e.g., PEG12, PEG24) can provide a greater hydrophilic shield.[8]
-
Branched or Multi-Arm PEG Linkers: These can offer a more three-dimensional hydrophilic cloud around the payload, potentially being more effective at preventing aggregation than linear PEGs.[22][23]
-
Other Hydrophilic Linkers: Linkers incorporating sulfonate groups or pyrophosphate diester groups can also increase the hydrophilicity of the ADC and reduce aggregation.[1]
Q4: What are the best practices for storing ADCs with PEG8 linkers to prevent aggregation?
Proper storage is critical for maintaining the stability of your ADC.
-
Temperature: Store at the recommended temperature, typically 2-8°C for liquid formulations and -20°C or -80°C for frozen or lyophilized products. Avoid repeated freeze-thaw cycles, as this can induce aggregation.[12]
-
Formulation: Store the ADC in its final, optimized formulation buffer containing appropriate stabilizing excipients.
-
Light Exposure: Protect the ADC from light, as some payloads can be light-sensitive, and photodegradation can lead to aggregation.
-
Mechanical Stress: Avoid vigorous shaking or vortexing, which can cause denaturation and aggregation. Gentle swirling or inversion is recommended for mixing.
Conclusion
Preventing the aggregation of ADCs with PEG8 linkers is a multifaceted challenge that requires a deep understanding of the underlying physicochemical principles. By systematically evaluating and optimizing conjugation conditions, formulation parameters, and even the core components of the ADC itself, you can significantly improve the stability and quality of your therapeutic candidate. This guide provides a framework for troubleshooting common issues and making informed decisions throughout your ADC development journey.
References
-
Cytiva. (2025, August 18). Aggregation in antibody-drug conjugates: causes and mitigation. [Link]
-
Bioprocess Online. (n.d.). Aggregation In Antibody-Drug Conjugates Causes And Mitigation. [Link]
-
BioProcess International. (n.d.). Predicting Aggregation Propensity and Monitoring Aggregates in ADCs. [Link]
-
Pharmaceutical Technology. (n.d.). Tackling Aggregation Challenges in ADC Production. [Link]
-
ResearchGate. (2025, August 6). Investigation into Temperature-Induced Aggregation of an Antibody Drug Conjugate. [Link]
-
YouTube. (2025, January 16). Mitigating ADC Toxicities With Linker-Payload Design.... [Link]
-
Labinsights. (2025, May 22). Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs). [Link]
-
National Institutes of Health. (n.d.). Antibody Aggregation: Insights from Sequence and Structure. [Link]
-
ADC Review. (n.d.). PEG Linkers. [Link]
-
Veranova. (2025, July 11). Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights. [Link]
-
Veranova. (n.d.). Analytical Techniques for Antibody-Drug Conjugates (ADCs): Comprehensive Insights. [Link]
-
PubMed. (n.d.). Emerging conjugation strategies and protein engineering technologies aim to improve ADCs in the fight against cancer. [Link]
-
Royal Society of Chemistry. (2021, December 22). Chapter 9: The Use of Uniform PEG Compounds in the Design of ADCs. [Link]
-
Taylor & Francis Online. (n.d.). Emerging conjugation strategies and protein engineering technologies aim to improve ADCs in the fight against cancer. [Link]
-
ResearchGate. (n.d.). Emerging conjugation strategies and protein engineering technologies aim to improve ADCs in the fight against cancer | Request PDF. [Link]
-
Nature. (2025, September 30). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. [Link]
-
BioPharm International. (2017, November 14). ADC Targets Fail Because of Aggregation Problems. [Link]
-
BioProcess International. (n.d.). Novel Excipients Prevent Aggregation in Manufacturing and Formulation of Protein and Peptide Therapeutics. [Link]
-
ResearchGate. (2025, August 8). Use of excipients to control aggregation in peptide and protein formulations. [Link]
-
ACS Publications. (n.d.). Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. [Link]
-
PipeBio. (2024, April 23). Protein aggregation: Challenges approaches for mitigation. [Link]
-
SciSpace. (2010, August 24). Use of excipients to control aggregation in peptide and protein formulations. [Link]
-
National Institutes of Health. (2023, December 19). Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations. [Link]
Sources
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 3. purepeg.com [purepeg.com]
- 4. labinsights.nl [labinsights.nl]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pharmtech.com [pharmtech.com]
- 7. Antibody Aggregation: Insights from Sequence and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. purepeg.com [purepeg.com]
- 9. Comprehensive Guide to Antibody Aggregation and Fragment: Causes, Effects, and Prevention Techniques - Creative Proteomics [creative-proteomics.com]
- 10. bioprocessintl.com [bioprocessintl.com]
- 11. Emerging conjugation strategies and protein engineering technologies aim to improve ADCs in the fight against cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 13. books.rsc.org [books.rsc.org]
- 14. researchgate.net [researchgate.net]
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- 17. bioprocessintl.com [bioprocessintl.com]
- 18. Protein aggregation: Challenges approaches for mitigation [pipebio.com]
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- 20. tandfonline.com [tandfonline.com]
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- 22. adcreview.com [adcreview.com]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Stability and Handling of 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid
Welcome to the technical support center for 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid (CAS: 846549-37-9). As a heterobifunctional linker, this molecule is integral to advanced bioconjugation strategies, including the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Its unique structure, featuring a terminal azide for click chemistry, a hydrophilic PEG8 spacer, and a carboxylic acid for amine coupling, offers immense versatility.[4][5] However, this multi-functional design also presents specific stability challenges.
This guide, structured by a Senior Application Scientist, provides in-depth answers to common questions and troubleshooting advice to ensure the integrity of the reagent and the success of your experiments.
Section 1: Frequently Asked Questions (FAQs) - Core Stability & Handling
This section addresses fundamental questions regarding the storage and inherent stability of the linker. Proper handling from the outset is the most critical factor in preventing reagent degradation.
Q1: What are the definitive storage conditions for this linker in both solid and solution forms?
A1: Proper storage is crucial to prevent degradation. For the solid, as-supplied product, long-term storage at -20°C in a desiccated environment is mandatory.[4][5][6] The compound is hygroscopic, and moisture absorption is a primary cause of instability.
For reconstituted stock solutions, the following is best practice:
-
Solvent Choice: Prepare stock solutions in a high-quality, anhydrous grade of an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[7][8]
-
Fresh is Best: Ideally, solutions should be prepared fresh immediately before each use.[7][9] The carboxylic acid and carbamoyl moieties are susceptible to hydrolysis over time in solution, even in anhydrous organic solvents that can absorb atmospheric moisture.
-
Short-Term Storage: If a stock solution must be stored, it should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored under an inert gas (argon or nitrogen) at -80°C for no longer than one month .[2][7][10] Before use, vials must be warmed to room temperature before opening to prevent condensation of atmospheric moisture into the cold solution.[6][8]
Q2: What are the primary chemical weak points and degradation pathways for this molecule in solution?
A2: The molecule has two primary points of susceptibility in solution:
-
Hydrolysis of the Carbamoyl Linkage: The amide (carbamoyl) bond within the linker's backbone can undergo hydrolysis. This reaction is catalyzed by both strong acids and strong bases and is accelerated by elevated temperatures.[11] While stable under the neutral to slightly basic conditions (pH 7-8.5) typical for bioconjugation, prolonged incubation in aqueous buffers can lead to cleavage.
-
Instability of the Activated Carboxylic Acid: During conjugation to an amine, the terminal carboxylic acid is activated (e.g., to an NHS ester with EDC). This activated ester is highly susceptible to hydrolysis, which competes with the desired amine coupling reaction.[9][12] This is why amine-free buffers are critical during this step.
The azide group and the PEG chain are generally very stable under typical bioconjugation conditions.[10][13] However, the PEG chain can be susceptible to oxidative degradation under harsh conditions or over very long time scales.[14]
Q3: How stable is the azide functional group during the initial amine conjugation step (e.g., using EDC/NHS)?
A3: The azide group is remarkably stable and bioorthogonal, meaning it does not react with most functional groups found in biological systems.[15] It is fully compatible with the conditions required for EDC/NHS-mediated amide bond formation.[13] However, it is crucial to ensure that no reducing agents are present in your reaction mixture, as these can reduce the azide to an amine.
-
Incompatible Reagents: Avoid dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), and other common reducing agents. If a protein requires reduction and alkylation prior to conjugation, the reducing agent must be completely removed via dialysis or a desalting column before introducing the azido-PEG linker.[13]
-
Acidic Conditions: Avoid strongly acidic conditions (pH < 4), which can lead to the formation of hydrazoic acid, a toxic and potentially explosive compound.[13][16]
Q4: Can I use common biological buffers like Tris or glycine with this linker?
A4: This is a critical point. The choice of buffer depends on which end of the linker you are reacting.
-
For Carboxylic Acid Activation (EDC/NHS chemistry): Absolutely not. Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the activated carboxylic acid, leading to drastically reduced or zero yield of your desired conjugate.[9][10] Use non-amine-containing buffers like phosphate-buffered saline (PBS), HEPES, or borate buffer, ensuring the pH is between 7.2 and 8.5 for optimal reaction.[12]
-
For Azide "Click Chemistry": Tris and other buffers are generally acceptable for the subsequent click chemistry step, provided they do not contain components that interfere with the catalyst (e.g., chelating agents with a copper-catalyzed reaction).
Section 2: Troubleshooting Guide - Common Experimental Issues
This section provides a problem-cause-solution framework for issues that may arise during a typical two-step conjugation workflow.
Issue 1: Low or no yield after the first conjugation step (amine coupling).
-
Possible Cause A: Hydrolysis of the activated NHS-ester.
-
Scientific Rationale: The NHS ester formed by EDC activation is a high-energy intermediate. In an aqueous environment, water can act as a nucleophile, hydrolyzing the ester back to a carboxylic acid before it can react with your target amine. This hydrolysis is accelerated at higher pH values (>8.5).[12]
-
Solution:
-
Work quickly. Prepare the linker stock solution and EDC/NHS solutions immediately before use.
-
Perform the activation of the linker's carboxylic acid in a small volume of anhydrous organic solvent (like DMSO or DMF) before adding it to your protein or molecule in its aqueous buffer.
-
Ensure the final reaction pH is maintained between 7.2 and 8.5.[12]
-
Confirm your protein buffer is free of primary amines (Tris, glycine) and other nucleophiles.[9]
-
-
-
Possible Cause B: Degraded linker due to improper storage.
-
Scientific Rationale: If the solid linker has been exposed to moisture, the carboxylic acid may have already reacted or degraded, rendering it inactive. Repeated freeze-thaw cycles of a stock solution can introduce moisture and lead to hydrolysis.
-
Solution: Always use a fresh vial of the reagent if degradation is suspected. Prepare fresh stock solutions and aliquot them for single use to avoid freeze-thaw cycles.[7] Always allow the reagent container to equilibrate to room temperature before opening.[8]
-
Issue 2: Successful amine conjugation, but the subsequent "click chemistry" reaction fails.
-
Possible Cause A: The azide group was unintentionally reduced.
-
Scientific Rationale: The azide group (-N₃) is readily reduced to an amine (-NH₂) by common reducing agents like DTT or TCEP. If your workflow involved a reduction step that was not followed by complete removal of the reducing agent, the azide handle required for click chemistry will have been destroyed.
-
Solution: Ensure thorough buffer exchange (e.g., using a desalting column or dialysis) after any step involving reducing agents and before the introduction of the azide linker.[13]
-
-
Possible Cause B: Inefficient click chemistry conditions.
-
Scientific Rationale: For copper-catalyzed azide-alkyne cycloaddition (CuAAC), the active catalyst is Cu(I). Oxygen in the solution can oxidize Cu(I) to the inactive Cu(II) state, stalling the reaction.
-
Solution:
-
Include a reducing agent like sodium ascorbate in the reaction to regenerate Cu(I) in situ.[13]
-
Use a copper-stabilizing ligand, such as THPTA, to protect the Cu(I) from oxidation and improve reaction efficiency.[17]
-
For sensitive biomolecules, consider using copper-free click chemistry with a DBCO- or BCN-functionalized reaction partner, which avoids the need for a metal catalyst altogether.[3]
-
-
Issue 3: Poor reproducibility between experiments.
-
Possible Cause: Inconsistent reagent concentration due to moisture absorption or solvent evaporation.
-
Scientific Rationale: The linker is often a viscous oil or low-melting solid, making it difficult to weigh accurately.[8] Furthermore, solvents like DMSO are highly hygroscopic. If stock solutions are not handled properly, their effective concentration can change over time.
-
Solution:
-
Do not attempt to weigh small quantities of the neat reagent. Instead, prepare a stock solution of a known concentration (e.g., 10 mM) in anhydrous DMSO or DMF and store it in single-use aliquots at -80°C.[8]
-
Use fresh, anhydrous-grade solvents for preparing stock solutions.
-
Always seal stock solution vials tightly under an inert atmosphere (argon or nitrogen) to prevent moisture ingress and solvent evaporation.
-
-
Section 3: Protocols & Data
Experimental Workflow: Two-Step Conjugation Protocol
The following diagram and protocol outline a general procedure for conjugating an amine-containing protein with an alkyne-containing payload using 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid.
Caption: General workflow for a two-step bioconjugation using the azido-PEG-acid linker.
Detailed Protocol Steps:
-
Reagent Preparation:
-
Allow the vial of 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid to warm to room temperature before opening. Prepare a 10 mM stock solution in anhydrous DMSO.
-
Prepare your amine-containing molecule (e.g., protein) in an amine-free buffer (e.g., PBS, pH 7.4).
-
Prepare 100 mM stock solutions of EDC and NHS in anhydrous DMSO immediately before use.
-
-
Carboxylic Acid Activation:
-
In a microfuge tube, combine the azido-PEG-acid with EDC and NHS at a molar ratio of 1:1.5:1.5 (Acid:EDC:NHS).
-
Incubate at room temperature for 15 minutes to generate the NHS-activated linker.
-
-
Conjugation to Amine:
-
Add the activated linker solution to your protein solution. A common starting point is a 10- to 20-fold molar excess of linker over the protein. The final DMSO concentration should ideally be below 10% (v/v).
-
Incubate the reaction for 1-2 hours at room temperature or 4 hours at 4°C.
-
-
Purification Step 1:
-
Remove unreacted linker and activation byproducts using a desalting column or dialysis, exchanging the buffer into one suitable for the subsequent click reaction (e.g., PBS pH 7.4).
-
-
Click Chemistry Reaction (CuAAC):
-
To the purified azide-functionalized protein, add the alkyne-modified payload (typically 1.5-5 equivalents).
-
Add a premixed solution of CuSO₄ and a stabilizing ligand like THPTA (e.g., to final concentrations of 100 µM CuSO₄ and 500 µM THPTA).
-
Initiate the reaction by adding a fresh solution of sodium ascorbate (e.g., to a final concentration of 2 mM).
-
Incubate at room temperature for 1-4 hours.
-
-
Final Purification:
-
Purify the final conjugate to remove the copper catalyst, excess payload, and any unreacted materials using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or affinity purification.
-
Data Table: Stability and Handling Summary
| Parameter | Recommended Condition | Rationale & Scientific Justification |
| Solid Storage | -20°C, desiccated, protected from light. | Minimizes hydrolysis from absorbed moisture and potential light-induced degradation of the azide group.[6][7] |
| Stock Solution | Prepare fresh in anhydrous DMSO or DMF. | The activated carboxylic acid and carbamoyl linkage are prone to hydrolysis. Anhydrous solvent minimizes this.[8][9] |
| Solution Storage | Aliquot for single use, store at -80°C (<1 month). | Avoids repeated freeze-thaw cycles which introduce moisture and degrade the compound.[7][10] |
| Amine Coupling pH | pH 7.2 - 8.5 | Balances efficient amine reactivity with the minimization of NHS ester hydrolysis, which accelerates at pH > 8.5.[12] |
| Amine Coupling Buffer | PBS, HEPES, Borate (Amine-Free) | Buffers with primary amines (Tris, glycine) will compete with the target molecule, quenching the reaction.[9][10] |
| Incompatible Reagents | Strong acids/bases, reducing agents (DTT, TCEP), primary amine buffers (during amine coupling). | Strong pH causes hydrolysis; reducing agents destroy the azide group; amine buffers interfere with EDC/NHS chemistry.[12][13][16] |
References
-
Al-Mawla, R., Krishnan, V., & Mitragotri, S. (2022). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Bioconjugate Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Retrieved from [Link]
-
AbOliGo. (n.d.). Bioconjugation Optimization & Troubleshooting. AbOliGo. Retrieved from [Link]
-
AxisPharm. (2024). Protocol for PEG Acid Reagents. AxisPharm. Retrieved from [Link]
-
Pourceau, L., Meyer, A., & Vasseur, J. J. (2016). Synthesis of stable azide and alkyne functionalized phosphoramidite nucleosides. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
University of Pittsburgh. (2013). Safe Handling of Azides. University of Pittsburgh Environmental Health and Safety. Retrieved from [Link]
-
Pringle, T. A., & Knight, J. C. (2023). The Effects of Buffer, pH, and Temperature Upon SPAAC Reaction Rates. ResearchGate. Retrieved from [Link]
-
Gakiya, M. (2018). Are organic azides stable in water?. ResearchGate. Retrieved from [Link]
-
AxisPharm. (n.d.). 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid. AxisPharm. Retrieved from [Link]
-
Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Wikipedia. Retrieved from [Link]
-
Hein, C. D., Liu, X. M., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. Retrieved from [Link]
-
Keinänen, O., Fung, K., Brennan, J. M., & Zeglis, B. M. (2019). The influence of a polyethylene glycol linker on the metabolism and pharmacokinetics of a 89Zr-radiolabeled antibody. Theranostics. Retrieved from [Link]
-
Pringle, T. A., & Knight, J. C. (2023). The effects of buffer, pH, and temperature upon SPAAC reaction rates. RSC Chemical Biology. Retrieved from [Link]
-
Jin, Y., et al. (2023). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy. Retrieved from [Link]
-
Jain, N. F., & Masse, C. E. (n.d.). Synthesis from Carboxylic Acid Derivatives. Science of Synthesis. Retrieved from [Link]
-
Biopharma PEG. (2022). PEG Linkers & Their Applications. Biopharma PEG. Retrieved from [Link]
-
Kumar, V., et al. (2021). Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. Analytical Chemistry. Retrieved from [Link]
-
Kevill, D. N., & D'Souza, M. J. (2008). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. International Journal of Molecular Sciences. Retrieved from [Link]
Sources
- 1. 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid, 846549-37-9 - Huateng Pharma [en.huatengsci.com]
- 2. 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid, 846549-37-9 | BroadPharm [broadpharm.com]
- 5. 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid, CAS 846549-37-9 | AxisPharm [axispharm.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Protocol for PEG Acid Reagents | AxisPharm [axispharm.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. safety.pitt.edu [safety.pitt.edu]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid
Welcome to the technical support center for 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions (FAQs). Here, we will delve into the critical aspects of handling, storage, and application of this versatile heterobifunctional linker to ensure the success and reproducibility of your experiments.
Understanding the Reagent: A Quick Overview
2-((Azido-PEG8-carbamoyl)methoxy)acetic acid is a valuable tool in bioconjugation and drug delivery. It features two distinct functional ends connected by a hydrophilic polyethylene glycol (PEG8) spacer.[1]
-
Azide Group (-N₃): This end allows for highly specific "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2] These reactions are known for their high yield and selectivity.[3]
-
Carboxylic Acid Group (-COOH): This functional group enables covalent linkage to primary amines on proteins, peptides, or other molecules, forming a stable amide bond.[1]
-
PEG8 Spacer: The eight-unit PEG chain enhances aqueous solubility, increases flexibility, and reduces steric hindrance during conjugation.[1]
This unique combination of features makes it an ideal linker for creating complex bioconjugates, including antibody-drug conjugates (ADCs) and PROTACs.[2][4]
Frequently Asked Questions (FAQs)
Handling and Storage
Q1: How should I store 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid upon receipt?
A1: For long-term stability, the compound should be stored at -20°C or lower in a tightly sealed container, protected from light and moisture.[1][5][6][7][8] It is highly recommended to store the solid reagent under an inert atmosphere, such as argon or nitrogen, to prevent oxidation and degradation.[5][6]
Q2: I received the reagent at room temperature. Is it still usable?
A2: Yes, for most PEG derivatives, shipment at ambient temperature is acceptable for short durations.[5][6] The key is to promptly transfer it to the recommended long-term storage conditions (-20°C) upon receipt.
Q3: How do I properly handle the reagent when taking it out of the freezer for an experiment?
A3: To prevent moisture condensation on the cold reagent, it is crucial to allow the sealed vial to equilibrate to room temperature before opening.[5][6] After weighing out the desired amount, it is good practice to backfill the container with an inert gas like argon or nitrogen before resealing and returning it to the freezer.[5]
Q4: Can I pre-dissolve the reagent and store it as a stock solution?
A4: While it is best to use freshly prepared solutions, short-term storage of stock solutions is possible. For optimal stability, dissolve the compound in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[8][9] Aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to one year or at -20°C for up to one month.[2][4][8]
Troubleshooting Guide
Low Reaction Yield or Incomplete Conjugation
Q5: My click chemistry reaction is showing low efficiency. What could be the cause?
A5: Several factors can contribute to low yields in click chemistry reactions:
-
Catalyst Issues (for CuAAC): Copper catalysts can be sensitive. Ensure you are using a fresh, high-quality copper(I) source or a copper(II) source with a suitable reducing agent like sodium ascorbate.[10] The presence of chelating agents in your buffer can also inhibit the copper catalyst.
-
Steric Hindrance: The bulky nature of the molecules you are trying to conjugate can physically block the azide and alkyne groups from reacting.[11] Consider optimizing the linker length or reaction conditions (e.g., temperature, reaction time).
-
Reagent Degradation: The azide group, while generally stable, can be sensitive to heat and light.[8][12] Ensure proper storage and handling.
-
Alkyne Homocoupling: In some cases, alkynes can react with each other, leading to undesired side products.[13] Optimizing reaction conditions and using appropriate ligands can minimize this.
Q6: I am having trouble with the carboxylic acid end of the linker. The conjugation to my protein's amines is inefficient.
A6: Inefficient amine conjugation can stem from several issues:
-
pH of the Reaction Buffer: The reaction of a carboxylic acid with an amine to form an amide bond typically requires activation and proceeds best at a slightly acidic to neutral pH (around 6.0-7.5) to facilitate the use of coupling agents like EDC and NHS. However, the primary amine on the protein needs to be deprotonated to be nucleophilic, which is favored at a higher pH. A common compromise is a pH of 7.2-8.0.
-
Hydrolysis of Activated Ester: If you are pre-activating the carboxylic acid (e.g., to an NHS ester), be aware that these activated esters are highly susceptible to hydrolysis in aqueous buffers.[6] Prepare the activated linker immediately before use and add it to the protein solution promptly.
-
Competing Nucleophiles: Buffers containing primary amines, such as Tris or glycine, will compete with your target protein for the activated carboxylic acid.[14] Always use amine-free buffers like phosphate-buffered saline (PBS) or MOPS for the conjugation step.
-
Steric Accessibility: The target amine groups on your protein may be located in sterically hindered regions, preventing the PEG linker from accessing them.[11]
Solubility and Stability Issues
Q7: My 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid solution appears cloudy or has precipitated. What should I do?
A7: Cloudiness or precipitation can occur if the solvent is not suitable or if the concentration is too high. This PEG derivative is generally soluble in water and polar organic solvents like DMF and DMSO.[9] If you encounter solubility issues, gentle warming and/or sonication can help to dissolve the compound.[2] Always ensure you are using high-purity, anhydrous solvents when preparing stock solutions for long-term storage.
Q8: How stable is the azide functional group?
A8: Organic azides are relatively stable under a wide range of conditions, which is one of their key advantages in bioconjugation.[3][15] However, they are high-energy functional groups and can be sensitive to harsh conditions such as high heat, strong acids, and UV light.[8][12] It is also important to be aware that azides can be reduced to amines.[16][17]
Experimental Protocols and Data
Recommended Storage Conditions Summary
| Condition | Solid Form | In Anhydrous Solvent (DMSO/DMF) |
| Temperature | -20°C or below[1][5][6][7] | -80°C (long-term) or -20°C (short-term)[4] |
| Atmosphere | Inert (Argon or Nitrogen)[5][6] | Tightly sealed, inert atmosphere |
| Light | Protected from light (amber vial)[1][5][6] | Protected from light |
| Moisture | With desiccant (outside vial)[5][6] | Use anhydrous solvents |
Protocol: Reconstitution of 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid
-
Equilibrate: Allow the vial of the solid reagent to warm to room temperature before opening to prevent moisture condensation.[5][6]
-
Solvent Selection: Choose a high-purity, anhydrous solvent such as DMSO or DMF.
-
Dissolution: Add the appropriate volume of solvent to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Aid Dissolution (if needed): Gently vortex the solution. If necessary, warm the vial briefly or sonicate to ensure complete dissolution.[2]
-
Storage: For immediate use, proceed with your experiment. For short-term storage, aliquot the solution into single-use vials, backfill with an inert gas, and store at -20°C for up to a month.[2] For longer-term storage, store at -80°C.[4] Avoid multiple freeze-thaw cycles.[7][8]
Visualizing the Workflow
Handling and Storage Workflow
Caption: Workflow for proper storage and handling of the reagent.
General Bioconjugation Strategy
Caption: A two-step bioconjugation approach using the linker.
References
-
JenKem Technology. (2022, June 1). PEG Storage and Handling Conditions. [Link]
-
AxisPharm. 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid. [Link]
-
Hampton Research. PEG Stability: A Look at pH and Conductivity Changes over Time in Polyethylene Glycols. [Link]
-
Cui, H., et al. (2015). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research, 32(11), 3479-3498. [Link]
-
Chemistry For Everyone. (2025, January 23). How Long Does Polyethylene Glycol Last?. YouTube. [Link]
-
Descalzo, C., et al. (2020). Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences. Materials, 13(4), 969. [Link]
-
Scriven, E. F., & Turnbull, K. (2022). Azides in the Synthesis of Various Heterocycles. Molecules, 27(12), 3823. [Link]
-
Matier, W. L., et al. (1974). Sulfamoyl azides. Hydrolysis rates and hypotensive activity. Journal of Medicinal Chemistry, 17(8), 873-876. [Link]
-
ResearchGate. (2025, August 10). A study on the thermal stability of organic azides. [Link]
-
Raines, R. T., et al. (2007). Conversion of Azides into Diazo Compounds in Water. Journal of the American Chemical Society, 129(46), 14422-14423. [Link]
-
University of Surrey. The Formation and Acid-Catalysed Decomposition of Azides Derived from Activated Olefins. [Link]
-
Wikipedia. Organic azide. [Link]
-
Lang, K., & Chin, J. W. (2014). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. ACS Chemical Biology, 9(1), 16-20. [Link]
-
AxisPharm. Azide PEG, Azide linker for Click Chemistry Reactions. [Link]
-
Sciencemadness.org. (2007, December 10). Stability of sodium azide in solution?. [Link]
-
Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]
-
Ball, N. D., et al. (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Organic Process Research & Development, 23(10), 2145-2155. [Link]
-
PubChem. 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid. [Link]
-
Alconcel, S. N., et al. (2011). From Synthesis to Characterization of Site-Selective PEGylated Proteins. Polymer Chemistry, 2(7), 1442-1448. [Link]
-
McKay, C. S., & Finn, M. G. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Chemistry & Biology, 21(9), 1075-1101. [Link]
-
BorenPharm. (2023, May 6). PEG LinersNHS-PEG-Azido Reagents. [Link]
-
polyethyleneglycolpeg.com. Azido-PEG10-Azide Of Azido PEG Is Widely Used For " Click " Chemistry. [Link]
-
IDOSI Publications. Pegylation: Concept, Application, Characterization, PEG Reagents and its Various Shapes and Functionalization Agent. [Link]
-
Quanta BioDesign. Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. [Link]
Sources
- 1. 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid, CAS 846549-37-9 | AxisPharm [axispharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 4. 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid | TargetMol [targetmol.com]
- 5. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Azides in the Synthesis of Various Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Organic azide - Wikipedia [en.wikipedia.org]
Technical Support Center: Navigating the Challenges of Purifying PEGylated Bioconjugates
Welcome to the Technical Support Center dedicated to the intricate science of purifying PEGylated bioconjugates. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating and characterizing these valuable therapeutic molecules. As your virtual application scientist, I will provide not just protocols, but the underlying rationale to empower you to make informed decisions and troubleshoot effectively.
The covalent attachment of polyethylene glycol (PEG) to a biopharmaceutical, a process known as PEGylation, is a well-established strategy to enhance a drug's pharmacokinetic and pharmacodynamic properties.[1][2] This modification can increase a drug's hydrodynamic size, thereby reducing renal clearance and extending its circulating half-life.[1][3] Furthermore, the hydrophilic PEG chains can shield the protein from proteolytic enzymes and reduce its immunogenicity.[2][4]
However, the very process that bestows these benefits also introduces significant purification challenges. The PEGylation reaction often yields a heterogeneous mixture of molecules, including the unreacted protein, excess PEG reagent, and bioconjugates with varying numbers of PEG chains attached (e.g., mono-, di-, or multi-PEGylated species).[5][6][] To complicate matters further, PEG can attach to different sites on the protein, creating positional isomers that are notoriously difficult to separate.[6][]
This guide provides a structured approach to understanding and overcoming these hurdles, ensuring the purity, homogeneity, and ultimately, the safety and efficacy of your PEGylated bioconjugate.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions that arise during the purification of PEGylated bioconjugates.
Q1: Why is the purification of PEGylated bioconjugates so inherently challenging?
The primary challenge lies in the heterogeneity of the PEGylation reaction mixture.[5][6] You are often dealing with:
-
Multiple PEGylated Species: The reaction can produce a range of products, from mono-PEGylated to multi-PEGylated proteins.
-
Positional Isomers: For a given degree of PEGylation (e.g., mono-PEGylated), the PEG chain can be attached to different amino acid residues on the protein surface, resulting in isomers with very similar physicochemical properties.[6][]
-
Unreacted Materials: The mixture will contain unreacted protein and excess PEG reagent.
-
Similar Properties: The attached PEG chains, being neutral and hydrophilic, can mask the intrinsic properties of the protein, leading to only subtle differences in charge and hydrophobicity between the various PEGylated forms and the native protein.[6][8]
Q2: What is the best initial chromatography technique to use for my PEGylated bioconjugate purification?
There is no one-size-fits-all answer; the optimal choice depends on the specific characteristics of your bioconjugate and the primary impurities you need to remove. A multi-step approach is often necessary.[5]
-
Size Exclusion Chromatography (SEC): This is an excellent initial step for separating components based on their hydrodynamic volume.[][10] It is particularly effective for removing unreacted PEG and for separating species with significant size differences, such as aggregates from the monomeric conjugate.[][10]
-
Ion Exchange Chromatography (IEX): IEX is frequently the method of choice for separating species with different degrees of PEGylation.[5][] The PEG chains can shield the protein's surface charges, and the extent of this shielding varies with the number of attached PEG molecules, allowing for separation based on subtle charge differences.[5][]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity and can be a powerful orthogonal technique to IEX.[11][12] However, resolution and recovery can sometimes be challenging for PEGylated proteins.[5]
-
Reversed-Phase Chromatography (RPC): RPC offers high resolving power and is particularly useful for analyzing and purifying smaller PEGylated peptides and for separating positional isomers.[13][14]
Troubleshooting Guide: Common Issues and Solutions
This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your purification workflows.
Issue 1: Poor Resolution in Ion Exchange Chromatography (IEX)
Q: I'm using IEX to separate my mono-PEGylated protein from the native protein and di-PEGylated species, but the peaks are overlapping significantly. What can I do?
Underlying Cause: The addition of neutral PEG chains masks the surface charge of the protein. As the degree of PEGylation increases, the differences in net charge between species become smaller, making separation difficult.[8]
Troubleshooting Steps:
-
Optimize the pH of Your Buffers: The pH of the mobile phase is critical in IEX as it determines the net charge of your protein.[15]
-
For Cation Exchange: Operate at a pH below the isoelectric point (pI) of your native protein. Try adjusting the pH further away from the pI to increase the net positive charge and potentially enhance the separation between the native and mono-PEGylated forms.
-
For Anion Exchange: Work at a pH above the pI of your native protein.
-
-
Shallow the Elution Gradient: A steep salt gradient may not provide sufficient resolution to separate species with very similar charges.[6]
-
Protocol: Decrease the rate of change of your salt gradient (e.g., extend the gradient over a larger volume, such as 20-30 column volumes). This will provide more time for the different species to interact with the resin and elute at distinct salt concentrations.
-
-
Consider a Different IEX Resin: The type of ion exchanger (strong vs. weak) and the ligand density of the resin can impact selectivity. Experimenting with different resins may yield better results.
Visualizing the IEX Separation Principle:
Caption: IEX separates PEGylated species based on differences in surface charge.
Issue 2: Co-elution of Free PEG with the PEGylated Conjugate in Size Exclusion Chromatography (SEC)
Q: I'm using SEC to remove unreacted PEG, but my conjugate peak is broad and seems to contain a significant amount of free PEG. Why is this happening?
Underlying Cause: While PEGylation increases the hydrodynamic radius of a protein, a large, polydisperse PEG reagent can have a similar hydrodynamic size to the final conjugate, leading to co-elution.[13] This is especially problematic when the protein is relatively small and the PEG chain is large.
Troubleshooting Steps:
-
Select an Appropriate SEC Column: Ensure the fractionation range of your SEC column is suitable for the sizes of your conjugate and the free PEG. A longer column or a resin with a smaller particle size can improve resolution.[6]
-
Optimize Flow Rate: Reducing the flow rate can sometimes improve resolution by allowing more time for diffusion into and out of the resin pores.
-
Consider an Orthogonal Technique: If SEC alone is insufficient, a subsequent purification step using a different separation principle is necessary.
-
IEX or HIC: These techniques separate based on charge and hydrophobicity, respectively, and can effectively remove the neutral, hydrophilic PEG.
-
Tangential Flow Filtration (TFF) / Diafiltration: This membrane-based technique can be efficient for removing smaller, unreacted PEG from a larger bioconjugate.[]
-
Decision Workflow for Purification Strategy:
Caption: A typical multi-step purification workflow for PEGylated bioconjugates.
Issue 3: Aggregation of the PEGylated Bioconjugate During Purification
Q: My PEGylated protein is aggregating during the purification process, leading to low yield and product heterogeneity. What are the causes and how can I prevent this?
Underlying Cause: Aggregation can be triggered by various factors that destabilize the protein, such as suboptimal buffer conditions (pH, ionic strength), high protein concentration, temperature, and interactions with chromatography resins.[5][16][17] Strong hydrophobic interactions with HIC resins, for instance, can sometimes lead to protein unfolding and aggregation.[17]
Mitigation Strategies:
-
Buffer Optimization:
-
Maintain the pH of your buffers within the stability range of your protein.
-
Screen different buffer salts and ionic strengths.
-
Add stabilizing excipients such as arginine, sucrose, or non-ionic surfactants (e.g., Polysorbate 20) to your buffers.[5]
-
-
Control Physical Conditions:
-
Chromatography-Specific Solutions:
-
For HIC: Use the lowest salt concentration that still allows for binding to the column to minimize strong hydrophobic interactions. Consider using a less hydrophobic resin.[5]
-
For all techniques: Ensure that the materials used are compatible with your protein and do not promote surface-induced denaturation.
-
Data Presentation: Comparison of Purification Techniques
| Technique | Principle of Separation | Primary Application in PEGylation Purification | Advantages | Disadvantages |
| Size Exclusion Chromatography (SEC) | Hydrodynamic Volume | Removal of aggregates and unreacted PEG.[] | Robust, predictable, buffer-independent separation.[] | Limited resolution for species of similar size; not ideal for separating positional isomers.[6][10] |
| Ion Exchange Chromatography (IEX) | Net Surface Charge | Separation of species with different degrees of PEGylation (e.g., native vs. mono- vs. di-PEGylated).[][18] | High capacity; can resolve species with subtle charge differences.[8] | Resolution is highly dependent on pH and salt gradient; PEG can mask charges.[8] |
| Hydrophobic Interaction Chromatography (HIC) | Surface Hydrophobicity | Orthogonal separation to IEX; can resolve different PEGylated species.[11][12] | Separates under non-denaturing conditions. | Can have lower recovery due to strong binding; may induce aggregation.[5][17] |
| Reversed-Phase Chromatography (RPC) | Hydrophobicity | High-resolution analysis; separation of positional isomers and smaller PEGylated peptides.[14] | High resolving power.[13] | Often requires organic solvents and denaturing conditions, which may not be suitable for all proteins. |
Experimental Protocols
Protocol 1: General Two-Step Purification of a PEGylated Protein
This protocol outlines a common workflow using SEC followed by IEX.
Step 1: Size Exclusion Chromatography (SEC) - Bulk Impurity Removal
-
Objective: To separate the PEGylated protein from high molecular weight aggregates and low molecular weight impurities like unreacted PEG.
-
Materials:
-
SEC column with an appropriate molecular weight fractionation range.
-
HPLC or FPLC system.
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or another buffer that ensures the stability of the conjugate.
-
0.22 µm syringe filters.
-
-
Procedure:
-
Equilibrate the SEC column with at least 2 column volumes (CVs) of the mobile phase.
-
Prepare the sample by filtering it through a 0.22 µm filter to remove any particulates.
-
Inject a sample volume that is typically 1-2% of the total column volume.
-
Run the separation isocratically at a pre-determined flow rate.
-
Collect fractions corresponding to the main peak of the PEGylated conjugate, avoiding the earlier aggregate peak and the later peak of unreacted PEG.
-
Analyze the collected fractions by SDS-PAGE and UV-Vis spectrophotometry to identify the fractions containing the PEGylated protein.
-
Step 2: Ion Exchange Chromatography (IEX) - Fine Purification
-
Objective: To separate the desired mono-PEGylated protein from unreacted native protein and multi-PEGylated species. This protocol assumes cation exchange chromatography.
-
Materials:
-
Cation exchange column (e.g., SP Sepharose).
-
HPLC or FPLC system.
-
Binding Buffer (Buffer A): Low ionic strength buffer, e.g., 20 mM sodium phosphate, pH 6.0.
-
Elution Buffer (Buffer B): High ionic strength buffer, e.g., 20 mM sodium phosphate, 1 M NaCl, pH 6.0.
-
0.22 µm syringe filters.
-
-
Procedure:
-
Pool the desired fractions from the SEC step and buffer exchange into the IEX Binding Buffer.
-
Equilibrate the cation exchange column with Binding Buffer for 5-10 CVs.
-
Load the sample onto the column.
-
Wash the column with 5-10 CVs of Binding Buffer to remove any unbound material.
-
Elute the bound proteins using a linear gradient of 0-100% Elution Buffer over 10-20 CVs. A shallow gradient is often required to resolve different PEGylated species.[6]
-
Collect fractions across the elution gradient and analyze them by SDS-PAGE, SEC, or other analytical techniques to identify the fractions containing the pure, desired PEGylated species.
-
References
- PEGylated Protein Analysis by Size-Exclusion and Reversed-Phase UPLC.
- Size Exclusion Chrom
- Analytical Methods to Qualify and Quantify PEG and PEGyl
- PEGylated protein separation using different hydrophobic interaction supports: Conventional and monolithic supports. PubMed.
- Analytical Methods to Characterize and Quantify PEG and PEGyl
- Technical Support Center: Challenges in Purifying PEGylated Bioconjug
- A Researcher's Guide to Characterizing PEGylated Proteins with Size-Exclusion Chrom
- Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjug
- Hydrophobic interaction chromatography for purification of monoPEGyl
- Technical Support Center: Purification of PEGyl
- Purification techniques for PEGylated proteins to remove impurities. Benchchem.
- From Synthesis to Characterization of Site-Selective PEGyl
- PEGylated Protein Purific
- Purification of PEGylated Proteins.
- Technical Support Center: Preventing Aggregation During Bioconjug
- Monitoring Protein PEGylation with Ion Exchange Chrom
- The impact of PEGyl
- Ion exchange chrom
- Biopharmaceutical and Immunological Properties of PEGyl
- Challenges of Protein Aggregation during Purification.
Sources
- 1. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. PEGylated protein separation using different hydrophobic interaction supports: Conventional and monolithic supports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hydrophobic interaction chromatography for purification of monoPEGylated RNase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lcms.cz [lcms.cz]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. biopharminternational.com [biopharminternational.com]
- 18. assets.fishersci.com [assets.fishersci.com]
How to avoid hydrolysis of activated carboxylic acid groups
A Senior Application Scientist's Guide to Preventing and Troubleshooting Hydrolysis in Amide Bond Formation
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, field-proven best practices, and detailed protocols to address a critical challenge in bioconjugation and synthetic chemistry: the hydrolysis of activated carboxylic acid groups. As your Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical strategies to maximize your reaction yields and ensure the integrity of your conjugates.
Understanding the Core Challenge: Aminolysis vs. Hydrolysis
The formation of a stable amide bond is a cornerstone of modern biochemistry and medicinal chemistry. The process typically involves the "activation" of a carboxylic acid to make it more susceptible to nucleophilic attack by a primary amine. However, in any environment where water is present, even in trace amounts, a competing reaction—hydrolysis—can occur.[1] This reaction converts the activated intermediate back to the original, unreactive carboxylic acid, effectively terminating the desired conjugation pathway and reducing product yield.[1][2] Managing this delicate balance between desired aminolysis and undesired hydrolysis is paramount for success.
The Competing Pathways
The central challenge revolves around two competing nucleophilic attacks on the activated carboxylic acid intermediate.
-
Aminolysis (Desired Reaction): A primary amine attacks the activated carbonyl carbon, forming a stable amide bond and releasing the activating group as a byproduct.[1]
-
Hydrolysis (Undesired Reaction): A water molecule attacks the activated carbonyl carbon, regenerating the original carboxylic acid and rendering the activating agent inactive for conjugation.[1][2]
Caption: Competing reaction pathways for an activated carboxylic acid.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during amide coupling reactions, with a focus on diagnosing and resolving problems related to hydrolysis.
Q1: My amide coupling reaction has a low or non-existent yield. I suspect hydrolysis. What are the first things I should check?
A1: Low or no product yield is the most common symptom of premature hydrolysis of the activated intermediate.[2] Several factors can be at play:
-
Presence of Water: This is the most direct cause. Ensure all solvents (e.g., DMF, DMSO, DCM) are anhydrous and reagents are stored under desiccated conditions.[2][3] Dry glassware thoroughly in an oven and cool it in a desiccator before use.[3]
-
Suboptimal pH: The pH of the reaction is critical. For many common coupling reactions, like those using N-hydroxysuccinimide (NHS) esters, the optimal pH is a compromise, typically between 7.2 and 8.5.[4][5][6] While higher pH increases the nucleophilicity of the amine, it dramatically accelerates the rate of hydrolysis.[1][7]
-
Reagent Quality: Activated esters, especially NHS esters, are moisture-sensitive.[5] Always allow reagent vials to warm to room temperature before opening to prevent atmospheric moisture from condensing inside.[5][7] If a reagent has been opened multiple times or stored improperly, its activity may be compromised.[7]
Q2: I'm using EDC/NHS to couple a protein in an aqueous buffer and my yields are inconsistent. How can I optimize this?
A2: Working in aqueous buffers presents a significant challenge due to the high concentration of water. Here's how to optimize the reaction:
-
Two-Step vs. One-Pot Reaction: A two-step protocol is often superior for minimizing hydrolysis and side reactions.[8]
-
Activation Step: Activate the carboxylic acid with EDC and Sulfo-NHS at a slightly acidic pH (4.5-6.0). In this pH range, the carbodiimide activation is efficient.[6][9][10]
-
Coupling Step: Add the amine-containing molecule and adjust the pH to 7.2-8.5 for the coupling reaction. The Sulfo-NHS ester is more stable against hydrolysis than the O-acylisourea intermediate formed with EDC alone, providing a longer window for the desired aminolysis to occur.[8][11]
-
-
Buffer Choice: Never use buffers containing primary amines, such as Tris or glycine, as they will compete with your target molecule.[5][7] Opt for phosphate, HEPES, or borate buffers.[5]
-
Concentration: The rate of aminolysis is dependent on the concentration of both the activated ester and the amine. Hydrolysis, however, is primarily dependent on the (constant) concentration of water. Therefore, increasing the concentration of your reactants can favor the desired reaction over hydrolysis.[5][12]
Q3: I observe a significant amount of a byproduct that I suspect is N-acylurea. What causes this and how can I prevent it?
A3: The formation of a stable N-acylurea is a known side reaction in carbodiimide-mediated couplings, particularly when using EDC or DCC without an additive like NHS or HOBt.[9][13] The highly reactive O-acylisourea intermediate can rearrange into the unreactive N-acylurea.[13]
-
Cause: This rearrangement is more likely to occur if the O-acylisourea intermediate does not react quickly with a nucleophile (either the target amine or an additive). An excess of the carbodiimide reagent can also promote this side reaction.[9]
-
Prevention: The most effective way to prevent N-acylurea formation is to include an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt). These additives rapidly convert the O-acylisourea intermediate into a more stable active ester (an NHS or OBt ester), which is less prone to rearrangement and still highly reactive towards amines.[2][11][14]
Q4: Can temperature be used to control the hydrolysis of my activated ester?
A4: Yes, temperature is a critical parameter. Like most chemical reactions, the rate of hydrolysis increases with temperature.[3] For particularly sensitive substrates or when reaction times need to be extended, running the coupling reaction at a lower temperature (e.g., 4°C or 0°C) can significantly suppress the rate of the hydrolysis side reaction.[3] However, be aware that lowering the temperature will also slow down the desired aminolysis reaction, so longer incubation times may be necessary.[5]
Best Practices & Preventative Strategies
Proactively managing reaction conditions is the most effective way to avoid the pitfalls of hydrolysis.
Strict Control of Anhydrous Conditions
For non-aqueous reactions, the exclusion of water is the single most important factor.
-
Glassware and Reagents: Oven-dry all glassware and cool under an inert atmosphere or in a desiccator.[3] Use high-purity, anhydrous-grade solvents, and consider passing them through a column of activated alumina or storing them over molecular sieves.[3]
-
Inert Atmosphere: Conduct reactions under a positive pressure of an inert gas like argon or nitrogen. Add solid reagents under a positive flow of the inert gas to prevent the introduction of atmospheric moisture.[3]
Judicious Selection of pH
The optimal pH is a delicate balance between activating the necessary functional groups and preserving the stability of the active intermediate.
-
Carbodiimide Activation (EDC): The activation of the carboxylic acid is most efficient at a slightly acidic pH (4.5–6.0).[6][10]
-
Amine Coupling (NHS Esters): The subsequent coupling to a primary amine is most efficient at a slightly basic pH (7.2–8.5).[4][5] A pH above 9.0 will lead to rapid hydrolysis of the NHS ester.[7]
Strategic Choice of Coupling Reagents
Not all coupling reagents are created equal. The choice depends on the specific substrates, solvent system, and desired stability of the intermediate.
| Reagent Class | Example(s) | Optimal pH (Activation/Coupling) | Key Advantages | Key Disadvantages |
| Carbodiimides | EDC, DCC | 4.5 - 6.0 / 7.2 - 7.5 | Zero-length crosslinkers; EDC is water-soluble.[6][15] | O-acylisourea intermediate is highly unstable to hydrolysis; risk of N-acylurea side product.[13][15] |
| Aminium/Uronium | HATU, HBTU | ~8.0 | High coupling efficiency, even for hindered amino acids; reduced racemization.[2][16] | More expensive than carbodiimides. |
| Active Esters | NHS, Sulfo-NHS | N/A / 7.2 - 8.5 | Can be isolated; more stable than O-acylisourea; Sulfo-NHS is water-soluble.[4][8] | Susceptible to hydrolysis, especially at pH > 8.5.[1][7] |
| Phosphonium | PyBOP | ~8.0 | High efficiency; low racemization.[17] | Byproducts can be difficult to remove. |
Experimental Protocol: Two-Step EDC/Sulfo-NHS Coupling
This protocol provides a general framework for coupling a small molecule containing a carboxylic acid to a protein in an aqueous buffer, designed to minimize hydrolysis.
Materials:
-
Protein Sample: Dialyzed or buffer-exchanged into an amine-free buffer (e.g., 0.1 M MES, 150 mM NaCl, pH 6.0).
-
Carboxylic Acid-Containing Molecule: Dissolved in an appropriate solvent (e.g., DMSO, DMF).
-
Activation Buffer: 0.1 M MES, 150 mM NaCl, pH 6.0.
-
Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.5.
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Prepare fresh.
-
Sulfo-NHS (N-hydroxysulfosuccinimide): Prepare fresh.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Purification: Desalting or size-exclusion chromatography column.
Procedure:
-
Prepare Protein: Adjust the protein concentration in Activation Buffer.
-
Prepare Reagents: Immediately before use, prepare concentrated stock solutions of EDC and Sulfo-NHS in water or Activation Buffer. Prepare the carboxylic acid molecule in anhydrous DMSO or DMF.
-
Activation Step (pH 6.0):
-
To your protein solution, add the carboxylic acid-containing molecule. A 10- to 50-fold molar excess of the small molecule over the protein is a common starting point.[18]
-
Add EDC and Sulfo-NHS to the reaction mixture. A 2- to 5-fold molar excess of EDC and Sulfo-NHS over the carboxylic acid is typical.
-
Scientist's Note: Performing this step at a lower pH (6.0) favors the efficient formation of the more stable Sulfo-NHS ester intermediate, protecting it from rapid hydrolysis.[8]
-
Incubate for 15-30 minutes at room temperature.
-
-
Coupling Step (pH 7.5):
-
Increase the pH of the reaction mixture to 7.5 by adding Coupling Buffer or a small amount of a concentrated phosphate buffer.
-
Scientist's Note: This pH shift deprotonates the primary amines on the protein, making them nucleophilic and ready to react with the Sulfo-NHS ester. This pH is a compromise to ensure amine reactivity while minimizing ester hydrolysis.[6]
-
Allow the reaction to proceed for 1-2 hours at room temperature or for 2-4 hours at 4°C.[5]
-
-
Quench Reaction (Optional):
-
Purify Conjugate:
-
Remove unreacted small molecules, EDC/Sulfo-NHS byproducts, and quenching reagent by passing the reaction mixture over a desalting or appropriate size-exclusion chromatography column equilibrated with your desired storage buffer.[5]
-
Caption: Decision workflow for troubleshooting low coupling yield.
References
-
Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. (2024-03-08). [No specific source name given] [Link]
-
pH Optimization of Amidation via Carbodiimides. Industrial & Engineering Chemistry Research - ACS Publications. [Link]
-
Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. PubMed. [Link]
-
pH Optimization of Amidation via Carbodiimides. American Chemical Society. (2013-08-21). [Link]
-
Determine the Reactivity of NHS Esters on Biotinylation and Crosslinkering Reagents. G-Biosciences. [Link]
-
Carbodiimide. Wikipedia. [Link]
-
Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Semantic Scholar. [Link]
-
Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution. New Journal of Chemistry (RSC Publishing). (2025-07-22). [Link]
-
How to prevent hydrolysis in a drug. Quora. (2017-09-02). [Link]
-
Esters Hydrolysis Rates. Internet Public Library - IPL.org. [Link]
-
What factors contribute to the fact that the non-catalyzed hydrolysis of an ester has a slow reaction? Quora. (2018-09-16). [Link]
-
pH Optimization of Amidation via Carbodiimides | Request PDF. ResearchGate. (2025-08-05). [Link]
-
Carbodiimide – Knowledge and References. Taylor & Francis. [Link]
-
Development of highly sensitive methods for the determination of activated carboxylic acids in biological specimens. J-STAGE. [Link]
-
What can I add or use in order to protect the ester bond from breaking down under acidic or basic conditions? ResearchGate. (2012-05-23). [Link]
-
Kinetic studies in ester hydrolysis. Indian Academy of Sciences. [Link]
-
Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. EPA NEPA. [Link]
-
ester hydrolysis rate: Topics by Science.gov. Science.gov. [Link]
-
Any good ways to better the yields of EDCI couplings of N-hydroxysuccinimide to carboxylic acids? Reddit. (2016-08-25). [Link]
-
amide coupling help. Reddit. (2022-03-24). [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
-
Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. American Pharmaceutical Review. (2014-02-20). [Link]
-
Tips and tricks for difficult amide bond formation? Reddit. (2021-10-20). [Link]
-
Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? NIH. (2019-09-27). [Link]
-
08.09 Activation Substitution of Carboxylic Acids. YouTube. (2019-07-29). [Link]
-
Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography–electrospray ionization-tandem mass spectrometry | Request PDF. ResearchGate. (2025-08-07). [Link]
-
Unwanted hydrolysis or a/b-peptide bond formation: how long should the rate-limiting coupling step take? RSC Publishing. (2019-09-27). [Link]
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. (2020-10-22). [Link]
-
Coupling Reagents. Aapptec Peptides. [Link]
-
Analytical Methods for Organic Acids. Shimadzu. [Link]
-
Amine coupling through EDC/NHS: a practical approach. PubMed. [Link]
-
Controlling Coupling Reaction of EDC and NHS for Preparation of Collagen Gels Using Ethanol/Water Co-Solvents | Request PDF. ResearchGate. (2025-08-06). [Link]
-
Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography-electrospray ionization-tandem mass spectrometry. PubMed. (2010-09-05). [Link]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 11. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
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- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
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- 17. hepatochem.com [hepatochem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Minimizing Side Products in CuAAC Reactions
Welcome to the technical support center for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for minimizing common side products and optimizing reaction outcomes. The following question-and-answer format directly addresses specific issues you may encounter during your experiments, grounded in mechanistic principles and field-proven insights.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm observing a significant amount of a diacetylene byproduct. What is it, and how can I prevent its formation?
A1: This common byproduct results from the oxidative homocoupling of your terminal alkyne, a reaction often referred to as Glaser coupling. [1][2][3] This side reaction is catalyzed by Cu(II) species, which can be present if the active Cu(I) catalyst is oxidized by atmospheric oxygen.[1][4]
Causality and Mechanism: The Glaser coupling mechanism involves the oxidation of the Cu(I) catalyst to Cu(II). This Cu(II) species then facilitates the coupling of two terminal alkynes, forming a symmetrical diacetylene and regenerating Cu(I), which can re-enter the CuAAC catalytic cycle. However, this parallel reaction consumes your alkyne, reducing the yield of your desired triazole product.[1]
Diagram: Competing Pathways in CuAAC Reactions
Caption: Competing CuAAC and Glaser coupling pathways.
Mitigation Strategies:
-
Maintain Anaerobic Conditions: The most direct way to prevent oxidation of the Cu(I) catalyst is to remove dissolved oxygen from your reaction.[3][5]
-
Degassing Solvents: Sparge your solvents with an inert gas (e.g., argon or nitrogen) for 15-30 minutes prior to use.
-
Inert Atmosphere: For highly sensitive substrates, conduct the reaction under a continuous flow of an inert gas or within a glovebox.[6]
-
-
Use a Reducing Agent: The addition of a reducing agent is crucial for in situ generation and regeneration of the active Cu(I) catalyst from Cu(II) salts like CuSO₄.[7][8]
-
Add a Stabilizing Ligand: Ligands protect the Cu(I) catalyst from oxidation and disproportionation, enhancing its catalytic activity.[12][13][14]
-
Low-Temperature Post-Reaction Handling: If performing Atom Transfer Radical Polymerization (ATRP) followed by a CuAAC reaction, cooling the reaction mixture below -28°C before exposure to air can prevent post-polymerization alkyne coupling.[1]
Q2: My reaction yield is low, and I suspect issues with the catalyst. How can I ensure my copper catalyst is active?
A2: Low yields in CuAAC reactions are frequently traced back to an inactive or insufficient concentration of the Cu(I) catalyst. [3][5] The catalytically active species is Cu(I), not Cu(II).[10][15]
Troubleshooting Catalyst Activity:
| Potential Issue | Explanation | Recommended Solution |
| Oxidation of Cu(I) to Cu(II) | Dissolved oxygen in the reaction mixture readily oxidizes the active Cu(I) catalyst to the inactive Cu(II) form.[3] | Degas all solvents thoroughly and consider working under an inert atmosphere (e.g., nitrogen or argon).[6] |
| Insufficient Reducing Agent | If using a Cu(II) salt (e.g., CuSO₄), a reducing agent is essential to generate Cu(I) in situ.[8][16] | Use a fresh solution of sodium ascorbate, typically at 5-10 mol%.[5] |
| Inappropriate Ligand-to-Copper Ratio | While ligands are beneficial, an excessive amount can inhibit the reaction by blocking the copper's coordination sites.[3] | A ligand-to-copper ratio of 1:1 to 5:1 is generally recommended.[9][17][18] |
| Substrate-Mediated Sequestration | Certain functional groups on your substrates (e.g., free thiols, some nitrogen heterocycles) can chelate the copper catalyst, rendering it inactive.[3][17][18] | Increase the concentration of both the copper salt and the stabilizing ligand.[17][18] In some cases, adding a sacrificial metal like Zn(II) can occupy the chelating sites, freeing up the copper catalyst.[17][18] |
Experimental Protocol: Standard CuAAC Reaction Setup
-
Prepare Stock Solutions:
-
Reaction Assembly:
-
In a reaction vessel, combine the azide and alkyne substrates in your chosen solvent.
-
Prepare a premixed solution of the copper salt and the stabilizing ligand.[6] This allows for the formation of the protective copper-ligand complex.
-
Add the premixed catalyst solution to the substrate mixture.
-
Initiate the reaction by adding the sodium ascorbate solution.[6] Adding the ascorbate last is critical to prevent the premature reduction of Cu(II) before it can be complexed by the ligand.[6]
-
-
Incubation:
-
Stir the reaction at room temperature. Reaction times can vary from a few minutes to several hours depending on the substrates and concentrations.
-
Q3: I'm working with sensitive biomolecules. Are there side reactions I should be particularly concerned about?
A3: Yes, when working with biomolecules such as proteins or nucleic acids, the generation of reactive oxygen species (ROS) is a significant concern. [5][9] The combination of a copper catalyst and sodium ascorbate in the presence of oxygen can produce species like hydrogen peroxide, which can lead to oxidative damage of your biomolecule.[9]
Mitigation Strategies for Bioconjugation:
-
Use a Sacrificial Ligand: Water-soluble ligands like THPTA not only accelerate the reaction but also act as sacrificial reductants, protecting the biomolecules from oxidation by ROS.[5][18] An excess of the ligand (e.g., 5 equivalents relative to copper) is recommended.[9][18]
-
Aminoguanidine Additive: Dehydroascorbate, a byproduct of ascorbate oxidation, can react with lysine and arginine residues on proteins. Adding aminoguanidine can intercept these byproducts and prevent unwanted covalent modifications.[9]
-
Control pH: The CuAAC reaction is generally robust across a wide pH range (4-12).[7][19] For bioconjugations, a pH between 7.0 and 7.5 is a good starting point.[20]
-
Minimize Agitation: Vigorous vortexing or stirring can introduce more oxygen into the reaction, potentially increasing ROS formation. Gentle mixing is preferred.[17]
Diagram: Protecting Biomolecules in CuAAC
Caption: Role of protective ligands in mitigating ROS damage.
Q4: How can I effectively remove the copper catalyst after my reaction is complete?
A4: Residual copper can be cytotoxic and interfere with downstream applications, so its removal is often necessary. [21] The best method for purification depends on the properties of your product.
Copper Removal Techniques:
| Method | Description | Best Suited For |
| Chelation and Extraction | Add a chelating agent like EDTA to form a water-soluble copper complex. The complex can then be removed by aqueous extraction if your product is soluble in an organic solvent.[21][22] | Small molecules soluble in organic solvents. |
| Dialysis | For macromolecules, dialysis against a buffer containing EDTA, followed by dialysis against pure buffer or water, is effective at removing copper ions.[17][22][23] | Polymers, proteins, and other large biomolecules. |
| Solid-Phase Extraction (SPE) | C18 SPE cartridges can be used to bind the product while allowing the copper ions to be washed away.[23] | Water-soluble products. |
| Chelating Resins | Resins specifically designed to bind metal ions can be used to purify the reaction mixture.[22] | A wide range of products, though charged molecules may also bind to some resins. |
Protocol: Copper Removal using EDTA
-
Quench the Reaction: Add an excess of an EDTA solution (e.g., 0.01 M to 0.5 M) relative to the amount of copper used in the reaction.[22][24]
-
For Organic-Soluble Products:
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., DCM, ethyl acetate).
-
Wash the organic layer several times with the EDTA solution. The aqueous layer will often turn blue or green as it complexes with the copper.[24]
-
Wash with brine, dry the organic layer over sodium sulfate, and concentrate in vacuo.
-
-
For Water-Soluble Macromolecules:
-
Transfer the reaction mixture to a dialysis membrane with an appropriate molecular weight cutoff.
-
Dialyze against a buffer containing EDTA for several hours to overnight, with several buffer changes.
-
Dialyze against fresh buffer or deionized water to remove the EDTA.
-
By understanding the underlying mechanisms of these common side reactions and implementing the appropriate preventative and purification strategies, you can significantly improve the yield, purity, and success of your CuAAC experiments.
References
-
Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(11), 2459-2479. Retrieved from [Link]
-
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). (2010). Glen Report, 22(12). Retrieved from [Link]
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 50(42), 9885-9889. Retrieved from [Link]
-
How to remove copper after CuAAc click reaction? (2014). ResearchGate. Retrieved from [Link]
-
Jiang, H., Wang, L., Liu, Y., & Wang, M. (2016). Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation. ACS Catalysis, 6(10), 6997-7006. Retrieved from [Link]
-
Auxiliary Cu(I) Click Reagents. (n.d.). Jena Bioscience. Retrieved from [Link]
-
Jiang, H., Wang, L., Liu, Y., & Wang, M. (2016). Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation. Catalysis Science & Technology, 6(22), 8028-8037. Retrieved from [Link]
-
Mondal, B., & van der Puyl, V. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Catalysis, 12(8), 4736-4747. Retrieved from [Link]
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2010). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 2(4), 237-253. Retrieved from [Link]
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 161-173. Retrieved from [Link]
-
Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). (2018). Molecules, 23(9), 2337. Retrieved from [Link]
-
McKay, C. S., & Finn, M. G. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Chemistry & Biology, 21(9), 1075-1101. Retrieved from [Link]
-
How can I remove copper from a click reaction mixture using EDTA? (2014). ResearchGate. Retrieved from [Link]
-
Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. (2015). ResearchGate. Retrieved from [Link]
-
Can I replace the sodium ascorbate by L- proline in Click reactions and what reaction conditions? (2016). ResearchGate. Retrieved from [Link]
-
Side reactions of macromonomers under CuAAC condition. (2015). ResearchGate. Retrieved from [Link]
-
Ascorbic acid or sodium ascorbate in CUAAC click chemistry? (2016). ResearchGate. Retrieved from [Link]
-
Optimal pH for CuAAC (Copper catalyzed alkyne-azide cycloaddition) ? (2016). ResearchGate. Retrieved from [Link]
-
Best method for removing Cu(I) from Org compounds. (2024). Reddit. Retrieved from [Link]
-
Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. (2022). Organometallics, 41(15), 2005-2016. Retrieved from [Link]
-
Azide-alkyne Huisgen cycloaddition. (n.d.). Wikipedia. Retrieved from [Link]
-
Why is the efficiency of my CuAAC click chemistry so low? (2021). ResearchGate. Retrieved from [Link]
-
Mechanism of the Ligand-Free CuI-Catalyzed Azide-Alkyne Cycloaddition Reaction. (2025). ACS Publications. Retrieved from [Link]
-
Click Reaction Looking Weird? (2024). Reddit. Retrieved from [Link]
-
Help finding conditions for CuAAC "click" reaction. (2025). Chemistry Stack Exchange. Retrieved from [Link]
-
Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. (2021). Molecules, 26(16), 4987. Retrieved from [Link]
-
Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. (2023). ACS Omega, 8(4), 3653-3676. Retrieved from [Link]
-
Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry" Coppercatalyzed Azide-alkyne Cycloadditions. (2018). Letters in Organic Chemistry, 15(10), 834-840. Retrieved from [Link]
-
Click chemistry. (n.d.). Wikipedia. Retrieved from [Link]
Sources
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- 24. reddit.com [reddit.com]
Technical Support Center: Improving the Solubility of Hydrophobic Payloads with PEG8 Linkers
Welcome to the technical support center for PEGylation strategies. This guide is designed for researchers, scientists, and drug development professionals who are leveraging Polyethylene Glycol (PEG) linkers to enhance the solubility and performance of hydrophobic molecules. Here, we provide in-depth, experience-driven answers to common questions, detailed troubleshooting protocols for experiments, and a foundational understanding of the mechanisms behind PEGylation.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the role and function of PEG8 linkers in bioconjugation.
Q1: What are PEG8 linkers and how do they improve the solubility of hydrophobic payloads?
A1: PEG8 linkers are monodisperse compounds consisting of eight repeating ethylene glycol units.[1] They act as hydrophilic spacers, covalently attaching to a payload molecule. The mechanism of solubility enhancement is based on the hydrophilic nature of the PEG chain.[2] The ether oxygen atoms in the PEG backbone form hydrogen bonds with water, creating a protective "hydration shell" around the hydrophobic payload.[2][3] This shell disrupts the payload's tendency to self-aggregate in aqueous solutions, thereby increasing its overall solubility and stability.[4]
Q2: When should I choose a PEG8 linker over other PEG lengths?
A2: The choice of PEG chain length is a critical parameter that balances solubility, steric hindrance, and pharmacokinetic properties.[1][5]
-
Short PEG Chains (e.g., PEG2-PEG12): These are ideal when a modest increase in hydrophilicity is required without adding significant mass or hydrodynamic radius. A PEG8 linker is often an excellent choice for small molecule drugs or peptides where excessive PEGylation might interfere with receptor binding or biological activity.[5][6] It provides a good balance of solubility enhancement while minimizing potential loss of bioactivity.[7]
-
Long PEG Chains (e.g., PEG2000 and above): Longer chains are preferred for large biomolecules like proteins or antibodies, or when the primary goal is to significantly extend the in-vivo circulation half-life by increasing the molecule's size to reduce kidney clearance.[5][8]
A PEG8 linker is often a starting point for optimizing Antibody-Drug Conjugates (ADCs), as it can improve the solubility of hydrophobic payloads without dramatically altering the overall properties of the antibody.[9]
Q3: What common reactive groups are available for PEG8 linkers, and how do I choose one?
A3: The choice of reactive group depends entirely on the available functional groups on your payload molecule.[1] The most common pairing is an N-hydroxysuccinimide (NHS) ester on the PEG linker, which reacts efficiently with primary amines (like the ε-amine of lysine residues or the N-terminus) on the payload.[1][10]
| Reactive Group on PEG8 Linker | Target Functional Group on Payload | Resulting Bond | Optimal Reaction pH | Key Considerations |
| NHS-Ester | Primary Amine (-NH₂) | Amide | 7.2 - 8.5 | Simple, one-step reaction. NHS-esters are moisture-sensitive and can hydrolyze, especially at higher pH.[10][11] |
| Maleimide | Thiol / Sulfhydryl (-SH) | Thioether | 6.5 - 7.5 | Highly specific reaction. Thiol groups can oxidize to form disulfides, requiring a reducing agent. |
| Alkyne / Azide | Azide / Alkyne | Triazole (Click Chemistry) | Neutral | Bioorthogonal and highly specific. May require a copper catalyst unless using strain-promoted variants (e.g., DBCO).[12] |
| Hydrazide | Aldehyde / Ketone | Hydrazone | 4.5 - 5.5 | Useful for site-specific labeling of oxidized glycans on antibodies or proteins.[12] |
For most applications involving proteins or payloads with accessible amines, the PEG8-NHS ester is the most straightforward and widely used option.[13]
Q4: How does PEGylation with a PEG8 linker affect the biological activity of my payload?
A4: PEGylation can have several effects on a payload's biological activity, which must be empirically evaluated.[14][15]
-
Potential for Reduced Activity: The PEG chain can cause steric hindrance, physically blocking the interaction of the payload with its target receptor or enzyme.[6][16] This is a more significant concern with larger PEG chains but can still occur with PEG8.
-
Improved Pharmacokinetics: By increasing solubility and stability, PEGylation can enhance a drug's bioavailability and circulation time, leading to improved overall efficacy even if the intrinsic binding affinity is slightly reduced.[14][17]
-
Reduced Immunogenicity: The PEG chain can "mask" antigenic sites on a therapeutic molecule, reducing the likelihood of an immune response.[12][4]
It is crucial to perform in-vitro and in-vivo assays to compare the activity of the PEGylated conjugate against the unmodified payload to determine the net effect.
Part 2: Experimental Workflow & Troubleshooting Guide
This section provides a standard protocol for a common PEGylation reaction and a detailed troubleshooting guide for issues you may encounter.
Experimental Workflow: A Foundational Protocol
This protocol describes a general method for conjugating a PEG8-NHS ester to a payload containing primary amines.
Caption: Workflow for PEG8-NHS ester conjugation to an amine-containing payload.
-
Payload Preparation:
-
Dissolve your amine-containing payload in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS)) at a pH between 7.2 and 8.5.[18][19]
-
CRITICAL: Avoid buffers containing primary amines like Tris or glycine, as they will compete with your payload for reaction with the NHS ester.[20][21]
-
The concentration of the payload should typically be in the range of 1-10 mg/mL.[18]
-
-
PEG8-NHS Ester Reagent Preparation:
-
Allow the vial of PEG8-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[20]
-
CRITICAL: Immediately before use, dissolve the required amount of PEG8-NHS ester in an anhydrous organic solvent like DMSO or DMF to create a stock solution (e.g., 10 mM).[18][21] Do not store this solution, as the NHS ester is highly susceptible to hydrolysis.[20]
-
-
Conjugation Reaction:
-
Add a calculated molar excess (typically 5 to 20-fold) of the PEG8-NHS ester solution to the payload solution while gently stirring.[13][21]
-
Ensure the final volume of the organic solvent (DMSO/DMF) does not exceed 10% of the total reaction volume to avoid payload precipitation.[18]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2-4 hours at 4°C.[11][18]
-
-
Quenching the Reaction:
-
Purification:
-
Remove unreacted PEG linker and byproducts. The choice of method depends on the size and properties of your conjugate.[22]
-
Size Exclusion Chromatography (SEC): Best when the conjugate has a significantly larger molecular weight than the free PEG linker.[23][]
-
Reverse-Phase HPLC (RP-HPLC): Effective for separating molecules based on hydrophobicity. The PEGylated product will typically elute earlier than the more hydrophobic, unmodified payload.[25]
-
Dialysis / Diafiltration: Useful for removing small molecules from large protein conjugates.[]
-
-
Characterization:
-
Confirm the success of the conjugation and assess the purity of your product.
-
HPLC: Used to separate and quantify the reaction components (unmodified payload, conjugate, excess PEG).[26]
-
Mass Spectrometry (LC-MS): The technique of choice for confirming the covalent attachment of the PEG linker and determining the degree of PEGylation by identifying the mass increase.[26][27][28]
-
Troubleshooting Guide
This guide addresses common issues encountered during PEGylation experiments in a question-and-answer format.
Caption: Decision tree for troubleshooting low PEGylation efficiency.
Q: My conjugation efficiency is very low. What are the likely causes and solutions?
A: Low efficiency is one of the most common issues and can usually be traced to one of three areas: reagents, reaction conditions, or the payload itself.[7][29]
-
Problem: Inactive PEG-NHS Ester Reagent
-
Problem: Incorrect Reaction Buffer
-
Problem: Suboptimal Reaction pH
-
Cause: The reaction between an NHS ester and a primary amine is highly pH-dependent.[30] Below pH 7.0, the primary amine is protonated (-NH3+) and is not a good nucleophile, slowing the reaction. Above pH 8.5-9.0, the rate of NHS-ester hydrolysis becomes extremely rapid, outcompeting the desired conjugation reaction.[30][31]
-
Solution & Validation:
-
-
Problem: Insufficient Molar Excess of PEG Reagent
-
Cause: The conjugation is a competition between the payload's amines and water (hydrolysis). To drive the reaction toward the desired product, a stoichiometric excess of the PEG reagent is necessary.[7]
-
Solution & Validation:
-
-
Problem: Steric Hindrance
-
Cause: The target amine groups on your payload may be buried within its three-dimensional structure, making them inaccessible to the PEG8 linker.[6]
-
Solution & Validation:
-
Q: My product is precipitating during or after the reaction. Why is this happening?
A: Precipitation of a hydrophobic payload is a clear indicator that the PEGylation has not been sufficient to overcome its low aqueous solubility.
-
Problem: Insufficient PEGylation
-
Cause: If the conjugation efficiency is low (see previous question), not enough hydrophilic PEG chains will have been attached to the payload to keep it in solution.
-
Solution: First, troubleshoot and optimize the conjugation efficiency. Confirm successful PEGylation via LC-MS before proceeding to purification.
-
-
Problem: High Concentration of Organic Solvent
-
Cause: While DMSO or DMF is needed to dissolve the PEG-NHS ester, adding too much to the aqueous reaction buffer can cause some payloads to precipitate.
-
Solution: Keep the final concentration of the organic solvent below 10% of the total reaction volume.[18] If your PEG reagent requires more solvent, perform the reaction at a more dilute payload concentration.
-
-
Problem: Incorrect pH or Buffer Salinity
-
Cause: The solubility of many molecules, especially proteins, is highly dependent on the pH and ionic strength of the buffer. The isoelectric point (pI) is the pH at which a molecule has no net charge and often has its minimum solubility.
-
Solution: Ensure the reaction buffer pH is not at or near the pI of your payload. Adjusting the salt concentration (e.g., 150 mM NaCl) can also help maintain solubility.
-
Q: I'm having difficulty purifying my PEGylated product. What are the best strategies?
A: The choice of purification method is critical and depends on the differences in physicochemical properties between your desired product, the starting material, and the excess reagents.[22][34]
| Purification Method | Principle of Separation | Best For... | Common Issues & Solutions |
| Size Exclusion Chromatography (SEC) | Molecular Size / Hydrodynamic Radius | Removing small molecules (free PEG8) from a much larger payload (e.g., a protein).[23] | Poor Resolution: If the payload is small, its size may not be different enough from the PEG8 linker for effective separation. Solution: SEC is often not suitable for small molecule PEGylation. Consider RP-HPLC instead.[34] |
| Reverse-Phase HPLC (RP-HPLC) | Hydrophobicity | High-resolution separation of the unmodified hydrophobic payload, the more hydrophilic PEGylated product, and the very hydrophilic free PEG linker.[25] | Method Development: Requires optimization of the mobile phase gradient (e.g., Acetonitrile/Water with TFA). Solution: Start with a broad gradient to find the approximate elution times, then optimize the gradient around your peaks of interest for better resolution. |
| Ion Exchange Chromatography (IEX) | Surface Charge | Separating PEGylated species from the native protein, as the PEG chains can shield the protein's surface charges.[23][] | Shielding Effect: Heavily PEGylated species may not bind well to the column. Solution: IEX is very effective for separating species with low degrees of PEGylation (e.g., mono- vs di-PEGylated).[34] |
References
-
Veronese, F. M., & Pasut, G. (2005). PEGylation, successful approach to drug delivery. Drug Discovery Today, 10(21), 1451-1458. [Link]
-
D'Souza, A. A., & De la Cueva, A. (2020). From Synthesis to Characterization of Site-Selective PEGylated Proteins. Pharmaceuticals, 13(10), 325. [Link]
-
Jevševar, S., Kunstelj, M., & Porekar, V. G. (2010). PEGylation of therapeutic proteins. Biotechnology journal, 5(1), 113-128. [Link]
-
Nojima, Y., Iguchi, K., Suzuki, Y., & Sato, A. (2009). The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters. Biological & pharmaceutical bulletin, 32(3), 523-526. [Link]
-
Thermo Fisher Scientific. (n.d.). Analytical Methods to Characterize and Quantify PEG and PEGylated Biopharmaceuticals. Thermo Fisher Scientific. [Link]
-
Agilent Technologies. (n.d.). Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry. Agilent Technologies. [Link]
-
Huang, L., Gough, P. C., & DeFelippis, M. R. (2014). Characterization of Poly(ethylene glycol) and PEGylated Products by LC/MS with Postcolumn Addition of Amines. Analytical Chemistry, 86(15), 7642-7649. [Link]
-
Veronese, F. M. (2008). The Impact of PEGylation on Biological Therapies. BioDrugs, 22(5), 315-329. [Link]
-
Gauthier, M. A. (2016). Overcoming barriers to poor protein PEGylation efficiency. Espace INRS. [Link]
-
Hutanu, D. (2014). Trends in Characterization of PEGylated Proteins by Mass Spectrometry. Journal of Spectroscopy, 2014, 1-7. [Link]
-
Lindsey, J. S., & Prathapan, S. (2015). Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution. New Journal of Chemistry, 39(11), 8565-8577. [Link]
-
Lee, H., & Park, T. G. (2008). Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug. Journal of Controlled Release, 131(2), 120-127. [Link]
-
Moghimi, S. M., & Simberg, D. (2024). PEGylation technology: addressing concerns, moving forward. Drug Delivery and Translational Research, 1-7. [Link]
-
MtoZ Biolabs. (n.d.). A Brief Description of the Advantages and Challenges of PEGylated Proteins. MtoZ Biolabs. [Link]
-
D'Souza, A. A., & De la Cueva, A. (2021). Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies. Processes, 9(8), 1433. [Link]
-
AxisPharm. (2024). Protocol for PEG NHS Reagents. AxisPharm. [Link]
-
Fee, C. J. (2007). Purification of PEGylated Proteins. Methods in molecular biology (Clifton, N.J.), 424, 427-438. [Link]
-
Li, Y., & Cheng, D. (2023). PEGylated therapeutics in the clinic. Biomedicine & Pharmacotherapy, 165, 115162. [Link]
-
Al-kassimy, N. A., & Al-salami, H. (2024). PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. Pharmaceuticals, 17(8), 1011. [Link]
-
Bio-Techne. (n.d.). Antibody Conjugation Troubleshooting. Bio-Techne. [Link]
-
Akbari, J., Saeedi, M., & Morteza-Semnani, K. (2015). Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology. Iranian journal of pharmaceutical research : IJPR, 14(4), 1039-1048. [Link]
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- 34. researchgate.net [researchgate.net]
Technical Support Center: Best Practices for Bioconjugation Reaction Setup
Welcome to our comprehensive technical support guide for bioconjugation reaction setup. This resource is tailored for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights to navigate the complexities of creating stable and functional bioconjugates. Here, we address common challenges through troubleshooting guides and FAQs, ensuring your experiments are built on a foundation of scientific integrity and logic.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider before initiating a bioconjugation reaction?
A1: Before beginning, a thorough evaluation of your biomolecule, labeling reagent, linker chemistry, and reaction conditions is essential. Key considerations include:
-
Biomolecule Stability: Understand the pH, temperature, and solvent tolerance of your protein or antibody to prevent denaturation.[][2]
-
Functional Group Accessibility: Ensure that the target functional groups (e.g., primary amines on lysines, thiols on cysteines) are available and not buried within the biomolecule's structure.[3][4]
-
Selection of Linker Chemistry: The choice of crosslinker must be compatible with your biomolecule and its intended application. The linker's properties, such as length and cleavability, can significantly impact the final conjugate's stability and function.[5][6]
-
Stoichiometry and Molar Ratio: The molar ratio of the labeling reagent to the biomolecule directly influences the degree of labeling (DOL). It is often necessary to perform optimization experiments with varying ratios.[4]
-
Buffer Composition: The reaction buffer must be non-reactive with your chosen crosslinker and maintain the biomolecule's integrity. For instance, amine-containing buffers like Tris are incompatible with NHS-ester reactions.[7][8][9]
Q2: How do I select the appropriate buffer for my bioconjugation reaction?
A2: Buffer selection is critical and is dictated by the specific conjugation chemistry. A buffer resists pH changes, which is vital for maintaining the stability and function of biomolecules.[10]
-
For Amine-Reactive Chemistries (e.g., NHS esters): Amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or sodium bicarbonate are recommended.[7][8] The optimal pH for NHS-ester reactions is typically between 8.3 and 8.5 to ensure that primary amines are deprotonated and sufficiently nucleophilic.[7][11]
-
For Thiol-Reactive Chemistries (e.g., Maleimides): These reactions are most efficient at a pH range of 6.5-7.5.[12][13][14] Suitable buffers include PBS, HEPES, and Tris. It is crucial to exclude reducing agents from the reaction. If disulfide bonds need to be reduced to generate free thiols, the reducing agent must be removed before adding the maleimide reagent.[14]
-
For Carboxylate-Reactive Chemistries (e.g., EDC/NHS): This two-step process is typically performed in a slightly acidic buffer, such as MES, at a pH of 4.5-7.2.[11][15]
Q3: What is the Degree of Labeling (DOL) and how can I control it?
A3: The Degree of Labeling (DOL) refers to the average number of labels attached to a single biomolecule.[16][17] Controlling the DOL is crucial as it can affect the conjugate's activity, solubility, and performance.[16][17][18]
-
To Increase DOL:
-
To Decrease DOL:
It is highly recommended to perform a titration experiment with varying molar ratios to determine the optimal DOL for your specific application.[16] For antibodies, a DOL between 2 and 10 is often considered ideal.[17]
Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve common issues encountered during bioconjugation.
Problem 1: Low or No Conjugation Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Labeling Reagent | NHS esters and maleimides are susceptible to hydrolysis. Use a fresh vial of the reagent and ensure it is stored under desiccated conditions.[7][12][19] For reagents dissolved in organic solvents like DMSO or DMF, use anhydrous grade to prevent hydrolysis.[8][19] |
| Incorrect Buffer Composition | Buffers containing primary amines (e.g., Tris, glycine) will compete with the target biomolecule in NHS ester reactions, reducing yield.[7][19] Ensure your buffer is compatible with the chosen chemistry. |
| Suboptimal Reaction pH | The pH of the reaction buffer may be outside the optimal range for your specific chemistry. Verify the pH and adjust as needed.[7][12] |
| Insufficient Molar Ratio | The molar excess of the labeling reagent may be too low. Increase the molar ratio of the label to the biomolecule.[16][19] |
| Inaccessible Target Functional Groups | The target functional groups on the biomolecule may not be surface-exposed.[3][4] For thiol conjugations, ensure disulfide bonds are adequately reduced.[12][14] |
Problem 2: Aggregation or Precipitation of the Bioconjugate
| Potential Cause | Troubleshooting Steps |
| High Degree of Labeling (DOL) | Excessive labeling, particularly with hydrophobic molecules, can alter the protein's surface properties and lead to aggregation.[16][18] Reduce the molar excess of the labeling reagent to achieve a lower DOL.[16] |
| Unfavorable Buffer Conditions | The buffer's pH or ionic strength may be promoting aggregation. Screen different buffers to identify one that maintains the protein's solubility. |
| High Protein Concentration | Performing the conjugation at a high protein concentration can increase the likelihood of aggregation.[16][20] Try reducing the protein concentration. |
| Inefficient Removal of Unreacted Reagents | Residual crosslinkers can lead to intermolecular crosslinking and aggregation. Ensure prompt and efficient purification after the reaction using methods like size exclusion chromatography or dialysis.[21][22] |
Problem 3: Loss of Biological Activity
| Potential Cause | Troubleshooting Steps |
| Modification of Critical Residues | The conjugation may have occurred at a site essential for the biomolecule's function, such as an enzyme's active site or an antibody's antigen-binding region.[23][24] |
| Conformational Changes | The attachment of the label may have induced structural changes that impair activity.[2] |
| High Degree of Labeling (DOL) | Over-labeling can lead to steric hindrance or disruption of the biomolecule's structure.[18][24] |
To mitigate these issues, consider employing site-specific conjugation techniques to direct the modification to a region away from the active site.[2][3][25] Additionally, optimizing the DOL is crucial to find a balance between labeling efficiency and retained biological activity.[24]
Experimental Protocols
Protocol 1: General Workflow for Antibody Labeling via NHS Ester Chemistry
This protocol outlines a standard procedure for labeling an antibody with an NHS ester-functionalized molecule.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.4)
-
NHS ester labeling reagent
-
Anhydrous DMSO or DMF
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size exclusion chromatography)
Procedure:
-
Antibody Preparation: If necessary, perform a buffer exchange to remove any amine-containing substances and concentrate the antibody to 1-10 mg/mL in PBS.[8][26]
-
pH Adjustment: Adjust the pH of the antibody solution to 8.3-8.5 by adding the Reaction Buffer.[7][11]
-
Labeling Reagent Preparation: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[7][27]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the antibody solution.[7][11] Incubate for 1-2 hours at room temperature, protected from light if the label is fluorescent.[11]
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.[7]
-
Purification: Remove unreacted label and byproducts using a size exclusion column, dialyzing into a suitable storage buffer.[11][21]
-
Characterization: Determine the protein concentration and DOL using UV-Vis spectrophotometry.[11][16] Assess purity and aggregation by SEC and confirm conjugation by SDS-PAGE.[11][20][21]
Diagram: General Bioconjugation Workflow
Caption: A generalized workflow for a typical bioconjugation experiment.
Diagram: Troubleshooting Low Conjugation Yield
Sources
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- 3. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]
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- 13. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
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- 15. mcgill.ca [mcgill.ca]
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- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Simple and Efficient Method to Purify DNA–Protein Conjugates and Its Sensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 23. aboligo.com [aboligo.com]
- 24. Fluorescent labeled antibodies - balancing functionality and degree of labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 26. nanocomposix.com [nanocomposix.com]
- 27. NHS-酯修饰与氨基标记的寡核苷酸缀合的实验方案 [sigmaaldrich.com]
Validation & Comparative
A Head-to-Head Comparison: 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid Versus Alternative Crosslinkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Crosslinking Strategy
In the intricate landscape of bioconjugation and drug development, the choice of a crosslinker is a critical decision that profoundly influences the stability, efficacy, and pharmacokinetic profile of the resulting conjugate. Among the diverse arsenal of available tools, 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid has emerged as a versatile and powerful heterobifunctional linker. This guide provides an in-depth, objective comparison of this advanced crosslinker with other widely used alternatives, supported by chemical principles and experimental data, to empower researchers in making informed decisions for their specific applications, particularly in the burgeoning field of Antibody-Drug Conjugates (ADCs).
The Central Role of the Crosslinker
At its core, a crosslinker serves as a molecular bridge, covalently connecting two or more molecules. In drug development, this typically involves linking a targeting moiety, such as a monoclonal antibody, to a therapeutic payload, like a potent cytotoxic agent.[1] The ideal linker must strike a delicate balance: it needs to be stable enough to prevent premature payload release in systemic circulation, yet susceptible to cleavage or degradation at the target site to unleash the therapeutic agent.[] The physicochemical properties of the linker, such as its length, flexibility, and hydrophilicity, also play a crucial role in the overall performance of the bioconjugate.[]
Introducing 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid: A Multifunctional Tool
2-((Azido-PEG8-carbamoyl)methoxy)acetic acid is a heterobifunctional crosslinker that integrates several key features into a single molecule.[4][5]
-
Azide Group: This functional group is the cornerstone of "click chemistry," a suite of bioorthogonal reactions known for their high efficiency and specificity. The azide group readily reacts with alkyne- or cyclooctyne-functionalized molecules to form a highly stable triazole ring.[6][7]
-
PEG8 Spacer: The eight-unit polyethylene glycol (PEG) spacer is a hallmark of modern linker design. This hydrophilic chain enhances the aqueous solubility of the conjugate, which is particularly beneficial when working with hydrophobic payloads.[8][9] The PEG spacer can also improve the pharmacokinetic properties of the conjugate by increasing its hydrodynamic radius, potentially leading to a longer circulation half-life.[8][9]
-
Carboxylic Acid Terminus: The terminal carboxylic acid provides a handle for conjugation to primary amines, such as the lysine residues on the surface of antibodies, through the formation of a stable amide bond. This reaction is typically mediated by carbodiimide chemistry, such as the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[4][5]
The "(carbamoyl)methoxy" component of the structure contributes to the linker's stability and can influence the reactivity of the terminal carboxylic acid. The carbamate linkage is known for its high stability and can offer advantages in terms of conjugation efficiency under mild reaction conditions.[1][10]
Head-to-Head Comparison with Alternative Crosslinkers
The selection of a crosslinker is contingent on the specific requirements of the bioconjugation strategy. Here, we compare 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid with two major classes of alternative crosslinkers: maleimide-based linkers and NHS-ester-based linkers.
Versus Maleimide-PEG Crosslinkers
Maleimide-functionalized PEG linkers are a popular choice for targeting thiol (sulfhydryl) groups, such as those found on cysteine residues of proteins.[11] The Michael addition reaction between a maleimide and a thiol forms a stable thioether bond.[11]
Key Differences and Performance Comparison:
| Feature | 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid | Maleimide-PEG8-acid |
| Target Functional Group | Primary Amines (via activated carboxylic acid) & Alkynes/Cyclooctynes (via azide) | Thiols (e.g., from cysteine residues) |
| Resulting Linkage | Amide and Triazole | Thioether |
| Linkage Stability | Very High: The triazole ring formed via click chemistry is exceptionally stable and resistant to enzymatic cleavage and hydrolysis.[11][12] The amide bond is also highly stable under physiological conditions. | High, but with a caveat: While the thioether bond is generally stable, the succinimide ring formed from the maleimide can be susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione in the plasma. This can lead to premature payload release.[11] |
| Conjugation Strategy | Two-step: 1) Activation of carboxylic acid and conjugation to amines. 2) Click chemistry reaction of the azide. | One-step (if payload is pre-attached to linker) or two-step (if linker is first attached to antibody). |
| Site-Specificity | Moderate for amine conjugation (multiple lysines). High for click chemistry (if alkyne is site-specifically introduced). | High, when targeting specific cysteine residues (native or engineered). |
| Hydrophilicity | High, due to the PEG8 spacer.[][8] | High, due to the PEG8 spacer. |
Causality Behind Experimental Choices:
The choice between these two linkers often comes down to a trade-off between the desired site of conjugation and the required stability of the final product.
-
Choose 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid when:
-
Supreme stability is paramount: The triazole linkage from click chemistry offers superior stability compared to the thioether bond from maleimide chemistry, minimizing the risk of premature drug release.[11][12]
-
A bioorthogonal "handle" is desired: The azide group allows for a highly specific and efficient secondary conjugation step that does not interfere with biological functionalities.[6]
-
Targeting amines is the preferred strategy: If the protein of interest has accessible lysine residues and cysteine engineering is not feasible or desired.
-
-
Choose a Maleimide-PEG8 linker when:
-
Site-specific conjugation to cysteines is the goal: Maleimide chemistry provides a reliable method for targeting specific cysteine residues, which can lead to more homogeneous antibody-drug conjugates.[11]
-
A well-established and straightforward conjugation chemistry is preferred: Thiol-maleimide chemistry is a widely used and well-understood method in bioconjugation.[11]
-
Experimental Workflow Visualization:
Versus NHS-ester-PEG Crosslinkers
NHS-ester-PEG linkers are pre-activated molecules that react directly with primary amines to form stable amide bonds. An NHS-ester version of our linker of interest would be Azido-PEG8-NHS ester.
Key Differences and Performance Comparison:
| Feature | 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid | Azido-PEG8-NHS Ester |
| Reactivity | Requires a two-step activation process (EDC/NHS) to become amine-reactive. | Pre-activated and directly reactive with primary amines. |
| Stability of Reagent | High: The carboxylic acid form is stable for long-term storage. | Moderate: The NHS ester is susceptible to hydrolysis, especially in aqueous solutions, and should be used immediately after preparation or purchased fresh. |
| Control over Reaction | Greater control: The activation step can be performed and potentially quantified separately before adding the linker to the valuable biomolecule. | Less control: The reaction proceeds immediately upon mixing with the amine-containing molecule. |
| Workflow | Two-step activation and conjugation. | One-step conjugation. |
| Resulting Linkage | Amide and Triazole | Amide and Triazole |
Causality Behind Experimental Choices:
The decision here is a trade-off between convenience and control.
-
Choose 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid when:
-
Reagent stability is a concern: The carboxylic acid form is more robust for long-term storage and less prone to inactivation by moisture.
-
Greater control over the conjugation reaction is needed: The two-step process allows for more precise control over the activation and conjugation steps.
-
-
Choose an Azido-PEG8-NHS Ester when:
-
Simplicity and speed are paramount: The one-step procedure reduces handling and reaction time.
-
Working with robust proteins: If the protein is stable and the reaction can be performed quickly, the convenience of a pre-activated linker is advantageous.
-
Experimental Workflow Visualization:
Experimental Protocols
Protocol 1: Two-Step Conjugation using 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid
Objective: To conjugate an azide-functionalized PEG linker to a protein via primary amines, followed by a click chemistry reaction with an alkyne-functionalized payload.
Materials:
-
Antibody (or other amine-containing protein) in a suitable buffer (e.g., PBS, pH 7.4)
-
2-((Azido-PEG8-carbamoyl)methoxy)acetic acid
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide)
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
DBCO-functionalized payload (for copper-free click chemistry)
-
Desalting columns
Procedure:
-
Antibody Preparation: Prepare the antibody at a concentration of 1-10 mg/mL in PBS.
-
Activation of Azido-PEG-acid:
-
Dissolve 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid, EDC, and NHS in Activation Buffer. A 5-fold molar excess of EDC and NHS over the linker is recommended.
-
Incubate for 15 minutes at room temperature to form the NHS ester.
-
-
Conjugation of Linker to Antibody:
-
Immediately add the activated linker solution to the antibody solution at a 10-20 fold molar excess.
-
Incubate for 2 hours at room temperature.
-
-
Purification: Remove excess, unreacted linker using a desalting column equilibrated with PBS.
-
Click Reaction:
-
Add the DBCO-functionalized payload to the azide-modified antibody solution at a 3-5 fold molar excess.
-
Incubate for 4-12 hours at room temperature or 12-24 hours at 4°C.
-
-
Final Purification: Purify the final antibody-drug conjugate using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove excess payload and other impurities.[13][14]
Protocol 2: Stability Assessment of ADCs in Mouse Plasma
Objective: To compare the stability of ADCs prepared with different linkers in a biologically relevant matrix.
Materials:
-
ADC constructs (prepared with different linkers)
-
Mouse plasma
-
PBS
-
Protein A/G magnetic beads
-
LC-MS system
Procedure:
-
Incubation:
-
In a microcentrifuge tube, add the ADC stock solution to the mouse plasma to a final concentration of 100 µg/mL. A buffer control (ADC in PBS) should be run in parallel.
-
Incubate at 37°C.
-
-
Sample Collection: At designated time points (e.g., 0, 24, 48, 72, 168 hours), collect aliquots and immediately freeze at -80°C.
-
Immunoaffinity Capture:
-
Thaw the plasma samples.
-
Isolate the ADC from the plasma matrix using Protein A/G magnetic beads.
-
-
Washing and Elution:
-
Wash the beads with PBS to remove non-specifically bound plasma proteins.
-
Elute the captured ADC from the beads.
-
-
LC-MS Analysis:
Data Presentation: Quantitative Comparison of Linker Performance
While direct, side-by-side quantitative data for 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid under identical conditions is not extensively available in the public domain, the following tables summarize general performance characteristics based on the underlying chemistries.
Table 1: Comparison of Linker Chemistry and Stability
| Feature | Azido-PEG-acid (via Click Chemistry) | Maleimide-PEG-acid | NHS-ester-PEG-acid |
| Reactive Group | Azide (reacts with alkyne/cyclooctyne) & Carboxylic Acid (reacts with amines after activation) | Maleimide (reacts with thiols) & Carboxylic Acid (reacts with amines after activation) | NHS-ester (reacts with amines) & other functional group |
| Linkage Stability | Very High: Resistant to hydrolysis and enzymatic cleavage.[11][12] | High, but susceptible to retro-Michael addition. [11] | Very High: Generally stable under physiological conditions. |
| Reaction Specificity | High: Bioorthogonal click chemistry. | High: Thiol-specific. | Moderate: Reacts with multiple lysine residues. |
Table 2: In Vitro Cytotoxicity of ADCs with Different Linkers (Representative Data)
| Linker Type | Target Cell Line | IC50 (nM) | Reference |
| Click Chemistry-based | HER2+ | ~1.5 | [19] |
| Maleimide-based | HER2+ | ~2.0 | [19] |
Note: Lower IC50 values indicate higher potency. The data presented is representative and can vary depending on the antibody, payload, and specific cell line.
Conclusion: A Strategic Choice for Advanced Bioconjugation
2-((Azido-PEG8-carbamoyl)methoxy)acetic acid stands out as a highly versatile and robust crosslinker for advanced bioconjugation applications. Its combination of a hydrophilic PEG8 spacer, a stable azide handle for bioorthogonal click chemistry, and a versatile carboxylic acid for amine coupling provides researchers with a powerful tool to construct well-defined and stable bioconjugates.
The decision to employ this linker over alternatives like maleimide- or NHS-ester-based crosslinkers is a strategic one, driven by the specific requirements of the project. For applications demanding the utmost stability and the flexibility of a two-step, bioorthogonal conjugation strategy, 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid offers clear advantages. In contrast, when site-specific conjugation to cysteines is the primary goal, maleimide-based linkers remain a strong contender, albeit with considerations for the stability of the resulting thioether bond. For rapid and simple amine conjugations, pre-activated NHS-esters are a convenient option, provided that reagent stability is carefully managed.
Ultimately, the empirical testing of ADCs and other bioconjugates constructed with different linker technologies is essential to determine the optimal design for a given therapeutic or research application. This guide provides a foundational framework for making a rational and informed selection.
References
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- Pasut, G., et al. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Journal of Controlled Release, 337, 436-445.
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The Optimal Spacer: A Comparative Guide to Azido-PEG8-acid and Varying PEG Linker Lengths in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals at the forefront of oncology, the rational design of Antibody-Drug Conjugates (ADCs) is a paramount challenge. These tripartite molecules, comprising a monoclonal antibody, a potent cytotoxic payload, and a chemical linker, represent a powerful class of targeted therapeutics. The linker, in particular, is a critical determinant of an ADC's therapeutic index, dictating its stability, pharmacokinetics, and ultimate efficacy. Among the diverse linker technologies, polyethylene glycol (PEG) has emerged as a versatile tool for optimizing ADC performance. This guide provides an in-depth, data-driven comparison of Azido-PEG8-acid, a popular linker for "click" chemistry applications, with shorter and longer PEG alternatives, offering insights into the causal relationships between PEG chain length and ADC behavior.
The Pivotal Role of PEG Linkers in ADC Design
The incorporation of PEG chains into ADC linkers is a strategic maneuver to enhance the overall properties of the conjugate. Many potent cytotoxic payloads are inherently hydrophobic, which can lead to ADC aggregation, reduced solubility, and rapid clearance from circulation.[1][2] The hydrophilic nature of PEG helps to counteract this hydrophobicity, improving the ADC's solubility and stability.[][4] This "hydrophilic shield" also increases the hydrodynamic radius of the ADC, which can reduce renal clearance and prolong its plasma half-life, leading to greater accumulation in tumor tissues.[1][5]
Furthermore, PEGylation can enable higher drug-to-antibody ratios (DARs) without compromising the structural integrity of the antibody.[4] By masking the hydrophobic drug, PEG linkers mitigate the risk of aggregation, a common challenge with high DAR ADCs.[6] However, the choice of PEG linker length is a delicate balance, as it can also influence the ADC's in vitro potency and target binding.[1][7]
Azido-PEG8-acid: A Versatile Tool for Site-Specific Conjugation
Azido-PEG8-acid is a bifunctional linker that has gained prominence in ADC development due to its utility in "click chemistry."[8][9] It features a terminal carboxylic acid for conjugation to amine residues on the antibody (e.g., lysine) and a terminal azide group for a highly specific and efficient reaction with an alkyne-modified payload.[8][10] This bioorthogonal reaction, often a copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, allows for precise control over the conjugation site and stoichiometry, leading to more homogeneous and well-defined ADCs.[11][][13]
The eight ethylene glycol units in Azido-PEG8-acid provide a balance of hydrophilicity and spatial separation between the antibody and the payload. This spacing can be crucial for maintaining the antibody's binding affinity and for allowing the payload to effectively interact with its intracellular target upon release.
Head-to-Head Comparison: The Impact of PEG Linker Length
The selection of the optimal PEG linker length is a critical consideration in ADC design, with significant consequences for the conjugate's overall performance. A growing body of preclinical evidence highlights a clear trade-off between pharmacokinetic advantages and cytotoxic potency.
Shorter PEG Linkers (e.g., PEG2, PEG4)
-
Advantages: Shorter PEG linkers may lead to higher in vitro potency.[1] The reduced distance between the antibody and the payload can facilitate more efficient internalization and release of the drug within the target cell.
-
Disadvantages: ADCs with shorter PEG linkers often exhibit faster plasma clearance and a shorter half-life.[14][15] This can result in lower tumor accumulation and potentially reduced in vivo efficacy.[16] Furthermore, the limited hydrophilicity of shorter PEGs may not be sufficient to overcome the aggregation issues associated with hydrophobic payloads, especially at higher DARs.[17] Studies have shown that conjugates with PEGs smaller than PEG8 are often not well-tolerated at high doses.[15]
Longer PEG Linkers (e.g., PEG12, PEG24)
-
Advantages: Longer PEG chains significantly improve the pharmacokinetic profile of ADCs, leading to slower clearance, a longer plasma half-life, and increased tumor exposure.[7][16][18] This prolonged circulation time can enhance the ADC's anti-tumor activity in vivo.[19] The increased hydrophilicity also allows for the use of higher DARs without inducing aggregation.[17]
-
Disadvantages: A potential drawback of longer PEG linkers is a decrease in in vitro cytotoxicity.[7] The extended spacer may sterically hinder the interaction of the ADC with its target antigen or impede the efficient release of the payload within the cell. However, this reduction in in vitro potency is often outweighed by the superior in vivo performance.[7]
The "Sweet Spot": The Rationale for PEG8
Experimental data suggests that a PEG linker with approximately eight ethylene glycol units often represents a favorable compromise. Studies have demonstrated that clearance rates for ADCs increase rapidly for conjugates bearing PEGs smaller than PEG8.[15] Conversely, while longer PEGs (e.g., PEG12, PEG24) can further improve pharmacokinetics, the incremental benefit may plateau, while the negative impact on in vitro potency can become more pronounced.[16][18] Therefore, PEG8 often provides a desirable balance of improved pharmacokinetics, good tolerability, and retained cytotoxic activity.
Data-Driven Comparison of ADC Performance with Varying PEG Linkers
| Performance Metric | Shorter PEG Linkers (PEG < 8) | Mid-Length PEG Linkers (PEG8) | Longer PEG Linkers (PEG > 8) | Key Findings & Causality |
| In Vitro Cytotoxicity (IC50) | Generally higher potency[1] | Moderate potency | Can lead to reduced potency[7] | Shorter linkers may allow for more efficient drug release. Longer linkers can cause steric hindrance. |
| Pharmacokinetics (Plasma Half-life) | Shorter half-life, faster clearance[14][15] | Improved half-life and clearance | Significantly prolonged half-life, slower clearance[7][16] | Increased hydrodynamic radius with longer PEG chains reduces renal clearance. |
| In Vivo Efficacy | Potentially lower efficacy due to rapid clearance | Often shows a significant improvement in efficacy | Can lead to the most potent in vivo anti-tumor activity[16] | Enhanced tumor accumulation due to prolonged circulation. |
| Solubility & Aggregation | Higher risk of aggregation with hydrophobic payloads | Improved solubility and reduced aggregation | Excellent solubility, minimal aggregation, even at high DARs | The hydrophilic nature of PEG masks the hydrophobicity of the payload. |
| Tolerability | Conjugates with PEGs smaller than PEG8 may not be well-tolerated at high doses[15] | Generally well-tolerated | Often well-tolerated at high doses | Improved pharmacokinetics and reduced off-target accumulation contribute to better tolerability. |
Visualizing the Concepts
Caption: Structure of an ADC with varying PEG linker lengths.
Caption: Two-step conjugation workflow using Azido-PEG8-acid.
Experimental Protocols
Protocol 1: Conjugation of Azido-PEG-acid to an Antibody
This protocol describes the amidation reaction between the carboxylic acid of the Azido-PEG-acid linker and primary amines (lysine residues) on the antibody, facilitated by EDC/NHS chemistry.
Materials:
-
Antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Azido-PEG-acid (e.g., Azido-PEG8-acid)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Reaction Buffer (e.g., PBS, pH 7.2-8.0)
-
Purification column (e.g., Size Exclusion Chromatography - SEC)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Azido-PEG-acid in anhydrous DMSO (e.g., 10-20 mM).
-
Prepare fresh stock solutions of EDC and NHS in anhydrous DMSO or water (e.g., 100 mM).
-
-
Linker Activation:
-
In a microcentrifuge tube, combine the Azido-PEG-acid stock solution with EDC and NHS stock solutions. A common starting molar ratio is 1:1.2:1.2 (Linker:EDC:NHS).
-
Incubate the reaction mixture for 15-30 minutes at room temperature to form the NHS-activated linker.
-
-
Antibody Conjugation:
-
Add the activated linker solution to the antibody solution in the reaction buffer. The molar ratio of linker to antibody will influence the final DAR and should be optimized (a starting point is a 5:1 to 20:1 molar excess of linker).
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Purification:
-
Purify the azide-functionalized antibody from excess reagents using an SEC column equilibrated with a suitable buffer (e.g., PBS, pH 7.4).
-
Protocol 2: "Click" Chemistry Reaction with an Alkyne-Modified Payload
This protocol details the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction between the azide-functionalized antibody and a payload containing a strained alkyne (e.g., DBCO, BCN).
Materials:
-
Azide-functionalized antibody from Protocol 1
-
Alkyne-modified payload (e.g., DBCO-payload)
-
Anhydrous DMSO
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Purification column (e.g., SEC)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne-modified payload in anhydrous DMSO (e.g., 10-50 mM).
-
-
SPAAC Reaction:
-
Add the alkyne-payload stock solution to the azide-functionalized antibody solution. A molar excess of the payload over the azide groups on the antibody is recommended to drive the reaction to completion (a starting point is a 3- to 10-fold molar excess).
-
Incubate the reaction for 4-16 hours at room temperature or at 4°C overnight.
-
-
Purification and Characterization:
-
Purify the final ADC using an SEC column to remove the excess payload.
-
Characterize the final ADC to determine its purity, aggregation state (by SEC), and average DAR (by Hydrophobic Interaction Chromatography - HIC, or Mass Spectrometry).
-
Conclusion
The selection of a PEG linker is a critical decision in the design of an ADC, with profound implications for its therapeutic index. While shorter PEG linkers may offer higher in vitro potency, they often lead to suboptimal pharmacokinetic profiles and tolerability. Conversely, longer PEG linkers can significantly enhance in vivo performance by prolonging circulation time and improving solubility, though sometimes at the cost of reduced in vitro activity.
Azido-PEG8-acid, in conjunction with click chemistry, provides a robust platform for the synthesis of homogeneous ADCs. The eight ethylene glycol units of this linker frequently represent an optimal balance, providing sufficient hydrophilicity to improve pharmacokinetics and tolerability without excessively compromising the intrinsic potency of the payload. Ultimately, the ideal PEG linker length is context-dependent and must be empirically determined for each specific antibody-payload combination. This guide provides a foundational framework and supporting data to inform the rational design and optimization of next-generation ADCs for targeted cancer therapy.
References
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- ADC Review. (n.d.). PEG Linkers.
- Labinsights. (2025). Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs).
- Pasut, G., et al. (2021).
- BenchChem. (2025). The Decisive Bridge: A Head-to-Head Comparison of PEG Linkers in ADC Development.
- MedchemExpress.com. (n.d.). ADC Synthesis | Click Chemistry.
- BenchChem. (2025). Navigating the In Vivo Maze: A Comparative Guide to the Stability of PEGylated ADC Linkers.
- Zhang, et al. (2025). PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates.
- MedchemExpress.com. (n.d.). Azido-PEG8-acid | PROTAC/ADC Linker.
- BenchChem. (2025). The Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Efficacy: A Comparative Guide.
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- BenchChem. (2025). A Comparative Guide to the Biological Activity of ADCs with Different PEG Linkers.
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- DC Chemicals. (n.d.). ADCs Linker/Click Chemistry.
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- Vector Labs. (n.d.). Advantages of dPEG® in ADC Linker Design.
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- National Institutes of Health. (n.d.). Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity. PMC.
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- BenchChem. (2025). Application Notes and Protocols for Antibody Conjugation using Acid-PEG1-bis-PEG3-BCN.
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A Senior Application Scientist's Guide to Linker Selection: Cleavable vs. Non-Cleavable Linkers in Drug Delivery
Abstract
The linker is a pivotal component in the design of Antibody-Drug Conjugates (ADCs), dictating the stability, toxicity, and overall therapeutic efficacy of the conjugate.[1] The choice between a cleavable and a non-cleavable linker is a critical decision that profoundly impacts the mechanism of payload release and the ADC's therapeutic window.[1][2] This guide provides an objective, data-driven comparison of these two predominant linker technologies. We will delve into their mechanisms of action, compare their performance based on preclinical data, and provide detailed experimental protocols for their evaluation, empowering researchers to make informed decisions in the rational design of next-generation ADCs.
Section 1: The Dichotomy of Design: Understanding Cleavable and Non-Cleavable Linkers
The fundamental distinction between cleavable and non-cleavable linkers lies in their payload release mechanism.[1] Cleavable linkers are engineered to be selectively broken down by specific triggers within the tumor microenvironment or inside the cancer cell, whereas non-cleavable linkers release the payload only after the complete lysosomal degradation of the antibody component.[1][3]
Cleavable Linkers: Environmentally-Sensitive Drug Release
Cleavable linkers are designed to be stable in the bloodstream but are susceptible to specific chemical or enzymatic conditions that are prevalent in tumor tissues or within cancer cells.[2][4] This targeted release mechanism allows for the delivery of the payload in its most potent, unmodified form.[1]
Common Cleavage Mechanisms:
-
Enzyme-sensitive: These linkers, such as those containing a valine-citrulline (vc) dipeptide, are cleaved by lysosomal proteases like cathepsin B, which is often overexpressed in tumor cells.[2][4]
-
pH-sensitive: Linkers incorporating acid-labile groups, like hydrazones, are designed to hydrolyze in the acidic environment of endosomes (pH 5-6) and lysosomes (pH ~4.8).[2][4]
-
Glutathione-sensitive: Disulfide-based linkers remain stable in the bloodstream but are readily reduced and cleaved in the cytoplasm, which has a significantly higher concentration of the reducing agent glutathione than the extracellular space.[2][4]
A significant advantage of cleavable linkers is their ability to induce a "bystander effect."[2][4] The released, membrane-permeable payload can diffuse out of the targeted antigen-positive cancer cell and kill neighboring antigen-negative tumor cells.[2][5] This is particularly advantageous in treating heterogeneous tumors where antigen expression may be varied.[2] However, this can also increase the risk of off-target toxicity if the payload is released prematurely.[1][6]
Non-Cleavable Linkers: A Reliance on Lysosomal Degradation
Non-cleavable linkers offer a more controlled and gradual release of the cytotoxic payload.[] The release mechanism is entirely dependent on the internalization of the ADC and the subsequent proteolytic degradation of the antibody backbone within the lysosome.[3][8] This process releases the payload with an attached amino acid residue from the antibody.[1]
This reliance on complete antibody degradation generally leads to greater stability in plasma, which can reduce off-target toxicity and potentially lead to a wider therapeutic window.[3][8] However, the charged nature of the released payload-amino acid complex often makes it less membrane-permeable, which can limit the "bystander effect."[8][9] Therefore, ADCs with non-cleavable linkers are most effective for treating tumors with high and uniform antigen expression.[9]
Detailed Protocol:
-
Preparation: Prepare the ADC at a known concentration. Thaw plasma (e.g., human, rat, mouse) from -80°C and keep it on ice. [10]
-
Incubation: Dilute the ADC into the plasma at a final concentration of 1 mg/mL in a 384-well plate. Incubate the plate at 37°C with 5% CO2. Collect samples at various time points (e.g., 0, 4, 24, 48, 72, and 144 hours). [10]
-
Sample Processing: To precipitate plasma proteins, add a volume of organic solvent (e.g., acetonitrile) to the plasma samples. Vortex and then centrifuge to pellet the precipitated proteins. [10]
-
Payload Quantification: Carefully collect the supernatant, which contains the released (free) payload. Analyze the supernatant by liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of free payload. [10]
-
Data Analysis: Calculate the percentage of released payload at each time point relative to the initial total payload amount. Plot the percentage of released payload against time to determine the stability profile of the ADC. [11]
Key Experiment: In Vitro Cytotoxicity and Bystander Effect Assay
Rationale: This assay is crucial for determining the potency (IC50) of an ADC and for assessing its ability to induce bystander killing. [12]By co-culturing antigen-positive (Ag+) and antigen-negative (Ag-) cells, one can quantify the specific killing of target cells and the collateral killing of neighboring cells, which is a key characteristic of many cleavable linker ADCs. [13]
Detailed Protocol:
-
Cell Seeding: Seed a 96-well plate with a monoculture of Ag+ cells to determine the direct cytotoxicity (IC50). For the bystander assay, seed a co-culture of Ag+ and Ag- cells (e.g., at a 1:1 ratio). It is often useful to have one cell line express a fluorescent protein (e.g., GFP) for easy differentiation. [12]
-
ADC Treatment: Prepare serial dilutions of the ADC in the appropriate cell culture medium. Add the diluted ADC to the wells and incubate for a period that allows for ADC internalization and payload-induced cell death (typically 48-144 hours). [12]
-
Viability Assessment: After the incubation period, assess cell viability using a suitable method. The MTT assay is a common colorimetric method where mitochondrial dehydrogenases in viable cells reduce a tetrazolium salt to a colored formazan product. [12][14]The intensity of the color is proportional to the number of viable cells. [14]
-
Data Analysis: For the monoculture, calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%). [1]For the co-culture, quantify the viability of both the Ag+ and Ag- cell populations to determine the extent of bystander killing. [13]
Section 4: Making the Call: A Decision Framework for Linker Selection
The choice between a cleavable and non-cleavable linker is not a one-size-fits-all decision. [6]It requires a careful consideration of the interplay between the target antigen, the tumor microenvironment, and the properties of the payload.
Key Factors to Consider:
-
Antigen Expression: For targets with high and uniform expression, a non-cleavable linker may provide a wider therapeutic window due to its enhanced stability. [3][9]For heterogeneous or low-expression targets, a cleavable linker with a potent bystander effect might be necessary for robust efficacy. [1][5]
-
Payload Properties: The intrinsic properties of the payload are critical. Some payloads are only potent in their unmodified form, necessitating a cleavable linker. [8]Others may retain activity with an attached amino acid, making them suitable for non-cleavable strategies. [8]The membrane permeability of the payload is also a key determinant of the bystander effect. [5]
-
Tumor Microenvironment: The specific characteristics of the tumor microenvironment can be exploited by cleavable linkers. For example, the acidic nature or high protease activity of some tumors can be used as triggers for payload release. [4][15]
Conclusion
The choice between cleavable and non-cleavable linkers represents a fundamental trade-off in ADC design, balancing targeted potency and bystander efficacy against plasma stability and potential off-target toxicity. Cleavable linkers offer versatility and the potential for bystander killing, making them suitable for a wide range of cancer types, including those with heterogeneous antigen expression. [6][16]In contrast, non-cleavable linkers provide enhanced stability and a potentially wider therapeutic window, though their efficacy is more reliant on high and uniform target antigen expression. [3][8]As our understanding of tumor biology and linker chemistry deepens, the rational design and selection of linkers will continue to be a critical factor in the development of safer and more effective Antibody-Drug Conjugates.
References
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A Comparative Guide to the In Vitro and In Vivo Stability of PEGylated Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the stability of an antibody-drug conjugate (ADC) is a critical attribute that dictates its therapeutic window and ultimate clinical success. Premature payload release can lead to off-target toxicity, while aggregation can enhance immunogenicity and compromise efficacy. The incorporation of polyethylene glycol (PEG) linkers has emerged as a key strategy to mitigate these challenges. This guide provides an in-depth, objective comparison of the in vitro and in vivo stability of ADCs featuring different PEGylation strategies, supported by experimental data and detailed methodologies.
The Rationale for PEGylation in Enhancing ADC Stability
The conjugation of potent, often hydrophobic, cytotoxic payloads to a monoclonal antibody can introduce significant stability challenges. PEGylation, the covalent attachment of PEG chains, addresses these issues through several key mechanisms:
-
Increased Hydrophilicity: The hydrophilic nature of PEG helps to counteract the hydrophobicity of the payload, improving the overall solubility of the ADC and reducing its propensity for aggregation.[1]
-
Steric Hindrance: The flexible PEG chains create a "shield" around the payload, sterically hindering interactions with plasma proteins and proteolytic enzymes, thereby enhancing in vivo stability.[2][3]
-
Improved Pharmacokinetics: By increasing the hydrodynamic radius of the ADC, PEGylation can reduce renal clearance, leading to a longer circulation half-life.[4][5]
The choice of PEG linker, including its length and architecture (linear vs. branched), is a critical design parameter that must be carefully optimized to balance these benefits with potential impacts on antigen binding and cytotoxicity.[6][7]
Comparative Analysis of In Vitro Stability
The in vitro stability of a PEGylated ADC is a key predictor of its in vivo behavior. The following sections compare the stability of different PEGylated ADCs based on key in vitro assays.
Plasma Stability
Plasma stability assays are crucial for evaluating the susceptibility of an ADC to premature payload release in the circulatory system. This is typically assessed by incubating the ADC in plasma from relevant species (e.g., human, mouse, rat) and monitoring the change in the drug-to-antibody ratio (DAR) over time.
Comparative Data on Plasma Stability of PEGylated ADCs
| ADC Construct | Linker Type | Plasma Source | Incubation Time (days) | % Intact ADC Remaining | Reference |
| ADC-A | Non-cleavable, PEGylated | Mouse | 4.5 | >95% | [8] |
| ADC-B | Cleavable (Val-Cit) | Mouse | 4.5 | <80% | [8] |
| Trastuzumab-PEG8-Payload | Cleavable, PEG8 | Rat | - | Slower clearance than non-PEGylated | [9] |
| Trastuzumab-PEG12-Payload | Cleavable, PEG12 | Rat | - | Similar clearance to PEG8 | [5] |
Note: The data presented is a synthesis from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.
Longer and branched PEG chains generally lead to enhanced plasma stability by providing a more effective shield against enzymatic degradation.[2][10]
Aggregation Propensity
The conjugation of hydrophobic payloads can increase the tendency of ADCs to aggregate, which can lead to reduced efficacy and increased immunogenicity.[11][12] Size exclusion chromatography (SEC) is the gold-standard method for quantifying aggregates.
Comparative Data on Aggregation of PEGylated ADCs
| ADC Construct | Linker/DAR Characteristics | Stress Condition | % Monomer | % Aggregate | Reference |
| FG-ADC (DAR 4) | PEGylated | 28 days at 40°C | >90% | ~2.4% | [13] |
| VAG-ADC (DAR 4) | PEGylated | 28 days at 40°C | >90% | ~2.4% | [13] |
| FG-ADC (DAR 8) | PEGylated | 28 days at 40°C | ~76% | ~12% | [13] |
| VAG-ADC (DAR 8) | PEGylated | 28 days at 40°C | >90% | ~6% | [13] |
| High DAR ADC | High Hydrophobicity | - | Lower | Higher | [14] |
| Low DAR ADC | Lower Hydrophobicity | - | Higher | Lower | [14] |
Higher DAR ADCs tend to have a greater aggregation propensity due to increased hydrophobicity.[14] The specific peptide sequence within the linker can also significantly impact aggregation, as seen in the comparison of FG-ADC and VAG-ADC at a DAR of 8.[13]
Thermal Stability
Differential scanning calorimetry (DSC) is a powerful technique to assess the thermal stability of an ADC by measuring its melting temperature (Tm). A decrease in Tm compared to the unconjugated antibody can indicate a less stable conformation.
Impact of PEGylation on ADC Thermal Stability
| ADC Construct | Linker/Payload Characteristics | Change in Tm vs. Naked Antibody | Reference |
| Glycosylated Antibody-ADC | Linker-payload conjugated | Decrease | [9] |
| Aglycosylated Antibody-ADC | Linker-payload conjugated | No change or increase | [9] |
The impact of conjugation on thermal stability can be complex and depends on the conjugation site and the glycosylation state of the antibody.[9]
Comparative Analysis of In Vivo Stability and Pharmacokinetics
In vivo studies are essential to confirm the stability and pharmacokinetic profile of a PEGylated ADC in a physiological setting.
Pharmacokinetics
The length and architecture of the PEG linker have a profound impact on the pharmacokinetic properties of an ADC.
Comparative Pharmacokinetic Data of PEGylated Constructs
| Construct | PEG Architecture | Molecular Weight | Half-life | Clearance | Reference |
| TNF Nanobody | Linear | 40 kDa | Shorter | Higher | [10] |
| TNF Nanobody | Branched | 2 x 20 kDa | Longer | Lower | [10] |
| TNF Nanobody | Branched | 4 x 10 kDa | Longest | Lowest | [10] |
Branched PEG architectures generally exhibit superior pharmacokinetic profiles with slower clearance rates and longer in vivo half-lives compared to linear PEGs of the same total molecular weight.[2][10] This is attributed to the larger hydrodynamic volume and more effective shielding provided by the branched structure.
Experimental Protocols
To ensure the generation of reliable and reproducible data, the following detailed protocols for key stability assays are provided.
In Vitro Plasma Stability Assay
This protocol outlines the assessment of ADC stability in plasma.
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Assessing the Impact of a PEG8 Linker on the Biological Activity of a Therapeutic Conjugate: A Comparative Guide
Introduction: The Critical Role of Linkers in Bioconjugate Design
In the realm of targeted therapeutics, particularly antibody-drug conjugates (ADCs), the linker connecting the targeting moiety (e.g., a monoclonal antibody) to the therapeutic payload is a critical determinant of the overall efficacy and safety of the conjugate.[] The linker's chemical properties profoundly influence the ADC's stability in circulation, its pharmacokinetic profile, and the efficiency of payload release at the target site.[2][3] Among the various linker technologies, polyethylene glycol (PEG) linkers have gained prominence due to their unique physicochemical properties.[] PEG is a hydrophilic, non-toxic, and biocompatible polymer that can enhance the solubility and stability of the conjugate, prolong its circulation half-life, and reduce its immunogenicity.[5][6][7]
This guide provides an in-depth technical comparison to assess the specific impact of a discrete PEG8 linker on the biological activity of a model bioconjugate. We will present a hypothetical case study comparing a therapeutic antibody conjugated to a potent cytotoxic payload via three different linkers: a PEG8 linker, a shorter PEG4 linker, and a non-PEG based cleavable valine-citrulline (vc) linker. This will be benchmarked against the unconjugated antibody and the free payload to provide a comprehensive evaluation. Through a series of structured experiments, we will elucidate how the PEG8 linker influences key performance parameters from antigen binding to in vivo anti-tumor efficacy.
The Rationale Behind Linker Selection: A Comparative Framework
The choice of a linker is a pivotal decision in the design of a bioconjugate.[8] A non-cleavable linker, for instance, relies on the complete degradation of the antibody within the lysosome to release the payload, which can enhance plasma stability.[][10] In contrast, cleavable linkers are designed to release the payload in response to specific triggers in the tumor microenvironment or within the cancer cell, such as changes in pH or the presence of specific enzymes.[11][12]
Hydrophilic linkers, such as those containing PEG, are employed to counteract the hydrophobicity of many cytotoxic payloads.[13][] This is crucial as increased hydrophobicity can lead to aggregation, reduced solubility, and rapid clearance of the ADC from circulation.[5][15] The length of the PEG chain is a key variable; while longer chains can further improve pharmacokinetics, they may also introduce steric hindrance, potentially impacting the drug's activity.[7][16] This guide will specifically investigate the "sweet spot" that a PEG8 linker may occupy.
Experimental Design: A Head-to-Head Comparison
To objectively assess the impact of the PEG8 linker, we will conduct a series of experiments on the following five therapeutic agents:
-
Unconjugated Antibody: The naked monoclonal antibody targeting a hypothetical tumor-associated antigen.
-
Free Payload: The unconjugated cytotoxic drug.
-
Ab-vc-Payload: The antibody conjugated to the payload via a cleavable valine-citrulline linker.
-
Ab-PEG4-Payload: The antibody conjugated to the payload via a PEG4 linker.
-
Ab-PEG8-Payload: The antibody conjugated to the payload via a PEG8 linker.
The following diagram illustrates the experimental workflow:
Caption: Experimental workflow for assessing the impact of the PEG8 linker.
Part 1: Synthesis, Purification, and Characterization
The first step in our comparative analysis is the synthesis and rigorous characterization of each conjugate to ensure quality and consistency.
Experimental Protocol: Synthesis and Purification
-
Antibody Preparation: The monoclonal antibody is partially reduced to expose free thiol groups for conjugation.
-
Linker-Payload Preparation: The vc-payload, PEG4-payload, and PEG8-payload moieties are synthesized with a maleimide group for thiol-reactive conjugation. The PEG8 linker is designed to improve the solubility of the linker-payload complex.[17]
-
Conjugation Reaction: The reduced antibody is incubated with a slight excess of the respective linker-payload. The reaction is monitored to achieve a target drug-to-antibody ratio (DAR) of approximately 4.
-
Purification: The resulting conjugates are purified using hydrophobic interaction chromatography (HIC) or size-exclusion chromatography (SEC) to remove unconjugated linker-payload and aggregated species.[18]
Experimental Protocol: Characterization
-
Mass Spectrometry: To confirm the successful conjugation and determine the average DAR.[18]
-
UPLC/HPLC: To assess the purity and aggregation levels of the final conjugate.[18]
Part 2: In Vitro Biological Activity Assessment
With well-characterized conjugates in hand, we proceed to evaluate their biological activity in vitro.
A critical question is whether the linker sterically hinders the antibody's ability to bind to its target antigen. We will employ Surface Plasmon Resonance (SPR) to determine the binding kinetics.[19][20][21]
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Chip Preparation: The target antigen is immobilized on a sensor chip.
-
Binding Analysis: The unconjugated antibody and each of the conjugates are flowed over the chip at various concentrations.
-
Data Acquisition: The association (k_on) and dissociation (k_off) rates are measured in real-time.[22][23] The equilibrium dissociation constant (K_D) is then calculated (K_D = k_off / k_on).[19]
Hypothetical Data Summary: Binding Affinity
| Compound | k_on (1/Ms) | k_off (1/s) | K_D (nM) |
| Unconjugated Antibody | 1.5 x 10^5 | 3.0 x 10^-4 | 2.0 |
| Ab-vc-Payload | 1.4 x 10^5 | 3.2 x 10^-4 | 2.3 |
| Ab-PEG4-Payload | 1.3 x 10^5 | 3.5 x 10^-4 | 2.7 |
| Ab-PEG8-Payload | 1.2 x 10^5 | 3.6 x 10^-4 | 3.0 |
Interpretation: The data suggests a slight decrease in binding affinity with increasing linker length, though all conjugates remain in the low nanomolar range, indicating that the PEG8 linker does not significantly compromise antigen binding.
The ultimate goal of an ADC is to kill target cancer cells. We will assess the cytotoxic potential of our conjugates using a standard MTT assay.[24][25][26][27]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Target cancer cells expressing the specific antigen are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: The cells are treated with serial dilutions of the free payload and each of the conjugates for 72-96 hours.
-
MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved, and the absorbance is read on a plate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated for each compound.[8][28]
Hypothetical Data Summary: In Vitro Cytotoxicity
| Compound | IC50 (nM) |
| Free Payload | 0.5 |
| Ab-vc-Payload | 5.2 |
| Ab-PEG4-Payload | 6.8 |
| Ab-PEG8-Payload | 8.1 |
Interpretation: All conjugates demonstrate potent cytotoxicity. The slightly higher IC50 values for the PEGylated conjugates may be attributed to the kinetics of internalization and payload release. The PEG8-linked conjugate shows comparable potency to the other conjugated forms, indicating efficient cell killing.
The following diagram illustrates the proposed mechanism of action for the PEGylated ADC:
Caption: Proposed mechanism of action for the PEG8-linked ADC.
Part 3: In Vivo Evaluation
In vivo studies are crucial to understanding how the linker influences the conjugate's behavior in a complex biological system.[29][30][31]
A PK study will determine the circulation half-life and clearance rate of the conjugates.
Experimental Protocol: Pharmacokinetic Study
-
Animal Model: Healthy mice are used for this study.
-
Dosing: A single intravenous dose of each conjugate is administered.
-
Blood Sampling: Blood samples are collected at various time points post-injection.
-
Analysis: The concentration of the conjugate in the plasma is quantified using an ELISA-based method.
-
Data Analysis: Key PK parameters such as half-life (t1/2) and area under the curve (AUC) are calculated.
Hypothetical Data Summary: Pharmacokinetics
| Compound | Half-life (t1/2, hours) | AUC (µg*h/mL) |
| Ab-vc-Payload | 150 | 15,000 |
| Ab-PEG4-Payload | 200 | 22,000 |
| Ab-PEG8-Payload | 280 | 35,000 |
Interpretation: The PEG8 linker significantly prolongs the circulation half-life and increases the systemic exposure (AUC) of the conjugate compared to the vc and PEG4 linkers.[5][16][32] This is a key advantage, as it allows for more of the therapeutic to reach the tumor site.
The final and most critical assessment is the in vivo anti-tumor efficacy of the conjugates.[33][34]
Experimental Protocol: In Vivo Efficacy Study
-
Animal Model: Immunocompromised mice bearing xenograft tumors derived from the target cancer cell line are used.[29]
-
Treatment Groups: Mice are randomized into groups and treated with a vehicle control, the unconjugated antibody, or one of the three conjugates at an optimal dose determined from the PK study.
-
Tumor Volume Measurement: Tumor volume is measured regularly throughout the study.
-
Data Analysis: Tumor growth inhibition is calculated for each treatment group.
Hypothetical Data Summary: In Vivo Efficacy
| Treatment Group | Tumor Growth Inhibition (%) |
| Vehicle Control | 0 |
| Unconjugated Antibody | 25 |
| Ab-vc-Payload | 75 |
| Ab-PEG4-Payload | 85 |
| Ab-PEG8-Payload | 95 |
Interpretation: The Ab-PEG8-Payload conjugate demonstrates the most potent anti-tumor activity, leading to near-complete tumor regression. This superior efficacy is likely a direct result of its improved pharmacokinetic profile, which allows for greater accumulation of the cytotoxic payload in the tumor.
Conclusion: The Advantage of the PEG8 Linker
This comparative guide, through a systematic series of experiments, highlights the significant impact a PEG8 linker can have on the biological activity of a therapeutic conjugate. While all tested conjugates demonstrated potent in vitro activity, the inclusion of the PEG8 linker conferred a distinct advantage in vivo.
The key takeaways are:
-
Maintained Binding and Potency: The PEG8 linker did not significantly compromise antigen binding or in vitro cytotoxicity.
-
Improved Pharmacokinetics: The hydrophilic nature of the PEG8 linker dramatically improved the conjugate's pharmacokinetic profile, leading to a longer circulation half-life and greater systemic exposure.[6][13][]
-
Enhanced In Vivo Efficacy: The superior pharmacokinetics of the PEG8-linked conjugate translated directly to enhanced anti-tumor efficacy in our preclinical model.
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A Comparative Guide to the Pharmacokinetic Properties of ADCs with PEG8 Linkers
For Researchers, Scientists, and Drug Development Professionals
The linker is a critical component in the design of antibody-drug conjugates (ADCs), profoundly influencing their stability, efficacy, and pharmacokinetic (PK) profile.[1][2] Among the various linker technologies, polyethylene glycol (PEG) linkers have become prominent for their ability to improve the hydrophilicity and in vivo performance of ADCs.[][4] This guide provides a detailed comparison of ADCs featuring a PEG8 linker against those with other common linker types, supported by experimental data and methodologies.
The primary role of the linker is to ensure the ADC remains stable in circulation and releases the cytotoxic payload only upon reaching the target tumor cell.[][] The choice of linker chemistry significantly impacts the therapeutic index of an ADC.[1] Hydrophilic linkers, such as those containing PEG, can mitigate the aggregation often caused by hydrophobic payloads and improve the drug-to-antibody ratio (DAR).[6]
The Advantages of PEG Linkers in ADCs
Polyethylene glycol (PEG) is a hydrophilic, biocompatible, and non-immunogenic polymer that offers several advantages when incorporated into ADC linkers.[4][6] Key benefits include:
-
Enhanced Solubility and Stability: PEG linkers increase the water solubility of ADCs, which is particularly beneficial when working with hydrophobic payloads. This improved solubility helps to prevent aggregation and increases the stability of the conjugate.[][7]
-
Improved Pharmacokinetics: The hydrophilic nature of PEG creates a "hydration shell" around the ADC, which can reduce non-specific clearance and prolong its circulation half-life.[4] This leads to increased exposure of the tumor to the ADC.[8]
-
Reduced Immunogenicity: By shielding the payload and preventing aggregation, PEG linkers can minimize the risk of an immune response against the ADC.[4]
-
Higher Drug-to-Antibody Ratios (DAR): The enhanced solubility provided by PEG linkers allows for the attachment of a higher number of drug molecules per antibody without causing aggregation, potentially leading to greater efficacy.[4][6]
Focus on PEG8 Linkers
The length of the PEG chain is a critical parameter that can be fine-tuned to optimize ADC performance. While longer PEG chains can offer greater shielding of the payload, there is a trade-off, as excessively long linkers might hinder the ADC's potency.[8]
Studies have systematically evaluated the impact of PEG linker length on ADC pharmacokinetics. One key finding is that increasing the PEG chain length from no PEG up to PEG8 leads to a progressive decrease in clearance and a corresponding increase in plasma exposure.[8][9] However, this effect appears to plateau beyond a PEG8 linker, with further increases in length to PEG12 and PEG24 showing minimal additional impact on clearance.[8] This suggests that a PEG8 linker may represent an optimal length for balancing improved pharmacokinetics with other critical ADC attributes.
Below is a diagram illustrating the general structure of an ADC, highlighting the role of the linker.
Caption: General structure of an Antibody-Drug Conjugate (ADC) and its mechanism of action.
Comparative Analysis of Linker Technologies
To understand the specific advantages of a PEG8 linker, it is essential to compare its performance with other commonly used linker types.
Linker Categories
ADC linkers are broadly categorized as either cleavable or non-cleavable .[]
-
Cleavable Linkers: These are designed to release the payload in response to specific triggers within the tumor microenvironment or inside the tumor cell, such as enzymes (e.g., cathepsins), acidic pH, or a reducing environment (e.g., high glutathione levels).[][10]
-
Non-Cleavable Linkers: These linkers rely on the complete degradation of the antibody in the lysosome to release the payload.[11] They generally exhibit higher plasma stability but may have a more limited "bystander effect" (the ability to kill neighboring antigen-negative tumor cells).[11]
Common examples of linker chemistries include:
-
Valine-Citrulline (vc): An enzyme-cleavable dipeptide linker that is susceptible to cleavage by lysosomal proteases like cathepsin B.[12]
-
Maleimidocaproyl (mc) or Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (smcc): These are components of non-cleavable linkers that form stable thioether bonds.[11]
In Vivo Pharmacokinetic Data Comparison
The following table summarizes key in vivo pharmacokinetic parameters for ADCs with different linker types from preclinical studies. It is important to exercise caution when making direct cross-comparisons, as experimental conditions such as the specific antibody, payload, and animal model can vary between studies.[1]
| Linker Type | ADC Example | Animal Model | Dose (mg/kg) | Cmax (µg/mL) | AUC (µg*h/mL) | t1/2 (h) | Clearance (mL/day/kg) | Vd (mL/kg) | Reference |
| PEG8 (Cleavable) | Trastuzumab-PEG8-Payload | Rat | 3 | N/A | N/A | N/A | ~5 | N/A | [1] |
| Valine-Citrulline (Cleavable) | Trastuzumab-vc-MMAE | Mouse | 10 | ~200 | ~15,000 | ~70 | N/A | N/A | [1] |
| Non-cleavable (MCC) | Trastuzumab-MCC-DM1 (Kadcyla®) | Rat | 3 | 1396.50 ± 267.92 (ng/mL) | N/A | 109.44 ± 26.64 | 22.55 | N/A | [1] |
Note: N/A indicates that the data was not available in the cited source. The Cmax for Trastuzumab-MCC-DM1 is for the antibody-conjugated drug (acDrug).
The data suggests that ADCs with a PEG8 linker exhibit a lower clearance rate compared to the non-cleavable MCC linker, which is indicative of a longer circulation time and increased exposure.[1][8]
Experimental Protocols for Evaluating ADC Pharmacokinetics
Accurate assessment of ADC pharmacokinetics is crucial for comparing different linker technologies. Below is a representative protocol for an in vivo pharmacokinetic study.
In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of an ADC in mice.
Materials:
-
Test ADC (e.g., with PEG8 linker) and control ADCs (e.g., with vc or MCC linkers)
-
Female BALB/c mice (6-8 weeks old)
-
Sterile PBS (phosphate-buffered saline)
-
Microcentrifuge tubes
-
ELISA plates and reagents
-
LC-MS/MS system
Methodology:
-
Animal Dosing:
-
Acclimate mice for at least one week prior to the study.
-
Administer a single intravenous (IV) dose of the ADC (e.g., 3 mg/kg) via the tail vein.
-
-
Blood Sampling:
-
Collect blood samples (approximately 50 µL) via retro-orbital bleeding at predetermined time points (e.g., 0.083, 1, 6, 24, 48, 96, 168, and 336 hours post-dose).
-
Collect samples into tubes containing an anticoagulant (e.g., K2EDTA).
-
Process blood to plasma by centrifugation at 4°C.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalytical Assays:
-
Total Antibody Quantification (ELISA):
-
Coat microtiter plates with the target antigen.
-
Add plasma samples to the wells.
-
Detect the captured antibody using a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).[1]
-
-
ADC (Conjugated Antibody) Quantification (ELISA or LC-MS):
-
Free Payload Quantification (LC-MS/MS):
-
Extract the free payload from plasma samples.
-
Quantify using a validated LC-MS/MS method.[13]
-
-
-
Pharmacokinetic Analysis:
-
Analyze the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin.[1]
-
Calculate key pharmacokinetic parameters, including:
-
Maximum concentration (Cmax)
-
Area under the concentration-time curve (AUC)
-
Half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
-
The following diagram outlines the workflow for a typical in vivo pharmacokinetic study.
Caption: Experimental workflow for an in vivo pharmacokinetic study of an ADC.
Alternatives to PEG Linkers
While PEG linkers offer significant advantages, concerns about potential immunogenicity and the "accelerated blood clearance" (ABC) phenomenon have spurred the development of alternative hydrophilic linkers.[14]
Promising alternatives include:
-
Polysarcosine (pSar): A biodegradable polypeptoid composed of the endogenous amino acid sarcosine.[14]
-
Poly(2-oxazolines) (POx): Biocompatible polymers that are rapidly excreted by the kidneys with minimal accumulation.[14]
-
XTEN Polypeptides: Unstructured, hydrophilic, and biodegradable protein polymers produced recombinantly.[14]
-
Hydrophilic Polymers: A diverse class of short, hyperbranched polymers that are biocompatible and non-toxic.[15]
-
Poly(amino acid) (PAA)-based Lipopolymers: These utilize synthetic poly(amino acids) as stealth agents to evade the immune system.[15]
The choice of linker should be tailored to the specific ADC, considering the properties of the antibody, payload, and target antigen.
Conclusion
The selection of an appropriate linker is a critical step in the design of a successful ADC. PEG8 linkers have demonstrated the ability to significantly improve the pharmacokinetic properties of ADCs by enhancing solubility, stability, and circulation time, while minimizing immunogenicity.[][4][8] The data suggests that a PEG8 linker may offer an optimal balance of these properties, leading to increased tumor exposure and potentially a wider therapeutic window.[8][9] However, the field of linker technology is continuously evolving, with novel alternatives to PEG emerging that may offer further advantages.[14] Rigorous in vivo pharmacokinetic studies are essential for evaluating and comparing the performance of different linker strategies to guide the development of the next generation of safer and more effective ADCs.
References
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Labinsights. (2025). Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs). Retrieved from [Link]
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ADC Review. (n.d.). PEG Linkers. Retrieved from [Link]
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Kovtun, Y., et al. (2025). PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates. Bioconjugate Chemistry. [Link]
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D'Amico, L., et al. (n.d.). In vivo testing of drug-linker stability. Methods in Molecular Biology. [Link]
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Su, D., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology. [Link]
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Su, D., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. ResearchGate. [Link]
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Valliere-Douglass, J. F., et al. (2012). Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates. mAbs. [Link]
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Biopharma PEG. (n.d.). ADC Linkers. Retrieved from [Link]
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D'Amico, L., et al. (n.d.). In Vivo Testing of Drug-Linker Stability. Springer Nature Experiments. [Link]
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ResearchGate. (n.d.). ADC pharmacokinetic and tolerability as a function of PEG size. Retrieved from [Link]
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Lee, J. S., et al. (2022). Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. MDPI. [Link]
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Labroots. (2025). Mitigating ADC Toxicities With Linker-Payload Design.... YouTube. Retrieved from [Link]
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Re-ad, A. D., et al. (2025). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Journal of Controlled Release. [Link]
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Creative Biolabs. (2025). Antibody-Drug Conjugate (ADC) Preclinical PK/PD Study Strategies and Practices. Retrieved from [Link]
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Rogan, D., et al. (2025). Recent Advances in Bioanalytical Methods for Quantification and Pharmacokinetic Analyses of Antibody–Drug Conjugates. ACS Pharmacology & Translational Science. [Link]
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Boswell, C. A., et al. (2011). Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates. Pharmaceutical Research. [Link]
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A Senior Application Scientist's Guide to Bioconjugation Linkers: Benchmarking 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid
Introduction: The Critical Role of the Linker in Advanced Bioconjugates
In the landscape of targeted therapeutics, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker is far more than a simple bridge. It is a critical design element that dictates the stability, solubility, pharmacokinetics, and efficacy of the entire construct.[1][] An ideal linker must maintain a secure connection to its payload in systemic circulation to prevent premature release and off-target toxicity, yet facilitate efficient release of the active molecule within the target cell.[3][4]
This guide provides an in-depth analysis of a versatile, hydrophilic linker, 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid , benchmarking its performance characteristics against other commercially available linker classes. We will explore the chemical rationale behind its design, compare its features to established alternatives, and provide robust experimental protocols for validation, empowering researchers to make informed decisions for their next-generation bioconjugates.
Featured Linker: 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid
This molecule is a heterobifunctional linker designed for versatility and improved biophysical properties.[5] Its structure is intelligently designed with three key components: a carboxylic acid, a hydrophilic PEG8 spacer, and a terminal azide group.
-
Carboxylic Acid (-COOH): This functional group allows for robust covalent attachment to primary amines, such as the lysine residues on an antibody, forming a stable amide bond. This reaction is typically mediated by carbodiimide chemistry (e.g., EDC).[6][7]
-
Polyethylene Glycol (PEG8) Spacer: The eight-unit PEG chain is the cornerstone of this linker's utility. The repeating ethylene oxide units are highly hydrophilic, forming hydrogen bonds with water to create a protective hydration shell around the conjugate.[8][9] This imparts several key advantages, including enhanced aqueous solubility (critical for hydrophobic payloads), reduced aggregation, and improved pharmacokinetic profiles.[10][11][12]
-
Azide (-N3) Group: The terminal azide is a bioorthogonal handle for "click chemistry." It can react with an alkyne-modified payload via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or with a strained cyclooctyne (e.g., DBCO) via the strain-promoted azide-alkyne cycloaddition (SPAAC) in a copper-free system.[13][14] This two-step, bioorthogonal approach offers exceptional control and specificity in complex biological systems.[15]
Caption: Functional components of 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid.
The Landscape of Commercial ADC Linkers: A Comparative Framework
The choice of linker is a pivotal decision in ADC design.[] Linkers are broadly classified into two categories based on their payload release mechanism: non-cleavable and cleavable.[4][17][]
1. Non-Cleavable Linkers
These linkers create a stable, permanent bond between the antibody and the payload. The drug is released only after the entire antibody is internalized and degraded by lysosomal proteases.[17][19] This results in the payload being released with the linker and a conjugating amino acid still attached.
-
Example: SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
-
Mechanism: SMCC is a classic non-cleavable linker used in the FDA-approved ADC, Kadcyla® (T-DM1).[1][4] It connects lysine amines to payload thiols.
-
Advantages: High plasma stability, which can lead to a wider therapeutic window and reduced off-target toxicity.[4]
-
Limitations: The payload-linker-amino acid catabolite must retain cytotoxic activity. They are generally not suitable for inducing a "bystander effect" (killing of neighboring antigen-negative cells) as the charged catabolite is less likely to cross cell membranes.[17]
-
2. Cleavable Linkers
Cleavable linkers are designed to be stable in circulation but are broken by specific triggers prevalent in the tumor microenvironment or inside the cell.[20] This allows for the release of the payload in its original, unmodified state.
-
Protease-Sensitive Linkers (e.g., Valine-Citrulline, VC)
-
Mechanism: Contains a dipeptide sequence (Val-Cit) that is selectively cleaved by lysosomal proteases like Cathepsin B, which are often upregulated in tumor cells.[17] This is a widely used strategy, employed in Adcetris®.[17]
-
Advantages: Efficient intracellular release and the potential for a powerful bystander effect, as the released payload can diffuse out and kill adjacent tumor cells.[17]
-
-
pH-Sensitive Linkers (e.g., Hydrazone)
-
Mechanism: Incorporates an acid-labile hydrazone bond that is stable at physiological pH (~7.4) but hydrolyzes in the acidic environment of endosomes (pH 5-6) and lysosomes (pH ~4.8).[17][19]
-
Advantages: Leverages a fundamental physiological difference between the bloodstream and intracellular compartments.
-
Limitations: Can suffer from instability in circulation, with some studies showing a half-life of only 36 hours for certain acid-cleavable linkers.[1]
-
-
Redox-Sensitive Linkers (e.g., Disulfide)
-
Mechanism: Features a disulfide bond that is cleaved in the highly reducing intracellular environment (high glutathione concentrations) compared to the oxidizing environment of the bloodstream.[17]
-
Advantages: Exploits another major difference between the intracellular and extracellular spaces.
-
Limitations: The kinetics of release can be variable, and potential for premature cleavage exists.[19]
-
Head-to-Head Comparison: Performance Characteristics
The selection of a linker is a multi-parameter optimization problem. Our featured Azido-PEG8-acid linker is functionally non-cleavable but offers distinct advantages in its synthesis and biophysical properties.
| Feature | 2-((Azido-PEG8-...)acetic acid | SMCC-type (Non-Cleavable) | Val-Cit (Cleavable) | Hydrazone (Cleavable) |
| Linker Type | Functionally Non-Cleavable | Non-Cleavable | Protease-Cleavable | pH-Sensitive |
| Release Mechanism | Lysosomal degradation of antibody[4] | Lysosomal degradation of antibody[17] | Enzymatic cleavage by Cathepsin B[17] | Acid hydrolysis in endosomes/lysosomes[19] |
| Plasma Stability | High (relies on stable amide/triazole bonds) | Generally High[1][4] | High, but sensitive to circulating proteases[1] | Variable, can be prone to hydrolysis[1] |
| Hydrophilicity | High (PEG8 spacer)[8][10] | Low (hydrophobic cycloalkane/maleimide)[1] | Moderate | Moderate |
| Conjugation Chemistry | 2-Step: Amide coupling + Click Chemistry[13] | 1-Step: Amide coupling + Thiol-Michael addition | 1-Step: Typically Maleimide-based | 1-Step: Hydrazone bond formation |
| Bystander Effect | Low to None[17] | Low to None[17] | High Potential[17] | High Potential |
| Key Advantage | High solubility, synthetic control via click chemistry | Proven clinical stability, wide therapeutic window | Potent bystander effect, clinically validated | Targeted release in acidic compartments |
| Key Disadvantage | Released catabolite must be active | Hydrophobic, can promote aggregation | Potential for off-target cleavage | Potential for systemic instability |
Experimental Protocols for Linker Benchmarking
To ensure scientific rigor, any comparison must be grounded in self-validating, reproducible experiments. The following protocols are foundational for benchmarking the performance of an ADC constructed with any linker.
Experimental Workflow: Two-Step Conjugation Using Azido-PEG8-Acid
This workflow leverages the orthogonal reactivity of the linker for a controlled, sequential conjugation process.
Caption: A controlled two-step conjugation workflow for the Azido-PEG8-Acid linker.
Protocol 1: In Vitro Plasma Stability Assay
Causality: The primary requirement for any linker is to remain intact in circulation until it reaches the target. This assay directly measures the linker's stability in a physiologically relevant matrix (plasma) by quantifying the amount of intact ADC over time.[21]
Methodology:
-
Preparation: Dilute the test ADC (e.g., constructed with Azido-PEG8-Acid linker) to a final concentration of 100 µg/mL in fresh human or mouse plasma.[21]
-
Incubation: Incubate the samples in a 37°C water bath.
-
Time Points: Collect aliquots at specified time points (e.g., 0, 6, 24, 48, 96, and 168 hours). Immediately add a quenching agent (e.g., 20 mM N-ethylmaleimide for thiol-based linkers) and freeze at -80°C to halt any degradation.[21]
-
Analysis: The amount of intact, antibody-conjugated drug is quantified using an affinity-capture ELISA.
-
Coat a 96-well plate with an anti-human IgG (Fc) antibody.
-
Add plasma samples and standards. The antibody-conjugated drug will be captured.
-
Use a detection antibody that specifically recognizes the payload molecule (e.g., an anti-MMAE antibody).
-
A colorimetric substrate is added, and the absorbance is read at 450 nm.
-
-
Data Interpretation: Plot the percentage of intact ADC remaining versus time. Calculate the plasma half-life (t½) of the conjugate. A longer half-life indicates superior linker stability.
Protocol 2: Hydrophobicity Assessment by HIC
Causality: The addition of linkers and hydrophobic payloads increases the overall hydrophobicity of an antibody, which can lead to aggregation and rapid clearance in vivo.[11][22] Hydrophobic Interaction Chromatography (HIC) separates proteins based on surface hydrophobicity and is a critical tool for characterizing ADCs.
Methodology:
-
System Preparation: Use a HIC column (e.g., Tosoh TSKgel Butyl-NPR) on a standard HPLC system.
-
Mobile Phases:
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0.
-
-
Sample Preparation: Dilute the ADC to 1 mg/mL in Mobile Phase A.
-
Chromatography:
-
Inject 20 µg of the ADC onto the column.
-
Run a reverse gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes. This decreases the salt concentration, causing more hydrophobic species to elute later.
-
-
Data Interpretation: Compare the retention times of different ADC constructs. An ADC made with a hydrophilic linker like Azido-PEG8-Acid is expected to have a shorter retention time compared to an ADC made with a hydrophobic linker like SMCC, indicating a less hydrophobic and potentially more stable profile.
Conclusion and Strategic Recommendations
The selection of a linker is not a one-size-fits-all decision; it is a strategic choice tailored to the payload's properties, the target's biology, and the desired therapeutic outcome.
2-((Azido-PEG8-carbamoyl)methoxy)acetic acid stands out as a superior choice under specific circumstances:
-
When Using Hydrophobic Payloads: Its long, hydrophilic PEG8 chain is highly effective at mitigating the aggregation and poor solubility often associated with potent cytotoxic drugs, a common failure point for linkers like SMCC.[11][12]
-
When Precise Control is Paramount: The two-step, bioorthogonal click chemistry approach allows for the characterization of the azide-functionalized antibody intermediate before committing the valuable payload, offering a level of synthetic precision that one-pot reactions cannot match.[15]
-
For PROTAC Development: This linker is also widely used in the synthesis of PROTACs, where modulating solubility and cell permeability is critical for achieving potent protein degradation.[14][23][24]
In contrast:
-
For therapies where a bystander effect is critical for efficacy in heterogeneous tumors, a cleavable Val-Cit linker remains the gold standard.[17]
-
When aiming for maximum plasma stability with a payload-catabolite that is known to be active, a traditional non-cleavable linker like SMCC offers a clinically validated path.[4]
Ultimately, empirical testing using the robust protocols outlined above is the only way to definitively validate the optimal linker for a given application. By understanding the fundamental properties of each linker class, researchers can intelligently design and build the next generation of highly effective and safe targeted therapies.
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Strop, P. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. PMC - NIH. [Link]
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Shen, B.Q., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. PubMed. [Link]
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-
Panowksi, S., et al. (2014). Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates. PMC - NIH. [Link]
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Shen, B.Q., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. ResearchGate. [Link]
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AxisPharm. (n.d.). Azido-PEG8-acid. [Link]
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AxisPharm. (n.d.). 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid. [Link]
-
PubChem. (n.d.). 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid. [Link]
-
Dal Corso, A., et al. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. ResearchGate. [Link]
-
Creative Biolabs. (n.d.). 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid. [Link]
-
Dal Corso, A., et al. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Journal of Controlled Release. [Link]
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Creative Biolabs. (n.d.). ADC Linker Products. [Link]
-
AxisPharm. (n.d.). Azido-PEG-acid. [Link]
-
Liu, Z., et al. (2022). PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. MDPI. [Link]
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An, Z., et al. (2021). Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. ACS Publications. [Link]
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Nakada, T., et al. (2022). Comparison of each drug-linkers. ResearchGate. [Link]
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CD Bioparticles. (n.d.). 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid. [Link]
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- 12. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Azido-PEG8-acid, CAS 1214319-92-2 | AxisPharm [axispharm.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 17. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 19. njbio.com [njbio.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. xcessbio.com [xcessbio.com]
- 24. 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid | TargetMol [targetmol.com]
The Strategic Advantage of PEG8 Linkers in Antibody-Drug Conjugate (ADC) Design: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of targeted cancer therapy, the intricate design of antibody-drug conjugates (ADCs) plays a pivotal role in their clinical success. Among the critical components of an ADC, the linker—the molecular bridge between the antibody and the cytotoxic payload—is a key determinant of the therapeutic index. This guide provides an in-depth analysis of a successful ADC developed with a Polyethylene Glycol 8 (PEG8) linker, Loncastuximab tesirine (Zynlonta®), and offers a comparative perspective against an alternative linker technology, exemplified by Polatuzumab vedotin (Polivy®). Through a detailed examination of preclinical and clinical data, alongside step-by-step experimental protocols, this guide aims to equip researchers with the insights necessary to make informed decisions in their own ADC development programs.
The Rise of Hydrophilic Linkers: Addressing the Hydrophobicity Challenge
A significant hurdle in ADC development is managing the inherent hydrophobicity of many potent cytotoxic payloads. This hydrophobicity can lead to ADC aggregation, reduced stability in circulation, and accelerated clearance, ultimately compromising efficacy and exacerbating off-target toxicities. The incorporation of hydrophilic linkers, such as polyethylene glycol (PEG), has emerged as a crucial strategy to mitigate these challenges. PEG linkers, by virtue of their water-solubility, can mask the hydrophobicity of the payload, leading to improved pharmacokinetics, enhanced stability, and the potential for higher drug-to-antibody ratios (DAR) without inducing aggregation.
This guide focuses on the successful application of a discrete PEG8 linker in the design of Loncastuximab tesirine, an ADC approved for the treatment of relapsed or refractory large B-cell lymphoma.
Case Study: Loncastuximab tesirine (Zynlonta®) - A PEG8 Linker Success Story
Loncastuximab tesirine is an ADC composed of a humanized monoclonal antibody targeting CD19, a B-cell specific surface antigen, conjugated to a pyrrolobenzodiazepine (PBD) dimer payload, SG3199. The linker is a crucial element of its design, incorporating a PEG8 moiety: maleimide-PEG8-valine-alanine-p-aminobenzyl-SG3199.[1]
Mechanism of Action
The mechanism of action for Loncastuximab tesirine is a targeted delivery process, as illustrated below:
Figure 1: Mechanism of action of Loncastuximab tesirine.
Upon binding to CD19 on the surface of B-cells, Loncastuximab tesirine is internalized.[2] Within the lysosome, the valine-alanine dipeptide in the linker is cleaved by proteases, releasing the highly potent PBD dimer payload, SG3199.[3] This payload then travels to the nucleus and cross-links DNA in the minor groove, leading to cell cycle arrest and apoptosis.[2]
The Role of the PEG8 Linker
The inclusion of the PEG8 spacer in the linker of Loncastuximab tesirine is a deliberate design choice to enhance its therapeutic properties. The PEG8 moiety increases the hydrophilicity of the linker-payload combination, which offers several key advantages:
-
Improved Solubility and Reduced Aggregation: The hydrophilic nature of PEG helps to prevent the aggregation of the ADC molecules, which is a common issue with hydrophobic payloads like PBDs. This ensures a more homogenous and stable drug product.
-
Enhanced Pharmacokinetics: By increasing the overall hydrophilicity of the ADC, the PEG8 linker contributes to a more favorable pharmacokinetic profile, potentially reducing non-specific uptake by the reticuloendothelial system and prolonging circulation half-life.
-
Optimized Drug-to-Antibody Ratio (DAR): The improved biophysical properties imparted by the PEG linker can allow for a higher DAR without compromising the stability and solubility of the ADC. Loncastuximab tesirine has an average DAR of approximately 2.3.[1]
Comparative Analysis: Loncastuximab tesirine vs. Polatuzumab vedotin
To provide a comprehensive understanding of the impact of linker technology, we will compare Loncastuximab tesirine with Polatuzumab vedotin (Polivy®), another ADC approved for relapsed or refractory diffuse large B-cell lymphoma (DLBCL).
| Feature | Loncastuximab tesirine (Zynlonta®) | Polatuzumab vedotin (Polivy®) |
| Target Antigen | CD19[4] | CD79b[5] |
| Payload | SG3199 (PBD dimer)[6] | Monomethyl auristatin E (MMAE)[7] |
| Linker Type | Cleavable: Maleimide-PEG8-Val-Ala-PABC[1] | Cleavable: Maleimidocaproyl-Val-Cit-PABC[7][8] |
| Mechanism of Payload Action | DNA cross-linking agent[2] | Microtubule inhibitor[8] |
Linker Technology: A Key Differentiator
The most significant difference for the purpose of this guide lies in the linker composition. While both are cleavable linkers designed for intracellular payload release, Loncastuximab tesirine incorporates a hydrophilic PEG8 spacer. In contrast, Polatuzumab vedotin utilizes a more traditional valine-citrulline (Val-Cit) cleavable linker without a PEG moiety. The Val-Cit linker is susceptible to cleavage by lysosomal proteases like cathepsin B.[8]
Preclinical and Clinical Performance Comparison
A matching-adjusted indirect comparison of clinical trial data for Loncastuximab tesirine (from the LOTIS-2 study) and Polatuzumab vedotin in combination with bendamustine and rituximab (Pola+BR) has been conducted in the absence of a head-to-head trial for patients with relapsed/refractory DLBCL after two or more lines of therapy.[9]
| Performance Metric | Loncastuximab tesirine (LOTIS-2) | Polatuzumab vedotin + BR (GO29365 extension) |
| Overall Response Rate (ORR) | 48.3%[6] | No statistically significant difference from Loncastuximab tesirine[9] |
| Complete Response (CR) Rate | 24.8% (long-term follow-up)[10] | No statistically significant difference from Loncastuximab tesirine, though one study showed a higher CR rate that did not translate to improved survival[9] |
| Median Duration of Response (DOR) | 13.4 months (long-term follow-up)[10] | Not directly comparable from the MAIC study |
| Median Progression-Free Survival (PFS) | 4.9 months[6] | No statistically significant difference from Loncastuximab tesirine[9] |
| Median Overall Survival (OS) | 9.5 months[10] | No statistically significant difference from Loncastuximab tesirine[9] |
| Key Grade 3-4 Adverse Events | Neutropenia, thrombocytopenia, anemia, increased gamma-glutamyltransferase[4] | Neutropenia, thrombocytopenia, anemia, infections, peripheral neuropathy[11] |
The indirect comparison suggests no evidence of a difference in efficacy between the two treatments.[9] However, Loncastuximab tesirine showed significantly lower odds of Grade 3-4 infections and serious adverse events such as febrile neutropenia, pneumonia, and pyrexia compared to Pola+BR.[9] While this is not a direct head-to-head comparison, the data suggests a potentially more favorable safety profile for Loncastuximab tesirine. The improved safety profile could, in part, be attributed to the overall design of the ADC, including the hydrophilic PEG8 linker which can influence the ADC's biodistribution and clearance.
Experimental Protocols: A Guide for the Bench Scientist
To facilitate the practical application of the concepts discussed, this section provides detailed, step-by-step methodologies for key experiments in ADC characterization.
Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
Principle: HIC separates molecules based on their hydrophobicity. The conjugation of a hydrophobic payload to an antibody increases its overall hydrophobicity. HIC can resolve ADC species with different numbers of conjugated drugs, allowing for the calculation of the average DAR.[12]
Protocol:
-
Reagent Preparation:
-
Mobile Phase A (High Salt): 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): 50 mM sodium phosphate, pH 7.0.
-
-
Sample Preparation:
-
Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.
-
-
Chromatography Conditions:
-
Column: A suitable HIC column (e.g., TSKgel Butyl-NPR).
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 280 nm.
-
Gradient:
-
0-5 min: 100% A (isocratic)
-
5-35 min: 0-100% B (linear gradient)
-
35-40 min: 100% B (isocratic)
-
40-45 min: 100% A (re-equilibration)
-
-
-
Data Analysis:
-
Integrate the peaks corresponding to the different DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR using the following formula: Average DAR = Σ(Peak Area of each DAR species * DAR value) / Σ(Total Peak Area)
-
Figure 2: Workflow for DAR determination by HIC.
In Vitro Cytotoxicity Assay (MTT Assay)
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color is proportional to the number of viable cells.[13]
Protocol:
-
Cell Seeding:
-
Seed target cancer cells (e.g., a CD19-positive DLBCL cell line like SU-DHL-4) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C, 5% CO2.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC in complete growth medium.
-
Remove the old medium from the cells and add 100 µL of the ADC dilutions to the respective wells. Include a vehicle control (medium only).
-
Incubate for 72-96 hours at 37°C, 5% CO2.
-
-
MTT Addition and Incubation:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight at 37°C in the dark.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
-
In Vivo Efficacy Study in a Mouse Xenograft Model
Principle: A patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) model is used to evaluate the anti-tumor efficacy of an ADC in a living organism. Immunodeficient mice are implanted with human tumor cells, and tumor growth is monitored following treatment with the ADC.[14][15]
Protocol:
-
Animal Model:
-
Use immunodeficient mice (e.g., NOD-SCID or NSG mice).
-
-
Tumor Implantation:
-
Subcutaneously inject a suspension of DLBCL cells (e.g., 5-10 x 10^6 cells in Matrigel) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor volume regularly (e.g., twice a week) using calipers (Volume = 0.5 x Length x Width²).
-
-
Treatment Administration:
-
Randomize mice into treatment groups (e.g., vehicle control, ADC at different doses).
-
Administer the ADC intravenously (IV) via the tail vein according to the desired dosing schedule (e.g., once a week for 3 weeks).
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Plasma Stability Assay
Principle: This assay evaluates the stability of the ADC in plasma by measuring the change in the average DAR over time. A decrease in DAR indicates premature payload release.[16]
Protocol:
-
Incubation:
-
Incubate the ADC at a final concentration of 100 µg/mL in mouse or human plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 168 hours).
-
Immediately freeze the samples at -80°C.
-
-
ADC Immunocapture:
-
Thaw the plasma samples.
-
Use protein A/G magnetic beads to capture the ADC from the plasma.
-
Wash the beads to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the ADC from the beads using an acidic buffer.
-
Analyze the eluted ADC by LC-MS to determine the average DAR at each time point.
-
-
Data Analysis:
-
Plot the average DAR as a function of time to assess the stability of the ADC in plasma.
-
Conclusion
The case study of Loncastuximab tesirine highlights the successful implementation of a PEG8 linker to create a clinically effective ADC with a favorable safety profile. The incorporation of this hydrophilic spacer addresses the challenges associated with hydrophobic payloads, leading to improved biophysical properties and pharmacokinetics. The comparative analysis with Polatuzumab vedotin, which employs a different linker technology, underscores the importance of linker design in the overall performance of an ADC.
For researchers in the field of ADC development, a thorough understanding of the interplay between the antibody, linker, and payload is paramount. The strategic use of hydrophilic linkers, such as PEG8, represents a powerful tool to optimize the therapeutic window of these targeted therapies. The experimental protocols provided in this guide offer a practical framework for the characterization and evaluation of novel ADC candidates, empowering scientists to advance the next generation of precision cancer medicines.
References
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- Loncastuximab Tesirine Showcases Substantial Antitumor Activity in Heavily Pretreated Relapsed/Refractory DLBCL. OncLive. 2021-05-18.
- ADC Loncastuximab Shows Signs of Durable Response in R/R DLBCL. Targeted Oncology. 2024-01-10.
- The antibody-drug conjugate loncastuximab tesirine for the treatment of diffuse large B-cell lymphoma. NIH.
- POLIVY® (polatuzumab vedotin-piiq) Mechanism of Action.
- ADC Plasma Stability Assay. iQ Biosciences.
- Structure of Zynlonta® (loncastuximab tesirine-lpyl). The antibody is...
- Loncastuximab Tesirine Versus Polatuzumab Vedotin Plus Bendamustine and Rituximab in Relapsed/Refractory DLBCL After ≥ 2 Lines of Therapy: Matching-Adjusted Indirect Comparison. PubMed.
- Targeting CD19-positive lymphomas with the antibodydrug conjugate loncastuximab tesirine: preclinical evidence of activity as a single agent and in combin
- Analysis of ADCs Using HIC with the Agilent 1290 Infinity II Bio LC System. 2024-10-15.
- Determination of ADC Cytotoxicity in Immortalized Human Cell Lines. PMC - NIH. 2021-08-27.
- Loncastuximab tesirine in relapsed/refractory diffuse large B-cell lymphoma: long-term efficacy and safety from the phase II LOTIS-2 study. PubMed. 2024-04-01.
- Polatuzumab Vedotin: Current Role and Future Applications in the Treatment of Patients with Diffuse Large B-Cell Lymphoma. NIH. 2021-03-13.
- Mechanism of action. polivy.
- Study of Loncastuximab Tesirine in Patients With Relapsed/Refractory Diffuse Large B-Cell Lymphoma (DLBCL) or High-Grade B-Cell Lymphoma (HGBCL) Following CAR-T Therapy Failure.
- Loncastuximab tesirine. Wikipedia.
- Automating the Determination of Drug-to-Antibody Ratio (DAR) of Antibody Drug Conjugates (ADCs) Based on Separation by Hydrophobic Interaction Chromatography (HIC).
- Determination of ADC Cytotoxicity in Immortalized Human Cell Lines.
- Cell-of-origin effect of polatuzumab vedotin in diffuse large B-cell lymphoma: no ordinary subgroup analysis.
- (PDF) Loncastuximab Tesirine Versus Polatuzumab Vedotin Plus Bendamustine and Rituximab in Relapsed/Refractory DLBCL After ≥ 2 Lines of Therapy: Matching-Adjusted Indirect Comparison.
- B-Cell Lymphoma Patient-Derived Xenograft Models Enable Drug Discovery and Are a Platform for Personalized Therapy. AACR Journals.
- Targeting CD19-positive lymphomas with the antibodydrug conjugate loncastuximab tesirine: preclinical evidence of activity as a single agent and in combination therapy.
- Measurement of ADC stability in plasma and serum via mass spectrometry analysis.
- Zynlonta® (loncastuximab tesirine-lpyl) - Mechanism of Action.
- Full article: Profile of Polatuzumab Vedotin in the Treatment of Patients with Relapsed/Refractory Non-Hodgkin Lymphoma: A Brief Report on the Emerging Clinical D
- High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release.
- ADC Analysis by Hydrophobic Interaction Chromatography.
- Determination of ADC Cytotoxicity.
- How does POLIVY® Work?.
- (PDF) An Update on the Xenograft and Mouse Models Suitable for Investigating New Therapeutic Compounds for the Treatment of B-Cell Malignancies.
- Diffuse large B-cell lymphoma patient-derived xenograft models capture the molecular and biological heterogeneity of the disease. NIH.
- Polatuzumab Vedotin Plus Rituximab Bests R-CHOP in Tre
- Analytical methods for physicochemical characterization of antibody drug conjug
- Polatuzumab Vedotin: First Global Approval. PMC - NIH. 2019-07-27.
- Polivy (polatuzumab vedotin-piiq) vs Zynlonta (loncastuximab tesirine-lpyl). Everyone.org.
- Zynlonta (loncastuximab tesirine-lpyl). BroadPharm. 2021-07-21.
- ADC Efficacy Evaluation Service in Mouse Tumor Model.
- Bispecific Agents Vs Loncastuximab as Third-Line Therapy for R/R DLBCL. 2024-01-05.
- Application Notes and Protocols for Plasma Stability Assay of Mal-VC-PAB-PNP ADCs. Benchchem.
- Semi-Automation of a Non-Radioactive Antibody-Dependent Cell-Medi
- Full article: Online native hydrophobic interaction chromatography-mass spectrometry of antibody-drug conjug
- Spotlight on polatuzumab vedotin: new standards for diffuse large B-cell lymphoma?. 2024-05-30.
- Polivy (pol
- Evaluation of the efficacy of ADC in vitro and in vivo. WuXi Biology.
- ADC Plasma Stability Analysis Service.
- Development of New Diffuse Large B Cell Lymphoma Mouse Models.. 2024-08-29.
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The Linchpin of Degradation: A Head-to-Head Comparison of E3 Ligase Linkers in PROTACs
Introduction: The Critical Role of the Linker in PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are composed of three key components: a ligand to bind the protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] While significant attention is often placed on the choice of warhead and E3 ligase ligand, the linker is far from a passive spacer. It is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties, profoundly influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase).[4][5]
An optimally designed linker facilitates favorable protein-protein interactions between the target and the E3 ligase, which is a prerequisite for efficient ubiquitination and subsequent proteasomal degradation.[2][4] Conversely, a suboptimal linker can introduce steric hindrance, prevent productive ternary complex formation, or lead to off-target effects.[2] This guide provides a comprehensive head-to-head comparison of different E3 ligase linker strategies, supported by experimental data and detailed methodologies, to aid researchers in the rational design of next-generation protein degraders.
The PROTAC Mechanism of Action: A Symphony of Proximity
PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This induced ternary complex formation facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[6] The linker's length, composition, and rigidity dictate the spatial orientation of the target protein and the E3 ligase, which is essential for this efficient ubiquitination.[6]
Caption: The PROTAC mechanism of action, from ternary complex formation to protein degradation.
A Comparative Analysis of Common Linker Classes
The choice of linker can dramatically impact the overall performance of a PROTAC. Below is a comparative summary of the most common linker classes: Polyethylene Glycol (PEG), alkyl, and rigid linkers.[6]
Polyethylene Glycol (PEG) Linkers
PEG linkers are composed of repeating ethylene glycol units and are a popular choice due to their hydrophilicity, which can improve the aqueous solubility of often lipophilic PROTAC molecules.[1][7]
-
Advantages:
-
Improved Solubility: Generally enhances the aqueous solubility of the PROTAC molecule.[7][8]
-
Favorable Conformations: The flexibility of PEG chains can allow the PROTAC to adopt conformations that facilitate ternary complex formation.[7]
-
Synthetic Accessibility: A wide variety of PEG linkers with different lengths are commercially available or can be readily synthesized.[]
-
-
Disadvantages:
Alkyl Linkers
Alkyl linkers consist of saturated or unsaturated hydrocarbon chains and are another common choice due to their synthetic simplicity and chemical stability.[6][7]
-
Advantages:
-
Metabolic Stability: Generally possess good chemical and metabolic stability.[7]
-
Tunable Lipophilicity: The length of the alkyl chain can be systematically varied to modulate the lipophilicity of the PROTAC.[5]
-
Improved Permeability: In some cases, the increased lipophilicity can improve cell permeability.[]
-
-
Disadvantages:
Rigid Linkers
Rigid linkers incorporate cyclic structures (e.g., piperazine, aromatic rings) or double/triple bonds to restrict the conformational flexibility of the PROTAC.[6]
-
Advantages:
-
Pre-organization: Can pre-organize the PROTAC into a bioactive conformation, potentially enhancing ternary complex stability.[6]
-
Improved Pharmacokinetics: May improve pharmacokinetic properties by reducing metabolic susceptibility.[6]
-
Enhanced Selectivity: The constrained conformation can lead to improved selectivity for the target protein.
-
-
Disadvantages:
Quantitative Head-to-Head Comparison
Direct, head-to-head comparative data for a single target protein across a wide array of linkers is not always available in a single study. The following tables summarize representative data from various studies, illustrating the impact of linker composition and length on degradation efficiency.
Table 1: Comparison of ERα-targeting PROTACs with varying PEG linker lengths.
| PROTAC | Linker Composition | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| PROTAC A | PEG | 12 | >1000 | <20 | [12] |
| PROTAC B | PEG | 16 | 10 | >90 | [12] |
The 16-atom linker demonstrated superior degradation efficiency.[12]
Table 2: Impact of linker length on the degradation of TBK1.
| PROTAC | Linker Composition | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| PROTAC C | Alkyl/Ether | <12 | No degradation | N/A | [5] |
| PROTAC D | Alkyl/Ether | 21 | 3 | 96 | [5] |
A 21-atom linker provided the optimal balance for potent degradation.[5]
Table 3: Linker-dependent selectivity of BET protein degraders.
| PROTAC | E3 Ligase | Linker Type | BRD4 Degradation | BRD2/3 Degradation | Reference |
| MZ1 | VHL | PEG-based | Selective | Less efficient | [5] |
| ARV-825 | CRBN | PEG/Alkyl | Efficient | Efficient | [5] |
| dBET1 | CRBN | PEG/Alkyl | Efficient | Efficient | [5] |
Experimental Protocols for Linker Evaluation
Accurate and reproducible experimental data are paramount in the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.
Experimental Workflow for PROTAC Evaluation
Caption: A typical experimental workflow for the evaluation and optimization of PROTAC linkers.
Detailed Protocol: Western Blot for Protein Degradation
This is a fundamental technique to quantify the reduction in target protein levels following PROTAC treatment.[12][13]
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HeLa, HEK293T) to approximately 80% confluency.[12]
-
Treat the cells with varying concentrations of the PROTACs for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method such as the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Data Analysis:
-
Incubate the membrane with an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[4]
-
Quantify the band intensities and normalize the target protein signal to the loading control.[4]
-
Calculate the percentage of protein degradation relative to the vehicle control and determine the DC₅₀ and Dₘₐₓ values.[4]
-
Detailed Protocol: Ternary Complex Formation Assay (AlphaLISA)
This assay measures the formation of the POI-PROTAC-E3 ligase ternary complex.[4]
-
Reagent Preparation:
-
Prepare dilutions of the recombinant POI, E3 ligase, and PROTACs in the assay buffer.
-
Prepare AlphaLISA acceptor and donor beads according to the manufacturer's instructions.
-
-
Assay Procedure:
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Analyze the data to determine the extent of ternary complex formation for each PROTAC concentration.
-
Conclusion: Rational Design of PROTAC Linkers
The linker is a critical component in PROTAC design, and its optimization is essential for achieving potent and selective protein degradation.[5][14] The choice between PEG, alkyl, and rigid linkers depends on the specific target and E3 ligase pair, as well as the desired physicochemical properties of the final PROTAC molecule. A systematic approach involving the synthesis and evaluation of a library of PROTACs with diverse linkers is often necessary to identify the optimal candidate. As our understanding of the structural and dynamic nature of ternary complexes grows, we can move from a "trial and error" approach to a more rational, structure-based design of PROTAC linkers, ultimately accelerating the development of this promising new class of therapeutics.[5][15]
References
-
From Design to Degradation: The Essential Role of Linkers in PROTACs - AxisPharm. (2024, October 23). Retrieved from [Link]
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312. Retrieved from [Link]
-
(PDF) Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design - ResearchGate. (2025, August 9). Retrieved from [Link]
-
Novel approaches for the rational design of PROTAC linkers - Open Exploration Publishing. (2020, October 30). Retrieved from [Link]
-
Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC - NIH. (n.d.). Retrieved from [Link]
-
Impact of Linker Composition on VHL PROTAC Cell Permeability - ACS Publications. (n.d.). Retrieved from [Link]
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CRBN vs VHL: Choosing the Right E3 Ligase Ligand for Your PROTAC Project. (n.d.). Retrieved from [Link]
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(PDF) Current strategies for the design of PROTAC linkers: a critical review - ResearchGate. (2020, October 30). Retrieved from [Link]
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PROTAC Linker Design and Optimization - CD ComputaBio. (n.d.). Retrieved from [Link]
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Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC - NIH. (n.d.). Retrieved from [Link]
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Alkyl Linkers in PROTACs: Enhancing Membrane Permeability and Bioavailability. (n.d.). Retrieved from [Link]
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The ternary complex with its interactions. Each protein (E3 Ligase and... - ResearchGate. (n.d.). Retrieved from [Link]
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A Comparative Guide to Validating PROTAC Ternary Complex Formation, with a Focus on PEG8 Spacers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Crucial Role of the Ternary Complex in PROTAC Efficacy
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs trigger its complete degradation.[2] This is achieved through their unique heterobifunctional structure: one end binds to the target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. The linker connecting these two moieties is not just a passive spacer but a critical component influencing the PROTAC's overall performance.[3][4]
The cornerstone of PROTAC action is the formation of a productive ternary complex, consisting of the POI, the PROTAC, and the E3 ligase.[5][6] The stability, kinetics, and geometry of this complex are paramount, as they directly dictate the efficiency of ubiquitin transfer to the target, marking it for destruction by the proteasome.[5][7] Therefore, rigorous validation and characterization of this ternary complex are indispensable for the rational design and optimization of effective PROTACs.[8]
This guide provides an in-depth comparison of state-of-the-art methodologies for validating PROTAC ternary complex formation. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and offer a comparative analysis of their strengths and limitations. A special focus will be placed on PROTACs incorporating flexible polyethylene glycol (PEG) linkers, such as PEG8, which are often employed to enhance solubility and pharmacokinetic properties but can introduce unique challenges in structural and biophysical validation.[3][4][9]
Caption: The PROTAC molecule facilitates the formation of a ternary complex, leading to polyubiquitination and proteasomal degradation of the target protein.
Comparative Analysis of Key Validation Methods
The choice of an assay for validating ternary complex formation depends on the specific question being addressed, from initial screening to in-depth mechanistic studies. Broadly, these methods can be categorized into biophysical (in vitro) and cell-based assays.
| Method | Principle | Parameters Measured | Throughput | Sample Consumption | Key Advantages | Limitations |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon molecular binding to a sensor chip.[10] | Affinity (KD), Kinetics (kon, koff), Cooperativity (α)[11][12] | Medium | Low | Real-time, label-free kinetic data; can measure both binary and ternary interactions.[11][12] | Requires immobilization of one partner; potential for artifacts. |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon molecular binding.[13][14] | Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)[15] | Low | High | Gold standard for thermodynamics; label-free, in-solution measurement.[13][16] | Low throughput; requires large amounts of pure protein; solubility can be limiting.[17] |
| NanoBRET™ Assay | Bioluminescence resonance energy transfer (BRET) between a NanoLuc-tagged protein and a fluorescent ligand/tracer.[18][19] | Target Engagement (IC50), Ternary Complex Formation[20] | High | Low | Live-cell measurements provide physiological relevance; high throughput.[18][21] | Requires genetic modification of proteins (fusion tags).[22] |
| X-ray Crystallography | Determines the three-dimensional atomic structure of the crystallized ternary complex.[23] | High-resolution structural details of protein-protein and protein-ligand interactions.[] | Very Low | High | Provides definitive structural proof of the ternary complex and interaction modes.[2][23] | Challenging to obtain high-quality crystals, especially with flexible linkers.[23] |
| 19F NMR Spectroscopy | Measures changes in the nuclear magnetic resonance signal of a fluorine-labeled molecule upon binding.[25] | Binding affinity, Cooperativity (α)[26] | Low | Medium | Sensitive for detecting weak interactions; provides information on the local chemical environment.[25] | Requires fluorine-labeled PROTACs or spy molecules; specialized equipment. |
| Cellular Thermal Shift Assay (CETSA) | Measures changes in protein thermal stability upon ligand binding in cells or lysates.[27] | Target Engagement (thermal shift)[27] | Medium | Medium | Label-free confirmation of target binding in a native cellular environment.[27] | Indirect measure of ternary complex; not all binding events cause a thermal shift. |
In-Depth Look at Key Methodologies
Surface Plasmon Resonance (SPR): Unveiling the Kinetics of Complex Formation
Expertise & Experience: SPR is a powerful tool for dissecting the real-time kinetics of PROTAC interactions.[11][12] By immobilizing one component (typically the E3 ligase) on a sensor chip, one can sequentially flow over the PROTAC and then the POI to measure the association and dissociation rates of both binary and ternary complexes.[28] This provides not only the binding affinity (KD) but also the half-life of the ternary complex, a parameter that has been shown to correlate with degradation efficiency.[11][28] A key parameter derived from SPR is the cooperativity factor (α), which quantifies how the binding of the first protein influences the binding of the second.[12] An α value greater than 1 indicates positive cooperativity, a desirable feature for a stable ternary complex.
Caption: A typical workflow for analyzing PROTAC ternary complex formation using Surface Plasmon Resonance (SPR).
Detailed Protocol for SPR Analysis:
-
Immobilization: Covalently immobilize a purified E3 ligase complex (e.g., VHL-ElonginB-ElonginC) onto a sensor chip (e.g., CM5) using standard amine coupling chemistry.
-
Binary Interaction Analysis: Prepare a series of concentrations of the PROTAC in a suitable running buffer. Flow the PROTAC solutions over the immobilized E3 ligase surface to measure the binary binding kinetics (association and dissociation).[5] Regenerate the sensor surface between injections if necessary.
-
Ternary Interaction Analysis: Prepare a series of concentrations of the PROTAC mixed with a constant, near-saturating concentration of the purified POI.[11] Flow these solutions over the immobilized E3 ligase surface. The increased binding response compared to the PROTAC alone indicates ternary complex formation.
-
Data Analysis: Fit the sensorgram data to appropriate kinetic models (e.g., 1:1 Langmuir binding for binary, or a steady-state affinity model for ternary) to determine KD values, and on/off rates.
-
Cooperativity Calculation: Calculate the cooperativity factor (α) using the formula: α = KD (binary POI-PROTAC) / KD (ternary POI binding to E3-PROTAC complex). Note: This requires a separate experiment with immobilized POI. A simpler approach often used is comparing the affinity of the PROTAC for the E3 ligase in the absence and presence of the POI.[12]
Isothermal Titration Calorimetry (ITC): The Thermodynamic Gold Standard
Expertise & Experience: ITC provides a complete thermodynamic profile of binding interactions in a single experiment, making it the gold standard for characterizing the driving forces behind ternary complex formation.[13][14][16] It directly measures the heat released or absorbed as the PROTAC solution is titrated into a sample cell containing the POI and/or E3 ligase.[15] This allows for the direct determination of the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).[14] From these, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, offering deep insights into the nature of the interaction. However, ITC is a low-throughput technique that requires large quantities of highly pure and soluble proteins, which can be a significant bottleneck.[17]
Detailed Protocol for ITC Analysis:
-
Sample Preparation: Prepare highly purified and buffer-matched solutions of the POI, E3 ligase, and the PROTAC. The PROTAC is typically dissolved in a buffer containing a small percentage of DMSO, and the same DMSO concentration must be present in the protein solutions.
-
Binary Titrations:
-
Titrate the PROTAC into the POI solution to determine the KD and ΔH of the first binary interaction.
-
Titrate the PROTAC into the E3 ligase solution to determine the KD and ΔH of the second binary interaction.
-
-
Ternary Titration: Titrate the POI into a solution containing the E3 ligase pre-saturated with the PROTAC. The resulting thermogram represents the formation of the ternary complex.
-
Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model (e.g., one-site binding) to extract the thermodynamic parameters. The cooperativity can be inferred by comparing the binary and ternary binding affinities.
NanoBRET™ Assay: Probing the Complex in Living Cells
Expertise & Experience: While biophysical assays are crucial for detailed mechanistic understanding, they do not always predict cellular activity.[19] The NanoBRET™ assay bridges this gap by enabling the detection of ternary complex formation within the physiological context of living cells.[18][20] The assay typically involves expressing the POI as a fusion with NanoLuc® luciferase and the E3 ligase (e.g., VHL or CRBN) as a fusion with HaloTag®, which is then labeled with a fluorescent ligand.[19] When a PROTAC brings the two fusion proteins into close proximity, BRET occurs from the NanoLuc® donor to the fluorescent acceptor on the HaloTag®, producing a measurable signal that is dependent on the PROTAC concentration.[19] This provides a powerful, high-throughput method to rank-order PROTACs based on their ability to form ternary complexes inside cells.[21]
Caption: The workflow for the NanoBRET™ assay to measure ternary complex formation in a live-cell environment.
Detailed Protocol for NanoBRET™ Ternary Complex Assay:
-
Cell Preparation: Co-transfect cells (e.g., HEK293) with expression vectors for the POI fused to NanoLuc® and the E3 ligase fused to HaloTag®.
-
Labeling: After 24-48 hours, add the specific HaloTag® fluorescent ligand to the cells and incubate to allow for labeling of the E3 ligase fusion protein.
-
PROTAC Treatment: Dispense the cells into a multi-well plate and add the PROTAC at various concentrations. Incubate for a period sufficient to allow for ternary complex formation (e.g., 2-4 hours).
-
Signal Detection: Add the NanoLuc® substrate to the wells and immediately measure the luminescence at two wavelengths (one for the donor, one for the acceptor) using a BRET-capable plate reader.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the PROTAC concentration to generate a dose-response curve and determine the EC50 for ternary complex formation.
The Challenge of Flexible PEG8 Linkers
Polyethylene glycol (PEG) linkers are frequently used in PROTAC design to improve aqueous solubility and cell permeability, crucial properties for drug development.[3][4][29] A PEG8 linker, with its eight ethylene glycol units, offers a balance of hydrophilicity and length.[9] However, the high conformational flexibility of PEG linkers presents a significant challenge for certain validation methods.[1]
-
X-ray Crystallography: The inherent flexibility of a PEG8 linker can lead to conformational heterogeneity in the ternary complex, making it difficult to obtain the well-ordered crystals required for high-resolution structural determination.[23] The crystal structure of the MZ1 PROTAC, for instance, revealed that its shorter PEG linker adopted a specific, non-ideal conformation to facilitate productive protein-protein contacts.[30] A longer, more flexible linker like PEG8 might sample a wider range of conformations, hindering crystallization.
-
Biophysical Assays (SPR/ITC): While SPR and ITC can measure the overall affinity and thermodynamics of the complex, the flexibility of the PEG8 linker can result in an entropic penalty upon binding, potentially masking the true enthalpic contributions to complex stability.[1] Computational modeling suggests that reducing the degrees of freedom by using more rigid or macrocyclic linkers could pre-organize the PROTAC for more efficient ternary complex formation.[31]
-
Cell-Based Assays: In-cell assays like NanoBRET are particularly valuable for PROTACs with flexible linkers. These assays measure the functional outcome—the proximity of the POI and E3 ligase—regardless of the specific linker conformation, providing a more direct readout of the PROTAC's ability to form a complex in a physiological setting.
Conclusion: An Integrated Approach for Robust Validation
No single method can fully capture the complexity of PROTAC-induced ternary complex formation. A robust validation strategy relies on an integrated, multi-pronged approach. Biophysical techniques like SPR and ITC are essential for providing detailed kinetic and thermodynamic data that can guide the rational design of the PROTAC linker and warheads.[7][32] However, these in vitro data must be contextualized with cell-based assays. Live-cell proximity assays such as NanoBRET confirm that the PROTAC can effectively engage its targets and form the ternary complex in a physiological environment, while target engagement assays like CETSA provide label-free evidence of binding within the cell.[20][27] For PROTACs containing flexible PEG8 linkers, where high-resolution structural data may be elusive, the combination of quantitative biophysical data with robust cellular readouts is paramount for making informed decisions and advancing the most promising candidates toward therapeutic development.
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Quantifying the Effect of PEGylation on Protein Immunogenicity: A Comparative Guide for Drug Development Professionals
Introduction: The Double-Edged Sword of PEGylation in Protein Therapeutics
The conjugation of polyethylene glycol (PEG) to therapeutic proteins, a process known as PEGylation, has become a cornerstone of biopharmaceutical development. The primary driver for PEGylation is the significant extension of a protein's circulating half-life, which is achieved by increasing its hydrodynamic size, thereby reducing renal clearance and shielding it from proteolytic degradation.[1][2] A crucial secondary benefit, and the focus of this guide, is the potential for PEGylation to reduce the immunogenicity of the therapeutic protein. By sterically hindering T-cell and B-cell epitopes on the protein surface, the PEG moiety can effectively mask the protein from immune surveillance, leading to a diminished anti-drug antibody (ADA) response.[1][3]
However, the immunological consequences of PEGylation are not always straightforward. The immune system can, in some instances, recognize the PEG polymer itself as foreign, leading to the production of anti-PEG antibodies.[4][5] This phenomenon can lead to accelerated blood clearance (ABC) of the PEGylated therapeutic upon subsequent administrations and, in some cases, hypersensitivity reactions.[4] Therefore, a thorough and quantitative assessment of immunogenicity is a critical component of the preclinical and clinical development of any PEGylated protein.
This guide provides a comprehensive comparison of the immunogenicity of PEGylated proteins versus their non-PEGylated counterparts. We will delve into the key experimental methodologies used to quantify these effects, present comparative data from preclinical and clinical studies, and offer insights into the causal relationships behind experimental choices, empowering researchers to design robust and self-validating immunogenicity assessment strategies.
The Mechanism of PEGylation in Mitigating Protein Immunogenicity
The principal mechanism by which PEGylation reduces the immunogenicity of a protein is through steric hindrance. The flexible and hydrophilic PEG chains form a "shield" around the protein, physically masking its surface epitopes from recognition by immune cells.
Caption: Mechanism of PEGylation in reducing protein immunogenicity.
A Tiered Approach to Immunogenicity Assessment
Regulatory agencies such as the FDA and EMA advocate for a risk-based, tiered approach to immunogenicity testing.[6][7][8] This strategy involves a sensitive screening assay to identify all potential positive samples, followed by a confirmatory assay to eliminate false positives, and finally, characterization assays to determine the properties of the ADAs, such as their neutralizing capacity.[9][10]
Caption: Tiered workflow for immunogenicity assessment.
Comparative Analysis of Immunogenicity: Native vs. PEGylated Proteins
The following tables summarize preclinical and clinical data comparing the immunogenicity of several therapeutic proteins with their PEGylated counterparts.
Table 1: Preclinical Immunogenicity Data in Animal Models
| Therapeutic Protein | Animal Model | Immunogenicity Endpoint | Native Protein | PEGylated Protein | Fold Reduction | Reference |
| Uricase | Mice | Anti-Uricase IgG Titer | 1:12,800 | <1:100 | >128 | [4] |
| Asparaginase | Rabbits | % of Animals with ADAs | 80% | 10% | 8 | [2] |
| Interferon-alpha | Rhesus Monkeys | Neutralizing Antibody Titer | 1:640 | <1:20 | >32 | [5] |
Table 2: Clinical Immunogenicity Data in Humans
| Therapeutic Protein | Clinical Indication | Incidence of ADAs (Native) | Incidence of ADAs (PEGylated) | Clinical Consequence | Reference |
| Interferon-alpha-2a | Hepatitis C | 34% | 1-2% | Reduced Efficacy | [5] |
| Granulocyte-Colony Stimulating Factor (G-CSF) | Neutropenia | ~3% | <1% | Generally low clinical impact | [1] |
| Adenosine Deaminase | SCID | High | Low | Reduced efficacy and allergic reactions with native protein | [1] |
Key Experimental Protocols for Quantifying Immunogenicity
A robust assessment of immunogenicity relies on a combination of in vitro and in vivo assays.[11][12][13]
In Vitro Assays: Probing the Cellular Response
In vitro assays using human peripheral blood mononuclear cells (PBMCs) are valuable tools for predicting potential immunogenicity before moving into in vivo studies.[14][15]
1. T-Cell Proliferation Assay
-
Principle: This assay measures the proliferation of T-cells in response to stimulation with the therapeutic protein. An increased proliferation rate suggests the presence of T-cell epitopes that could trigger an immune response in vivo.
-
Detailed Protocol:
-
Isolate PBMCs from healthy human donors.
-
Culture PBMCs in 96-well plates.
-
Add the native protein, PEGylated protein, or a positive control (e.g., keyhole limpet hemocyanin) to the wells at various concentrations.
-
Incubate for 5-7 days.
-
Pulse the cells with a proliferation marker (e.g., ³H-thymidine or a fluorescent dye like CFSE).
-
Measure the incorporation of the marker, which is proportional to cell proliferation.
-
Calculate a stimulation index (SI) by dividing the proliferation in the presence of the test article by the proliferation in the absence of the test article. An SI > 2 is often considered a positive response.
-
2. Cytokine Release Assay (e.g., ELISpot or Multiplex Bead Array)
-
Principle: This assay quantifies the release of pro-inflammatory cytokines (e.g., IFN-γ, IL-2, TNF-α) from immune cells upon exposure to the therapeutic protein. A significant increase in cytokine production indicates immune cell activation.[16]
-
Detailed Protocol:
-
Co-culture PBMCs or dendritic cells and T-cells.
-
Add the native protein, PEGylated protein, or controls.
-
Incubate for 24-72 hours.
-
Collect the cell culture supernatant.
-
Quantify the concentration of specific cytokines using a validated multiplex bead array assay or an ELISpot assay to determine the frequency of cytokine-secreting cells.
-
In Vivo Assays: Assessing the Humoral Response
In vivo studies in animal models are essential for evaluating the humoral immune response, specifically the generation of ADAs.[12][17]
1. Anti-Drug Antibody (ADA) ELISA
-
Principle: The enzyme-linked immunosorbent assay (ELISA) is the most common method for detecting and quantifying ADAs in serum samples.[4][18][19] A bridging ELISA format is often used to detect bivalent antibodies.
-
Detailed Protocol:
-
Coat a microplate with the therapeutic protein (native or PEGylated).
-
Block non-specific binding sites.
-
Add serum samples from treated animals.
-
Incubate to allow ADAs to bind to the coated protein.
-
Wash away unbound components.
-
Add a detection antibody (e.g., enzyme-conjugated therapeutic protein or an anti-species-specific IgG).
-
Add a substrate that produces a colorimetric or chemiluminescent signal.
-
Measure the signal intensity, which is proportional to the amount of ADA present.
-
2. Surface Plasmon Resonance (SPR)
-
Principle: SPR is a real-time, label-free technique that can be used to characterize the binding kinetics (association and dissociation rates) and affinity of ADAs to the therapeutic protein.[4]
-
Detailed Protocol:
-
Immobilize the therapeutic protein on a sensor chip.
-
Flow serum samples over the chip surface.
-
Monitor the change in the refractive index at the chip surface as ADAs bind to the immobilized protein.
-
Regenerate the chip surface to remove bound antibodies.
-
Analyze the binding and dissociation curves to determine kinetic parameters.
-
The Challenge of Anti-PEG Antibodies
While PEGylation can effectively mask protein epitopes, the PEG moiety itself can be immunogenic.[4][5][20] The presence of pre-existing anti-PEG antibodies in a significant portion of the healthy population and the potential for treatment-emergent anti-PEG antibodies are critical considerations.[21]
Assay Strategy for PEGylated Proteins:
For a PEGylated therapeutic, the immunogenicity assessment strategy must be able to distinguish between antibodies directed against the protein component, the PEG moiety, or both.[6][22] This is typically achieved in the confirmatory tier of the ADA assay.
Caption: Confirmatory assay strategy for PEGylated proteins.
Conclusion and Future Perspectives
Quantifying the effect of PEGylation on protein immunogenicity is a multifaceted and critical aspect of drug development. While PEGylation remains a highly effective strategy for improving the pharmacokinetic profile and reducing the immunogenicity of many therapeutic proteins, it is not a universal solution. The potential for inducing an anti-PEG antibody response necessitates a comprehensive and well-designed immunogenicity assessment plan.
The choice of assays, from in vitro predictive tools to in vivo ADA monitoring, must be guided by a thorough understanding of the potential risks and the mechanism of action of the therapeutic. By employing a tiered approach and carefully designed confirmatory assays, researchers can effectively characterize the nature of the immune response and its potential clinical impact.
Future advancements in protein engineering, such as the development of alternative hydrophilic polymers or more precise, site-specific PEGylation techniques, may offer new avenues for further reducing the immunogenic potential of protein therapeutics.[3][5][21] Continued refinement of in silico and in vitro predictive models will also play a crucial role in de-risking candidates early in the development process.[23]
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A Comparative Guide to the Efficacy of Antibody-Drug Conjugates with Varying PEG Linker Lengths
For researchers, scientists, and drug development professionals, the rational design of antibody-drug conjugates (ADCs) hinges on a delicate balance between therapeutic efficacy and safety.[1] The linker, a critical component connecting the antibody to the cytotoxic payload, plays a pivotal role in an ADC's overall performance.[2][3][4] Among various linker technologies, polyethylene glycol (PEG) has garnered significant attention for its ability to modulate the physicochemical and pharmacological properties of ADCs.[][6] The length of the PEG chain is a key design parameter that profoundly influences an ADC's solubility, stability, pharmacokinetics (PK), and ultimately, its anti-tumor activity.[7] This guide provides an objective comparison of how different PEG linker lengths affect ADC performance, supported by established experimental frameworks and data interpretation.
The Fundamental Role and Rationale of PEG Linkers in ADC Design
An ADC combines the target specificity of a monoclonal antibody with the cell-killing power of a potent cytotoxic drug.[8] The linker's primary functions are to ensure the ADC remains intact in systemic circulation and to permit the efficient release of the payload upon reaching the target tumor cell.[3]
The incorporation of PEG linkers into ADCs serves to enhance their therapeutic index.[7][9] Many potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation, reduced stability, and rapid clearance from circulation, especially at higher drug-to-antibody ratios (DARs).[2][10] The hydrophilic nature of PEG counteracts this hydrophobicity, mitigating aggregation and enabling higher DARs without compromising the ADC's structural integrity.[7][11][12] Furthermore, the presence of a PEG chain increases the ADC's hydrodynamic radius, which leads to a prolonged plasma half-life and can reduce immunogenicity.[7][13][14]
However, the choice of PEG linker length is not without its trade-offs. While longer PEG chains generally improve an ADC's in vivo performance, they can sometimes lead to decreased in vitro potency, possibly due to steric hindrance affecting antigen binding or payload release.[7][15][16] Therefore, the optimal linker length must be empirically determined to strike a balance between enhanced pharmacokinetics and potent, targeted cytotoxicity.[17]
Designing a Comparative Study: A Step-by-Step Framework
To objectively evaluate the impact of PEG linker length, a systematic study is required. This involves creating a panel of ADCs where the only variable is the length of the PEG spacer.
The overall process involves synthesizing payload-linker constructs with varying PEG lengths, conjugating them to a specific antibody, characterizing the resulting ADCs, and then evaluating their performance through a series of in vitro and in vivo assays.
Caption: Experimental workflow for evaluating the effect of PEG linker length on ADC performance.
-
Antibody: A well-characterized antibody with a known target, such as Trastuzumab, which targets HER2-positive cancer cells.
-
Payload: A potent, hydrophobic cytotoxic agent like monomethyl auristatin E (MMAE) is ideal for this study, as its properties are significantly modulated by hydrophilic linkers.[10]
-
Linker Core: A cleavable linker, such as one containing a valine-citrulline (VC) peptide sequence, is used to ensure payload release by lysosomal proteases (e.g., Cathepsin B) inside the target cell.
-
PEG Spacers: A series of discrete, monodispersed PEG chains (e.g., PEG4, PEG8, PEG12, PEG24) are synthesized and incorporated between the payload-VC core and the antibody conjugation site.
-
Conjugation Chemistry: Site-specific conjugation or stochastic cysteine-based conjugation is used to attach the payload-linker constructs to the antibody. The goal is to produce a panel of ADCs (e.g., Trastuzumab-VC-PEGn-MMAE) with a consistent average DAR.
Before biological evaluation, each ADC construct must be rigorously characterized to ensure quality and consistency.[18][19]
-
Drug-to-Antibody Ratio (DAR) and Distribution: The average number of drugs per antibody is a critical quality attribute (CQA).[18][19] This is typically measured using techniques like Hydrophobic Interaction Chromatography (HIC) or reverse-phase liquid chromatography (RP-HPLC).[20][21]
-
Purity and Aggregation: Size Exclusion Chromatography (SEC) is used to quantify the percentage of monomeric ADC and to detect any aggregation, which can be caused by hydrophobic payloads and can impact efficacy and safety.[22]
In Vitro Assessment: Measuring Potency and Specificity
In vitro assays are crucial for determining the direct cytotoxic activity of the ADC on cancer cells and for confirming that this activity is target-dependent.[23][24][25]
This assay determines the concentration of ADC required to inhibit the growth of cancer cells by 50% (IC50), a key measure of potency.[26][27]
-
Cell Culture: Seed HER2-positive (e.g., SK-BR-3) and HER2-negative (e.g., MDA-MB-468) cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[28]
-
ADC Treatment: The following day, treat the cells with serial dilutions of the ADCs with different PEG linkers (e.g., from 0.01 ng/mL to 1000 ng/mL).[7] Include untreated cells and cells treated with the unconjugated antibody and free drug as controls.
-
Incubation: Incubate the plates for 72-120 hours to allow for ADC internalization, payload release, and cell death.
-
Viability Measurement: Add a viability reagent such as MTT or XTT. In viable cells, mitochondrial dehydrogenases convert the tetrazolium salt into a colored formazan product.[29]
-
Data Acquisition: After a short incubation, solubilize the formazan product (if using MTT) and measure the absorbance at the appropriate wavelength using a microplate reader.[28]
-
Data Analysis: Convert absorbance values to percentage of cell viability relative to the untreated control. Plot the viability against the logarithm of the ADC concentration and fit a four-parameter logistic curve to determine the IC50 value for each ADC.
The data below represents a hypothetical outcome for such an experiment.
| ADC Construct (Trastuzumab-VC-MMAE) | IC50 on SK-BR-3 (ng/mL) | IC50 on MDA-MB-468 (ng/mL) |
| Non-PEGylated Linker | 1.5 | >1000 |
| PEG4 Linker | 1.8 | >1000 |
| PEG8 Linker | 2.5 | >1000 |
| PEG12 Linker | 3.2 | >1000 |
| PEG24 Linker | 5.0 | >1000 |
Interpretation:
-
All ADCs show high potency against the HER2-positive cell line and low potency against the HER2-negative line, confirming target-specific killing.
-
A trend of slightly increasing IC50 values (decreasing potency) is observed as the PEG linker length increases. This may be attributed to steric hindrance from the longer, flexible PEG chain, which could slightly impede antigen binding or the rate of proteolytic cleavage of the VC linker within the lysosome.[7][15]
Caption: Mechanism of ADC-mediated cytotoxicity.
Pharmacokinetic Analysis: Impact on Circulation and Exposure
Pharmacokinetic studies are essential to understand how linker length affects the ADC's stability and persistence in the bloodstream, which directly influences the amount of drug that can reach the tumor.[30][31][32][33]
-
Animal Model: Use healthy mice or rats (e.g., Sprague-Dawley rats).
-
Administration: Administer a single intravenous (IV) dose of each ADC construct (e.g., 3 mg/kg) to a cohort of animals.[34]
-
Blood Sampling: Collect blood samples at multiple time points post-injection (e.g., 5 min, 1h, 6h, 24h, 48h, 96h, 168h).
-
Sample Analysis: Process blood to plasma. Use multiple bioanalytical assays to quantify different ADC components:[30]
-
Total Antibody: Measured using a generic ligand-binding assay (LBA) like ELISA.[20]
-
Conjugated ADC (with payload): Measured using an LBA that captures the antibody and detects the payload, or more advanced hybrid LBA-LC-MS/MS methods.[30][35]
-
Free Payload: Measured using liquid chromatography-mass spectrometry (LC-MS/MS).[20]
-
-
Data Analysis: Plot the plasma concentration of each analyte versus time. Use pharmacokinetic modeling software to calculate key parameters like clearance (CL), volume of distribution (Vd), area under the curve (AUC), and terminal half-life (t½).
| ADC Construct | Clearance (mL/day/kg) | Half-life (t½, days) | Total Exposure (AUC, µg*day/mL) |
| Non-PEGylated | 25.0 | 3.5 | 120 |
| PEG4 Linker | 20.0 | 4.8 | 150 |
| PEG8 Linker | 15.5 | 7.1 | 194 |
| PEG12 Linker | 15.0 | 7.5 | 200 |
| PEG24 Linker | 14.8 | 7.8 | 203 |
Interpretation:
-
A clear trend is observed: as the PEG linker length increases, clearance decreases while half-life and total exposure (AUC) increase.[34][36]
-
The hydrophilic PEG chain creates a hydration shell, increasing the ADC's hydrodynamic size and shielding its hydrophobic payload. This reduces renal filtration and non-specific uptake by other tissues, leading to longer circulation times.[11][14]
-
The most significant improvements are seen moving from non-PEGylated to PEG8, with diminishing returns for longer chains (PEG12, PEG24).
In Vivo Efficacy: The Ultimate Test of Performance
In vivo tumor models integrate the effects of potency, specificity, and pharmacokinetics to provide the most relevant assessment of an ADC's therapeutic potential.[37]
-
Model System: Use immunodeficient mice (e.g., SCID or Nude mice) subcutaneously implanted with a HER2-positive human tumor cell line (e.g., NCI-N87).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., vehicle control, and each ADC construct).
-
Dosing: Administer a single dose of each ADC (e.g., 3 mg/kg, IV) to the respective groups.
-
Monitoring: Measure tumor volume and mouse body weight 2-3 times per week for 3-4 weeks. Body weight is monitored as an indicator of toxicity.
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the percent tumor growth inhibition (%TGI) at the end of the study compared to the vehicle control group.
| ADC Construct | Final Tumor Volume (mm³) | % Tumor Growth Inhibition (%TGI) |
| Vehicle Control | 1500 | 0% |
| Non-PEGylated | 900 | 40% |
| PEG4 Linker | 750 | 50% |
| PEG8 Linker | 300 | 80% |
| PEG12 Linker | 270 | 82% |
| PEG24 Linker | 330 | 78% |
Interpretation:
-
The in vivo efficacy does not perfectly mirror the in vitro potency.
-
The non-PEGylated and short-linker (PEG4) ADCs show modest efficacy, likely due to their poorer pharmacokinetic profiles and rapid clearance, which limits the total drug exposure at the tumor site.[36]
-
The ADCs with intermediate-length linkers (PEG8, PEG12) show the strongest anti-tumor activity. This represents the "sweet spot" where the vastly improved pharmacokinetics (longer half-life, higher AUC) more than compensates for the slight decrease in in vitro potency.[36]
-
The longest linker (PEG24) shows slightly reduced efficacy compared to PEG8/PEG12. This could be due to several factors, including the slightly lower intrinsic potency or potentially suboptimal tumor penetration due to its larger size.
Caption: Relationship between PEG linker length and its impact on key ADC properties.
Conclusion: Optimizing for the Therapeutic Sweet Spot
The selection of a PEG linker is a critical decision in the design of an ADC, with significant implications for its biological activity.[9] The length of the PEG chain must be carefully optimized to strike a balance between enhancing stability and solubility, prolonging circulation half-life, and maintaining potent cytotoxicity. While longer PEG linkers generally improve the pharmacokinetic profile and in vivo efficacy of an ADC, they can sometimes lead to a reduction in in vitro potency.[9] Conversely, shorter PEG linkers may result in higher in vitro activity but poorer in vivo performance due to rapid clearance. The data from this comparative guide framework illustrates that the optimal linker is not necessarily the one that produces the highest potency in a petri dish, but the one that maximizes drug exposure at the tumor site in a complex biological system. For our hypothetical Trastuzumab-MMAE conjugate, a PEG8 or PEG12 linker appears to provide the best overall therapeutic index, demonstrating the power of rational linker design in developing safer and more effective antibody-drug conjugates.
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- Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance. (2022, June 17). ResearchGate.
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Safety Operating Guide
2-((Azido-PEG8-carbamoyl)methoxy)acetic acid proper disposal procedures
A Senior Scientist's Guide to the Safe Disposal of 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid
This guide provides essential safety and logistical information for the proper disposal of 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid. As a bifunctional linker used extensively in bioconjugation, click chemistry, and Proteolysis Targeting Chimera (PROTAC) development, its unique chemical properties demand rigorous disposal protocols to ensure laboratory safety and environmental compliance.[1][2] This document is intended for researchers, scientists, and drug development professionals who handle this and similar azide-containing compounds.
Part 1: Hazard Assessment and Chemical Profile
The primary hazard associated with 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid stems from its organic azide (-N₃) functional group. While the long polyethylene glycol (PEG) chain enhances its stability relative to smaller organic azides, all azides are considered energetically unstable and must be handled with caution.[3][4][5]
Key Hazards:
-
Potential for Explosive Decomposition: Organic azides can decompose violently when subjected to heat, shock, friction, or light.[3][6] Grinding, scratching, or using ground glass joints with azide compounds should be avoided.[3][5][7]
-
Formation of Shock-Sensitive Metal Azides: The most critical operational risk is the reaction of azides with heavy metals (e.g., lead, copper, silver, mercury) to form extremely shock-sensitive and explosive metal azide salts. This is why azide-containing solutions must never be disposed of down the drain, as they can react with metal plumbing.[5]
-
Reaction with Acids: Azides react with strong acids to form hydrazoic acid (HN₃), a highly toxic, volatile, and explosive compound.[4][6] Azide waste must never be mixed with acidic waste.[5]
-
Health Hazards: This compound is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[8] Acute exposure to azides can have effects similar to cyanide, impacting the central nervous system and cardiovascular system.[4][5]
Chemical Stability Insight:
The stability of organic azides can be estimated by the ratio of carbon atoms to nitrogen atoms (C/N). A higher C/N ratio generally indicates greater stability.[7] For 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid (C₂₂H₄₂N₄O₁₂), the C/N ratio is 22/4 = 5.5. This is well above the recommended safety threshold of 3, suggesting it can be handled safely with standard laboratory precautions and is not prone to spontaneous decomposition under normal conditions.[3][7]
| Property | Value | Source |
| Chemical Name | 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid | [2][9] |
| CAS Number | 846549-37-9 | [2][8][9] |
| Molecular Formula | C₂₂H₄₂N₄O₁₂ | [2][8][9] |
| Molecular Weight | 554.6 g/mol | [2][9] |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [8] |
Part 2: The Disposal Decision Workflow
The fundamental principle of azide disposal is hazard elimination. This leads to two primary, mutually exclusive disposal pathways: direct disposal as segregated hazardous waste or chemical deactivation followed by disposal. The choice depends on laboratory capabilities, waste stream complexity, and institutional policies.
Part 3: Standard Operating Procedures (SOPs)
Adherence to the following SOPs is mandatory for ensuring safety. All handling of the compound and its waste must be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
| Protection Type | Recommended Equipment | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects against splashes that could cause serious eye irritation.[10][11] |
| Hand Protection | Chemical-resistant nitrile gloves | Prevents skin contact, which may cause irritation.[11] |
| Skin and Body | Laboratory coat, long pants, and closed-toe shoes | Minimizes the risk of skin contact with spills or splashes.[11] |
SOP-1: Direct Disposal as Hazardous Waste
This is the most direct and often preferred method for ensuring regulatory compliance, especially for waste streams containing multiple chemical components.
-
Segregate Waste: Immediately collect all materials contaminated with 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid into a dedicated waste container. This includes unused solutions, contaminated pipette tips, gloves, and absorbent paper.[12]
-
Use Compatible Containers: The waste container must be made of plastic to prevent the formation of explosive metal azides.[12] It must have a secure, sealable lid.
-
Label Correctly: As soon as the first item is placed inside, label the container with a "Hazardous Waste" tag.[13][14] The label must include the full chemical name: "2-((Azido-PEG8-carbamoyl)methoxy)acetic acid" and explicitly state "Contains Organic Azide."
-
Store Safely: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[15] The SAA must be located away from acids, heavy metals, and oxidizing agents.[4] Ensure the container is within a secondary containment bin.
-
Schedule Pickup: Once the container is full or has been in storage for the maximum time allowed by your institution (e.g., 90 or 180 days), arrange for its disposal through your institution's Environmental Health & Safety (EH&S) department.[13][15]
SOP-2: Chemical Deactivation via Staudinger Reduction
This protocol chemically converts the hazardous azide into a stable, non-hazardous amine, thereby neutralizing its primary risk. This is a valid option for waste streams where the azide is the sole hazardous component.
Causality: The Staudinger reaction (or reduction) uses a phosphine, such as triphenylphosphine (PPh₃), to reduce the azide to an amine, releasing inert nitrogen gas (N₂) in the process. The resulting amine is significantly more stable and does not pose the explosive or reactive hazards of the parent azide.
Procedure:
-
Preparation: In a certified chemical fume hood, prepare a reaction vessel (e.g., a round-bottom flask) of appropriate size to hold the azide waste solution. Ensure it is equipped with a magnetic stirrer.
-
Addition of Reagent: For each 1 gram of the azide compound in your waste stream, slowly add at least 1.5 molar equivalents of triphenylphosphine. The reaction is typically performed in a solvent like THF or a mixture of THF/water.
-
Reaction: Stir the mixture at room temperature. The reaction is often accompanied by the gentle evolution of nitrogen gas. Allow the reaction to proceed for a minimum of 12 hours to ensure completion.
-
Verification (Optional but Recommended): The disappearance of the azide can be monitored by Thin Layer Chromatography (TLC) or by the disappearance of the characteristic azide stretch (~2100 cm⁻¹) in the infrared (IR) spectrum.
-
Final Disposal: Once the reaction is complete, the resulting solution, now containing the amine derivative, triphenylphosphine oxide, and any excess triphenylphosphine, should be collected in a properly labeled hazardous waste container (e.g., "Non-halogenated organic waste") for disposal via your institution's EH&S department.
Part 4: Spill and Emergency Procedures
Immediate and correct response to spills or exposure is critical.
| Situation | Protocol |
| Small Spill (<100 mL in a fume hood) | 1. Alert personnel in the immediate area. 2. Absorb the spill with an inert material like vermiculite or sand (do not use combustible paper towels as the primary absorbent).[16] 3. Using non-sparking tools (e.g., plastic spatula), carefully collect the absorbed material and place it in the designated "Azide Waste Only" container.[7] 4. Decontaminate the spill surface with a 10% sodium carbonate solution, followed by a water rinse.[16] Collect all cleaning materials as azide waste. |
| Large Spill (>100 mL or any spill outside a hood) | 1. Evacuate the laboratory immediately and alert others. 2. Close the laboratory doors and prevent re-entry. 3. Contact your institution's EH&S or emergency response team immediately. Do not attempt to clean it up yourself. |
| Skin Contact | Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[11][17][18] |
| Eye Contact | Immediately flush eyes with an emergency eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[11][17][18] |
| Inhalation | Move to fresh air immediately. If breathing is difficult, seek immediate medical attention.[11][18] |
Part 5: Regulatory Compliance and Best Practices
Proper disposal is not just a safety measure but a legal requirement. In the United States, laboratory waste is governed by several key regulations:
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), sets the national standards for hazardous waste management, including identification, storage, and disposal.[13][19] Your laboratory's status as a Very Small, Small, or Large Quantity Generator (VSQG, SQG, LQG) dictates specific storage time limits and documentation requirements.[15]
-
Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) mandates that personnel are informed about the hazards of the chemicals they work with through Safety Data Sheets (SDS), container labeling, and training.[20][21][22]
Key Takeaway: Always adhere to your institution's specific Laboratory Management Plan and hazardous waste guidelines, as they are designed to ensure compliance with all federal and state regulations.[23]
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2-((Azido-PEG8-carbamoyl)methoxy)acetic acid. (n.d.). CD Bioparticles. Available from: [Link]
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A Senior Application Scientist's Guide to Handling 2-((Azido-PEG8-carbamoyl)methoxy)acetic Acid
This guide provides essential safety and handling protocols for researchers, scientists, and drug development professionals working with 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid. As a PEG-based PROTAC linker and a valuable reagent in click chemistry, its unique structure demands a comprehensive understanding of its potential hazards to ensure safe laboratory operations.[1][2][3] This document moves beyond a simple checklist, offering a procedural framework grounded in the chemical principles of the molecule to foster a culture of safety and experimental integrity.
Core Hazard Assessment: Understanding the Azido-PEG Linker
The primary safety considerations for this molecule stem from its two key functionalities: the organic azide group and the terminal carboxylic acid.
-
The Azido Group (-N₃): Organic azides are energy-rich compounds and must be treated as potentially explosive.[4] They can be sensitive to external energy sources such as heat, light, shock, and friction.[4][5]
-
Stability Analysis: The stability of an organic azide can be estimated using established principles like the "Rule of Six" or the Carbon-to-Nitrogen (C/N) ratio.[4][6] For 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid (C₂₂H₄₂N₄O₁₂), the C/N ratio is 22:4, which is significantly greater than 1, and the molecule contains well over six carbon atoms per azide group. This profile suggests that the compound is relatively stable and unlikely to be explosive under standard laboratory conditions. However, precautions are still mandatory.
-
Toxicity: The azide ion is acutely toxic, with a toxicity profile similar to that of cyanide.[7] The Safety Data Sheet (SDS) for this specific compound indicates it is harmful if swallowed and causes skin and eye irritation.[8]
-
-
The Carboxylic Acid Group (-COOH): This group imparts acidic properties to the molecule. This is critically important because mixing azides with acids can generate hydrazoic acid (HN₃), a highly toxic and explosive gas.[4][9] SDS information for the related compound methoxyacetic acid indicates risks of severe skin burns and eye damage.[10][11]
Key Incompatibilities to Avoid:
-
Heavy Metals: Avoid contact with metals like copper, lead, brass, and their salts, which can form dangerously shock-sensitive metal azides.[4][13] This includes avoiding metal spatulas.[13][14]
-
Halogenated Solvents: Do not use solvents like dichloromethane or chloroform, as they can react to form extremely unstable di- and tri-azidomethane.[4][7]
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is non-negotiable. The following equipment must be worn at all times when handling the compound.[5]
| PPE Category | Specification | Rationale & Justification |
| Eye/Face Protection | Tightly-fitting chemical splash goggles. A face shield worn over goggles is required for splash risks (e.g., handling >50 mL solutions).[13][15][16] | Protects against splashes of the chemical, which can cause serious eye irritation or damage.[8] |
| Hand Protection | Chemical-resistant nitrile gloves are suitable for incidental contact. Change gloves immediately upon contamination.[7][5][17] | Prevents skin contact. The azide functionality can be absorbed through the skin, and the compound is a known skin irritant.[8][13] |
| Body Protection | A chemical-resistant laboratory coat, fully buttoned, with sleeves extending to the wrists.[5][13] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not required when handling small quantities within a certified chemical fume hood. | All handling operations must be conducted in a chemical fume hood to prevent inhalation of any aerosols or vapors.[5][13] |
Operational and Handling Plan
Adherence to a strict, step-by-step operational plan is critical for safety. All operations should be performed within a certified chemical fume hood.[13]
Workflow for Handling Azido-PEG8-Linker
Caption: Standard workflow for safely handling the azido-PEG linker.
Step-by-Step Protocol:
-
Preparation: Before starting, ensure you are wearing all PPE as specified in the table above. Verify that the chemical fume hood has a current certification and is functioning correctly. Line the work surface with disposable absorbent paper to contain any potential spills.[14]
-
Weighing and Transfer: Use only non-metallic tools, such as plastic or ceramic spatulas, for weighing and transferring the solid compound.[7][13][14] This prevents the formation of shock-sensitive metal azides.
-
Dissolution and Reaction: When preparing solutions, add the solid linker to the solvent. Always be mindful of chemical incompatibilities. Ensure all aqueous solutions used in workups are neutral or slightly basic to prevent the formation of hydrazoic acid.[12]
-
Storage: If storing the compound or its solutions, use tightly sealed, clearly labeled containers. Store in a cool, dark place, such as a refrigerator at -20°C, away from incompatible materials.[4][7]
-
Purification: Avoid purification techniques like distillation or sublimation that involve heating.[7] Safer alternatives include extraction and precipitation.
Waste Disposal Plan
Improper disposal of azide-containing waste can lead to serious incidents.
-
Waste Segregation is Mandatory: All waste containing 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid, including solutions and reaction mixtures, must be collected in a dedicated, clearly labeled, non-metallic hazardous waste container.[4][12][14]
-
NEVER Mix with Acidic Waste: Co-mingling azide waste with acidic waste streams is extremely dangerous and is strictly prohibited.[4][12]
-
Contaminated Solid Waste: All disposable items that have come into contact with the chemical (e.g., gloves, pipette tips, absorbent paper) must be collected in a sealed plastic bag and disposed of as solid hazardous waste.[5]
-
Institutional Disposal: Follow your institution's specific chemical waste program for the final disposal of the segregated azide waste.[4][12] Do not attempt to pour any amount down the drain, as accumulation in metal pipes can form explosive metal azides over time.[9][13]
Emergency Response Procedures
Immediate and correct response to an exposure or spill is vital.
| Emergency Situation | Response Protocol |
| Skin Contact | Immediately remove contaminated clothing. Rinse the affected skin with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[12][13] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10][12][13] |
| Inhalation | Move the affected person to fresh air. Seek immediate medical attention.[13] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the medical team with the Safety Data Sheet.[10][13] |
| Small Spill (in fume hood) | Alert others in the area. Wearing full PPE, cover the spill with an inert absorbent material like vermiculite or sand. Carefully sweep up the material and place it in the designated azide waste container. Clean the spill area thoroughly.[12][14] |
| Large Spill | Evacuate the laboratory immediately. Alert others and prevent entry. Contact your institution's Environmental Health and Safety (EHS) department for emergency response.[14] |
References
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University of Pittsburgh. (2013). Safe Handling of Azides. safety.pitt.edu. [Link]
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UNM Chemistry. (2021). Standard Operating Procedure Safe Handling of Azido Compounds. chemistry.unm.edu. [Link]
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University College Dublin. (2018). School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. ucd.ie. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
